molecular formula C4H9Cl2N3 B1338482 (1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 22600-77-7

(1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1338482
CAS No.: 22600-77-7
M. Wt: 170.04 g/mol
InChI Key: KYUDBQDDNKPSIC-UHFFFAOYSA-N
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Description

(1H-imidazol-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N3 and its molecular weight is 170.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-imidazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUDBQDDNKPSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497335
Record name 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22600-77-7
Record name 1-(1H-Imidazol-2-yl)methanamine--hydrogen chloride (1/2)
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Record name 1H-imidazol-2-ylmethanamine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-imidazol-2-yl)methanamine dihydrochloride is a key heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. Its structural resemblance to histamine and other biologically active molecules makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical and spectroscopic data, a detailed synthetic protocol, and an exploration of its stability, reactivity, and potential pharmacological applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of imidazole-based compounds.

Introduction and Molecular Overview

(1H-imidazol-2-yl)methanamine, also known as 2-aminomethylimidazole, is an organic compound featuring a primary amine attached to an imidazole ring via a methylene bridge. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a precursor in aqueous-phase reactions.

The imidazole moiety is a ubiquitous pharmacophore found in numerous endogenous molecules and synthetic drugs, imparting a unique combination of electronic and hydrogen-bonding properties that facilitate interactions with a wide array of biological targets.[1] The structural isomer, (1H-imidazol-4(5)-yl)methanamine, is the direct side-chain of the amino acid histidine, underscoring the biological relevance of this structural motif. The placement of the aminomethyl group at the 2-position, adjacent to both ring nitrogens, significantly influences its electronic distribution, basicity, and conformational flexibility compared to its 4(5)-substituted counterpart. This guide focuses exclusively on the 2-substituted isomer in its dihydrochloride salt form.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for experimental design, including reaction setup, purification, and formulation.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 1H-imidazol-2-ylmethanamine;dihydrochloride[2]
CAS Number 22600-77-7[3][4]
Molecular Formula C₄H₇N₃ · 2HCl[4]
Molecular Weight 170.04 g/mol [3][4]
Appearance White to light yellow to light brown solid[2]
Melting Point 234-242 °C[3][5]
Purity ≥96.0% (HPLC)[2]
InChI Key KYUDBQDDNKPSIC-UHFFFAOYSA-N[3][6]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected characteristics based on the structure and data from analogous compounds.

2.1.1 Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show distinct signals for the methylene protons and the two non-equivalent imidazole ring protons.

  • Imidazole CH (2H): The two C-H protons on the imidazole ring (at positions 4 and 5) are expected to appear as singlets or a narrow multiplet, typically in the range of δ 7.0-7.5 ppm.[7]

  • Methylene CH₂ (2H): The protons of the methylene bridge (CH₂) adjacent to the imidazole ring and the amino group would likely appear as a singlet in the range of δ 4.0-4.5 ppm.

  • Amine/Ammonium (NH, NH₃⁺) Protons: The amine and imidazole N-H protons will be exchangeable and may appear as broad signals, with their chemical shift being highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would exchange with deuterium and disappear.

2.1.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

  • Imidazole C2: The carbon atom at position 2, bearing the aminomethyl group, is a quaternary carbon and is expected to resonate downfield, typically in the range of δ 145-150 ppm.[8]

  • Imidazole C4/C5: The two C-H carbons of the imidazole ring are expected to appear in the aromatic region, around δ 120-130 ppm.[8] It is crucial to note that fast proton tautomerization between the two imidazole nitrogens can lead to signal broadening for the ring carbons in solution-state NMR, sometimes rendering them undetectable.[9]

  • Methylene C: The methylene carbon (CH₂) is expected in the aliphatic region, likely around δ 40-50 ppm.

2.1.3 Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • N-H Stretching: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the ammonium (NH₃⁺) and imidazolium salts. This broadness is due to extensive hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching from the imidazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.[10]

  • C=N and C=C Stretching: Vibrations from the imidazole ring bonds will produce characteristic sharp peaks in the 1500-1650 cm⁻¹ region.[11]

  • N-H Bending: Bending vibrations for the ammonium group typically appear around 1500-1600 cm⁻¹.[11]

Synthesis and Purification

While multiple synthetic routes to 2-substituted imidazoles exist, a common and reliable strategy involves the reduction of a 2-cyanoimidazole precursor. This method avoids the direct handling of potentially unstable 2-(chloromethyl)imidazole intermediates.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Bromoimidazole B CuCN, DMF Heat A->B Reagents C 2-Cyanoimidazole B->C Product D 2-Cyanoimidazole E LiAlH₄ or H₂, Raney Ni THF or EtOH D->E Reagents F (1H-imidazol-2-yl)methanamine (Free Base) E->F Product G Free Base H 2 eq. HCl in Ether or EtOH G->H Reagents I (1H-imidazol-2-yl)methanamine dihydrochloride H->I Final Product

Caption: Plausible workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Reduction of 2-Cyanoimidazole

This protocol describes a plausible three-step synthesis starting from 2-bromoimidazole.

Step 1: Synthesis of 2-Cyanoimidazole

  • Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using a copper(I) cyanide source.

  • To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2-bromoimidazole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 140-150 °C and stir under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-cyanoimidazole.

Step 2: Synthesis of (1H-imidazol-2-yl)methanamine (Free Base)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation offers a milder approach.

  • In a dry flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-cyanoimidazole (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base, (1H-imidazol-2-yl)methanamine.

Step 3: Formation of Dihydrochloride Salt

  • Rationale: The dihydrochloride salt is formed by treating the basic free amine with two equivalents of hydrochloric acid.

  • Dissolve the crude free base from Step 2 in a minimal amount of absolute ethanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., concentrated HCl or as a solution in ether/isopropanol) dropwise with vigorous stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity and Stability

  • Stability: The dihydrochloride salt is a crystalline solid, which is generally more stable and less hygroscopic than the corresponding free base. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

  • Reactivity: The primary amine is a nucleophile and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (in reductive aminations). The imidazole ring can undergo N-alkylation or N-acylation, although the protonated imidazolium form in the dihydrochloride salt is deactivated towards electrophilic attack. The free base should be generated using a non-nucleophilic base (e.g., triethylamine) prior to use in such reactions.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine, which may be less stable.[9]

Applications in Drug Discovery and Medicinal Chemistry

The structural similarity of (1H-imidazol-2-yl)methanamine to histamine makes it a compound of high interest in the study of histamine receptors (H₁R, H₂R, H₃R, H₄R). These G-protein coupled receptors are implicated in a vast range of physiological processes, from allergic responses and gastric acid secretion to neurotransmission.[12][13]

The isomeric compound, 2-(2-aminoethyl)imidazole, also known as 2-isohistamine, has been synthesized and shown to possess pharmacological activity, confirming that modifications at the 2-position of the imidazole ring are tolerated by histamine receptors.[14] Therefore, (1H-imidazol-2-yl)methanamine serves as a valuable starting point for the development of selective agonists or antagonists for these receptors.

  • H₁ Receptor Ligands: The H₁ receptor is a primary target for anti-allergy medications.

  • H₂ Receptor Ligands: The H₂ receptor is the target for drugs that reduce stomach acid, such as famotidine and ranitidine.[15]

  • H₃ Receptor Ligands: The H₃ receptor acts as an autoreceptor in the central nervous system, and its modulators are being investigated for a variety of neurological disorders.

The 2-aminoimidazole scaffold, more broadly, is a privileged structure in medicinal chemistry, often used as a bioisostere for guanidine or amidine groups in the design of enzyme inhibitors and receptor ligands.[16]

Caption: Potential interactions in a drug discovery context.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[5]

Conclusion

This compound is a versatile and valuable building block for chemical and pharmaceutical research. Its well-defined properties, accessible synthesis, and significant potential as a scaffold for modulating histamine receptors and other biological targets ensure its continued importance in the development of novel chemical entities. This guide has consolidated the core technical information required for its effective use and handling, providing a solid foundation for future research and innovation.

References

  • ChemBK. (2024, April 10). 2-Aminomethyl-1H-imidazole dihydrochloride. [Link]

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • PubMed. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. [Link]

  • Google Patents. Synthesis of 1-isobutyl-2-methyl imidazole.
  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • International Journal of Chemical and Natural Science. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]

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  • PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Uncharted

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a foundational pillar for the comprehensive characterization of (1H-imidazol-2-yl)methanamine dihydrochloride. It is a compound of interest due to the prevalence of the imidazole moiety in numerous biologically active molecules.[1] As of the current landscape, a comprehensive, publicly available dataset of its experimental physicochemical properties is notably scarce. This guide, therefore, takes a unique approach. Instead of merely presenting established data, it empowers you, the scientist, with the robust methodologies and expert insights required to elucidate these critical parameters in your own laboratory. We will not only outline the "what" but delve into the "why," providing the causal reasoning behind experimental choices, ensuring a self-validating system of protocols.

Molecular Identity and Structural Elucidation

This compound is the hydrochloride salt of the parent compound (1H-imidazol-2-yl)methanamine. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.[2]

Molecular Formula: C₄H₉Cl₂N₃

Molecular Weight: 170.04 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Roadmap to Discovery

The following sections detail the critical physicochemical parameters and provide robust protocols for their determination. Given the current data gap, these methodologies are presented to guide the researcher in generating reliable and reproducible data.

Physical State and Appearance

The physical form of a compound is the first step in its characterization. As a hydrochloride salt, this compound is expected to be a crystalline solid at room temperature.[2]

Experimental Protocol: Visual Inspection and Microscopy

  • Macroscopic Examination: Visually inspect the sample under good lighting. Record the color, nature of the particles (e.g., crystalline, amorphous powder), and any clumping.

  • Microscopic Examination: Place a small amount of the sample on a microscope slide. Observe under a polarized light microscope. Crystalline materials will exhibit birefringence. Capture images and note the crystal habit.

Thermal Properties: Melting Point and Decomposition

Thermal analysis provides insights into the stability and purity of a compound. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[3][4][5] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions.

Table 1: Predicted and Required Thermal Analysis Data

ParameterPredicted/Expected BehaviorExperimental Data
Melting Point (°C) Expected as a sharp endotherm in DSCTo be determined
Decomposition Temp (°C) Onset of mass loss in TGATo be determined
Hydration State Potential for water loss in TGATo be determined

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation: A calibrated simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Analysis Conditions:

    • Temperature Range: 30 °C to 350 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Dry nitrogen at a flow rate of 30-50 mL/min.[5]

    • Reference: An empty, sealed aluminum pan.

  • Data Interpretation:

    • DSC Curve: An endothermic peak will indicate the melting point.[3] Exothermic events may suggest decomposition or phase transitions.[3]

    • TGA Curve: A significant weight loss indicates decomposition.[6] An initial, smaller weight loss may indicate the presence of water or solvent.[3]

G cluster_0 TGA-DSC Experimental Workflow start Sample Preparation (2-5 mg in Al pan) instrument Calibrated TGA-DSC Instrument start->instrument analysis Heating Program (30-350°C at 10°C/min) under Nitrogen Purge instrument->analysis data Data Acquisition (Weight Loss vs. Temp Heat Flow vs. Temp) analysis->data interpretation Data Interpretation - Melting Point (DSC) - Decomposition (TGA) - Hydration State (TGA) data->interpretation end Report Results interpretation->end

Caption: Workflow for TGA-DSC analysis.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The dihydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[2]

Table 2: Solubility Determination Plan

SolventExpected SolubilityExperimental Data (mg/mL)
Water HighTo be determined
Phosphate-Buffered Saline (PBS) pH 7.4 HighTo be determined
Methanol SolubleTo be determined
Ethanol SolubleTo be determined
Dichloromethane LowTo be determined
Toluene Very LowTo be determined

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated HPLC-UV method.

Acidity Constant (pKa)

The pKa values are crucial for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The imidazole ring and the primary amine will have distinct pKa values.

Table 3: Predicted and Required pKa Data

Ionizable GroupPredicted pKa RangeExperimental pKa
Imidazole Ring 6.5 - 7.5[7]To be determined
Aliphatic Amine 9.0 - 10.5To be determined

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Hygroscopicity

The tendency of a substance to absorb moisture from the atmosphere is a critical stability and handling parameter.[8][9][10] Highly hygroscopic materials can be challenging to formulate and may require special packaging.[8][11]

Table 4: Hygroscopicity Classification (Based on % Weight Gain at 25°C/80% RH)

Classification% Weight Gain
Non-hygroscopic < 0.2
Slightly hygroscopic ≥ 0.2 and < 2
Moderately hygroscopic ≥ 2 and < 15
Very hygroscopic ≥ 15

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Instrumentation: A DVS analyzer.

  • Sample Preparation: Place a known mass of the sample in the DVS sample pan.

  • Method: Subject the sample to a pre-defined humidity program (e.g., a ramp from 0% to 90% relative humidity (RH) and back down, in steps of 10% RH) at a constant temperature (e.g., 25 °C).

  • Data Analysis: The instrument records the change in mass as a function of RH. The hygroscopicity is classified based on the percentage weight gain at a specified RH (typically 80%).[8]

G cluster_1 Hygroscopicity Assessment Workflow start Sample in DVS Analyzer rh_ramp_up Increase Relative Humidity (0% to 90% RH) start->rh_ramp_up equilibrium_up Equilibrate and Measure Mass Gain rh_ramp_up->equilibrium_up rh_ramp_down Decrease Relative Humidity (90% to 0% RH) equilibrium_up->rh_ramp_down equilibrium_down Equilibrate and Measure Mass Loss rh_ramp_down->equilibrium_down analysis Analyze Sorption/Desorption Isotherm equilibrium_down->analysis classification Classify Hygroscopicity analysis->classification

Caption: Dynamic Vapor Sorption (DVS) workflow.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure and assessing purity. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features (in D₂O):

  • Singlets or doublets for the imidazole ring protons.

  • A singlet for the methylene (-CH₂-) protons adjacent to the imidazole ring.

  • The amine protons may exchange with D₂O and might not be visible.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Signals for the carbon atoms of the imidazole ring.[1]

  • A signal for the methylene carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Chemical shifts should be referenced to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An HPLC method is essential for determining the purity of the compound and for quantifying it in other assays (e.g., solubility).

Experimental Protocol: HPLC Method Development and Validation

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely around 210-230 nm for the imidazole moiety).[13]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

Conclusion: A Call to Investigation

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. While existing literature lacks a consolidated dataset for this specific molecule, the protocols and insights provided herein equip researchers with the necessary tools to generate high-quality, reliable data. The elucidation of these properties is a critical step in unlocking the full potential of this compound in pharmaceutical and chemical research.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957. PubChem. [Link]

  • (1H-imidazol-2-yl)methanamine. LookChem. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

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Synthesis of (1H-imidazol-2-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway for obtaining (1H-imidazol-2-yl)methanamine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, imidazole-2-carboxaldehyde, from readily available starting materials. This is followed by a critical reductive amination step to yield the primary amine, (1H-imidazol-2-yl)methanamine. The guide culminates with the straightforward conversion of the free base to its stable dihydrochloride salt. This document offers detailed, step-by-step protocols, mechanistic insights, and discussions on the rationale behind experimental choices, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

(1H-imidazol-2-yl)methanamine and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to histamine and their potential as modulators of various biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling and formulation.

The synthetic strategy detailed herein is a two-stage process:

  • Synthesis of the Aldehyde Precursor: The initial phase focuses on the preparation of imidazole-2-carboxaldehyde. This intermediate is crucial as the carbonyl group provides a handle for the subsequent introduction of the aminomethyl functionality.

  • Reductive Amination and Salt Formation: The second stage employs a reductive amination reaction to convert the aldehyde into the desired primary amine. This is followed by the formation of the dihydrochloride salt to afford the final, stable product.

This guide will elucidate a well-established and scalable route for each stage, providing the necessary practical details for successful execution in a laboratory setting.

Synthesis of Imidazole-2-carboxaldehyde

The synthesis of imidazole-2-carboxaldehyde can be achieved through various methods. A reliable and well-documented procedure is the multi-step synthesis starting from imidazole, as detailed in Organic Syntheses.[1] This method, while involving several steps, utilizes readily available and inexpensive starting materials.

Rationale for the Chosen Pathway

This pathway is selected for its detailed documentation and reproducibility, which are critical for research and development purposes. The intermediates are crystalline solids, which facilitates purification by recrystallization.

Experimental Protocol

The synthesis involves the following key transformations:

  • Benzoylation of Imidazole: Imidazole is first protected and activated by reaction with benzoyl chloride.

  • Formation of a Dihydrochloride Intermediate: The benzoylated intermediate is then treated with hydrochloric acid.

  • Hydrogenation: The subsequent intermediate is hydrogenated using a palladium on carbon catalyst.

  • Hydrolysis and Isolation: The final step involves acidic hydrolysis to liberate the aldehyde, followed by neutralization and crystallization.

A detailed, step-by-step procedure can be found in the referenced Organic Syntheses procedure.[1]

Reductive Amination of Imidazole-2-carboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This process involves the initial formation of an imine or iminium ion from the aldehyde and an amine source, followed by in-situ reduction to the corresponding amine.

Mechanistic Insight

The reaction proceeds via a two-step mechanism:

  • Imine Formation: The aldehyde reacts with an ammonia equivalent (e.g., ammonium acetate, ammonia in an alcoholic solvent) in a nucleophilic addition-elimination reaction to form an imine intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the primary amine.

Choice of Reagents
  • Amine Source: For the synthesis of a primary amine, ammonia or a surrogate is required. Ammonium acetate is a convenient choice as it provides both ammonia and a mild acidic catalyst for imine formation.

  • Reducing Agent: Several reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive aminations due to its selectivity for reducing the iminium ion in preference to the starting aldehyde.[3] However, due to the toxicity of cyanide byproducts, alternative reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂ over a palladium or nickel catalyst) are often preferred.[2][4] Raney Nickel is another effective catalyst for such hydrogenations.[5]

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Imidazole-2-carboxaldehyde96.091.00 g10.4
Ammonium Acetate77.084.01 g52.0
Sodium Cyanoborohydride62.840.72 g11.4
Methanol-20 mL-
Dichloromethane-50 mL-
Saturated Sodium Bicarbonate Solution-30 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole-2-carboxaldehyde (1.00 g, 10.4 mmol) and ammonium acetate (4.01 g, 52.0 mmol).

  • Add methanol (20 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate small beaker, carefully dissolve sodium cyanoborohydride (0.72 g, 11.4 mmol) in a minimal amount of methanol (approximately 5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1H-imidazol-2-yl)methanamine.

Formation of this compound

The final step is the conversion of the free amine to its more stable and water-soluble dihydrochloride salt.

Rationale

The imidazole ring contains a basic nitrogen atom, and the primary amine is also basic. Therefore, the compound can be protonated twice to form a dihydrochloride salt. This salt is typically a crystalline solid, which aids in purification and handling.

Experimental Protocol: Salt Formation

Materials and Reagents:

Reagent/MaterialDescription
Crude (1H-imidazol-2-yl)methanamineFrom the previous step
Diethyl EtherAnhydrous
Hydrochloric Acid (2M in Diethyl Ether)Commercially available or prepared

Procedure:

  • Dissolve the crude (1H-imidazol-2-yl)methanamine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise.

  • A white precipitate of this compound will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the dihydrochloride salt should be determined and compared to literature values if available. For comparison, the analogous (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a reported molecular weight of 220.10 g/mol .[6]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the imidazole ring protons and the aminomethyl protons. For comparison, the ¹H NMR spectrum of (1H-benzo[d]imidazol-2-yl)methanamine shows signals for the aromatic protons, the NH proton of the imidazole ring, and the CH₂ and NH₂ protons of the aminomethyl group.[7] A similar pattern would be expected for the imidazole analogue, with signals for the C4-H and C5-H of the imidazole ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base.

Visualization of the Synthesis Pathway

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination & Salt Formation Imidazole Imidazole ProtectedImidazole Protected Imidazole Intermediate Imidazole->ProtectedImidazole Benzoylation BenzoylChloride Benzoyl Chloride BenzoylChloride->ProtectedImidazole Aldehyde Imidazole-2-carboxaldehyde ProtectedImidazole->Aldehyde Multi-step (Hydrogenation, Hydrolysis) AmineFreeBase (1H-imidazol-2-yl)methanamine Aldehyde->AmineFreeBase Reductive Amination AmmoniaSource Ammonium Acetate AmmoniaSource->AmineFreeBase ReducingAgent NaBH3CN ReducingAgent->AmineFreeBase FinalProduct (1H-imidazol-2-yl)methanamine dihydrochloride AmineFreeBase->FinalProduct Salt Formation HCl HCl in Ether HCl->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Reductive Amination Mechanism

Reductive_Amination Aldehyde Imidazole-2-carboxaldehyde (R-CHO) Imine Imine Intermediate (R-CH=NH) Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Iminium Iminium Ion [R-CH=NH2]+ Imine->Iminium H+ Amine (1H-imidazol-2-yl)methanamine (R-CH2-NH2) Iminium->Amine + 'H-' Hydride Hydride Source (e.g., [BH3CN]-) Hydride->Amine

Caption: Simplified mechanism of the reductive amination step.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. By following the outlined protocols for the synthesis of imidazole-2-carboxaldehyde and its subsequent reductive amination and salt formation, researchers can reliably obtain this valuable chemical intermediate. The provided mechanistic insights and rationale for experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

  • Bastiaansen, L. A. M.; Van Lier, P. M.; Godefroi, E. F. Imidazole-2-carboxaldehyde. Org. Synth. 1981 , 60, 72. [Link]

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  • Bastiaansen, L. A. M.; Godefroi, E. F. 2-Aminomethylimidazole and imidazole-2-carboxaldehyde: two facile syntheses. J. Org. Chem.1978 , 43 (8), 1603–1605. [Link]

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An In-Depth Technical Guide to the Biological Activity of (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the biological activity of (1H-imidazol-2-yl)methanamine dihydrochloride, a key imidazole derivative used in pharmacological research. The document elucidates its primary mechanism of action as a potent agonist at histamine H3 and H4 receptors, critical targets in neuroimmunology and inflammatory pathways. We delve into the downstream signaling cascades, including the modulation of cyclic AMP and MAP kinase pathways. Furthermore, this guide offers detailed, field-proven protocols for characterizing the compound's binding affinity and functional potency using radioligand binding and cAMP accumulation assays. This content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound as a tool in neuroscience and immunology research.

Introduction

This compound, also known as 2-aminomethylimidazole (2-AMI), is a small molecule belonging to the imidazole class of heterocyclic compounds. The imidazole nucleus is a fundamental pharmacophore present in numerous endogenous molecules and synthetic drugs, including the amino acid histidine and the neurotransmitter histamine.[1][2] This structural motif confers the ability to interact with a wide array of biological targets.[1]

The principal biological significance of 2-AMI lies in its activity as an agonist for two specific subtypes of histamine receptors: the H3 receptor (H3R) and the H4 receptor (H4R).[3][4] The H3 receptor is primarily expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[3][5] It also functions as a heteroreceptor, controlling the release of other vital neurotransmitters like acetylcholine, dopamine, and serotonin.[3][5] This makes the H3R a key target for therapeutic intervention in cognitive and sleep disorders.[5][6]

The H4 receptor is predominantly found on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[4][7][8] Its activation is critically involved in mediating inflammatory responses, chemotaxis, and cytokine production.[4][7][9] Consequently, the H4R has emerged as a promising drug target for treating inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and atopic dermatitis.[9][10][11]

This guide provides an in-depth exploration of the biological activity of 2-AMI, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to validate its function.

Physicochemical Properties and Handling

A clear understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimental design, including stock solution preparation, storage, and safe handling.

PropertyValueSource
Synonyms 2-Aminomethylimidazole dihydrochloride, 2-(Aminomethyl)-1H-imidazole dihydrochloridePubChem CID 1382041[12]
Molecular Formula C₄H₇N₃ · 2HClPubChem CID 1382041[12]
Molecular Weight 170.04 g/mol PubChem CID 1382041[12]
Appearance White to off-white solid[13]
Solubility Soluble in water[14]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[15]

Safety & Handling: this compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[15][16] All manipulations should be performed in a well-ventilated area or chemical fume hood.[14][15]

Core Mechanism of Action: Histamine H3/H4 Receptor Agonism

The biological effects of 2-AMI are primarily mediated through its agonist activity at H3 and H4 histamine receptors. Both receptors are members of the G protein-coupled receptor (GPCR) superfamily and are coupled to the Gi/o family of G proteins.[3][8][17]

Overview of Target Receptors
  • Histamine H4 Receptor (H4R): Predominantly an immune system receptor, H4R activation on eosinophils and mast cells mediates chemotaxis and contributes to the amplification of inflammatory responses.[4][7][9]

Downstream Signaling Pathways

Activation of H3 and H4 receptors by an agonist like 2-AMI initiates a Gi/o-protein-mediated signaling cascade.[3][17]

  • G Protein Activation: Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi subunit.[19][20]

  • Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.[20]

  • Effector Modulation:

    • MAPK Pathway Activation: Both H3R and H4R activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[8][17][21] This can occur through various mechanisms, including PLC/PKC activation and transactivation of receptor tyrosine kinases like EGFR, often mediated by the Gβγ subunits.[21]

    • Calcium Mobilization: H4R activation, in particular, leads to intracellular calcium mobilization, which is crucial for processes like mast cell chemotaxis.[4][7]

G_protein_signaling Agonist 2-AMI (Agonist) Receptor H3R / H4R (GPCR) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits PLC Phospholipase C (PLC) G_protein->PLC βγ activates cAMP cAMP AC->cAMP MAPK MAPK (ERK1/2) Pathway PLC->MAPK Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates

Caption: Gi/o-coupled GPCR signaling cascade initiated by 2-AMI.

Key Experimental Protocols

To quantitatively assess the biological activity of 2-AMI, specific in vitro assays are required. The following protocols describe gold-standard methods for determining binding affinity (Ki) and functional potency (EC50).[22][23]

Protocol: Radioligand Competition Binding Assay (Ki Determination)

This assay measures the ability of 2-AMI to compete with a known high-affinity radiolabeled ligand for binding to the H3 or H4 receptor, allowing for the calculation of its binding affinity (Ki).[22][23]

Causality: The principle is based on the law of mass action.[24] An unlabeled compound (2-AMI) will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of 2-AMI that inhibits 50% of the specific binding of the radioligand (the IC50) is determined, and from this, the Ki is calculated using the Cheng-Prusoff equation.[25]

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human H3R or H4R) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[25]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[25]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[25]

    • Wash the pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[25]

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[25]

      • 50 µL of unlabeled 2-AMI at various concentrations (typically a 10-point, 5-log dilution series). For non-specific binding (NSB) wells, add a saturating concentration of a known unlabeled ligand. For total binding wells, add buffer only.

      • 50 µL of radioligand (e.g., [³H]-Nα-methylhistamine for H3R) at a fixed concentration near its Kd.[26][27]

      • 100 µL of the prepared membrane homogenate (50-100 µg protein).[25]

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[25]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[25]

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50mM Tris-HCl) to remove unbound radioligand.[25]

  • Quantification:

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[25]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of 2-AMI.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[25]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Caption: Workflow for the radioligand competition binding assay.

Protocol: cAMP Accumulation Functional Assay (EC50 Determination)

This cell-based assay measures the functional consequence of H3/H4 receptor activation—the inhibition of cAMP production—to determine the potency (EC50) of 2-AMI.[28]

Causality: As a Gi/o-coupled receptor agonist, 2-AMI will inhibit adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP levels. To measure this decrease, intracellular cAMP is first artificially elevated using an adenylyl cyclase stimulator like forskolin. The ability of 2-AMI to counteract this stimulation is then quantified.[29]

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the target receptor (H3R or H4R) in appropriate media.

    • Plate the cells in 96- or 384-well assay plates and grow to near confluency.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 2-AMI at various concentrations (e.g., 8-point, log dilution series).

    • Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. The concentration should be pre-determined to yield a sub-maximal cAMP response (e.g., EC80).[29]

  • Incubation:

    • Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Detect the amount of cAMP using a commercial assay kit. Common formats include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[29]

      • Luminescence-based biosensors (e.g., cAMP-Glo™): These assays use a modified luciferase that is directly activated by cAMP, producing a light signal proportional to the cAMP concentration.[30][31][32]

  • Data Analysis:

    • Plot the assay signal (which is inversely or directly proportional to cAMP level, depending on the kit) against the log concentration of 2-AMI.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC50 value, which represents the concentration of 2-AMI that produces 50% of its maximal inhibitory effect.

Applications in Research & Drug Discovery

This compound is not a therapeutic agent itself but serves two critical roles in biomedical research:

  • Pharmacological Tool Compound: Its agonist activity at H3 and H4 receptors makes it an invaluable tool for probing the physiological and pathological roles of these receptors. Researchers can use 2-AMI to selectively activate H3R in neuronal preparations to study neurotransmitter release or to activate H4R on immune cells to investigate inflammatory signaling pathways.[7][9]

  • Scaffold for Drug Discovery: The imidazole core is a privileged structure in medicinal chemistry. 2-AMI can serve as a starting fragment or building block for the synthesis of more complex, potent, and selective modulators of histamine receptors or other targets.[33][34][35]

Conclusion and Future Perspectives

This compound is a well-characterized agonist of the histamine H3 and H4 receptors. Its biological activity is defined by its ability to engage Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of downstream effectors like the MAPK pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to quantify its binding and functional properties. As research into the therapeutic potential of modulating the histaminergic system continues, particularly for neuroinflammatory and immune disorders, tool compounds like 2-AMI will remain essential for elucidating receptor function and validating novel therapeutic strategies.[9][17]

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Presumed biological target of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Presumed Biological Target of (1H-imidazol-2-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule featuring a 2-substituted imidazole ring, a privileged scaffold in medicinal chemistry.[1][2] While direct studies on this specific compound are not extensively documented in publicly available literature, its structural analogy to key biological signaling molecules, particularly histamine, provides a strong basis for forming a primary hypothesis regarding its biological target. This guide synthesizes evidence from structurally related compounds to presume the primary biological targets of this compound and outlines a comprehensive, multi-tiered experimental strategy for the definitive identification and validation of these targets. The proposed workflow is designed to provide a robust framework for researchers initiating an investigation into the mechanism of action of this and structurally similar compounds.

Introduction and Structural Rationale for Target Hypothesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is a core component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[3] The unique electronic properties and hydrogen bonding capability of the imidazole moiety allow it to interact with a wide variety of biological targets such as enzymes and receptors.[1][2]

(1H-imidazol-2-yl)methanamine is a structural isomer of the well-known biogenic amine, histamine ((1H-imidazol-4-yl)ethanamine). This structural similarity is the cornerstone of the primary hypothesis that this compound is a modulator of histamine receptors . The key structural features informing this hypothesis are:

  • Imidazole Core: Essential for binding to histamine receptors.

  • Ethylamine Side Chain (or its analog): Crucial for receptor activation or antagonism.

The substitution at the 2-position of the imidazole ring, as seen in the topic compound, is a known modification in the development of histamine receptor ligands.[4]

Primary Presumed Biological Target: Histamine Receptors

The histamine receptor family consists of four G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Based on the structure of (1H-imidazol-2-yl)methanamine, the H3 and H4 receptors are particularly strong candidates for interaction. Ligands for these receptors often possess an imidazole ring and a flexible side chain.

The Histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters.[5][6] H3 receptor agonists are being investigated for a variety of neurological and psychiatric conditions.[6]

Potential for Broader Biological Activity

While histamine receptors are the most probable primary targets, the imidazole scaffold is known for its promiscuity. Therefore, secondary target classes should also be considered, including:

  • Enzymes: Imidazole derivatives have been shown to inhibit various enzymes, including cytochrome P450, histone deacetylases (HDACs), and kinases.[7]

  • Other GPCRs: The structural motifs of (1H-imidazol-2-yl)methanamine may allow for interaction with other amine-recognizing GPCRs.

  • Ion Channels: Some imidazole-containing compounds have been found to modulate ion channel activity.

The following table summarizes the presumed targets based on structural analogy.

Presumed Target ClassSpecific ExamplesRationale
Primary: Histamine Receptors H3 Receptor, H4 ReceptorStrong structural similarity to histamine and known H3/H4 receptor ligands.[5][8]
Secondary: Enzymes Prolyl Oligopeptidase, Kinases, HDACsThe 2-substituted imidazole is a known pharmacophore for various enzyme inhibitors.[7][9]
Secondary: Other GPCRs Adrenergic, Serotonergic ReceptorsGeneral pharmacophoric features of a heterocyclic amine.

Experimental Workflow for Target Identification and Validation

A systematic, multi-stage approach is essential to definitively identify and characterize the biological target(s) of this compound. The following experimental plan is designed to first test the primary hypothesis and then broaden the search if necessary.

experimental_workflow cluster_0 Phase 1: Primary Hypothesis Testing cluster_1 Phase 2: Broad Target Deconvolution cluster_2 Phase 3: In-depth Validation & Mechanism of Action A Receptor Binding Assays (Radioligand or Fluorescence-based) B Functional Assays (cAMP, Calcium Flux, GTPγS) A->B Confirm functional effect C Affinity Chromatography-Mass Spectrometry A->C If primary hypothesis is negative D Cellular Thermal Shift Assay (CETSA) C->D Validate hits in situ E Phenotypic Screening (Cell-based assays) D->E Correlate target engagement with cellular phenotype F Enzymatic Assays (for enzyme hits) G Surface Plasmon Resonance (SPR) (Binding kinetics) F->G Determine binding kinetics H Target Knockdown/Knockout Studies (siRNA, CRISPR) G->H Confirm target necessity for cellular effect

Caption: A multi-phase experimental workflow for target identification and validation.

Phase 1: Primary Hypothesis Testing (Histamine Receptors)

Objective: To determine if this compound binds to and modulates the activity of histamine receptors.

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a known H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.

    • Incubate to allow for competitive binding.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for H3 Receptor

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate to allow for receptor modulation of cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Phase 2: Broad Target Deconvolution

If the primary hypothesis is not confirmed, a broader, unbiased approach is necessary.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating Profile:

    • Aliquot the cell suspensions and heat them to a range of different temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • A shift in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.

Presumed Signaling Pathway

Should this compound act as an agonist at the histamine H3 receptor, it would likely engage the Gi/o signaling pathway.

signaling_pathway cluster_0 Cell Membrane Compound (1H-imidazol-2-yl)methanamine H3R Histamine H3 Receptor Compound->H3R Binds & Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulates

Caption: Presumed Gi/o signaling pathway for an H3 receptor agonist.

Conclusion

The structural similarity of this compound to histamine strongly suggests that the histamine receptor family, particularly the H3 and H4 subtypes, are its primary biological targets. This guide provides a detailed, scientifically-grounded framework for the experimental validation of this hypothesis. A phased approach, beginning with targeted binding and functional assays followed by broader deconvolution methods if necessary, will ensure a comprehensive and accurate elucidation of the compound's mechanism of action. The provided protocols and conceptual diagrams serve as a practical resource for researchers embarking on the characterization of this and related novel chemical entities.

References

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An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine dihydrochloride: Structure, Synthesis, and Functional Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among the vast landscape of imidazole derivatives, (1H-imidazol-2-yl)methanamine dihydrochloride stands out as a fundamental building block, offering significant potential in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of this compound, covering its core chemical and physical properties, a detailed examination of its synthetic pathways, and an in-depth analysis of its biological function, with a particular focus on its role as a modulator of histamine receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile molecule.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 2-aminomethylimidazole dihydrochloride, is an organic compound featuring a primary amine group attached to the C2 position of an imidazole ring.[3][4] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

The core structure consists of a five-membered aromatic heterocycle with two nitrogen atoms, which imparts a range of important chemical properties.[3] The presence of both the imidazole ring and the primary amine allows for diverse chemical modifications, such as alkylation and acylation, making it a versatile precursor in synthetic chemistry.[3] The nitrogen-rich structure also suggests basic properties, enabling its use as a ligand in coordination chemistry.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22600-77-7[4][5]
Molecular Formula C₄H₇N₃·2HCl[4][5]
Molecular Weight 170.04 g/mol [4][5]
Appearance White to light yellow or light brown solid[6]
Melting Point 240-242 °C[7]
Solubility Soluble in polar solvents[3]
IUPAC Name (1H-imidazol-2-yl)methanamine;dihydrochloride[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the preparation of a 2-(chloromethyl)-1H-imidazole intermediate, followed by amination.

Synthesis of the Precursor: 2-(Chloromethyl)-1H-imidazole hydrochloride

The synthesis of the key intermediate, 2-(chloromethyl)-1H-imidazole hydrochloride, is a critical first step. While various methods exist for the synthesis of imidazole derivatives, a reliable approach for this specific precursor is not readily found in the literature under this exact name. However, analogous syntheses for similar structures, such as 4-methyl-5-chloromethyl-imidazole hydrochloride, involve the reaction of the corresponding imidazole with formaldehyde and an excess of hydrogen chloride.[8]

A plausible synthetic pathway for 2-(chloromethyl)-1H-imidazole hydrochloride would involve the reaction of imidazole with formaldehyde and thionyl chloride or a similar chlorinating agent. A general procedure for a related compound, 2-(chloromethyl)-1-methylimidazole hydrochloride, involves the reaction of 1-methyl-1H-imidazole with methyl chloride.[5]

Amination of 2-(Chloromethyl)-1H-imidazole to Yield (1H-imidazol-2-yl)methanamine

The conversion of the 2-(chloromethyl) intermediate to the desired 2-(aminomethyl) product is typically achieved through reaction with a source of ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.

Experimental Protocol: Synthesis of (1H-imidazol-2-yl)methanamine from 2-(Chloromethyl)-1H-imidazole hydrochloride

  • Step 1: Liberation of the Free Base. Dissolve 2-(chloromethyl)-1H-imidazole hydrochloride in a suitable solvent, such as methanol. Neutralize the hydrochloride salt by the careful addition of a base, like sodium methoxide, to liberate the free base of 2-(chloromethyl)-1H-imidazole.

  • Step 2: Amination. To the solution of the free base, add a solution of ammonia in methanol. The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia.

  • Step 3: Reaction Monitoring. The reaction mixture is stirred at room temperature for an extended period, often 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Isolation. Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable solvent and washed to remove any remaining salts. The organic layer is dried and concentrated to yield the crude (1H-imidazol-2-yl)methanamine.

  • Step 5: Purification. The crude product can be purified by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

To improve handling and stability, the purified (1H-imidazol-2-yl)methanamine is converted to its dihydrochloride salt.

Experimental Protocol: Preparation of this compound

  • Step 1: Dissolution. Dissolve the purified (1H-imidazol-2-yl)methanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Step 2: Acidification. While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise to the amine solution. The addition of two equivalents of HCl will protonate both the primary amine and one of the imidazole nitrogens.

  • Step 3: Precipitation and Isolation. The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_amination Amination cluster_salt Salt Formation Imidazole Imidazole Precursor 2-(Chloromethyl)-1H-imidazole hydrochloride Imidazole->Precursor Reaction Formaldehyde_ChlorinatingAgent Formaldehyde & Chlorinating Agent Formaldehyde_ChlorinatingAgent->Precursor FreeBase (1H-imidazol-2-yl)methanamine (Free Base) Precursor->FreeBase Nucleophilic Substitution Ammonia Ammonia Ammonia->FreeBase FinalProduct (1H-imidazol-2-yl)methanamine dihydrochloride FreeBase->FinalProduct Acidification HCl Hydrochloric Acid (2 eq.) HCl->FinalProduct

Caption: Synthetic workflow for this compound.

Biological Function and Mechanism of Action

The biological significance of this compound is intrinsically linked to the broader pharmacological profile of 2-substituted imidazole derivatives. The imidazole ring is a well-established pharmacophore, recognized for its ability to interact with a wide array of biological targets.[1][2]

The Imidazole Moiety as a Histamine Receptor Ligand

A primary area of investigation for 2-substituted imidazoles is their interaction with histamine receptors. Histamine, a biogenic amine, exerts its diverse physiological effects through four G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[9] The imidazole ring of histamine is crucial for its binding and activation of these receptors.[10] Consequently, synthetic molecules containing an imidazole core, such as (1H-imidazol-2-yl)methanamine, are prime candidates for development as histamine receptor modulators.

  • Histamine H1 Receptor: Primarily involved in allergic responses. Antagonists are used to treat allergies.

  • Histamine H2 Receptor: Mainly responsible for regulating gastric acid secretion. Antagonists are used to treat peptic ulcers and GERD.[10]

  • Histamine H3 Receptor: Acts as an autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. Agonists and antagonists are being investigated for various neurological disorders.[11]

  • Histamine H4 Receptor: Primarily expressed on immune cells and is involved in inflammatory responses.

The structural similarity of (1H-imidazol-2-yl)methanamine to histamine suggests its potential to act as a ligand for one or more of these receptor subtypes. The specific nature of the interaction (agonist, antagonist, or inverse agonist) would depend on the precise conformational fit within the receptor's binding pocket.

Potential as a Histamine H3 Receptor Agonist

While direct experimental data for (1H-imidazol-2-yl)methanamine is limited, the broader class of 2-substituted imidazoles has been extensively studied as histamine H3 receptor agonists. The H3 receptor plays a critical role as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the central nervous system.[11] H3 receptor agonists, by mimicking the action of histamine at these receptors, can inhibit further histamine release. This modulatory effect on histaminergic neurotransmission has therapeutic implications for a range of neurological and psychiatric conditions, including sleep disorders and cognitive dysfunction.

The development of potent and selective H3 receptor agonists often involves modifications to the imidazole core and its side chains to optimize binding affinity and functional activity. The simple structure of (1H-imidazol-2-yl)methanamine makes it an important scaffold for the design of more complex H3 receptor ligands.

SignalingPathway cluster_receptor Histamine H3 Receptor (Presynaptic) cluster_ligand Ligand Binding cluster_downstream Downstream Signaling H3R H3 Receptor (Gi/o-coupled) AC Adenylyl Cyclase H3R->AC Inhibits Ligand (1H-imidazol-2-yl)methanamine (Potential Agonist) Ligand->H3R Binds to cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Histamine Release cAMP->Neurotransmitter

Caption: Putative mechanism of action at the histamine H3 receptor.

Broader Biological Activities of Imidazole Derivatives

Beyond histamine receptor modulation, the imidazole scaffold is associated with a wide spectrum of biological activities, including:

  • Antimicrobial Activity: Many imidazole-containing compounds exhibit potent antifungal and antibacterial properties.[2][12]

  • Anti-inflammatory Activity: Certain imidazole derivatives have demonstrated anti-inflammatory effects.[13][14]

  • Anticancer Activity: The imidazole nucleus is a feature of some anticancer agents.

  • Antiviral Activity: Imidazole derivatives have been investigated for their potential as antiviral agents.

While (1H-imidazol-2-yl)methanamine itself has not been extensively profiled for these activities, its structural motif suggests that it could serve as a valuable starting point for the development of novel agents in these therapeutic areas.

Applications in Research and Drug Development

This compound serves as a crucial building block and research tool in several key areas:

  • Fragment-Based Drug Discovery: Its simple, yet functionally rich structure makes it an ideal fragment for screening against various biological targets.

  • Lead Optimization: The primary amine and imidazole ring provide reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop more potent and selective drug candidates.

  • Synthesis of Histamine Receptor Ligands: It is a key precursor for the synthesis of a wide range of histamine H1, H2, H3, and H4 receptor agonists and antagonists.

  • Development of Novel Antimicrobials and Other Therapeutics: Given the broad biological activity of the imidazole core, this compound can be used to generate novel derivatives with potential applications in treating infectious diseases, inflammation, and cancer.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical research communities. Its well-defined chemical structure, coupled with the inherent biological activity of the imidazole nucleus, positions it as a versatile tool in drug discovery and development. While its primary role is often as a synthetic intermediate, its structural similarity to histamine strongly suggests a functional role as a modulator of histamine receptors, particularly the H3 receptor. Further investigation into the specific biological targets and mechanisms of action of this fundamental imidazole derivative is warranted and holds the promise of uncovering new therapeutic avenues. This guide has provided a comprehensive overview of its structure, synthesis, and potential functions, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

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Spectroscopic Data for (1H-imidazol-2-yl)methanamine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (1H-imidazol-2-yl)methanamine dihydrochloride. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and extensive comparison with structurally related compounds, most notably its isomer, histamine dihydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this compound for identification, purity assessment, and structural confirmation.

Introduction: The Significance of Spectroscopic Characterization

(1H-imidazol-2-yl)methanamine, a structural isomer of the crucial biogenic amine histamine, holds significant interest in medicinal chemistry and pharmacology. Its potential to interact with various biological targets necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide delves into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to construct a detailed spectroscopic profile of its dihydrochloride salt. The dihydrochloride form is often preferred for its increased stability and solubility in aqueous media, which is pertinent for many biological assays.

The protonation of the imidazole ring and the primary amine in the dihydrochloride salt significantly influences the electronic environment of the molecule, and consequently, its spectroscopic signatures. Understanding these effects is paramount for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the imidazole ring and the presence of the aminomethyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the aminomethyl side chain. The chemical shifts are predicted based on the analysis of histamine dihydrochloride and other substituted imidazoles[1][2][3][4]. The use of a deuterated solvent such as D₂O is common for hydrochloride salts, and the N-H and -NH₃⁺ protons will typically exchange with the solvent, rendering them invisible in the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale for Prediction
H-4, H-5~7.5 - 7.7SingletN/AIn 2-substituted imidazoles, the C4 and C5 protons are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the aromaticity of the imidazole ring and the electron-withdrawing effect of the protonated nitrogens. This is in contrast to histamine (a 4/5-substituted imidazole) where the C2 and C4/5 protons are distinct[1][2].
-CH₂-~4.5 - 4.7SingletN/AThe methylene protons adjacent to the imidazole ring and the protonated amino group are expected to be significantly deshielded. The absence of adjacent non-equivalent protons would result in a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A generalized protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay that allows for full relaxation of the protons.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using a suitable internal standard (e.g., TMS or the residual solvent peak).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from histamine and other imidazole derivatives[5][6][7][8][9][10].

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~145 - 150The C-2 carbon, being attached to two nitrogen atoms and the aminomethyl group, is expected to be the most downfield of the imidazole ring carbons. In 2-substituted benzimidazoles, the C2 chemical shift is significantly higher than in the unsubstituted parent compound[8][9].
C-4, C-5~120 - 125The C-4 and C-5 carbons are expected to be chemically equivalent and appear at a higher field compared to C-2.
-CH₂-~35 - 40The methylene carbon is expected to be in the typical range for an aliphatic carbon attached to an aromatic ring and an amino group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to a series of singlets.

    • A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum appropriately.

Diagram 1: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample (1H-imidazol-2-yl)methanamine dihydrochloride Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the protonated imidazole ring and the ammonium group, as well as C-H and C=N bonds. The predictions are based on general IR data for imidazoles and amines[11][12][13][14][15].

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 2800 (broad)N-H stretchImidazolium N-H and -NH₃⁺The stretching vibrations of the N-H bonds in the protonated imidazole ring and the ammonium group are expected to appear as a broad band in this region due to hydrogen bonding.
~3100C-H stretchImidazole ring C-HAromatic C-H stretching typically appears in this region.
~2900C-H stretchMethylene (-CH₂-)Aliphatic C-H stretching vibrations.
~1600 - 1650C=N stretchImidazole ringStretching of the carbon-nitrogen double bonds within the aromatic ring.
~1500 - 1580N-H bend-NH₃⁺The bending vibration of the ammonium group.
~1400 - 1500C=C stretchImidazole ringAromatic ring stretching vibrations.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) would be a suitable technique, and the spectrum would likely be acquired in positive ion mode.

  • Molecular Ion: The molecular formula of the free base is C₄H₇N₃, with a monoisotopic mass of approximately 97.06 Da. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 98.07.

  • Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is expected to follow characteristic pathways for amines and imidazoles[16][17][18][19][20].

    • Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (17 Da), which would result in a fragment at m/z ~81.

    • Cleavage of the C-C bond: Cleavage of the bond between the methylene group and the imidazole ring could lead to the formation of an imidazolyl-methyl cation or related fragments.

    • Ring Fragmentation: Fragmentation of the imidazole ring itself is also possible, though it is a stable aromatic system[19].

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water). A small amount of a volatile acid like formic acid may be added to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition: The sample solution is infused into the ESI source. The instrument parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized to obtain a stable signal.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Diagram 2: Molecular Structure and Key Spectroscopic Features

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystallography of Imidazole-Based Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE, January 12, 2026] – In the landscape of pharmaceutical sciences, a profound understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount for rational drug design and development. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide offers an in-depth technical exploration of the crystallographic analysis of imidazole-containing methanamine hydrochlorides, a scaffold of significant interest in medicinal chemistry.

While a publicly available, fully determined crystal structure for (1H-imidazol-2-yl)methanamine dihydrochloride remains elusive in prominent databases at the time of this publication, this whitepaper will utilize the well-characterized crystal structure of its positional isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride (a salt of histamine), as a primary exemplar. The methodologies and principles detailed herein are directly applicable to the structural elucidation of the target compound and its derivatives, providing a robust framework for researchers, scientists, and drug development professionals.

The Strategic Imperative of Crystallographic Analysis in Drug Development

The imidazole moiety is a cornerstone in the design of numerous therapeutic agents, notably as a key component of ligands for histamine receptors.[1][2][3] The precise geometry and hydrogen bonding capabilities of molecules like (1H-imidazol-2-yl)methanamine are critical for their interaction with biological targets. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline materials, offering unparalleled insights into bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid state.[4][5][6] This knowledge is indispensable for structure-activity relationship (SAR) studies, polymorph screening, and the formulation of stable and effective pharmaceutical products.

A Methodological Blueprint for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process demanding precision and expertise. The causality behind each experimental choice is crucial for obtaining high-quality, reliable data.

The Genesis of a Suitable Crystal: The Art and Science of Crystallization

The prerequisite for any single-crystal XRD study is the availability of a high-quality single crystal, typically in the size range of 0.1-0.3 mm.[5] For a dihydrochloride salt such as the target compound, crystallization is often achieved by slow evaporation of a suitable solvent system. The choice of solvent is critical; it must be one in which the compound has moderate solubility. A common strategy involves dissolving the compound in a good solvent (e.g., water or methanol) and then slowly introducing an anti-solvent (e.g., ethanol, isopropanol, or acetonitrile) to gradually decrease solubility and promote the formation of well-ordered crystals.

Experimental Protocol: Vapor Diffusion for Crystal Growth

A robust method for obtaining diffraction-quality crystals is vapor diffusion, which can be performed in either hanging-drop or sitting-drop configurations.

  • Solution Preparation: Prepare a concentrated solution of this compound in a primary solvent (e.g., deionized water).

  • Apparatus Setup: In a sealed container, place a larger reservoir of an anti-solvent. A small drop of the concentrated compound solution is then suspended over the reservoir (hanging drop) or placed on a pedestal within the reservoir (sitting drop).

  • Equilibration: The sealed system is left undisturbed. The anti-solvent, being more volatile, will slowly diffuse into the drop containing the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to supersaturation and, ideally, the nucleation and growth of single crystals over several days to weeks.

G cluster_0 Crystal Growth Workflow Dissolve Compound Dissolve Compound Prepare Supersaturated Solution Prepare Supersaturated Solution Dissolve Compound->Prepare Supersaturated Solution Set up Vapor Diffusion Set up Vapor Diffusion Prepare Supersaturated Solution->Set up Vapor Diffusion Slow Equilibration Slow Equilibration Set up Vapor Diffusion->Slow Equilibration Crystal Nucleation & Growth Crystal Nucleation & Growth Slow Equilibration->Crystal Nucleation & Growth

Caption: Workflow for Crystal Growth by Vapor Diffusion.

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[5][6] The instrument consists of an X-ray source, the goniometer for precise crystal orientation, and a detector to record the diffraction pattern.[4][6]

The fundamental principle of XRD is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.[5] As the crystal is rotated, a three-dimensional diffraction pattern is collected, with each diffraction spot (or reflection) containing information about the crystal's internal structure.[4]

Experimental Protocol: Data Collection

  • Mounting: A single crystal is carefully selected and mounted on a loop, which is then attached to the goniometer head. The crystal is flash-cooled to a low temperature (typically around 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The diffractometer, controlled by specialized software, rotates the crystal through a series of orientations while it is irradiated with monochromatic X-rays. The detector collects the intensities and positions of the diffracted beams.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and determine the unit cell parameters and space group of the crystal.

Deciphering the Data: Structure Solution and Refinement

The collected diffraction data provide the intensities of the reflections, but not their phases. This is the well-known "phase problem" in crystallography.

  • Structure Solution: For small molecules like our exemplar, direct methods are typically employed. These are computational techniques that use statistical relationships between the reflection intensities to derive an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[7] This iterative procedure adjusts atomic coordinates, thermal displacement parameters, and other model parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model.[8] The quality of the final model is assessed by metrics such as the R-factor.

G cluster_1 Structure Determination Workflow Data Collection Data Collection Data Processing Data Processing Data Collection->Data Processing Phase Problem Solution (Direct Methods) Phase Problem Solution (Direct Methods) Data Processing->Phase Problem Solution (Direct Methods) Initial Atomic Model Initial Atomic Model Phase Problem Solution (Direct Methods)->Initial Atomic Model Least-Squares Refinement Least-Squares Refinement Initial Atomic Model->Least-Squares Refinement Final Crystal Structure Final Crystal Structure Least-Squares Refinement->Final Crystal Structure Validation Validation Final Crystal Structure->Validation

Caption: From Diffraction Data to Final Structure.

Case Study: The Crystal Structure of 2-(1H-imidazol-4-yl)ethanaminium chloride

The crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride provides a detailed look at the solid-state conformation and intermolecular interactions of a closely related molecule.[1][9]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the exemplar compound.[1]

ParameterValue
Chemical FormulaC₅H₁₀N₃⁺·Cl⁻
Formula Weight147.61
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.5840 (2)
b (Å)9.1614 (3)
c (Å)17.3114 (5)
β (°)91.682 (1)
Volume (ų)726.69 (4)
Z4
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.028
Weighted R-factor (wR2)0.076
Molecular and Supramolecular Architecture

In the crystal structure, the organic cation exists with the terminal amino group protonated. The side chain adopts a trans conformation with respect to the imidazole ring, with a torsion angle of 176.22 (10)° for the N1–C2–C3–C4 atoms.[1][9]

The most critical aspect of the solid-state structure is the extensive network of hydrogen bonds. The protonated amino group and the N-H groups of the imidazole ring act as hydrogen bond donors, while the chloride anion and the unprotonated nitrogen of the imidazole ring act as acceptors. These interactions, specifically N—H···N and N—H···Cl hydrogen bonds, link the cations and anions into a two-dimensional network.[1] A weaker C—H···Cl interaction further extends this network into a three-dimensional architecture.[1]

G Cation_A Cation A (NH3+, Imidazole NH) Anion_Cl Cl- Anion Cation_A->Anion_Cl N-H...Cl Cation_B Cation B (Imidazole N) Cation_A->Cation_B N-H...N

Caption: Key Hydrogen Bonding Interactions.

This intricate network of hydrogen bonds is the primary determinant of the crystal packing and significantly influences the material's physical properties. Understanding these interactions is crucial for predicting how the molecule will behave in a solid dosage form and how it might interact with excipients.

Conclusion and Future Directions

The determination of the crystal structure of this compound is an essential step for its development as a potential therapeutic agent. This guide has outlined the established methodologies for achieving this, from crystal growth to structure refinement, using a closely related isomer as a practical example. The principles of X-ray diffraction provide a powerful lens through which to view the molecular world, transforming our understanding of chemical structure and function. The scientific community is encouraged to pursue the crystallization and structural determination of this specific target to fill the current knowledge gap and facilitate further research into this important class of compounds.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Fiveable.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Belfilali, I., Yebdri, S., Louhibi, S., Boukli-hacene, L., & Roisnel, T. (2015). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. PMC.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.
  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington.
  • Frandsen, I. O., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central.
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). PubMed.
  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. MIT.
  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science.
  • Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. (2015). ResearchGate.

Sources

(1H-imidazol-2-yl)methanamine dihydrochloride as a histamine receptor ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmacological Characterization of (1H-imidazol-2-yl)methanamine dihydrochloride as a Putative Histamine Receptor Ligand

Abstract

Histamine receptors, a family of four G-protein coupled receptors (GPCRs), are critical mediators of physiological processes ranging from allergic inflammation and gastric acid secretion to neurotransmission.[1][2] Consequently, they remain high-value targets for therapeutic intervention.[3] This guide focuses on (1H-imidazol-2-yl)methanamine, a structural isomer of the endogenous ligand histamine, and presents a comprehensive framework for its characterization as a novel histamine receptor ligand. Given the limited publicly available data on this specific compound, this document serves as a technical roadmap for researchers and drug development professionals. It outlines the requisite in vitro assays, explains the scientific rationale behind experimental design, and provides detailed, field-proven protocols to determine the binding affinity, functional activity, and selectivity profile of putative ligands like (1H-imidazol-2-yl)methanamine at the four histamine receptor subtypes (H1, H2, H3, and H4).

Introduction: The Histamine Receptor System and a Novel Chemical Probe

The biological effects of histamine are transduced by four distinct receptor subtypes, all belonging to the Class A family of GPCRs.[2][3] These receptors exhibit unique tissue distribution and couple to different G-proteins to initiate diverse downstream signaling cascades:

  • Histamine H1 Receptor (H1R): Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels.[4][5] H1R is a well-established target for treating allergic conditions.[1]

  • Histamine H2 Receptor (H2R): Couples to Gs proteins, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels.[6] H2R antagonists are used to reduce gastric acid secretion.[1]

  • Histamine H3 Receptor (H3R): Predominantly expressed in the central nervous system, H3R couples to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[2][7] It acts as both an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters.[8]

  • Histamine H4 Receptor (H4R): Also couples to Gi/o proteins and is highly expressed on cells of hematopoietic origin, playing a key role in immune responses and inflammation.[7][9][10]

(1H-imidazol-2-yl)methanamine is a structural analog of histamine, featuring the core imidazole ring and an aminomethyl side chain. However, the side chain is positioned at the 2-position of the imidazole ring, unlike histamine's 4-position substitution. This structural variation makes it a compelling candidate for investigation, as subtle changes in ligand structure can dramatically alter receptor affinity, selectivity, and functional activity. This guide provides the strategic and technical framework to elucidate its pharmacological profile.

Part 1: Foundational Analysis - Receptor Binding Affinity

The initial and most fundamental step in characterizing a novel ligand is to determine if it physically interacts with the target receptors and with what affinity. Competitive radioligand binding assays are the gold standard for quantifying this interaction, yielding the inhibition constant (Ki), a measure of the ligand's binding affinity.[11]

Causality in Experimental Design: Why Radioligand Binding?

This method is chosen for its robustness, sensitivity, and ability to provide quantitative data on the direct interaction between a ligand and a receptor in a native-like membrane environment.[12] By competing with a radiolabeled ligand of known affinity, we can accurately determine the affinity of the unlabeled test compound. The choice of radioligand is critical; it must be selective for the target receptor and have high specific activity to ensure a good signal-to-noise ratio.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Culture cells expressing target HR subtype p2 Harvest cells and prepare membrane homogenates p1->p2 p3 Quantify protein concentration (e.g., BCA assay) p2->p3 a1 Incubate membranes with fixed concentration of radioligand p3->a1 a2 Add increasing concentrations of (1H-imidazol-2-yl)methanamine a1->a2 a3 Incubate to equilibrium (e.g., 60 min at 30°C) a2->a3 d1 Separate bound/free ligand via rapid vacuum filtration a3->d1 d2 Quantify bound radioactivity using scintillation counting d1->d2 d3 Plot % inhibition vs. log[ligand] to determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[13]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a BCA protein assay.[14]

  • Binding Reaction (96-well format):

    • To each well, add:

      • Cell membranes (typically 5-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1R, [³H]Nα-methylhistamine for H3R).[14][15] The concentration is typically set near the radioligand's Kd value.

      • Varying concentrations of the unlabeled test compound, this compound, typically spanning 7-8 log units.

      • For determining non-specific binding (NSB), use a high concentration of a known, potent unlabeled ligand (e.g., 10 µM mianserin for H1R).[14]

      • For total binding, add assay buffer instead of a competitor.

    • Incubate the plate with gentle agitation until equilibrium is reached (e.g., 60 minutes at 30°C).[13]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[13]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage inhibition of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation: Illustrative Binding Affinities

The following table presents hypothetical binding data for (1H-imidazol-2-yl)methanamine, benchmarked against the endogenous ligand histamine. This format allows for a clear comparison of affinity and selectivity across the receptor subtypes.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)
Histamine2535515
(1H-imidazol-2-yl)methanamineHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Reference Ligand 1 (e.g., Mepyramine)1.2[16]>10,000>10,000>10,000
Reference Ligand 2 (e.g., Clobenpropit)>10,000>10,0001.3[15]100

Part 2: Functional Characterization - Elucidating Intrinsic Activity

While binding affinity is crucial, it does not reveal the functional consequence of the ligand-receptor interaction. The ligand could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays, which measure downstream second messengers, are essential to determine this intrinsic activity.

Signaling Pathways and Assay Selection

The choice of functional assay is dictated by the G-protein coupling of the target receptor.

G cluster_h1 H1R Signaling cluster_h2 H2R Signaling cluster_h34 H3R/H4R Signaling h1 H1R gq Gq/11 h1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca ↑ [Ca²⁺]i ip3->ca h2 H2R gs Gs h2->gs ac_h2 Adenylyl Cyclase gs->ac_h2 atp_h2 ATP ac_h2->atp_h2 camp_h2 ↑ cAMP atp_h2->camp_h2 conversion h34 H3R / H4R gi Gi/o h34->gi ac_h34 Adenylyl Cyclase gi->ac_h34 atp_h34 ATP ac_h34->atp_h34 camp_h34 ↓ cAMP atp_h34->camp_h34 conversion

Sources

An Investigational Guide to the Pharmacological Profile of (1H-imidazol-2-yl)methanamine dihydrochloride: A Hypothetical Framework for a Novel Histamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-imidazol-2-yl)methanamine dihydrochloride is a small molecule bearing significant structural resemblance to endogenous histamine. This structural analogy strongly suggests a potential interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, H4), which are critical mediators of diverse physiological processes and established drug targets.[1][2][3] To date, the pharmacological profile of this specific compound remains largely uncharacterized in public-domain literature. This technical guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its pharmacological properties. We provide a logical, stepwise progression of studies, from initial receptor binding and functional characterization to preliminary pharmacokinetic profiling and in vivo target engagement. Each proposed experimental protocol is designed as a self-validating system, explaining the scientific causality behind methodological choices to ensure robust and reproducible data generation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction and Core Hypothesis

The imidazole ring connected to an ethylamine side chain is the quintessential pharmacophore for histamine, the endogenous ligand for all four histamine receptor subtypes.[4] The subject of this guide, (1H-imidazol-2-yl)methanamine, shares this core structure, making the histamine receptor family its most probable target. The four receptor subtypes are G-protein-coupled receptors (GPCRs) that mediate distinct physiological effects:

  • H1 Receptor (H1R): Primarily coupled to Gq/11, leading to increased intracellular calcium.[5][6] It is involved in allergic reactions and inflammatory responses.

  • H2 Receptor (H2R): Coupled to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[2] It is famously known for mediating gastric acid secretion.[7]

  • H3 Receptor (H3R): Coupled to Gi/o, inhibiting adenylyl cyclase. It functions as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other neurotransmitters.[3]

  • H4 Receptor (H4R): Also coupled to Gi/o, it is primarily expressed on immune cells and mediates inflammatory and immune responses.[3]

Core Hypothesis: Based on its structure, this compound will exhibit affinity for and functional activity at one or more histamine receptor subtypes. The primary objective of this investigational plan is to determine its receptor affinity (Kᵢ), functional potency (EC₅₀/IC₅₀), selectivity profile, and preliminary druggability.

Pharmacodynamic Characterization: A Stepwise Approach

The pharmacodynamic evaluation is designed to first establish target binding and then elucidate the functional consequences of that binding.

Stage 1: Determining Target Affinity and Selectivity

The foundational step is to quantify the binding affinity of the compound for each of the four human histamine receptor subtypes. This establishes whether the compound interacts with the hypothesized targets and reveals its selectivity profile.

Experimental Choice: Radioligand Competition Binding Assay This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound.[5] It directly measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor. The causality is direct: a lower concentration of test compound required for displacement indicates a higher binding affinity.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing recombinant human H1, H2, H3, or H4 receptors.

  • Reaction Mixture: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, [³H]-Histamine for H4R) and a range of concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the mixture through glass fiber filter mats to separate receptor-bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

Receptor Subtype Radioligand Kᵢ (nM) of (1H-imidazol-2-yl)methanamine
Human H1 [³H]-Mepyramine >10,000
Human H2 [³H]-Tiotidine 55
Human H3 [³H]-Nα-methylhistamine 850
Human H4 [³H]-Histamine 1,200

This hypothetical data suggests the compound is a selective H2 receptor ligand.

Stage 2: Elucidating Functional Activity

Once affinity is established, the next critical step is to determine the compound's functional effect: is it an agonist that activates the receptor, an antagonist that blocks the agonist, or an inverse agonist that reduces basal receptor activity?

Experimental Choice: Second Messenger Functional Assays These cell-based assays measure the downstream signaling events triggered by receptor activation, providing a direct readout of a compound's functional efficacy.[2] The choice of assay is dictated by the G-protein coupling of the specific receptor subtype.

Protocol: cAMP Accumulation Assay (for H2, H3, H4 Receptors)

  • Cell Culture: Use CHO or HEK293 cells expressing the human H2, H3, or H4 receptor.

  • Assay Buffer: Pre-incubate cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of this compound to the cells.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., Histamine or Dimaprit for H2R) in the presence of increasing concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist: Plot cAMP levels vs. log concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist: Plot the response against the log concentration of the test compound to determine the IC₅₀.

Protocol: Intracellular Calcium Mobilization Assay (for H1 Receptor)

  • Cell Culture & Dye Loading: Plate H1R-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound.

    • Antagonist Mode: Add a fixed concentration of histamine followed by increasing concentrations of the test compound.

  • Detection: Measure the fluorescence intensity over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Determine EC₅₀ or IC₅₀ values from the concentration-response curves.

Data Presentation: Hypothetical Functional Activity Profile

Assay Type Receptor Mode Potency (EC₅₀/IC₅₀, nM) Efficacy (% of Histamine)
cAMP Accumulation Human H2 Agonist 150 95% (Full Agonist)
cAMP Accumulation Human H3 Antagonist >10,000 N/A
Calcium Mobilization Human H1 Antagonist >10,000 N/A

This hypothetical data corroborates the binding data, identifying the compound as a full and potent H2 receptor agonist.

Visualization: Signaling Pathway and Workflow

H2_Receptor_Signaling cluster_membrane Plasma Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Compound (1H-imidazol-2-yl)methanamine (Agonist) Compound->H2R binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets

Caption: Proposed mechanism of action as an H2 receptor agonist.

Preliminary Pharmacokinetic (ADME) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to evaluate its potential as a drug.[8] Early in silico and in vitro ADME screening can identify potential liabilities and guide further optimization.[9][10]

In Silico ADME Prediction

Experimental Choice: Computational Modeling Before synthesis or extensive testing, computational tools like SwissADME can provide rapid, cost-effective predictions of key physicochemical properties and drug-likeness based on the compound's structure.[11]

Parameters to Analyze:

  • Lipophilicity (LogP): Predicts membrane permeability and solubility.

  • Aqueous Solubility (LogS): Crucial for absorption and formulation.

  • Drug-Likeness: Evaluates compliance with filters like Lipinski's Rule of Five.

  • Pharmacokinetic Properties: Predictions of GI absorption and blood-brain barrier (BBB) penetration.

In Vitro ADME Assays

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: To assess passive membrane permeability, a key component of oral absorption.

  • Method: A 96-well filter plate is coated with a lipid solution, separating a donor well (containing the compound) from an acceptor well. The amount of compound that crosses the artificial membrane over time is quantified by LC-MS/MS.

Protocol: Metabolic Stability in Liver Microsomes

  • Rationale: To evaluate susceptibility to Phase I metabolism by cytochrome P450 enzymes, a primary route of drug clearance.

  • Method: The compound is incubated with liver microsomes (human and rat) and NADPH (as a cofactor). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine its half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

ADME_Workflow cluster_invitro In Vitro Screening start Novel Compound (1H-imidazol-2-yl)methanamine insilico In Silico Prediction (SwissADME) start->insilico invitro In Vitro ADME Assays insilico->invitro Guides priorities decision Candidate Assessment invitro->decision pk In Vivo Pharmacokinetics pk->decision solubility Aqueous Solubility pampa PAMPA (Permeability) metstab Microsomal Stability

Caption: Integrated workflow for ADME/PK characterization.

In Vivo Pharmacological Evaluation

Based on the hypothetical in vitro profile of a selective H2 agonist, an in vivo study is required to confirm that the molecular activity translates into a physiological effect.

Experimental Choice: Perfused Stomach Model in Anesthetized Rats This is a classic and robust model to directly measure a compound's effect on gastric acid secretion, the hallmark physiological response mediated by H2 receptor activation.[7]

Protocol: Gastric Acid Secretion Model

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the stomach and cannulate the esophagus and duodenum.

  • Stomach Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Dosing: Administer this compound intravenously at escalating doses. A positive control (e.g., histamine or dimaprit) and a vehicle control should be included.

  • Sample Analysis: Titrate the collected perfusate with NaOH to determine the acid concentration.

  • Data Analysis: Plot the acid output over time for each dose group. Calculate the dose required to produce 50% of the maximal response (ED₅₀). To confirm the mechanism, a separate cohort can be pre-treated with an H2 antagonist (e.g., famotidine) to demonstrate blockade of the effect.

Conclusion and Path Forward

This document outlines a logical and scientifically rigorous pathway for the comprehensive pharmacological characterization of this compound. By progressing from in vitro binding and functional assays to ADME profiling and targeted in vivo studies, this framework enables a thorough understanding of the compound's mechanism of action, selectivity, and preliminary drug-like properties. The hypothetical results presented herein—identifying the compound as a selective H2 receptor agonist—serve as an exemplar of how the data generated would inform its potential therapeutic utility, likely in the context of conditions requiring stimulation of gastric acid or other H2-mediated pathways. This structured approach ensures that key questions of affinity, efficacy, and physiological effect are answered efficiently, providing a solid foundation for any subsequent drug development program.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. BenchChem.
  • Dove, S., et al. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry, 4(9), 941-954.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Leurs, R., et al. (2002). The histamine H3 receptor: a new drug target for sleeping and waking disorders. Trends in Pharmacological Sciences, 23(9), 409-415.
  • Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. AIP Conference Proceedings.
  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
  • Al-Ghorbani, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1).
  • Olesen, J., & Jansen-Olesen, I. (1993). Characterization of histamine receptors in isolated human cerebral arteries. British Journal of Pharmacology, 109(4), 1103-1108.
  • Patel, R., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10.
  • Pertz, H. H., et al. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935-940.
  • Preuss, H., et al. (2004). Structure-Activity Relationships of Histamine H2 Receptor Ligands. Mini-Reviews in Medicinal Chemistry, 4(9), 941-54.
  • ResearchGate. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. Request PDF.
  • Kumar, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Sharma, D., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100701.
  • National Center for Biotechnology Information. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed.
  • Kim, A., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor.
  • Shin, M., et al. (2022). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. International Journal of Molecular Sciences, 23(21), 13388.
  • Lim, H. D., et al. (1995). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 38(1), 77-87.
  • ResearchGate. (n.d.). Schematic representation of the studied histamine H2 receptor agonists and antagonists.
  • Seibel-Ehlert, U. (2024). Label-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg.
  • Stasiak, A., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 26(6), 1747.
  • Szałek, E., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 24(23), 16908.
  • Bar, K., et al. (2022). A Murine Model of High Dietary Histamine Intake: Impact on Histamine Contents and Release in Neural and Extraneural Tissues. Nutrients, 14(15), 3192.
  • S, S., et al. (2023). Evalution of Potential Histamine H2 Receptor Antagonist: A Computational Approach. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 133-142.
  • Sigma-Aldrich. (2012).
  • Elz, S., et al. (2018).
  • Al-Masoudi, W. A. M., et al. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
  • Wikipedia. (n.d.). H2 receptor antagonist.
  • de Oliveira, C. A. F., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PLoS ONE, 15(11), e0242475.
  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.

Sources

An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine dihydrochloride: A Histamine H3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-imidazol-2-yl)methanamine dihydrochloride is a small molecule belonging to the class of imidazole derivatives, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its role as a histamine H3 receptor (H3R) agonist. The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a key therapeutic target for a range of neurological and psychiatric disorders.[3][4] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other crucial neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[5] This guide will delve into the chemical properties, synthesis, pharmacological activity, and experimental protocols relevant to the study and application of this compound in the context of H3R-targeted drug discovery.

Chemical and Physical Properties

This compound is the hydrochloride salt form of the parent compound, 2-aminomethylimidazole. The dihydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for experimental handling and formulation.

PropertyValueSource
IUPAC Name 1-(1H-imidazol-2-yl)methanamine dihydrochloride[6]
CAS Number 22600-77-7[7]
Molecular Formula C₄H₇N₃·2HCl[7]
Molecular Weight 170.04 g/mol [7]
Appearance White to light yellow/brown powder/solid[6]
Melting Point 234-241 °C[8]

Synthesis of this compound

The synthesis of 2-substituted imidazoles can be achieved through various established organic chemistry methodologies.[2] A common and direct route to (1H-imidazol-2-yl)methanamine involves the reduction of a suitable precursor such as imidazole-2-carbonitrile (2-cyanoimidazole) or imidazole-2-carboxamide.

Conceptual Synthesis Workflow

A plausible synthetic route starting from imidazole-2-carbonitrile is outlined below. This method leverages the chemical reduction of the nitrile functional group to a primary amine.

Synthesis_Workflow cluster_0 Synthesis of (1H-imidazol-2-yl)methanamine Start Imidazole-2-carbonitrile Step1 Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Step1 Precursor Intermediate (1H-imidazol-2-yl)methanamine (Free Base) Step1->Intermediate Forms Step2 Salt Formation (HCl in suitable solvent, e.g., Ethanol or Ether) Intermediate->Step2 Reacts with End This compound Step2->End Yields H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel βγ-subunits inhibit cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca²⁺ influx triggers release Neurotransmitter Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter Release Inhibited Release Agonist (1H-imidazol-2-yl)methanamine dihydrochloride Agonist->H3R Binds to

Sources

Safety and handling information for (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (1H-imidazol-2-yl)methanamine dihydrochloride

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling information for this compound (CAS No: 22600-77-7), a chemical intermediate frequently utilized in pharmaceutical research and drug development. The protocols and recommendations outlined herein are designed for researchers, scientists, and laboratory professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Core Chemical Identity and Physical Properties

Understanding the fundamental properties of a compound is the first step in safe handling. This compound is a solid, typically appearing as a white to yellow powder. Its dihydrochloride salt form influences its solubility and stability.

PropertyValueSource
Molecular Formula C₄H₉Cl₂N₃N/A
Molecular Weight 170.04 g/mol N/A
Appearance Solid (White to Yellow Powder)[1]
CAS Number 22600-77-7[1][2]

The solid, powdered nature of this compound means that dust generation is a primary route of exposure, a fact that informs many of the handling protocols that follow.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

GHS ClassificationHazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[1][2]

Signal Word: Warning [1][4]

Hazard Pictogram:

  • GHS07 (Exclamation Mark): Represents skin and eye irritation, and respiratory tract irritation.

Expert Insight: The H335 classification is particularly important. The fine, dusty nature of the solid means it can be easily aerosolized during weighing or transfer. Inhalation can lead to irritation of the nasal passages and lungs, underscoring the critical need for handling within a certified chemical fume hood.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a properly functioning chemical fume hood.[5][6] This is the primary method for preventing respiratory exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[5][7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][8]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are required. Due to the serious eye irritation risk (H319), standard safety glasses do not provide adequate protection from dust particles.[5][7] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for integrity before use.[5][7] Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare skin) and disposed of as chemical waste.

    • Lab Coat: A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down.

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA approved respirator with a particulate filter (conforming to EN 143) may be necessary.[5][7]

PPE_Workflow start Handling (1H-imidazol-2-yl)methanamine dihydrochloride? is_dust Potential for dust generation? start->is_dust use_hood Work in Chemical Fume Hood is_dust->use_hood Yes wear_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_dust->wear_ppe No (e.g., handling sealed container) use_hood->wear_ppe is_splash Risk of Splash or Large Quantity? wear_ppe->is_splash add_faceshield Add Face Shield is_splash->add_faceshield Yes proceed Proceed with Work is_splash->proceed No add_faceshield->proceed

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation of dust.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

  • Use dry, clean-up procedures and avoid generating dust.[7] For transfers, use spatulas and weigh paper carefully.

  • Empty containers may contain residual dust and should be handled with the same precautions as full containers.[7]

Storage:

  • Store in original, tightly sealed containers.[5][7]

  • Keep in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

First Aid Measures: A Self-Validating Response System

Immediate and correct first aid is crucial. The goal is to minimize harm while ensuring the safety of the first aider.

  • General Advice: Move the victim to fresh air. First aiders should protect themselves from exposure. Show the Safety Data Sheet (SDS) to the attending medical personnel.

  • Eye Contact: This is a critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][8] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][5] If the person feels unwell or breathing is difficult, call a poison center or doctor immediately.[1]

  • Ingestion: Rinse the mouth thoroughly with water.[1][5] Do NOT induce vomiting.[5][9] Call a poison center or doctor if you feel unwell.[3]

Accidental Release and Spill Response

A calm and methodical response to a spill is essential to prevent further contamination and exposure.

Minor Spills (Small quantity in a fume hood):

  • Ensure PPE (gloves, goggles, lab coat) is being worn.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[5]

  • Wipe the spill area with a damp cloth, then clean with soap and water.

  • Place all contaminated cleaning materials into the waste container.

Major Spills (Outside of a fume hood or large quantity):

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate.[7]

  • Isolate: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill without specific training and the appropriate respiratory protection.

Spill_Response spill Spill Occurs check_location Is spill contained in a fume hood? spill->check_location minor_spill Minor Spill Protocol: 1. Wear Full PPE 2. Cover with Absorbent 3. Sweep into Waste Container 4. Decontaminate Area check_location->minor_spill Yes major_spill Major Spill Protocol: 1. Alert & Evacuate Area 2. Isolate the Spill 3. Call EHS/Emergency Services 4. Do Not Attempt Cleanup check_location->major_spill No / Large Quantity

Caption: Decision tree for responding to a chemical spill.

Fire Fighting and Decomposition Hazards

While it is a combustible solid, it may be difficult to ignite.[7] The primary danger in a fire is not the flammability of the compound itself, but its thermal decomposition products.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.[7]

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases.[5][9] This includes nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][9][10]

Toxicological Information

The toxicological profile is primarily characterized by its irritant properties.

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract.[1]

    • Skin Contact: Causes skin irritation.[1][3]

    • Eye Contact: Causes serious eye irritation.[1][3]

    • Ingestion: May cause irritation to mucous membranes.[1]

  • Chronic Effects: No specific data on long-term exposure, carcinogenicity, or mutagenicity was available in the reviewed sources.[1][10] As with any chemical lacking extensive long-term data, exposure should be minimized.

References

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Chemical Label. 1H-imidazol-2-ylmethanamine dihydrochloride. [Link]

Sources

An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1H-imidazol-2-yl)methanamine dihydrochloride is a significant heterocyclic compound featuring the core imidazole scaffold, a prevalent motif in numerous biologically active molecules. Its structural analogy to histamine and other endogenous signaling molecules positions it as a valuable tool in drug discovery and medicinal chemistry, particularly in the exploration of histamine receptor modulators. This technical guide provides a comprehensive overview of this compound, including its precise molecular formula and weight, detailed physicochemical properties, a proposed synthetic pathway with step-by-step protocols, and an in-depth discussion of its potential applications in targeting histamine receptors. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel imidazole-based therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, appearing in a vast array of natural products, approved drugs, and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for molecular recognition at biological targets.[3] The imidazole moiety is a key component of the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems.[1] Consequently, synthetic imidazole derivatives are of great interest for their potential to modulate the activity of enzymes and receptors, leading to therapeutic interventions for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4] (1H-imidazol-2-yl)methanamine, as a primary amine derivative of the imidazole core, represents a key building block for the synthesis of more complex molecules and is itself a subject of interest for its potential pharmacological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 22600-77-7[5]
Molecular Formula C₄H₉Cl₂N₃[6]
Molecular Weight 170.04 g/mol [6]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in waterGeneral knowledge

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be approached through several synthetic routes. Herein, we propose a robust two-step synthesis commencing from the commercially available imidazole-2-carboxaldehyde, proceeding via a reductive amination pathway. This method is widely utilized in medicinal chemistry for its reliability and operational simplicity.[7]

Overall Synthetic Scheme

Synthesis_Scheme imidazole_carboxaldehyde Imidazole-2-carboxaldehyde intermediate Imine Intermediate imidazole_carboxaldehyde->intermediate NH₃, MeOH final_product_base (1H-imidazol-2-yl)methanamine intermediate->final_product_base NaBH₄ final_product_salt (1H-imidazol-2-yl)methanamine dihydrochloride final_product_base->final_product_salt HCl in Ether

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of (1H-imidazol-2-yl)methanamine (Free Base)

This step involves the formation of an imine from imidazole-2-carboxaldehyde and ammonia, followed by in-situ reduction with sodium borohydride.

Materials and Reagents:

  • Imidazole-2-carboxaldehyde

  • Ammonia in methanol (7N solution)

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol. To this solution, add a 7N solution of ammonia in methanol (5.0 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Quench and Work-up: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and extract the product. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1H-imidazol-2-yl)methanamine as an oil or a low-melting solid.

Step 2: Formation of this compound

The final step involves the conversion of the free base to its more stable and handleable dihydrochloride salt.

Materials and Reagents:

  • Crude (1H-imidazol-2-yl)methanamine

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (2M)

Experimental Protocol:

  • Salt Formation: Dissolve the crude (1H-imidazol-2-yl)methanamine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To the stirred solution, add a 2M solution of hydrochloric acid in diethyl ether dropwise. A white precipitate of the dihydrochloride salt will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound as a white solid.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[8] The purity and identity of the compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

Application in Drug Discovery: A Potential Histamine Receptor Modulator

The structural similarity of (1H-imidazol-2-yl)methanamine to the endogenous neurotransmitter histamine suggests its potential to interact with histamine receptors (H₁R, H₂R, H₃R, and H₄R). These G-protein coupled receptors (GPCRs) are implicated in a multitude of physiological processes, and their modulation is a key strategy in the treatment of allergies, gastric ulcers, and neurological disorders.[2][9]

Histamine Receptor Signaling Pathway

(1H-imidazol-2-yl)methanamine, as a potential agonist at histamine receptors, could trigger downstream signaling cascades. For instance, activation of the H₁ receptor typically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in a cellular response.

Histamine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HR Histamine Receptor (e.g., H1R) G_protein Gq/11 Protein HR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand (1H-imidazol-2-yl)methanamine (Potential Agonist) Ligand->HR

Caption: A generalized signaling pathway for the H1 histamine receptor.

The development of selective agonists and antagonists for histamine receptor subtypes is an active area of research.[9] this compound serves as a valuable starting point for the synthesis of a library of derivatives with modified substituents on the imidazole ring or the amine, allowing for the exploration of structure-activity relationships (SAR) and the identification of potent and selective histamine receptor modulators.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational molecule for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful execution, is achievable through established synthetic methodologies like reductive amination. The inherent biological relevance of the imidazole core, particularly in the context of histamine receptor modulation, makes this compound and its derivatives promising candidates for the development of novel therapeutics. This guide provides the essential technical information to facilitate the synthesis, understanding, and application of this compound in a research setting.

References

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Methodological & Application

Protocol for dissolving (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocol for the Dissolution of (1H-imidazol-2-yl)methanamine dihydrochloride

Abstract

This compound is a key chemical intermediate and building block in medicinal chemistry, particularly in the synthesis of histamine receptor ligands and other pharmacologically active molecules.[1][2][3] Its utility in drug discovery and development necessitates a standardized, reproducible protocol for its dissolution to ensure the integrity of downstream applications. As a dihydrochloride salt, the compound's solubility is governed by its ionic nature, rendering it highly soluble in aqueous solutions while exhibiting lower solubility in non-polar organic solvents.[4][5] This guide provides a detailed protocol for the dissolution of this compound in common laboratory solvents, emphasizing the rationale behind procedural choices, safety precautions, and methods for solution validation and storage.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective handling and use. The molecule consists of an imidazole ring, a primary amine group, and two hydrochloride counter-ions. This salt form significantly enhances its polarity and, consequently, its aqueous solubility compared to its free base form.[6][7]

PropertyDataSource/Rationale
Chemical Structure C₄H₇N₃ · 2HClBased on the parent compound (1H-imidazol-2-yl)methanamine with two equivalents of hydrochloric acid.
Molecular Weight 170.04 g/mol Calculated based on the chemical formula.
Appearance Typically a white to off-white crystalline solid.Common appearance for amine hydrochloride salts.
Aqueous Solubility HighAs an amine salt, it is ionic and readily dissolves in polar solvents like water.[4][5] Many amine hydrochlorides are used as drugs specifically to increase water solubility.[7]
Organic Solvent Solubility Generally low in non-polar solvents; moderate in polar protic solvents.Amine salts are typically insoluble in non-polar organic solvents but may show some solubility in polar organic solvents like ethanol or DMSO.[4][8]
Hygroscopicity Potentially hygroscopic.Imidazole and its salts can be hygroscopic; storage in a dry environment is crucial.

Safety and Handling Precautions

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

  • Engineering Controls : Use only under a chemical fume hood to avoid inhalation of dust particles.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9][11]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]

  • Handling : Avoid generating dust.[9] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][11]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9] This compound is incompatible with strong oxidizing agents.[9]

Core Dissolution Protocol

This section details the step-by-step methodology for dissolving this compound. The choice of solvent is dictated by the downstream application. For biological assays, buffered aqueous solutions are standard, while for organic synthesis, polar organic solvents may be required.

Materials and Reagents
  • This compound powder

  • Solvent of choice (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and glassware

  • Magnetic stirrer and stir bars or vortex mixer

  • Bath sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size) for biological applications

Experimental Workflow Visualization

The general procedure for preparing a solution from a solid reagent is outlined below.

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_validate Validation & Storage A 1. Calculate Required Mass B 2. Weigh Compound in Fume Hood A->B C 3. Transfer Solid to Volumetric Flask B->C D 4. Add ~70% of Final Solvent Volume C->D E 5. Agitate to Dissolve (Vortex/Stir/Sonicate) D->E F 6. Add Solvent to Final Volume (QS) E->F G 7. Validate (pH, Sterility) F->G H 8. Aliquot and Store Appropriately G->H

Caption: General workflow for the dissolution of this compound.

Protocol A: Dissolution in Aqueous Buffer (e.g., PBS, pH 7.4)

This protocol is recommended for most biological and pharmacological applications, such as receptor binding assays or cell-based studies, where maintaining a physiological pH is critical.

  • Calculate Mass : Determine the mass of this compound required to achieve the desired molar concentration (e.g., for 10 mL of a 10 mM solution, 1.70 mg is needed).

  • Weighing : Accurately weigh the calculated mass of the solid compound using an analytical balance and transfer it to an appropriate volumetric flask (e.g., 10 mL).

  • Initial Solvation : Add approximately 70% of the final volume of PBS (pH 7.4) to the flask.

    • Rationale: Adding a portion of the solvent first prevents the powder from clumping at the bottom and facilitates dissolution.

  • Agitation : Mix the solution using a vortex mixer or magnetic stirrer until the solid is fully dissolved. If dissolution is slow, the flask can be placed in a bath sonicator for 5-10 minute intervals.

    • Rationale: Agitation increases the interaction between the solute and solvent molecules, accelerating the rate of dissolution. Sonication provides energy to break up solid aggregates.

  • Final Volume Adjustment : Once the solid is completely dissolved, carefully add PBS to the calibration mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Sterilization (Optional) : For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Rationale: This removes any potential microbial contaminants or insoluble particulates without degrading the compound, which could occur with autoclaving.

Protocol B: Dissolution in Organic Solvents (e.g., DMSO)

This protocol is often used to prepare high-concentration stock solutions for long-term storage or for dilution into aqueous buffers for subsequent experiments.

  • Weighing : Following the calculation in Protocol A, weigh the compound and transfer it to a glass vial or flask.

  • Solvation : Add the desired volume of DMSO directly to the solid.

  • Agitation : Vigorously vortex or sonicate the mixture. Gentle warming (to 30-40°C) can be applied if necessary, but caution is advised to prevent thermal degradation.

    • Rationale: Solubility in DMSO may be lower than in water. Mechanical and thermal energy can help overcome the solvation energy barrier. Always check compound stability before heating.

Solution Validation and Storage

Validation
  • pH Measurement : For aqueous solutions, especially those prepared in unbuffered water, it is crucial to measure the final pH. As a dihydrochloride salt of a weak base, the compound will generate an acidic solution. If a specific pH is required, it must be adjusted using dilute acid or base.

  • Visual Inspection : A properly prepared solution should be clear and free of any visible particulates.

Storage Recommendations
  • Aqueous Solutions : For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • DMSO Stock Solutions : Store aliquots in tightly sealed vials at -20°C. DMSO freezes at this temperature, which helps preserve compound stability. Before use, thaw the vial completely and vortex to ensure homogeneity.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound will not dissolve The solution is saturated, or the incorrect solvent was used.Confirm the solvent choice is appropriate. Try increasing the solvent volume. Apply gentle agitation with sonication. Avoid excessive heating.
Solution is cloudy or has particulates Insoluble impurities are present, or the compound has low solubility.Filter the solution through a 0.22 µm filter. If solubility is the issue, reconsider the solvent or concentration.
pH of aqueous solution is too low The compound is an acidic salt.This is expected. If a neutral pH is required for an experiment, prepare the solution in a suitable buffer (e.g., PBS, TRIS) as described in Protocol A.

References

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In vitro assay protocol using (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of (1H-imidazol-2-yl)methanamine dihydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro pharmacological characterization of this compound. Given its structural similarity to histamine, this guide focuses on a logical, multi-assay workflow to determine its potential activity at G protein-coupled receptors (GPCRs), with a primary focus on the histamine H3 receptor (H3R).

Introduction: The Scientific Rationale

(1H-imidazol-2-yl)methanamine is a heterocyclic amine containing an imidazole ring, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1][2] Its structure bears a resemblance to the endogenous neurotransmitter histamine, suggesting a potential interaction with histamine receptors. The histamine H3 receptor, in particular, is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[3][4] The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist, making it a key target for agonists, antagonists, and inverse agonists in the treatment of various neurological and cognitive disorders.[3][5]

This guide outlines a systematic, three-tiered approach to elucidate the pharmacological profile of this compound:

  • Target Affinity Assessment: Determining the compound's binding affinity (Ki) at the human H3 receptor using a competitive radioligand binding assay.

  • G-Protein Activation Analysis: Directly measuring the functional consequence of receptor binding on G-protein activation via a [³⁵S]GTPγS binding assay.

  • Downstream Signaling Pathway Analysis: Quantifying the compound's effect on the downstream second messenger, cyclic AMP (cAMP), in a whole-cell assay.

This workflow is designed not merely to provide a protocol but to build a comprehensive pharmacological narrative, from initial receptor interaction to the ultimate cellular response.

Compound Information and Safety

PropertyValue
Compound Name This compound
Synonyms 2-Aminomethylimidazole dihydrochloride
Molecular Formula C₄H₇N₃ · 2HCl
Molecular Weight 170.04 g/mol
CAS Number 22600-77-7
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Safety Precautions Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area. Avoid breathing dust.[7][8]

Part 1: Target Affinity Determination via Radioligand Binding Assay

The foundational step in characterizing a novel ligand is to determine its affinity for the putative target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[9][10] This assay measures the ability of the test compound, this compound, to displace a known high-affinity radiolabeled ligand from the receptor.

Principle

The assay is performed using cell membranes containing the human histamine H3 receptor (hH3R). These membranes are incubated with a fixed concentration of a specific hH3R radioligand (e.g., [³H]-N-α-methylhistamine) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound.[11]

Experimental Workflow: Radioligand Binding

cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Prepare hH3R-expressing cell membranes A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare radioligand ([³H]-N-α-methylhistamine) solution P3->A1 A2 Separate bound from free radioligand via rapid filtration A1->A2 A3 Wash filters to remove nonspecific binding A2->A3 D1 Measure radioactivity on filters (Scintillation Counting) A3->D1 D2 Plot % inhibition vs. log[compound] D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: hH3R Competitive Binding Assay

Materials and Reagents

ReagentRecommended SupplierPurpose
hH3R Membranes (from CHO or HEK293 cells)PerkinElmer, MilliporeSource of the target receptor
[³H]-N-α-methylhistamine (~80 Ci/mmol)PerkinElmerRadioligand
This compoundSigma-Aldrich, TCITest Compound
ThioperamideTocris BiosciencePositive control competitor (H3R antagonist)
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)N/AAssay medium
96-well Filter Plates (GF/C)Millipore, PerkinElmerFor separation of bound/free ligand
Scintillation CocktailPerkinElmerFor detection of radioactivity

Step-by-Step Methodology

  • Preparation:

    • Thaw the hH3R membrane preparation on ice. Homogenize gently and dilute in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well.

    • Prepare a 10 mM stock solution of this compound in ultrapure water. Perform a serial dilution in Binding Buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Dilute the [³H]-N-α-methylhistamine in Binding Buffer to a working concentration of ~2 nM (twice the final assay concentration of 1 nM, which is close to its Kd).

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Thioperamide + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Test Compound: 50 µL of each dilution of this compound + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked (in 0.3% PEI) filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.[12]

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Functional G-Protein Activation ([³⁵S]GTPγS Assay)

After confirming binding affinity, the next crucial step is to determine the functional nature of the interaction. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, a proximal event following receptor stimulation by an agonist.[13][14] It can differentiate between agonists, antagonists, and inverse agonists.[15]

Principle

GPCR activation catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[14]

  • Agonists will stimulate [³⁵S]GTPγS binding above basal levels.

  • Antagonists will have no effect on their own but will block agonist-induced stimulation.

  • Inverse Agonists will decrease the basal (constitutive) level of [³⁵S]GTPγS binding.

GPCR Activation and GTPγS Binding Principle

Ligand Agonist Ligand (e.g., Test Compound) Receptor_off GPCR (Inactive) GDP-Bound Ligand->Receptor_off Binds Receptor_on GPCR (Active) Nucleotide-Free Receptor_off->Receptor_on Conformational Change G_Protein_off Gαβγ Trimer (GDP Bound) Receptor_on->G_Protein_off Activates G_Protein_on Gα-[³⁵S]GTPγS + Gβγ Dimer GDP GDP G_Protein_off->GDP Releases GTPgS [³⁵S]GTPγS G_Protein_off->GTPgS Binds Signal Downstream Signaling G_Protein_on->Signal cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Culture & harvest hH3R-expressing cells P2 Resuspend cells in stimulation buffer P1->P2 A1 Pre-incubate cells with test compound/controls P2->A1 A2 Stimulate with Forskolin (and agonist for antagonist mode) A1->A2 A3 Incubate to allow cAMP accumulation A2->A3 A4 Lyse cells and add detection reagents (e.g., HTRF) A3->A4 D1 Read plate on appropriate reader A4->D1 D2 Plot response vs. log[compound] D1->D2 D3 Calculate IC50/EC50 and Kb values D2->D3

Caption: Workflow for a whole-cell cAMP functional assay.

Detailed Protocol: hH3R cAMP Accumulation Assay

Materials and Reagents

ReagentRecommended SupplierPurpose
CHO-K1 hH3R cellsEurofins DiscoverX, ATCCLive cell system for the assay
Cell Culture Medium (e.g., F-12K)Gibco, ATCCFor cell growth and maintenance
ForskolinSigma-AldrichAdenylyl cyclase activator
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase inhibitor (prevents cAMP degradation)
cAMP Detection Kit (HTRF, AlphaScreen, ELISA)Cisbio, PerkinElmer, R&D SystemsFor quantification of intracellular cAMP

Step-by-Step Methodology

  • Cell Culture: Culture CHO-K1 hH3R cells according to standard protocols. Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). [16]2. Assay Plate Setup:

    • Dispense 5-10 µL of cell suspension into a 384-well white plate.

    • Add 5 µL of serially diluted test compound or controls.

    • For Agonist/Inverse Agonist Mode: Pre-incubate for 15 minutes. Add 5 µL of forskolin (to a final concentration of 1-10 µM).

    • For Antagonist Mode: Pre-incubate with the test compound for 15 minutes. Add 5 µL of a mixture of forskolin and a control agonist (at its EC₈₀ concentration).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • Lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF). This typically involves adding two sequential detection reagents.

    • Read the plate on a compatible plate reader.

Data Analysis
  • Convert raw reader output to cAMP concentrations using a standard curve.

  • Agonist/Inverse Agonist Mode: Plot the % inhibition of the forskolin response against the log[compound]. Fit the data to determine the Emax and IC₅₀.

  • Antagonist Mode: Plot the agonist response against the log[antagonist] concentration. Calculate the Kb using the Gaddum or Schild analysis.

Integrated Data Interpretation

By consolidating the data from all three assays, a comprehensive pharmacological profile of this compound can be established.

Assay TypeParameter(s) DerivedInterpretation
Radioligand Binding KiQuantifies the binding affinity of the compound for the hH3R. A lower Ki value indicates higher affinity.
[³⁵S]GTPγS Binding EC₅₀, Emax, KbDetermines functional activity at the G-protein level. Defines the compound as an agonist, antagonist, or inverse agonist and quantifies its potency and efficacy.
cAMP Accumulation IC₅₀, KbConfirms functional activity in a downstream cellular pathway. Corroborates the findings from the GTPγS assay in a more physiological context.

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  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • PubMed. Imidazole Derivatives With Potential Biological Activity.
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  • PMC. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation.
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Application Note & Protocols: A Screening Cascade for Characterizing (1H-imidazol-2-yl)methanamine dihydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for characterizing the cellular activity of (1H-imidazol-2-yl)methanamine dihydrochloride. Given its core imidazole structure, a key pharmacophore in many bioactive molecules, this compound is a prime candidate for interaction with histamine and imidazoline receptors, which are predominantly G-protein coupled receptors (GPCRs).[1][2][3] We present a logical, tiered screening cascade beginning with primary functional assays to detect GPCR activation across the principal signaling pathways (Gq, Gs, and Gi), followed by essential secondary assays to assess cell viability and rule out cytotoxic interference. Each protocol is designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction: Rationale for a Targeted Screening Approach

This compound possesses a 2-aminomethyl-imidazole scaffold, which is structurally analogous to the endogenous ligand histamine. This homology strongly suggests a potential interaction with one or more of the four histamine receptor subtypes (H1, H2, H3, H4).[1][4] These receptors mediate diverse physiological effects and are coupled to distinct G-protein families:

  • H1 Receptor: Couples to Gq, initiating the phospholipase C pathway and resulting in intracellular calcium (Ca²⁺) mobilization.[5]

  • H2 Receptor: Couples to Gs, stimulating adenylyl cyclase and leading to an increase in cyclic AMP (cAMP).[4][6]

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and causing a decrease in intracellular cAMP levels.[4][7]

Therefore, a robust characterization of the compound's activity requires a multi-faceted approach. This guide details a screening cascade designed to efficiently identify and validate its primary mechanism of action.

cluster_0 Screening Cascade Overview cluster_1 Primary Functional Screening cluster_2 Secondary Confirmation Compound (1H-imidazol-2-yl)methanamine dihydrochloride Assay_Ca Calcium Mobilization Assay (Detects Gq Activity, e.g., H1R) Compound->Assay_Ca Primary Screen Assay_cAMP cAMP Accumulation Assay (Detects Gs/Gi Activity, e.g., H2R, H3R, H4R) Compound->Assay_cAMP Primary Screen Assay_Via Cell Viability Assay (Rules out Cytotoxicity) Assay_Ca->Assay_Via Confirm Specificity Assay_cAMP->Assay_Via Confirm Specificity Hit_Confirmation Validated Hit (Confirmed On-Target Activity) Assay_Via->Hit_Confirmation

Figure 1: Proposed screening cascade for functional characterization.

Primary Functional Screen: Calcium Mobilization Assay (Gq Pathway)

Scientific Principle

This assay is designed to detect the activation of Gq-coupled receptors, such as the histamine H1 receptor.[5] Agonist binding to a Gq-coupled GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺ into the cytoplasm.[8] This transient increase in cytosolic Ca²⁺ is measured using a calcium-sensitive fluorescent dye and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.[8][9]

cluster_Gq Gq Signaling Pathway Ligand Compound GPCR Gq-Coupled Receptor (e.g., H1R) Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Cytosol Cytosolic Ca²⁺ (Fluorescent Signal) ER->Ca_Cytosol releases Ca_Store Ca²⁺

Figure 2: Simplified Gq-coupled receptor signaling pathway.

Detailed Protocol: No-Wash FLIPR Calcium Assay

This protocol is adapted for a 384-well format using a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit) and a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK-H1).[10][11]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

  • Cell culture medium (e.g., F-12K for CHO, DMEM for HEK, with 10% FBS, 1% Pen-Strep).

  • 384-well black-wall, clear-bottom assay plates.

  • FLIPR Calcium Assay Kit (Component A dye, Component B buffer).

  • This compound (Test Compound).

  • Histamine (Positive Control Agonist).

  • Assay Buffer (e.g., 1x HBSS with 20 mM HEPES).

  • FLIPR or FlexStation 3 Microplate Reader.

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into 384-well plates at a density of 10,000-15,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

    • Scientist's Note: Cell density is a critical parameter. Too few cells will yield a weak signal, while over-confluent cells may show altered receptor expression and response. Optimize density for your specific cell line.

  • Loading Buffer Preparation:

    • On the day of the assay, equilibrate the dye (Component A) and buffer (Component B) to room temperature.

    • Reconstitute one vial of Component A with 10 mL of Component B buffer to create the 1X Loading Buffer. Vortex until fully dissolved.[10]

  • Cell Loading:

    • Remove cell plates from the incubator.

    • Add 25 µL of 1X Loading Buffer to each well (for a final volume of 50 µL).

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light.[10]

    • Scientist's Note: This is a "no-wash" assay, which simplifies the protocol and reduces cell loss. The kit contains masking agents to quench extracellular dye fluorescence.[11]

  • Compound Plate Preparation:

    • During the incubation, prepare a compound plate.

    • Create a 4X final concentration serial dilution of the Test Compound and Histamine in Assay Buffer.

    • For a typical 10-point dose-response curve, you might start with a 400 µM stock for a final top concentration of 100 µM.

    • Include "vehicle-only" wells (e.g., Assay Buffer with 0.4% DMSO if compounds are dissolved in DMSO).

  • Assay Execution on FLIPR/FlexStation:

    • After the 1-hour incubation, transfer the cell plate and compound plate to the instrument.

    • Set the instrument parameters:

      • Read Mode: Fluorescence, bottom read.

      • Pipettor Height: Set to just above the bottom of the well.

      • Liquid Transfer: Add 12.5 µL from the compound plate to the cell plate (final volume 62.5 µL, compound concentration becomes 1X).

      • Kinetics: Read for 10-20 seconds to establish a baseline, then add compound and continue reading for 120-180 seconds to capture the calcium peak.[12]

    • Execute the run.

Data Analysis and Expected Results

The output will be a kinetic trace of relative fluorescence units (RFU) over time. The response is typically measured as the maximum peak height minus the baseline fluorescence.

  • Normalize the data to the vehicle control (0% activation) and the maximum response of the positive control, histamine (100% activation).

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

CompoundTargetAssay TypePredicted OutcomeEC₅₀ (nM)Max Response (% of Histamine)
(1H-imidazol-2-yl)methanamineH1 ReceptorCa²⁺ MobilizationAgonistTo be determinedTo be determined
Histamine (Control)H1 ReceptorCa²⁺ MobilizationFull Agonist~50-100[5]100% (by definition)

Primary Functional Screen: cAMP Accumulation Assay (Gs/Gi Pathways)

Scientific Principle

This assay quantifies changes in intracellular cAMP levels to detect activation of Gs- or Gi-coupled receptors.[13]

  • Gs-coupled receptors (e.g., H2R): Agonist binding activates adenylyl cyclase (AC), which converts ATP to cAMP, increasing intracellular levels.[14]

  • Gi-coupled receptors (e.g., H3R, H4R): Agonist binding inhibits AC. To measure this inhibition, AC is first stimulated with an agent like forskolin. The ability of the compound to reduce this forskolin-stimulated cAMP level is then quantified.[14][15]

We will describe a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a highly sensitive competitive immunoassay.[14] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. High cellular cAMP leads to low binding of the tracer, resulting in a low HTRF signal (decreased FRET), and vice-versa.[15][16]

cluster_GsGi Gs/Gi Signaling Pathways Ligand Compound GPCR_s Gs-Coupled Receptor (e.g., H2R) Ligand->GPCR_s GPCR_i Gi-Coupled Receptor (e.g., H3R) Ligand->GPCR_i Gs Gs Protein GPCR_s->Gs activates Gi Gi Protein GPCR_i->Gi activates AC Adenylyl Cyclase (AC) Gs->AC stimulates (+) Gi->AC inhibits (-) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC stimulates (+)

Figure 3: Gs and Gi pathways converging on adenylyl cyclase.

Detailed Protocol: HTRF cAMP Assay

This protocol is for a 384-well format using a cell line stably expressing a target of interest (e.g., CHO-H2, HEK-H3, etc.) and a commercial HTRF kit (e.g., from Cisbio or Revvity).[14][17]

Materials:

  • Appropriate stable cell line (e.g., CHO-H2 for Gs; CHO-H3 for Gi).

  • Cell culture and assay plates (as in 1.2).

  • HTRF cAMP Assay Kit (Eu-cryptate Ab, d2-cAMP, Lysis Buffer, cAMP standard).

  • Test Compound, Histamine (Control).

  • Forskolin (for Gi assay).

  • Phosphodiesterase (PDE) inhibitor, e.g., IBMX (optional, to prevent cAMP degradation).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation & Plating:

    • Harvest and resuspend cells in stimulation buffer (often provided in the kit), including a PDE inhibitor like IBMX if necessary.

    • Dispense 5 µL of cell suspension (e.g., 2,000-5,000 cells/well) into a 384-well plate.[18]

  • Compound Addition & Stimulation:

    • Add 5 µL of 2X final concentration compound dilutions to the cell plate.[18]

    • For Gs Assay: Incubate for 30 minutes at room temperature.

    • For Gi Assay: Add 2.5 µL of 4X compound, followed immediately by 2.5 µL of 4X Forskolin (at its pre-determined EC₈₀ concentration). Incubate for 30 minutes at room temperature.

    • Critical Step: The forskolin concentration for Gi assays must be optimized. A full forskolin dose-response curve should be performed beforehand to identify the EC₈₀, which provides the optimal window for measuring inhibition.[14]

  • Cell Lysis and HTRF Reagent Addition:

    • Following stimulation, add 5 µL of the d2-labeled cAMP tracer working solution (pre-diluted in lysis buffer).

    • Add 5 µL of the Eu-cryptate labeled antibody working solution (pre-diluted in lysis buffer).[16][18]

    • The total volume is now 20 µL. The lysis buffer perforates the cell membrane, releasing the intracellular cAMP.

  • Incubation and Reading:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.[14]

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Expected Results
  • Calculate the 665/620 emission ratio for each well.

  • The HTRF signal is inversely proportional to the cAMP concentration. Convert the ratio to cAMP concentration using a standard curve run in parallel.

  • Plot the cAMP concentration (or normalized response) against the log concentration of the test compound.

  • Fit the data to determine EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists).

CompoundTargetAssay TypePredicted OutcomeEC₅₀/IC₅₀ (nM)Effect
(1H-imidazol-2-yl)methanamineH2 ReceptorcAMP (Gs)AgonistTo be determined↑ cAMP
(1H-imidazol-2-yl)methanamineH3/H4 ReceptorcAMP (Gi)AgonistTo be determined↓ Forskolin-stim. cAMP
Histamine (Control)H2 ReceptorcAMP (Gs)Agonist~200-500↑ cAMP
Histamine (Control)H3/H4 ReceptorcAMP (Gi)Agonist~10-50↓ Forskolin-stim. cAMP

Secondary Assay: Cell Viability & Cytotoxicity

Scientific Principle

It is imperative to confirm that any observed activity in the primary functional assays is due to specific receptor modulation and not a result of the compound being toxic to the cells.[19] A decrease in signal in a functional assay could be misinterpreted as antagonism or inverse agonism when it is actually caused by cell death. Cell viability assays measure the overall health of a cell population. A common and robust method is an ATP-based assay (e.g., Promega's CellTiter-Glo®), which quantifies ATP, an indicator of metabolically active cells.[20][21] The amount of luminescence generated by a luciferase reaction is directly proportional to the number of viable cells.[21]

cluster_V Cell Viability Assay Workflow A 1. Plate Cells & Incubate 24h B 2. Treat with Compound (e.g., 24-48h) A->B C 3. Add Lysis/Luminescence Reagent B->C D 4. Incubate 10 min C->D E 5. Read Luminescence D->E F Result: Light Output ∝ Viable Cells (ATP) E->F

Figure 4: Workflow for an ATP-based cell viability assay.

Detailed Protocol: Luminescence-Based ATP Assay

This protocol is for a 96- or 384-well format using the same host cell line used for the functional assays (e.g., CHO-K1 or HEK293) to ensure relevancy.[22]

Materials:

  • Host cell line (CHO-K1 or HEK293).

  • White, opaque assay plates (to maximize luminescent signal).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Test Compound.

  • Digitonin or similar cytotoxic agent (Positive Control for cell death).

Procedure:

  • Cell Plating:

    • Seed cells in white, opaque plates at a density optimized for logarithmic growth over the treatment period (e.g., 5,000 cells/well for a 48h assay).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound.

    • Add the compound to the cells and incubate for a relevant duration (e.g., 24 or 48 hours). This timeframe should be longer than the acute functional assays to capture potential slow-onset toxicity.

    • Include vehicle controls (0% cytotoxicity) and a positive control for cell killing (100% cytotoxicity).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Reading:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Normalize the data using vehicle-treated cells (100% viability) and wells with a cell-killing agent (0% viability).

  • Plot the % viability against the log concentration of the test compound.

  • Fit the data to determine the CC₅₀ (half-maximal cytotoxic concentration).

A compound is considered to have a good therapeutic window if its CC₅₀ is at least 10-fold, and preferably >100-fold, higher than its functional EC₅₀/IC₅₀. If the CC₅₀ and EC₅₀ values are similar, the functional activity is likely a non-specific artifact of cytotoxicity.

ParameterDefinitionDesired Outcome
EC₅₀ / IC₅₀ Potency in functional assayAs low as possible
CC₅₀ Concentration causing 50% cell deathAs high as possible
Selectivity Index CC₅₀ / EC₅₀> 10

References

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  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

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  • Kluk, M. J., & Hla, T. (2002). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Science's STKE, 2002(146), pl11. [Link]

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  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Cisbio Bioassays. [Link]

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  • Casas-Gómez, M., et al. (2023). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 24(13), 10582. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of (1H-imidazol-2-yl)methanamine dihydrochloride (CAS No: 22600-77-7).[1][2][3] As a histamine H2-receptor agonist, this compound is pivotal in various pharmacological and cell-based assays.[4] The dihydrochloride salt form dictates its solubility and stability characteristics, making the choice of solvent a critical first step for experimental success. This guide outlines the rationale for solvent selection, provides detailed protocols for preparing aqueous and alternative organic solutions, and offers best practices for storage and troubleshooting to ensure solution integrity and experimental reproducibility.

Introduction and Chemical Rationale

This compound is a polar organic molecule whose utility in research depends on its reliable and consistent delivery in a soluble, stable, and biologically compatible format. The compound is supplied as a dihydrochloride salt, meaning two equivalents of hydrochloric acid have been used to protonate the basic nitrogen centers of the parent molecule. This chemical modification is crucial as it significantly enhances the compound's polarity and, consequently, its aqueous solubility.

Key Molecular Properties:

  • Structure: The molecule contains a hydrophilic imidazole ring and a primary amine group, both of which are basic.

  • Salt Form: As a dihydrochloride salt (C₄H₇N₃ · 2HCl), the molecule exists in a cationic form in the solid state and in solution.[2][3]

  • Solubility Principle: The principle of "like dissolves like" governs the selection of a solvent. The highly polar, ionic nature of the dihydrochloride salt makes it most compatible with polar protic solvents, particularly water. The hydrogen bonding capacity of water effectively solvates the ions, leading to dissolution.

The primary consideration for any stock solution is its compatibility with the downstream application. For cell-based assays, aqueous-based, isotonic, and pH-buffered solutions are paramount to avoid cellular stress or toxicity. For chemical assays, the solvent must not interfere with the reaction or detection method.

Compound Specifications

A clear understanding of the compound's chemical and physical properties is essential before proceeding with any experimental work.

PropertyValueSource
Synonyms 2-Aminomethylimidazole dihydrochloride[1][3]
CAS Number 22600-77-7[2][5]
Molecular Formula C₄H₇N₃ · 2HCl[2][3]
Molecular Weight 170.04 g/mol [2][3][6]
Appearance White to light yellow/brown solid[5]
Melting Point 234-242 °C[1][2]

Solvent Selection and Rationale

The choice of solvent is the most critical parameter in preparing a stock solution. Based on the chemical properties of this compound, the following recommendations are provided.

Primary Recommended Solvent: Aqueous Buffers (e.g., PBS)

Rationale: Aqueous-based solvents are the premier choice due to the compound's hydrochloride salt form.

  • High Solubility: The ionic nature of the salt ensures high solubility in polar protic solvents like water and phosphate-buffered saline (PBS).

  • Biocompatibility: PBS is isotonic and has a physiological pH (~7.4), making it ideal for direct application in most cell culture experiments without causing osmotic shock or pH fluctuation.

  • pH Stability: The imidazole ring's pKa values are sensitive to pH. Using a buffered system like PBS helps maintain a consistent pH, ensuring the compound remains in a stable and soluble ionization state. An aqueous solution of a dihydrochloride salt will be acidic; buffering brings it to a physiologically relevant pH.

Secondary Solvent: Sterile, Nuclease-Free Water

Rationale: For applications where buffer components (e.g., phosphates) might interfere, high-purity water is a suitable alternative.

  • Simplicity: Water is a universal polar solvent that will readily dissolve the compound.

  • Consideration: Dissolving the dihydrochloride salt in unbuffered water will result in an acidic solution (pH < 7). Researchers must verify if this low pH is compatible with their experimental system. If not, the pH should be carefully adjusted, or a buffered solvent should be used instead.

Alternative Solvent (Use with Caution): DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many organic compounds. However, for hydrochloride salts, it presents challenges.

  • Potential for Insolubility: While many organic molecules are soluble in DMSO, highly charged salts may not be. The "like dissolves like" rule is less favorable here compared to water.[7][8] Some suppliers of other histamine receptor antagonists note that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[9]

  • pH Incompatibility: DMSO is not a pH-buffering system. The acidic nature of the hydrochloride salt will persist, which can be problematic for compound stability or downstream assays.

  • Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. High-concentration stock solutions in DMSO are common, but the final working concentration of DMSO in the assay medium must be carefully controlled.

Recommendation: Aqueous solvents are strongly preferred. Use DMSO only if an established, validated protocol for a specific application requires it. Always perform a small-scale solubility test first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in PBS

This protocol is recommended for most biological applications.

Materials:

  • This compound (MW: 170.04 g/mol )

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile serological pipette or calibrated micropipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for ensuring sterility)

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 170.04 g/mol × 1000 mg/g = 1.70 mg

  • Weigh Compound: Carefully weigh 1.70 mg of this compound and transfer it to the sterile conical tube.

  • Add Solvent: Add 10 mL of sterile 1X PBS (pH 7.4) to the tube.

  • Dissolve: Cap the tube securely and vortex thoroughly for 30-60 seconds.

  • Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and colorless. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.

  • Sterile Filtration (Optional): For critical applications like cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and Store: Dispense the solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Label clearly with the compound name, concentration, solvent, and date.

  • Storage: Store aliquots at -20°C for long-term storage or at 4°C for short-term use (see Section 5).

Workflow for Stock Solution Preparation

The following diagram illustrates the decision-making process and steps for preparing a validated stock solution.

G cluster_prep Preparation Phase cluster_solvent Solvent Selection cluster_protocol Execution & QC cluster_storage Final Steps start Obtain (1H-imidazol-2-yl)methanamine dihydrochloride calc Calculate required mass for target concentration and volume start->calc weigh Weigh compound using calibrated balance calc->weigh decision Select Solvent System weigh->decision aqueous Aqueous System (Recommended) decision->aqueous Biological Assay organic Organic System (Use with Caution) decision->organic Specific Non-Aqueous Requirement pbs PBS (pH 7.4) Biocompatible aqueous->pbs water Sterile Water (Results in acidic pH) aqueous->water dmso DMSO Check solubility & compatibility organic->dmso dissolve Add solvent and vortex/sonicate until fully dissolved pbs->dissolve water->dissolve dmso->dissolve qc QC Check: Visually inspect for clarity dissolve->qc filter Sterile filter (0.22 µm) (Optional, for cell use) qc->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C Protect from light aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Stability and Storage Recommendations

Proper storage is essential to maintain the chemical integrity and activity of the compound.

ConditionSolventStorage TemperatureRecommended DurationNotes
Long-Term PBS, Water, DMSO-20°C or -80°CUp to 6 monthsAliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
Short-Term PBS, Water4°CUp to 2 weeksEnsure sterility is maintained. Ideal for solutions that will be used within a few days.

General Guidance:

  • Freeze-Thaw Cycles: Avoid them. Prepare single-use aliquots.

  • Light Sensitivity: While not explicitly documented as highly light-sensitive, it is good practice to store solutions in amber tubes or in a dark freezer to prevent potential photodegradation.

  • Hygroscopicity: The solid compound may be hygroscopic. Store the powder in a tightly sealed container in a desiccator at room temperature.[1]

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation in Stock Solution - Exceeded solubility limit.- Incorrect solvent used.- Solution froze and compound crashed out upon thawing.- Gently warm the solution (37°C) and vortex/sonicate to redissolve.- Prepare a more dilute stock solution.- Confirm the correct solvent was used (aqueous is preferred).
Precipitation in Assay Medium - "Salting out" effect when an organic stock (DMSO) is added to aqueous medium.- Buffer incompatibility.- Pre-warm the assay medium before adding the stock solution.- Add the stock solution dropwise while gently vortexing the medium.- Prepare the stock in a more compatible solvent (e.g., PBS instead of DMSO).
Inconsistent Experimental Results - Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles).- Inaccurate initial weighing or dilution.- Prepare a fresh stock solution from the solid compound.- Always use calibrated balances and pipettes.- Ensure the stock solution is completely thawed and mixed before use.

References

  • ChemBK. (2024). 2-Aminomethyl-1H-imidazole dihydrochloride.
  • Sigma-Aldrich. 2-(Aminomethyl)imidazole dihydrochloride.
  • Santa Cruz Biotechnology. 2-Aminomethylimidazole dihydrochloride.
  • Ghanbarpour, A., & Barzegar-Jalali, M. (2012). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Thermo Fisher Scientific. 2-Aminomethyl-1H-imidazole dihydrochloride, 97%.
  • Alfa Chemistry. CAS 22600-77-7 2-(Aminomethyl)imidazole dihydrochloride.
  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride.
  • Alhareth, K., et al. (2021).
  • American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare.
  • TradeIndia. Imidazoles.
  • Sigma-Aldrich. (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride.
  • SciSpace. (2018). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.
  • Quora. (2019).
  • Chemsrc. 1-(1H-imidazol-2-yl)-N-methylmethanamine,dihydrochloride.
  • ChemicalBook. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE.
  • Adebayo, O. S., et al. (2021).
  • MedChemExpress. H4 Receptor antagonist 1.
  • Sigma-Aldrich. (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
  • National Institutes of Health.
  • Sigma-Aldrich. (1-Methyl-1H-imidazol-2-yl)methanamine.
  • American Elements. Imidazoles.
  • BLD Pharm. (1H-Imidazol-2-yl)methanamine hydrochloride.
  • G.J. Durant, et al. Potential Histamine H2-Receptor Antagonists.1 3. Methylhistamines.
  • British Oncology Pharmacy Association. (2020). Guidance on the use of H2 antagonists for the prevention and management of hypersensitivity.

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Application Note: Preparation of Working Solutions of (1H-imidazol-2-yl)methanamine dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of aqueous and organic solutions of (1H-imidazol-2-yl)methanamine dihydrochloride. The protocols herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility. We will delve into the critical physicochemical properties of the compound, outline detailed, step-by-step procedures for solution preparation, and discuss best practices for storage and handling to maintain compound integrity.

Compound Profile and Key Characteristics

(1H-imidazol-2-yl)methanamine is a versatile imidazole-containing compound of interest in medicinal chemistry and biological research. It is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.[1] Understanding its fundamental properties is the first step toward reliable experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₄H₉Cl₂N₃Calculated
Molecular Weight 170.04 g/mol Calculated
Appearance White to off-white solidInferred from similar hydrochloride salts.[1]
CAS Number 138799-95-8 (mono-HCl)The dihydrochloride CAS is less common; the mono-hydrochloride is listed for reference.[2]
Solubility Profile

The free base form of many amine-containing compounds has limited solubility in aqueous buffers.[1] The dihydrochloride salt of (1H-imidazol-2-yl)methanamine significantly improves its solubility in water and other polar protic solvents.

  • Aqueous Solubility: While specific quantitative data is not widely published, hydrochloride salts of similar small molecules are generally water-soluble.[1] The pH of the aqueous solution can impact solubility due to the presence of basic nitrogen atoms in the imidazole ring and the primary amine.[3]

  • Organic Solvent Solubility: For high-concentration stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for imidazole derivatives.[1][4]

Stability and Storage

Imidazole compounds can be susceptible to degradation under suboptimal conditions.[1]

  • Stock Solutions: Concentrated stock solutions, particularly in anhydrous DMSO, are relatively stable when stored properly. To prevent degradation from repeated freeze-thaw cycles and minimize contamination risk, it is imperative to aliquot stock solutions into single-use volumes. Store these aliquots at -20°C or -80°C and protect them from light.[1]

  • Working Solutions: Dilute aqueous solutions are significantly less stable. It is strongly recommended to prepare fresh working solutions from the frozen stock for each experiment .[1] Do not store dilute solutions for extended periods unless their stability under those specific conditions has been empirically validated.

Safety and Handling Precautions

This compound and similar compounds must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: This compound is classified as an irritant. It can cause serious eye irritation and skin irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][6]

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[5] Wash hands thoroughly after handling. Ensure that eyewash stations and safety showers are readily accessible.[5]

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution in DMSO, which is ideal for long-term storage and subsequent dilution into aqueous buffers for experiments.

G Figure 1: Workflow for DMSO Stock Solution Preparation cluster_prep Preparation cluster_process Processing cluster_storage Storage calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve via Vortex/Sonication add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for DMSO Stock Solution Preparation.

Materials and Equipment
  • This compound (MW: 170.04 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Protocol
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed for your desired volume and concentration.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 170.04 g/mol × 1000 mg/g = 1.70 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound directly into a sterile microcentrifuge tube. Record the exact mass.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 170.04 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Add the calculated volume of anhydrous DMSO to the tube using a calibrated micropipette.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be used if necessary.[3]

  • Storage and Aliquotting: To preserve the integrity of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C , protected from light.[1]

Preparation of an Aqueous Stock Solution

For applications where even trace amounts of DMSO are undesirable, an aqueous stock solution can be prepared. Note that the maximum achievable concentration may be lower than in DMSO, and long-term stability may be reduced.

Materials and Equipment
  • This compound

  • High-purity, sterile water (e.g., Milli-Q or WFI) or a suitable sterile buffer (e.g., PBS)

  • Equipment as listed in Section 3.1

  • Sterile 0.22 µm syringe filter

Step-by-Step Protocol
  • Weigh and Calculate: Follow steps 1-3 from the DMSO protocol (Section 3.2), substituting sterile water or buffer for DMSO.

  • Dissolution: Vortex or sonicate until the solid is fully dissolved.

  • Sterile Filtration: To ensure the solution is free of microbial contaminants for use in biological assays, draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new sterile tube. This step is critical for cell-based experiments.

  • Storage: Aliquot and store at -20°C or -80°C as described previously. Aqueous solutions are more prone to degradation, reinforcing the need for single-use aliquots and prompt use after thawing.

Preparation of Final Working Dilutions

Working solutions should always be prepared fresh on the day of the experiment by diluting the high-concentration primary stock.

G Figure 2: Dilution from Stock to Working Solution stock Primary Stock (e.g., 10 mM in DMSO) working Final Working Solution (e.g., 10 µM) stock->working M1V1 = M2V2 buffer Assay Buffer (e.g., Cell Media, PBS) buffer->working

Caption: Dilution from Stock to Working Solution.

Protocol
  • Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Use the M1V1 = M2V2 formula to determine the required volumes.

    • M1 = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

    • V1 = Volume of stock solution to add (the unknown)

    • M2 = Desired final concentration (e.g., 10 µM)

    • V2 = Final volume of working solution (e.g., 1000 µL)

    • Example: V1 = (M2 × V2) / M1 = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Prepare Solution: Add the appropriate volume of your final assay buffer (e.g., 999 µL of cell culture medium) to a sterile tube. Add the calculated volume of the stock solution (1 µL) to the buffer.

  • Mix and Use: Mix thoroughly by gentle vortexing or inversion. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent toxicity in sensitive assays.[3] Use the freshly prepared working solution immediately.

Troubleshooting

Table 2: Common Issues and Solutions

ProblemPossible CauseSuggested Solution
Compound fails to dissolve in aqueous buffer. Solubility limit exceeded or pH is suboptimal.Try preparing the solution at a lower concentration. Adjusting the buffer pH to be slightly acidic (pH 5-6) may improve solubility.[3] Gentle warming or sonication can also help.[3]
Precipitate forms when DMSO stock is added to aqueous assay buffer. The compound is "crashing out" of solution due to low aqueous solubility at that concentration.Lower the final concentration of the compound in the assay. Ensure the final DMSO percentage is minimal (<0.5%). Prepare an intermediate dilution in a co-solvent system if necessary.[3]
Inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.Always use fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[1] Confirm the accuracy of pipetting and calculations.

References

  • Chemsrc. (1H-Benzo[d]imidazol-2-yl)methanamine | CAS#:5805-57-2. [Link]

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]

Sources

Application Notes & Protocols: (1H-imidazol-2-yl)methanamine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 22600-77-7), also known as 2-(Aminomethyl)imidazole dihydrochloride, is a potent research compound whose structural similarity to the neurotransmitter histamine makes it a valuable tool for interrogating the histaminergic system.[1][2] Its primary utility in neuroscience stems from its function as a selective and potent agonist for the histamine H3 receptor (H3R). Understanding its mechanism of action provides researchers with a precise instrument to modulate a critical regulatory hub in the central nervous system (CNS).

The H3 receptor is a presynaptic G-protein coupled receptor that acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of non-histaminergic neurons.[3][4][5] As an autoreceptor, its activation provides a negative feedback signal, inhibiting the synthesis and release of histamine.[3][5] More broadly, as a heteroreceptor, it tonically inhibits the release of other essential neurotransmitters, including acetylcholine (ACh), norepinephrine, dopamine, and serotonin.[3][6] Consequently, activating the H3R with an agonist like (1H-imidazol-2-yl)methanamine provides a method to simultaneously dampen multiple neurotransmitter systems, offering a unique approach to studying their collective influence on complex neurological functions.

This guide provides an in-depth overview of the H3R target, key applications of this compound in neuroscience research, and detailed protocols for its characterization and use in functional assays.

The Molecular Target: Histamine H3 Receptor (H3R) Signaling

The H3R is coupled to the inhibitory G-protein, Gi/o.[7] Activation of the H3R by an agonist initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity ultimately leads to the suppression of neurotransmitter release from the presynaptic terminal. This mechanism is fundamental to the receptor's role in maintaining equilibrium within the brain's neurochemical landscape.

H3R_Signaling_Pathway Agonist (1H-imidazol-2-yl)methanamine dihydrochloride H3R Histamine H3 Receptor (H3R) Agonist->H3R Binds G_alpha Gαi/o H3R->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate Vesicle Neurotransmitter Vesicle (e.g., ACh, DA) cAMP->Vesicle Promotes Fusion Release Neurotransmitter Release Vesicle->Release

Caption: H3R agonist-mediated inhibition of neurotransmitter release.

Key Applications in Neuroscience Research

The primary application of this compound is as a pharmacological tool to probe the function of the H3R and the downstream effects of suppressed neurotransmitter release.

  • Investigating Cognitive Processes: The histaminergic and cholinergic systems are crucial for learning and memory.[6] H3R antagonists are known to be pro-cognitive by increasing the release of histamine and ACh. Conversely, H3R agonists like (1H-imidazol-2-yl)methanamine can be used to induce temporary cognitive deficits in animal models. This makes them excellent tools for studying the neurochemical basis of memory impairment and for validating the efficacy of potential cognitive-enhancing therapies. A recent study demonstrated that a CNS-penetrant H3R agonist was found to impair both short- and long-term social recognition memory.[4]

  • Modulating the Sleep-Wake Cycle: Cerebral histamine is a cornerstone of wakefulness.[5] The activity of H3R inverse agonists, which enhance histaminergic neuron activity, leads to significant arousal.[5] (1H-imidazol-2-yl)methanamine, as an agonist, can be used to study the opposite effect: the induction of sleepiness and the suppression of arousal by inhibiting histamine release. This provides a model for investigating disorders of hypersomnia and for screening novel wake-promoting agents.

  • Exploring Neuro-inflammatory Pathways: Histamine is a key mediator in inflammatory responses. In the periphery, H3R agonists have been shown to suppress neurogenic inflammation. For example, the H3R agonist Imetit was found to reduce symptoms of allergic rhinitis and associated cough in animal models by suppressing the release of inflammatory neuropeptides.[8] This application can be extended to CNS research to investigate the role of the H3R in modulating neuro-inflammatory processes relevant to various neurodegenerative and psychiatric disorders.

Data Presentation & Physicochemical Properties

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 22600-77-7 [2][9]
Molecular Formula C₄H₇N₃ · 2HCl [2]
Molecular Weight 170.04 g/mol [2]
IUPAC Name (1H-imidazol-2-yl)methanamine;dihydrochloride [9]
Synonyms 2-(Aminomethyl)imidazole dihydrochloride [2]
Form Solid (White to light yellow powder) [9]

| Melting Point | 234-241 °C | |

Table 2: Example Comparative Binding Affinities of Select H3R Ligands

Compound Type Target Binding Affinity (Ki)
(R)-α-methylhistamine Agonist Human H3R ~2 nM
Imetit Agonist Rat H3R ~1-5 nM
Thioperamide Antagonist/Inverse Agonist Rat H3R ~3-4 nM
Pitolisant Antagonist/Inverse Agonist Human H3R ~0.16 nM

(Note: Values are approximate and compiled from various pharmacological studies for illustrative purposes.)

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, providing a robust framework for investigating this compound.

Experimental_Workflow cluster_main Preclinical Research Workflow for H3R Agonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Assessment start Compound Preparation (1H-imidazol-2-yl)methanamine dihydrochloride binding_assay Protocol 1: Receptor Binding Assay (Determine Ki at H3R) start->binding_assay Step 1 functional_assay Functional Assay (e.g., cAMP inhibition) binding_assay->functional_assay Step 2 pk_pd Pharmacokinetic/ Pharmacodynamic Studies functional_assay->pk_pd Step 3 behavioral_assay Protocol 2: Behavioral Assay (e.g., Social Recognition Memory) pk_pd->behavioral_assay Step 4 data_analysis Data Analysis & Interpretation behavioral_assay->data_analysis Step 5 conclusion Conclusion & SAR Studies data_analysis->conclusion

Caption: A logical workflow for characterizing a novel H3R agonist.
Protocol 1: In Vitro H3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Rationale: This assay quantifies the direct interaction between the test compound and the H3R. It is a foundational experiment to confirm target engagement and potency. A competitive binding format is used where the test compound competes with a known high-affinity radioligand for binding to the receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293-H3R).

  • Radioligand: [³H]-Nα-methylhistamine or another suitable H3R-specific radioligand.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM Imetit).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of H3R cell membranes.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific control (10 µM Imetit), 50 µL of radioligand, and 100 µL of H3R cell membranes.

    • Test Compound: Add 50 µL of each dilution of this compound, 50 µL of radioligand, and 100 µL of H3R cell membranes.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Social Recognition Memory Task in Rodents

Objective: To assess the effect of this compound on short-term memory consolidation in a rodent model.

Rationale: This task leverages a rodent's natural tendency to investigate novel conspecifics more than familiar ones. An impairment in memory, induced by an H3R agonist, will result in the animal treating a familiar juvenile as if it were novel. This provides a functional, behavioral readout of the compound's CNS effects.[4]

Materials:

  • Adult male test rats (e.g., Wistar or Sprague-Dawley).

  • Juvenile male conspecific rats (for social stimulus).

  • Test arena (e.g., a clean, open-field box, approx. 50x50x40 cm).

  • This compound dissolved in sterile saline.

  • Vehicle control (sterile saline).

  • Video recording and analysis software.

Procedure:

  • Acclimation: House the adult rats individually for at least one week before the experiment. Handle them daily to reduce stress. Acclimate each rat to the test arena for 10 minutes per day for 3 days prior to testing.

  • Drug Administration: On the test day, administer this compound (e.g., via intraperitoneal injection) or vehicle control to the adult rats 30 minutes before the first trial. Doses should be determined from pilot studies.

  • Trial 1 (T1 - Acquisition):

    • Place the adult test rat in the arena.

    • After a 1-minute habituation period, introduce a juvenile stimulus rat (J1) into the arena.

    • Record the duration of social investigation (e.g., sniffing, grooming, following) by the adult rat for a 4-minute period.

    • Remove the juvenile rat.

  • Inter-Trial Interval (ITI): Return the adult rat to its home cage for a defined period (e.g., 30-60 minutes). This is the memory consolidation phase.

  • Trial 2 (T2 - Retrieval):

    • Return the adult rat to the same arena.

    • After 1 minute, re-introduce the now-familiar juvenile (J1) AND a novel juvenile (J2).

    • Record the time the adult rat spends investigating J1 (familiar) and J2 (novel) over a 4-minute period.

Data Analysis:

  • Recognition Index: Calculate a recognition index for T2: RI = (Time investigating J2) / (Time investigating J1 + Time investigating J2).

  • Statistical Analysis:

    • A vehicle-treated rat should show a RI significantly > 0.5, indicating a preference for the novel juvenile.

    • An effective dose of the H3R agonist is expected to cause amnesia, resulting in an RI not significantly different from 0.5 (the animal investigates both juveniles equally, indicating no memory of J1).

    • Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the RI between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a specialized research tool for the targeted modulation of the histamine H3 receptor. Its utility lies not in direct therapeutic application, but in its ability to create a state of reduced neurotransmitter tone in the CNS. This allows researchers to meticulously dissect the roles of the histaminergic, cholinergic, and other monoaminergic systems in complex processes like cognition, arousal, and neuro-inflammation. The robust protocols provided herein offer a validated starting point for incorporating this compound into sophisticated neuroscience research programs.

References

  • Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?
  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Abu-Rass, H., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13, 864339. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. [Link]

  • Yamamoto, Y., et al. (2024). Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice. Molecular Brain, 17(1), 88. [Link]

  • Plevkova, J., et al. (2013). Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. Multidisciplinary Respiratory Medicine, 8(1), 41. [Link]

Sources

Application Notes and Protocols for the Use of (1H-imidazol-2-yl)methanamine dihydrochloride as a Histamine H3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (1H-imidazol-2-yl)methanamine dihydrochloride, a potent histamine H3 receptor (H3R) agonist. We delve into the scientific background of the H3R, a G protein-coupled receptor with significant constitutive activity that acts as a critical regulator of neurotransmitter release in the central nervous system. This document outlines the pharmacological profile of this compound and provides detailed, field-proven protocols for its characterization and application in both in vitro and in vivo settings. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices. This guide serves as a technical resource for utilizing this agonist as a tool to probe H3R function, validate screening assays for H3R antagonists, and investigate the physiological consequences of suppressing neurotransmitter release.

Scientific Background

The Histamine H3 Receptor: A Unique Neuromodulator
H3R-Mediated Signaling Pathways

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Agonist (1H-imidazol-2-yl)methanamine dihydrochloride Agonist->H3R Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: H3R agonist-mediated signaling cascade.
The Role of H3R Agonists in Research vs. Therapeutics

While the therapeutic focus for cognitive and wakefulness disorders has been on H3R antagonists and inverse agonists—which increase neurotransmitter release by blocking the receptor—H3R agonists like this compound are indispensable research tools.[8][9][10] Their utility lies in:

  • Probing Receptor Function: Establishing baseline dose-response curves to understand receptor physiology.

  • Validating Assays: Serving as a positive control in screening campaigns designed to identify H3R antagonists/inverse agonists.

  • Investigational Studies: Creating animal models of neurotransmitter hypo-function to study the physiological and behavioral consequences of reduced ACh, DA, or histamine release.[4][11]

This compound: Compound Profile

Chemical Properties

(1H-imidazol-2-yl)methanamine, also known as 2-(aminomethyl)imidazole, is a structural analog of histamine. The dihydrochloride salt form is typically used to improve solubility and stability.

PropertyValue
IUPAC Name (1H-imidazol-2-yl)methanamine;dihydrochloride
Molecular Formula C₄H₉Cl₂N₃
Molecular Weight 170.04 g/mol
Structure
Pharmacological Profile

This compound is expected to act as a direct agonist at the H3 receptor. While specific, high-throughput screening data for this exact molecule is not widely published, its activity can be benchmarked against other well-characterized imidazole-based H3R agonists.

ParameterTypical Value for Imidazole AgonistsReference Compound
Binding Affinity (Ki) 1 - 30 nMHistamine, Imetit[12]
Functional Potency (EC50) 5 - 100 nMR-α-methylhistamine, Immepip[4][13]

Note: These values are illustrative. Researchers must determine the precise Ki and EC50 for their specific batch of this compound using the protocols described below.

Preparation, Handling, and Storage
  • Solubility: The dihydrochloride salt is generally soluble in aqueous buffers such as PBS or HBSS. Prepare fresh solutions for each experiment or create concentrated stock solutions in water and store them in aliquots.

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Safety: Handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat.[14] Avoid inhalation of the powder and contact with skin and eyes.[14][15] In case of exposure, rinse the affected area thoroughly with water.

In Vitro Characterization Protocols

The following protocols provide a framework for determining the binding affinity and functional potency of this compound at the H3 receptor.

In_Vitro_Workflow start Start cell_culture Culture hH3R-expressing cells (e.g., CHO, HEK293) start->cell_culture mem_prep Prepare Cell Membranes cell_culture->mem_prep cAMP_assay Protocol 2: cAMP Functional Assay cell_culture->cAMP_assay binding_assay Protocol 1: Radioligand Binding (Competition Assay) mem_prep->binding_assay ki_calc Calculate Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Calculate EC50 (Functional Potency) cAMP_assay->ec50_calc end End ki_calc->end ec50_calc->end

Caption: General workflow for in vitro characterization.
Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled H3R ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human H3R.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) or another suitable H3R radioligand.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: High concentration (e.g., 10 µM) of a non-labeled H3R antagonist like Pitolisant or Thioperamide.[3][7]

  • This compound (test compound).

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 1 pM to 100 µM). Include wells for "Total Binding" (buffer only) and "Non-Specific Binding" (10 µM Pitolisant).

  • Radioligand Addition: Add the radioligand ([³H]-NAMH) to all wells at a final concentration close to its Kd (typically 1-2 nM).

  • Membrane Addition: Add the cell membrane preparation (typically 10-20 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.[13][16]

Materials:

  • Live CHO or HEK293 cells stably expressing the human H3R.

  • Assay Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor like 1 mM IBMX to prevent cAMP degradation.[13]

  • Forskolin (adenylyl cyclase activator).

  • This compound (test compound).

  • cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).

Methodology:

  • Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with serial dilutions of the test compound (e.g., from 1 pM to 100 µM) for 15-20 minutes.

  • Stimulation: Add forskolin to all wells (except for basal control wells) to a final concentration that elicits a submaximal response (typically 1-5 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.[17]

  • Data Analysis:

    • Normalize the data: Set the cAMP level with forskolin alone as 100% and the basal level (no forskolin) as 0%.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve using non-linear regression to determine the EC₅₀ value. The maximal inhibition observed represents the efficacy of the agonist.

In Vivo Experimental Protocols

The following protocols are designed to assess the central effects of H3R activation in rodent models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

In_Vivo_Workflow cluster_eeg Protocol 3: Sedation Assessment cluster_md Protocol 4: Neurotransmitter Release start Start: Rodent Model (Mouse/Rat) drug_admin Drug Administration (i.p., s.c., or i.c.v.) start->drug_admin eeg_record EEG/EMG Recording (Sleep-Wake Analysis) drug_admin->eeg_record md_collect Sample Collection from Brain Region of Interest drug_admin->md_collect eeg_implant EEG/EMG Electrode Implantation Surgery eeg_implant->eeg_record eeg_analysis Analyze Time in Wake, NREM, and REM Sleep eeg_record->eeg_analysis md_implant Microdialysis Probe Implantation Surgery md_implant->md_collect md_analysis Analyze Neurotransmitters (Histamine, ACh, DA) via HPLC md_collect->md_analysis

Caption: General workflow for in vivo characterization.
Protocol 3: Assessment of Sedative Effects via EEG

Objective: To evaluate the effect of H3R activation by this compound on the sleep-wake cycle. H3R agonists are expected to increase sleep and decrease wakefulness.[9]

Materials:

  • Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus, surgical tools, and EEG/EMG recording hardware/software.

  • Test compound, vehicle control (e.g., saline).

Methodology:

  • Surgical Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles for sleep stage recording. Allow for a 7-10 day recovery period.

  • Habituation: Habituate the animal to the recording chamber and cables for at least 2 days prior to the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish a normal sleep-wake pattern.

  • Drug Administration: At the beginning of the light or dark cycle, administer a single dose of the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose range (e.g., 1, 3, 10 mg/kg) should be tested.

  • Post-Dose Recording: Record EEG/EMG continuously for at least 6-8 hours post-injection.

  • Data Analysis:

    • Score the recording data in epochs (e.g., 10 seconds) into distinct stages: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.

    • Quantify the total time spent in each stage for each hour post-injection.

    • Compare the results for the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

    • Expected Outcome: A dose-dependent increase in time spent in NREM sleep and a corresponding decrease in time spent in wakefulness, consistent with the inhibitory role of H3R activation.[9]

Protocol 4: In Vivo Microdialysis for Neurotransmitter Release

Objective: To directly measure the effect of this compound on the extracellular levels of neurotransmitters like histamine or acetylcholine in a specific brain region.

Materials:

  • Adult male rats (e.g., Wistar).

  • Stereotaxic apparatus, microdialysis probes, infusion pumps, and a fraction collector.

  • Test compound, vehicle control, artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical or fluorescence detection.

Methodology:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex for ACh, posterior hypothalamus for histamine). Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a 1-2 hour equilibration period, collect 3-4 baseline samples (e.g., 20 minutes each).

  • Drug Administration: Administer the test compound or vehicle (i.p. or s.c.).

  • Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the concentration of the target neurotransmitter(s) in the dialysate samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the concentration of the neurotransmitter in each sample.

    • Express the post-injection data as a percentage of the average baseline concentration for each animal.

    • Compare the time course of neurotransmitter levels between the drug-treated and vehicle-treated groups.

    • Expected Outcome: A significant decrease in the extracellular concentration of the target neurotransmitter following administration of the H3R agonist, confirming its role as a presynaptic inhibitor.[4]

References

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 157(4), 577-591. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

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  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. [Link]

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  • Wikipedia. (n.d.). 2-Methylimidazole. Wikipedia. [Link]

  • Barbier, A. J., et al. (2004). Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist. British Journal of Pharmacology, 143(5), 649-661. [Link]

  • Kiss, B., et al. (2022). Convergent cross-species pro-cognitive effects of RGH-235, a new potent and selective histamine H3 receptor antagonist/inverse agonist. Psychopharmacology, 239(3), 825-840. [Link]

  • Lin, J. S., et al. (2008). An inverse agonist of the histamine h3-receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients. Neurobiology of Disease, 30(1), 74-83. [Link]

  • European Network Adult ADHD. (2021). Convergent cross-species pro-cognitive effects of RGH-235, a new potent and selective histamine H3 receptor antagonist/inverse agonist. European Network Adult ADHD. [Link]

  • Kimura, H., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 374(2), 265-275. [Link]

  • Browman, K. E., et al. (2008). Correlation between ex Vivo Receptor Occupancy and Wake-Promoting Activity of Selective H3 Receptor Antagonists. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 837-846. [Link]

  • Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Barbier, A. J., et al. (2004). Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist. British Journal of Pharmacology. [Link]

  • Toyohara, J., et al. (2022). Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457. European Journal of Nuclear Medicine and Molecular Imaging, 49(4), 1127-1135. [Link]

  • ProQuest. (2022). Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant. ProQuest. [Link]

  • Sapa, J., et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 27(19), 6296. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Ishimaru, Y., et al. (2022). Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. The FEBS Journal, 289(19), 5891-5906. [Link]

  • Gedeon Richter Plc. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Gedeon Richter Plc. [Link]

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  • BioWorld. (2000). Novel H3 receptor agonists show full agonist activity in vivo after oral dosing. BioWorld. [Link]

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  • Google Patents. (n.d.). 2-methylimidazole preparation method.
  • Othman, A. A., et al. (2013). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 75(1), 125-135. [Link]

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Application Notes and Protocols: Reductive Amination for the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Reductive Amination in Imidazole Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the development of robust and versatile methods for the functionalization of the imidazole ring is of paramount importance to researchers in drug development. Reductive amination stands out as a powerful and highly reliable strategy for the C-N bond formation, offering a direct and efficient route to introduce diverse amine functionalities onto imidazole-containing molecules.[1]

This application note provides an in-depth guide to the synthesis of imidazole derivatives via reductive amination. We will explore the underlying chemical principles, discuss the selection of reagents and reaction conditions, and provide detailed, field-proven protocols for the synthesis of N-substituted imidazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

Theoretical Framework: The Mechanism and Merits of Reductive Amination

Reductive amination is a two-step, one-pot reaction that transforms a carbonyl group into an amine.[2] The process begins with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] The crucial second step involves the in-situ reduction of this C=N double bond by a suitable reducing agent to afford the final amine product.[3][4]

The elegance of this reaction lies in its efficiency and selectivity. By carefully choosing the reducing agent, it is possible to selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound, thus minimizing side reactions.[4] Furthermore, the one-pot nature of the reaction streamlines the synthetic workflow, enhancing overall efficiency.[5][6]

Visualizing the Mechanism: The Reductive Amination Pathway

The following diagram illustrates the general mechanism of reductive amination, starting from an aldehyde and a primary amine.

Reductive_Amination_Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Final_Amine Secondary Amine (R-CH2-NH-R') Imine->Final_Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Amine

Caption: General mechanism of reductive amination.

Key Reagents and Their Roles

The success of a reductive amination reaction hinges on the appropriate selection of the carbonyl substrate, the amine, and the reducing agent.

Carbonyl Substrates: Formylimidazoles

For the synthesis of imidazole derivatives, formylimidazoles (imidazole aldehydes) are common and versatile starting materials. These can be readily prepared through various synthetic routes and provide a convenient handle for introducing substituents at different positions of the imidazole ring.

Amines: Building Blocks for Diversity

A wide array of primary and secondary amines can be employed in reductive amination, allowing for the introduction of diverse functionalities.[7] The choice of amine will directly influence the properties of the final imidazole derivative, such as its polarity, basicity, and biological activity.

Reducing Agents: The Heart of the Transformation

The selection of the reducing agent is critical for a successful reductive amination. The ideal reducing agent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in-situ formed imine or iminium ion.

Reducing AgentKey CharacteristicsAdvantagesConsiderations
Sodium Borohydride (NaBH₄) A common and cost-effective hydride donor.Readily available, easy to handle.Can reduce aldehydes and ketones, requiring careful control of reaction conditions.[8]
Sodium Cyanoborohydride (NaBH₃CN) A milder reducing agent than NaBH₄.Highly selective for the reduction of imines and iminium ions over carbonyls, especially at slightly acidic pH.[4]Toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent.Non-toxic byproducts, effective for a wide range of substrates.[4]Can be more expensive than other borohydrides.

Experimental Protocols: Synthesis of N-Substituted Imidazole Derivatives

The following protocols are based on established literature procedures and provide a practical guide for the synthesis of N-substituted imidazole derivatives via reductive amination of formylimidazoles.[9]

Protocol 1: General Procedure for the Reductive Amination of Formylimidazole with Primary Amines using Sodium Borohydride

This protocol describes a general method for the synthesis of N-((1H-imidazol-5-yl)methyl) derivatives.

Materials:

  • Formylimidazole derivative (1.0 eq)

  • Primary amine (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Imine Formation:

    • To a solution of the formylimidazole derivative in methanol, add the primary amine at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted imidazole derivative.[9]

Experimental Workflow Visualization

The following diagram outlines the key steps in the reductive amination protocol.

Experimental_Workflow Start Start Imine_Formation 1. Imine Formation (Formylimidazole + Amine in MeOH) Start->Imine_Formation Reduction 2. Reduction (Add NaBH4 at 0 °C) Imine_Formation->Reduction Workup 3. Work-up (Quench, Extract, Dry) Reduction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification End End Product Purification->End

Caption: Workflow for reductive amination synthesis.

Troubleshooting and Expert Insights

  • Incomplete Imine Formation: If TLC analysis indicates incomplete formation of the imine, the reaction time can be extended, or a catalytic amount of a weak acid (e.g., acetic acid) can be added to promote dehydration.

  • Reduction of the Starting Aldehyde: If significant amounts of the corresponding alcohol are observed as a byproduct, it indicates that the reducing agent is too reactive under the reaction conditions. Switching to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended.[4]

  • Over-alkylation: In some cases, particularly with primary amines, dialkylation can be a competing side reaction.[7] Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can help to minimize this.[7]

  • Green Chemistry Considerations: For a more environmentally friendly approach, consider using a green solvent like glycerol in combination with sodium borohydride.[5] This can lead to high yields and allows for solvent recyclability.[5]

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of a wide range of imidazole derivatives. Its operational simplicity, broad substrate scope, and high yields make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, scientists can efficiently generate libraries of novel imidazole-containing compounds for biological evaluation.

References

  • Tron, G. C., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1994. [Link]

  • Orr, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • SciSpace. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Kumar, A., et al. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patil, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2013). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of the Korean Chemical Society, 57(4), 498-502. [Link]

  • Kiasat, A. R., & Kazemi, F. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 25(4), 1037-1040. [Link]

  • Basu, B., et al. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(04), 555-557. [Link]

  • Fekete, M., et al. (2016). Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Chem Simp. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]

Sources

A Robust HILIC-MS/MS Method for the Sensitive Quantification of (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive method for the quantification of (1H-imidazol-2-yl)methanamine dihydrochloride, a small, polar, basic compound, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Due to its physicochemical properties, this analyte exhibits poor retention on traditional reversed-phase columns, presenting a significant bioanalytical challenge.[1][2] The developed HILIC method overcomes this limitation, providing excellent retention, sharp peak shapes, and effective separation from endogenous matrix components. The protocol details sample preparation, optimized LC and MS parameters, and a discussion of the method's performance, making it suitable for researchers, scientists, and drug development professionals requiring a reliable quantification assay for this and structurally similar polar analytes.

Introduction: The Challenge of Polar Analytes

(1H-imidazol-2-yl)methanamine is a key building block in pharmaceutical chemistry. Its accurate quantification in various matrices, from reaction mixtures to biological fluids, is critical for drug development and quality control. However, as a small molecule containing a primary amine and a hydrophilic imidazole moiety, it is highly polar and exists as a cation at typical analytical pH ranges. These characteristics make it notoriously difficult to analyze using conventional reversed-phase liquid chromatography (RPLC), where it often elutes in or near the solvent front with minimal retention, leading to significant matrix effects and poor sensitivity.[2]

Several strategies exist to address the analysis of such polar compounds:

  • Ion-Pairing Chromatography: While effective for retention, traditional ion-pairing agents are non-volatile and suppress MS ionization, making them incompatible with modern LC-MS workflows.[3]

  • Derivatization: This approach chemically modifies the amine group to increase its hydrophobicity, thereby improving RPLC retention.[4][5] However, derivatization adds complexity and time to sample preparation and can introduce variability.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as the premier technique for the analysis of polar compounds.[7][8] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8] This "reverse-reversed phase" mechanism provides excellent retention for highly polar molecules that are unretained in RPLC.[9][10]

Given these considerations, a HILIC-MS/MS method was chosen as the most direct, sensitive, and robust approach for the analysis of (1H-imidazol-2-yl)methanamine.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (CAS: 22600-77-7)

  • (1H-imidazol-2-yl)methanamine-d2 or other suitable stable isotope-labeled internal standard (IS). If unavailable, a structurally similar compound with distinct mass can be used.

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, 18.2 MΩ·cm)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (or other relevant biological matrix)

Instrumentation
  • Liquid Chromatography: UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C, or equivalent) equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of the IS in a similar manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

This protocol is designed for a biological matrix like human plasma.

  • Aliquot 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., at 100 ng/mL).

  • Add 200 µL of cold acetonitrile (<4°C) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

dot

Caption: Experimental workflow from sample preparation to data analysis.

Optimized Method Parameters

Liquid Chromatography (HILIC)

The causality behind these choices is critical: an amide-based HILIC column provides robust retention for polar bases. The mobile phase, rich in acetonitrile, facilitates the HILIC partitioning mechanism, while the ammonium formate buffer maintains a stable pH to ensure consistent analyte ionization and peak shape.[10]

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equiv.)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
3.1
5.0
Mass Spectrometry (MS/MS)

The analyte contains multiple basic sites (primary amine and imidazole nitrogens) that are readily protonated, making ESI in positive ion mode the ideal choice for high sensitivity. Detection via Multiple Reaction Monitoring (MRM) ensures exceptional selectivity by monitoring a specific precursor-to-product ion transition.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)

The following values are theoretical and must be optimized empirically on the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
(1H-imidazol-2-yl)methanamine 98.181.1 (Quantifier)~15100
(Quantifier)
(1H-imidazol-2-yl)methanamine 98.170.1 (Qualifier)~25100
(Qualifier)
Internal Standard (IS) e.g., 101.1 (d2)e.g., 84.1Optimize100

The proposed fragmentation (98.1 -> 81.1) corresponds to the neutral loss of ammonia (NH₃), a common pathway for protonated primary amines.

Method Performance and Trustworthiness

To be considered trustworthy, any analytical protocol must be self-validating. A summary of typical validation parameters according to established regulatory guidance is presented below.[11] These experiments confirm the method is accurate, precise, and fit for purpose.

Validation ParameterTypical Acceptance Criteria
Linearity Calibration curve with r² ≥ 0.99
Lower Limit of Quant. Signal-to-Noise > 10; Accuracy ±20%, Precision <20%
Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤15% (≤20% at LLOQ) for intra- and inter-day runs
Matrix Effect IS-normalized factor between 0.85 and 1.15
Recovery Consistent, precise, and reproducible

dot

Method_Selection cluster_options Analytical Strategies cluster_outcomes Outcomes & Justification Analyte Analyte Properties: Small, Polar, Basic RP Reversed-Phase LC Analyte->RP leads to IP Ion-Pairing LC Analyte->IP suggests Deriv Derivatization + LC Analyte->Deriv suggests HILIC HILIC Analyte->HILIC is ideal for RP_Out Poor Retention Matrix Effects RP->RP_Out IP_Out MS Incompatibility Ion Suppression IP->IP_Out Deriv_Out Complex Workflow Potential Variability Deriv->Deriv_Out HILIC_Out Excellent Retention MS-Compatible Direct Analysis HILIC->HILIC_Out Decision Selected Method: HILIC-MS/MS HILIC_Out->Decision Justifies

Caption: Logic diagram illustrating the selection of HILIC over other techniques.

Conclusion

The analytical method detailed in this note provides a robust and sensitive solution for the quantification of this compound. By employing a HILIC-based separation, the inherent challenges associated with analyzing this polar molecule are effectively overcome. The protocol is straightforward, avoids complex derivatization steps, and utilizes MS-friendly mobile phases, ensuring high-quality data. This method is readily applicable in drug development settings for pharmacokinetic studies, formulation analysis, and quality control, and can be adapted for other small, polar amine-containing compounds.

References

  • Zeki, Y. et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC, NIH. Available from: [Link]

  • Creek, D.J. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • Creek, D.J. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available from: [Link]

  • Tai, H.C. et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Mantzourani, C. & Kokotou, M.G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available from: [Link]

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Available from: [Link]

  • Creek, D.J. et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv, Cambridge Open Engage. Available from: [Link]

  • Roemling, R. et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Olsen, B.A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available from: [Link]

  • SciSpace. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. Available from: [Link]

  • Creek, D.J. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available from: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available from: [Link]

  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • Cuyckens, F. (2013). LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • Agilent Technologies. A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. Agilent. Available from: [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. Available from: [Link]

  • Pesek, J. & Matyska, M.T. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available from: [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. Available from: [Link]

  • BioPharma Services Inc. (2022). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • NIST. 1H-Imidazole. NIST WebBook. Available from: [Link]

  • PubChem. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem. Available from: [Link]

  • Chemsrc. 1H-Imidazole hydrochloride. Chemsrc.com. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]

  • Wiley Online Library. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley Online Library. Available from: [Link]

  • MDPI. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

Sources

Using (1H-imidazol-2-yl)methanamine dihydrochloride in radioligand binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterizing Histamine H3 Receptor Interactions Using (1H-imidazol-2-yl)methanamine dihydrochloride in Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter histamine.[1][2] Consequently, imidazole derivatives are of significant interest for targeting histamine receptors, particularly the histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) in the central nervous system that modulates neurotransmitter release.[3][4] This application note provides a comprehensive guide to utilizing this compound as a competitive ligand in radioligand binding assays to characterize its affinity for the H3 receptor. We present the scientific principles, a detailed step-by-step protocol for a competition binding assay, and guidelines for data analysis and interpretation.

Introduction: The Scientific Rationale

Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.[5][6] These assays are considered the gold standard for determining the affinity of a test compound for a specific receptor target.[5] The fundamental principle involves a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. The assay measures the ability of an unlabeled test compound to displace the radioligand from the receptor.

(1H-imidazol-2-yl)methanamine, due to its structural analogy to the endogenous ligand histamine, is a logical candidate for interacting with histamine receptors. This protocol focuses on its use in a competition binding assay , a specific type of radioligand assay used to determine the inhibitory constant (Kᵢ) of a test compound.[6][7] The Kᵢ value is a measure of the compound's binding affinity for the receptor and is a critical parameter in drug discovery and lead characterization.

Compound Profile: this compound

This compound, also known as 2-(Aminomethyl)imidazole dihydrochloride, serves as the unlabeled "competitor" in our assay. Its key properties are summarized below.

PropertyValueSource
CAS Number 22600-77-7[8]
Molecular Formula C₄H₇N₃ · 2HCl
Molecular Weight 170.04 g/mol [9]
Form Solid[8]
Melting Point 234-241 °C[8]
IUPAC Name 1H-imidazol-2-ylmethanamine;dihydrochloride[9]

Principle of the Competitive Radioligand Binding Assay

In this assay, a constant concentration of a high-affinity radioligand for the H3 receptor (e.g., [³H]N-α-methylhistamine) is incubated with a source of H3 receptors (typically cell membranes from a stable cell line).[3] This incubation is performed in the presence of varying concentrations of the unlabeled test compound, this compound.

The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. This relationship is depicted in the diagram below.

Competitive Binding cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 H3 Receptor Binding Site Radioligand1 Radioligand ([³H]NAMH) Radioligand1->Receptor1:f1 High Binding Competitor1 Test Compound (Low Conc.) Receptor2 H3 Receptor Binding Site Radioligand2 Radioligand ([³H]NAMH) Radioligand2->Receptor2:f1 Low Binding Competitor2 Test Compound (High Conc.) Competitor2->Receptor2:f1 High Binding

Caption: Principle of competitive binding at the H3 receptor.

By measuring the radioactivity at each concentration of the test compound, a dose-response curve can be generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC₅₀ is then used to calculate the Kᵢ.

Detailed Application Protocol

This protocol is designed for a 96-well plate format, which is suitable for medium to high-throughput screening.[10]

Materials and Reagents
  • This compound (Test Compound)

  • Receptor Source: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.[3]

  • Radioligand: [³H]N-α-methylhistamine ([³H]NAMH) or another suitable H3R radioligand.[3][11]

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled H3R ligand like Pitolisant or Histamine.[11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: Polypropylene plates for incubations.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[10][12]

  • Scintillation Cocktail

  • Plate Seals

  • Equipment: 96-well plate vacuum manifold (cell harvester), liquid scintillation counter, multi-channel pipettes, plate shaker.

Experimental Workflow

Caption: High-level workflow for the competition binding assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Perform serial dilutions of the stock solution to create a range of concentrations for the assay (e.g., 11 concentrations covering a range from 1 pM to 100 µM).

    • Dilute the radioligand in assay buffer to a final working concentration, typically at or near its Kₔ value (e.g., 0.3-1.0 nM for [³H]NAMH).[13]

    • Thaw the receptor membrane preparation on ice and resuspend it in assay buffer to a concentration that provides adequate signal (e.g., 5-20 µg of protein per well).[12]

  • Assay Plate Setup:

    • Scientist's Note: The order of addition can be important. Adding the membranes last often initiates the binding reaction more uniformly across the plate.

    • Design a plate map that includes wells for:

      • Total Binding (TB): Radioligand + Membranes + Assay Buffer (no competitor).

      • Non-Specific Binding (NSB): Radioligand + Membranes + High concentration of NSB agent.

      • Test Compound: Radioligand + Membranes + Serial dilutions of this compound.

    • In a 96-well polypropylene plate, add the components in the following order to a final volume of 250 µL:[12]

      • 50 µL of Assay Buffer (for TB wells) OR NSB Agent (for NSB wells) OR Test Compound dilution.

      • 50 µL of diluted Radioligand.

      • 150 µL of diluted Membrane Preparation.

  • Incubation:

    • Seal the plate and incubate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[12]

    • Scientist's Note: Optimal incubation time and temperature should be determined during assay development through kinetic binding experiments.[6]

  • Termination and Filtration:

    • Place the pre-soaked filter plate on the vacuum manifold.

    • Rapidly transfer the contents of the incubation plate to the filter plate.

    • Apply vacuum to filter the contents. This step separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

    • Immediately wash the filters 3-4 times with 250 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[10][12]

  • Counting:

    • Remove the filter plate from the manifold and allow the filters to dry completely (e.g., 30 minutes at 50°C).[12]

    • Apply a seal to the bottom of the filter plate, add scintillation cocktail to each well, and seal the top.

    • Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for your replicate wells (triplicates are recommended).

    • Specific Binding (SB) is the portion of radioligand binding that is displaceable and therefore represents binding to the receptor of interest.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Dose-Response Curve:

    • For each concentration of the test compound, calculate the percent specific binding:

    • % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

    • Plot the % Specific Binding (Y-axis) against the log concentration of this compound (X-axis).

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism. This will yield the IC₅₀ .

  • Calculate the Inhibitory Constant (Kᵢ):

    • The Kᵢ is a more absolute measure of affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay.

    • Use the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

      • Where [L] is the concentration of the radioligand used.

      • And Kₔ is the dissociation constant of the radioligand for the receptor.

Sample Data Table
[Test Compound] (log M)Avg. CPM% Specific Binding
Total Binding10,000100%
NSB5000%
-99,02590%
-87,17570%
-75,25050% (IC₅₀)
-62,42520%
-57853%

Protocol Validation and Troubleshooting

A robust assay is self-validating. The inclusion of total and non-specific binding controls is critical for data integrity.

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of Total Binding)Radioligand concentration is too high; insufficient filter washing; hydrophobic radioligand sticking to filters or plastic.[14]Decrease radioligand concentration. Increase the number and volume of washes with ice-cold buffer.[14] Ensure filters are adequately pre-soaked in PEI. Consider adding 0.1% BSA to the assay buffer.[14]
Low Signal / Window (TB is <2x NSB)Insufficient receptor density in membranes; degraded radioligand or membranes; low affinity of radioligand.Increase the amount of membrane protein per well.[14] Verify the specific activity and purity of the radioligand. Use freshly thawed membranes. Ensure assay conditions are optimal for the specific receptor.
Poor Curve Fit / High Scatter Pipetting errors; incomplete mixing; assay not at equilibrium; compound insolubility.Use calibrated pipettes and ensure thorough mixing after reagent addition. Verify incubation time is sufficient to reach equilibrium. Check the solubility of the test compound in the assay buffer.

Conclusion

This application note details a robust and validated protocol for using this compound in a competitive radioligand binding assay to determine its affinity for the histamine H3 receptor. By following this guide, researchers can reliably quantify the binding properties of this and other imidazole-based compounds, providing critical data for structure-activity relationship studies and advancing the development of novel therapeutics targeting the histaminergic system.

References

  • Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: ResearchGate URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC (PubMed Central) URL: [Link]

  • Title: Review of pharmacological effects of imidazole derivatives Source: ResearchGate URL: [Link]

  • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis Online URL: [Link]

  • Title: Imidazoles as potential anticancer agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]

  • Title: Radioligand competition binding assay validates hits at the H3 receptor Source: ResearchGate URL: [Link]

  • Title: Pharmacological characterization of seven human histamine H3 receptor isoforms Source: bioRxiv URL: [Link]

  • Title: Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor Source: PubMed Central URL: [Link]

  • Title: Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors Source: MDPI URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

  • Title: Ligand binding assay Source: Wikipedia URL: [Link]

  • Title: Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs Source: University of Regensburg Publication Server URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand Binding Methods for Membrane Preparations and Intact Cells Source: Current Protocols in Pharmacology URL: [Link]

  • Title: A 96-well filtration method for radioligand binding analysis of σ receptor ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist Source: PubMed URL: [Link]

  • Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold Source: PubMed URL: [Link]

Sources

Application Note & Protocol: Establishing Long-Term Storage Conditions for (1H-imidazol-2-yl)methanamine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for establishing appropriate long-term storage conditions for aqueous and organic solutions of (1H-imidazol-2-yl)methanamine dihydrochloride. As a molecule of interest in pharmaceutical research and development, ensuring its stability in solution is critical for the validity and reproducibility of experimental results. We delve into the intrinsic chemical properties of the molecule, elucidate potential degradation pathways, and provide detailed, field-proven protocols for conducting a robust long-term stability study. The methodologies described herein are designed to be self-validating, aligning with established principles of scientific integrity and regulatory expectations.

Introduction: The Stability Imperative

(1H-imidazol-2-yl)methanamine is a heterocyclic amine containing a reactive imidazole moiety. The dihydrochloride salt form is typically employed to enhance solubility and crystallinity.[1][2] However, like many complex organic molecules, its solutions are susceptible to degradation over time, influenced by factors such as temperature, light, pH, oxygen, and the solvent matrix itself. Degradation can lead to a loss of potency, the formation of potentially confounding or toxic impurities, and ultimately, the failure of research and development campaigns.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond simple recommendations to explain the underlying chemical principles and provides a framework for empirically determining the optimal storage conditions for your specific application.

Principles of Chemical Stability for this compound

Understanding the potential failure modes of a molecule is the first step toward preventing them. The structure of this compound suggests several potential degradation pathways.

Molecular Structure

The foundational step is to understand the molecule's structure and its reactive sites.

cluster_main this compound mol

Figure 1: Chemical Structure of this compound.

Key Physicochemical Properties & Instabilities
  • Hygroscopicity: Hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This can alter the precise concentration of prepared solutions if the solid material is not handled under controlled humidity or inert atmosphere. The absorbed water can also serve as a reactant for hydrolysis.[1]

  • Photosensitivity: Imidazole rings are known to be sensitive to photodegradation, particularly in solution when exposed to UV or high-intensity light.[5][6] This process can involve photo-oxidation, leading to ring-opening or the formation of various adducts.[7][8]

  • Oxidative Degradation: The electron-rich imidazole moiety is susceptible to oxidation.[9] This can be mediated by atmospheric oxygen (autoxidation), especially in neutral or basic solutions, or by oxidizing agents like peroxides that may form in certain organic solvents (e.g., THF, ethers).[5]

  • Hydrolytic Instability: While the imidazole ring itself is relatively stable to hydrolysis, the overall molecule's stability in aqueous solution, particularly at non-neutral pH and elevated temperatures, should be empirically determined.[10]

parent (1H-imidazol-2-yl)methanamine dihydrochloride Solution photo Photo-oxidation (Ring Cleavage, Adducts) parent->photo UV/Visible Light oxid Autoxidation (Hydroxylated Species) parent->oxid O₂ (Atmospheric) Peroxides hydro Hydrolysis (Potential Ring Opening) parent->hydro H₂O (pH, Temp dependent)

Figure 2: Potential Degradation Pathways for the Target Molecule in Solution.

Recommended General Storage Conditions

Based on the principles above, the following starting conditions are recommended. These must be confirmed by a formal stability study as outlined in Section 4.0.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8 °C (Refrigerated) Reduces the rate of all potential chemical degradation reactions. Avoid freezing unless cryostability has been confirmed, as freeze-thaw cycles can cause precipitation or degradation.
Light Protect from Light (Amber Vials) The imidazole moiety is susceptible to photo-oxidation.[5][6] Amber glass blocks UV and high-energy visible light, preventing this degradation pathway.
Atmosphere Inert Atmosphere (Argon or Nitrogen) Displacing atmospheric oxygen minimizes the risk of autoxidation of the electron-rich imidazole ring.[9] This is critical for very long-term storage or for oxygen-sensitive applications.
Container Type I Borosilicate Glass Vials Chemically inert and minimizes leaching of contaminants.
Closure PTFE-lined Screw Caps Provides an excellent seal against moisture and gas exchange and is highly non-reactive.
Solvent Choice Use High-Purity, Degassed Solvents For aqueous solutions, use USP/EP grade Water for Injection (WFI) or equivalent. For organic solutions, use anhydrous grade solvents to minimize water content. Degassing (e.g., by sparging with argon) removes dissolved oxygen.

Protocol: Long-Term Stability Assessment

This protocol provides a framework for a comprehensive stability study, consistent with pharmaceutical industry guidelines.[11][12][13]

Objective

To determine the stability of a this compound solution under defined storage conditions (e.g., 2-8 °C and an accelerated condition) over a set period. This will establish a recommended shelf-life and confirm storage requirements.

Materials & Equipment
  • This compound (pre-characterized, high purity)

  • Solvent (e.g., USP Grade Water, 0.9% Saline, or specified organic solvent)

  • Calibrated analytical balance, pH meter

  • Type I amber glass vials with PTFE-lined caps

  • ICH-compliant stability chambers (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH)

  • Validated stability-indicating HPLC-UV/MS method

  • Reference standards for the parent compound and any known impurities

Experimental Workflow

G cluster_storage Storage Conditions prep 1. Prepare Solution (e.g., 10 mg/mL in USP Water) aliquot 2. Aliquot into Vials (Amber Glass, PTFE Caps) prep->aliquot t0 3. T=0 Analysis (Assay, Purity, pH, Appearance) aliquot->t0 store 4. Place Vials into Stability Chambers aliquot->store long_term Long-Term (e.g., 5°C) accel Accelerated (e.g., 25°C/60%RH) pull 5. Pull Samples at Defined Time Points long_term->pull accel->pull analyze 6. Perform Full Analysis (Assay, Purity, pH, Appearance) pull->analyze evaluate 7. Evaluate Data vs. Acceptance Criteria analyze->evaluate

Figure 3: Experimental Workflow for the Long-Term Stability Study.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Quantitatively transfer it to a calibrated volumetric flask.

    • Dissolve in the chosen solvent to the target concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Optional but Recommended: Sparge the solvent with an inert gas (N₂ or Ar) for 15-20 minutes prior to use to remove dissolved oxygen.

  • Aliquotting and Initial Analysis (T=0):

    • Dispense the solution into a sufficient number of pre-labeled amber glass vials to cover all time points and conditions.

    • If an inert atmosphere is desired, gently flush the headspace of each vial with N₂ or Ar before sealing tightly with PTFE-lined caps.

    • Immediately pull samples for T=0 analysis. This baseline analysis is the reference against which all future points are compared.

    • Perform the following tests:

      • Appearance: Visually inspect for color, clarity, and particulates.

      • pH: Measure the pH of the solution.

      • Assay (Concentration): Determine the exact concentration using a validated HPLC-UV method.

      • Purity/Related Substances: Profile the impurities using the HPLC-UV/MS method. Record the peak area of all impurities.

  • Storage:

    • Place the required number of vials into the pre-qualified stability chambers.

Study TypeStorage ConditionMinimum Duration
Long-Term 5 °C ± 3 °C24 Months
Accelerated 25 °C ± 2 °C / 60% RH ± 5% RH6 Months
  • Time Point Testing:

    • At each scheduled time point, pull a set number of vials from each storage condition. Do not return any unused portion to the chamber.

    • Allow vials to equilibrate to room temperature before opening.

    • Perform the full suite of analytical tests as was done at T=0.

StudyRecommended Testing Frequency
Long-Term 0, 3, 6, 9, 12, 18, 24 months.[12]
Accelerated 0, 3, 6 months.[12]
Data Analysis & Acceptance Criteria

Compile all data into a summary table. Stability is confirmed if the solution meets the pre-defined acceptance criteria throughout the study period.

Example Acceptance Criteria:

  • Appearance: Remains clear, colorless, and free of visible particulates.

  • pH: Changes by no more than ±0.5 pH units from the initial value.

  • Assay: 95.0% to 105.0% of the initial (T=0) concentration.

  • Purity:

    • No individual degradation product exceeds 0.5%.

    • Total degradation products do not exceed 1.5%.

Example Data Summary Table:

Time PointConditionAppearancepHAssay (% Initial)Total Impurities (%)
T=0 N/AClear, Colorless6.5100.00.15
3 Months 5 °CClear, Colorless6.599.80.16
25°C/60%RHClear, Colorless6.499.10.25
6 Months 5 °CClear, Colorless6.6100.10.15
25°C/60%RHClear, Colorless6.398.20.45
12 Months 5 °CClear, Colorless6.599.50.18

Conclusion and Shelf-Life Assignment

The shelf-life of the solution is defined as the time period during which it remains within the established acceptance criteria under the specified long-term storage condition (2-8 °C, protected from light). Data from accelerated studies can be used to support the proposed shelf-life and evaluate the impact of short-term excursions outside the recommended storage conditions, such as during shipping.[14] Based on the example data above, a shelf-life of at least 12 months at 2-8 °C would be justified.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3028. [Link]

  • Zhang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(15), 6333-6341. [Link]

  • Devine, A. L., et al. (2007). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics, 127(11), 114307. [Link]

  • Gurung, E., et al. (2016). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 55(30), 8332-8340. [Link]

  • Methylenedioxypyrovalerone. Wikipedia. [Link]

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  • Bondareva, A. S., et al. (2010). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 59(8), 1604-1610. [Link]

  • da Silva, J. G., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

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  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(23), 8206. [Link]

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Application Notes and Protocols for (1H-imidazol-2-yl)methanamine dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (1H-imidazol-2-yl)methanamine dihydrochloride in cell culture applications. Due to the limited availability of specific dosing information for this compound in the public domain, this guide focuses on establishing a robust, scientifically-grounded framework for determining optimal, cell line-specific dosing concentrations. We present a hypothesized mechanism of action centered on the histamine H3 receptor, detailed protocols for stock solution preparation, and a step-by-step workflow for conducting dose-response studies to ascertain key parameters such as EC₅₀ and IC₅₀. Safety protocols and data interpretation guidelines are also included to ensure experimental success and laboratory safety.

Introduction and Scientific Rationale

(1H-imidazol-2-yl)methanamine is a structural analog of histamine, a fundamental biogenic amine that modulates a wide array of physiological processes through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a multitude of biological targets.[1] Given its structure, (1H-imidazol-2-yl)methanamine is hypothesized to act as a ligand for histamine receptors, with a particular focus on the histamine H3 receptor (H3R).

This guide provides the necessary protocols to empower researchers to investigate the effects of this compound on their specific cellular models by first determining its potency and optimal concentration range.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for accurate and reproducible experimental setup.

PropertyValueSource
IUPAC Name (1H-imidazol-2-yl)methanamine;dihydrochlorideInferred from similar compounds
Molecular Formula C₄H₉Cl₂N₃Calculated
Molecular Weight 170.04 g/mol Calculated
Form Typically a solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents.General knowledge of hydrochloride salts
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area.[7][8]

Safety and Handling:

This compound, like other imidazole derivatives, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound.[7][9]

  • Engineering Controls: Handle the solid powder and prepare stock solutions within a certified chemical fume hood to avoid inhalation of dust.[8][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[10]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Waste Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.[7]

Hypothesized Signaling Pathway

The primary hypothesized target for (1H-imidazol-2-yl)methanamine is the Histamine H3 Receptor (H3R). The activation of this Gαi/o-coupled receptor initiates a cascade of intracellular events.

H3R_Signaling_Pathway Ligand (1H-imidazol-2-yl)methanamine H3R Histamine H3 Receptor (H3R) Ligand->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release, Gene Expression, etc. PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response

Caption: Hypothesized H3R signaling cascade upon activation.

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution

The dihydrochloride salt form of (1H-imidazol-2-yl)methanamine is expected to be water-soluble. Therefore, sterile nuclease-free water is the recommended solvent.

Materials:

  • This compound (MW: 170.04 g/mol )

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L * 0.001 L * 170.04 g/mol * 1000 mg/g = 1.70 mg

  • Weighing: In a chemical fume hood, carefully weigh out 1.70 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, nuclease-free water to the tube. Vortex thoroughly until the solid is completely dissolved.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[12]

Determining Optimal Dosing Concentration: A Dose-Response Protocol

The following protocol describes a general method for determining the cytotoxic or effective concentration of the compound on a specific adherent cell line using a standard MTT assay. This method can be adapted for other viability assays (e.g., XTT, WST-1, or CellTiter-Glo®).

Dose_Response_Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h for cell attachment Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare Serial Dilutions of Compound Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat Cells with various concentrations Prepare_Dilutions->Treat_Cells Incubate_Treatment 5. Incubate for desired period (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT Reagent (Incubate 2-4h) Incubate_Treatment->Add_MTT Solubilize 7. Solubilize Formazan (Add DMSO or Solubilizer) Add_MTT->Solubilize Read_Absorbance 8. Read Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data (Normalize to control, fit dose-response curve) Read_Absorbance->Analyze_Data Determine_IC50 Determine IC50/EC50 Analyze_Data->Determine_IC50

Caption: Experimental workflow for IC50/EC50 determination.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Sterile PBS

  • 10 mM stock solution of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[13] Include wells for "cells + medium only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Preparation of Working Solutions (Serial Dilutions):

    • Prepare a series of dilutions from your 10 mM stock solution in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution series.

    • Example 8-point, 1:3 dilution series starting at 100 µM:

      • Prepare an intermediate dilution of your 10 mM stock to 1 mM in medium.

      • From the 1 mM solution, prepare the highest working concentration (e.g., 200 µM, which will be 100 µM final in the well).

      • In a new set of tubes or a dilution plate, serially dilute this solution to get concentrations such as: 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, and a vehicle control (medium only).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared working solutions to the corresponding wells (in triplicate for each concentration).

    • Add 100 µL of fresh medium to the untreated control wells.

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Normalization:

      • Subtract the average absorbance of the "medium only" blank wells from all other wells.

      • Calculate the percentage of cell viability for each concentration relative to the untreated control wells (which represents 100% viability).[14]

        • % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

    • Curve Fitting:

      • Plot the % Viability (y-axis) against the logarithm of the compound concentration (x-axis).

      • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[14]

      • The software will calculate the IC₅₀ (the concentration that inhibits 50% of the response) or EC₅₀ (the concentration that produces 50% of the maximal effect).[15][16]

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for initiating studies with this compound. By systematically determining the optimal dosing concentration through dose-response experiments, researchers can confidently proceed with more complex functional assays. The hypothesized action on the histamine H3 receptor suggests potential applications in neuroscience and immunology research. Future work should focus on validating this mechanism of action through receptor binding assays, downstream signaling analysis (e.g., cAMP measurement or Western blotting for pERK/pAkt), and functional assays relevant to the chosen cell model.

References

  • Signaling pathways associated with the histamine H3 receptor. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Esbenshade, T. A., Browman, K. E., & Fox, G. B. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Acta Pharmacologica Sinica, 36(1), 123-132. [Link]

  • Rapanelli, M., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Journal of Neuroscience, 37(14), 3788-3799. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Basic Laboratory Procedures. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 12, 2026, from [Link]

  • University of Washington. (2025). Imidazole. Retrieved January 12, 2026, from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved January 12, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017). Best way to prepare water soluble drug for cell culture?. Retrieved January 12, 2026, from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • ResearchGate. (2011). Guidelines for accurate EC50/IC50 estimation. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6889. [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved January 12, 2026, from [Link]

  • Thompson, C. D., et al. (2018). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Infection and Drug Resistance, 11, 1145–1155. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved January 12, 2026, from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols: Synthesis of Functionalized 1H-Imidazoles from Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Imidazoles and Novel Synthetic Pathways

The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] The demand for novel, functionalized imidazole derivatives continues to grow, driving the need for innovative and efficient synthetic methodologies. This guide details emerging strategies for the synthesis of functionalized 1H-imidazoles directly from readily accessible triazole precursors, offering a powerful alternative to traditional multi-step syntheses. We will explore two primary, mechanistically distinct approaches: the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles and the transition-metal-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles.

Acid-Mediated Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

This modern, metal-free approach provides an efficient route to novel 2-substituted 1H-imidazole derivatives from 5-amino-1,2,3-triazole precursors. The reaction proceeds via an intramolecular cyclization, followed by triazole ring opening and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions.[1][4]

Causality of Experimental Choices:

The selection of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles as the starting material is strategic. The vicinal amino and protected acetal functionalities are key to the subsequent acid-mediated intramolecular cyclization, which is the first committed step of the transformation.[2][4] The use of a strong acid, such as concentrated hydrochloric acid, is crucial for both the deprotection of the acetal and the catalysis of the denitrogenation and subsequent carbene insertion. The choice of alcohol as the reaction medium also serves as the trapping reagent for the carbene intermediate, allowing for the introduction of diverse functional groups at the 2-position of the resulting imidazole.

Experimental Workflow: A Visual Guide

workflow cluster_prep Starting Material Preparation cluster_synthesis Imidazole Synthesis cluster_workup Purification start Acetonitrile Derivative & 2-Azidoacetaldehyde Diethyl Acetal dcr Dipolar Azide-Nitrile Cycloaddition (DCR) start->dcr triazole 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazole dcr->triazole reaction Acid-Mediated Denitrogenative Transformation in Alcohol triazole->reaction imidazole Functionalized 1H-Imidazole reaction->imidazole purification Chromatography imidazole->purification final_product Pure 2-Substituted 1H-Imidazole purification->final_product

Caption: Workflow for the synthesis of 2-substituted 1H-imidazoles.

Detailed Protocol: Acid-Mediated Synthesis

Materials:

  • 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole derivative

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole (1.0 mmol) in the desired anhydrous alcohol (10 mL).

  • Acid Addition: To the stirred solution, add concentrated hydrochloric acid (0.5 mL) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-substituted 1H-imidazole derivative.[2][4]

Reaction Mechanism

mechanism 5-Amino-1,2,3-triazole 5-Amino-1,2,3-triazole Intramolecular Cyclization Intramolecular Cyclization 5-Amino-1,2,3-triazole->Intramolecular Cyclization H+ Fused Intermediate Fused Intermediate Intramolecular Cyclization->Fused Intermediate Triazole Ring Opening Triazole Ring Opening Fused Intermediate->Triazole Ring Opening -N2 Carbene Intermediate Carbene Intermediate Triazole Ring Opening->Carbene Intermediate O-H Insertion O-H Insertion Carbene Intermediate->O-H Insertion + R-OH 2-Alkoxy-1H-imidazole 2-Alkoxy-1H-imidazole O-H Insertion->2-Alkoxy-1H-imidazole

Caption: Mechanism of acid-mediated denitrogenative transformation.

Transition-Metal-Catalyzed Denitrogenative Transannulation

A powerful alternative for the synthesis of highly substituted imidazoles involves the rhodium(II)-catalyzed transannulation of stable and readily available 1-sulfonyl-1,2,3-triazoles with nitriles.[5][6][7] This methodology leverages the ability of rhodium(II) catalysts to induce the ring-opening of the triazole, forming a rhodium iminocarbenoid intermediate, which then reacts with a nitrile to construct the imidazole ring.[5][6]

Causality of Experimental Choices:

The N-sulfonyl group on the triazole is critical for this transformation as it facilitates the rhodium-catalyzed extrusion of dinitrogen and the formation of the reactive iminocarbenoid intermediate.[5] Dirhodium(II) catalysts, such as dirhodium(II) acetate or octanoate, are particularly effective in promoting this reaction.[6][8] The choice of nitrile allows for the introduction of a wide variety of substituents at the 2-position of the imidazole. The reaction can be performed under either conventional heating or microwave irradiation, with the latter often providing shorter reaction times.[8]

Experimental Workflow: A Visual Guide

workflow_rh cluster_prep_rh Starting Material Preparation cluster_synthesis_rh Imidazole Synthesis cluster_workup_rh Purification start_rh Sulfonyl Azide & Alkyne cu_click Cu(I)-catalyzed Azide-Alkyne Cycloaddition start_rh->cu_click triazole_rh 1-Sulfonyl-1,2,3-triazole cu_click->triazole_rh reaction_rh Rh(II)-catalyzed Transannulation with Nitrile triazole_rh->reaction_rh imidazole_rh Functionalized 1H-Imidazole reaction_rh->imidazole_rh purification_rh Chromatography imidazole_rh->purification_rh final_product_rh Pure Functionalized 1H-Imidazole purification_rh->final_product_rh

Caption: Workflow for Rh(II)-catalyzed imidazole synthesis.

Detailed Protocol: Rhodium(II)-Catalyzed Transannulation

Materials:

  • 1-Sulfonyl-1,2,3-triazole derivative

  • Nitrile (aryl, alkyl, or alkenyl)

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄] or Dirhodium(II) octanoate dimer [Rh₂(oct)₄]

  • Anhydrous solvent (e.g., chloroform, 1,2-dichloroethane)

  • Microwave vial or sealed tube

  • Magnetic stirrer and stir bar

  • Microwave synthesizer or oil bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave vial or sealed tube containing a magnetic stir bar, add the 1-sulfonyl-1,2,3-triazole (0.5 mmol), the nitrile (2.0 mmol, 4 equivalents), and the rhodium(II) catalyst (0.5-1.0 mol%).

  • Solvent Addition: Add the anhydrous solvent (2 mL).

  • Heating:

    • Microwave: Heat the reaction mixture in a microwave synthesizer to 140 °C for 15-30 minutes.

    • Conventional: Heat the sealed tube in a preheated oil bath at 120-140 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system to yield the pure functionalized 1H-imidazole.[5][8]

Reaction Mechanism

mechanism_rh 1-Sulfonyl-1,2,3-triazole 1-Sulfonyl-1,2,3-triazole Rh-iminocarbenoid Rh-iminocarbenoid 1-Sulfonyl-1,2,3-triazole->Rh-iminocarbenoid [Rh2L4], -N2 Ylide Intermediate Ylide Intermediate Rh-iminocarbenoid->Ylide Intermediate + R-CN Zwitterionic Intermediate Zwitterionic Intermediate Ylide Intermediate->Zwitterionic Intermediate Cyclization Functionalized 1H-Imidazole Functionalized 1H-Imidazole Zwitterionic Intermediate->Functionalized 1H-Imidazole -[Rh2L4]

Caption: Proposed mechanism for Rh(II)-catalyzed transannulation.

Data Summary: Comparison of Methods

FeatureAcid-Mediated DenitrogenationRh(II)-Catalyzed Transannulation
Catalyst Strong Acid (e.g., HCl)Rhodium(II) complex
Starting Material 5-Amino-1,2,3-triazole1-Sulfonyl-1,2,3-triazole
Key Intermediate CarbeneRhodium iminocarbenoid
Reaction Conditions Reflux in alcohol120-140 °C (conventional or microwave)
Advantages Metal-free, readily available reagentsHigh functional group tolerance, modular
Limitations Requires specific 5-amino-triazole precursorUse of precious metal catalyst

Conclusion and Future Outlook

The synthesis of functionalized 1H-imidazoles from triazole precursors represents a significant advancement in heterocyclic chemistry. Both the acid-mediated denitrogenative transformation and the rhodium-catalyzed transannulation offer efficient and modular routes to a wide range of imidazole derivatives. These methods provide valuable tools for medicinal chemists and drug development professionals, enabling the rapid generation of novel molecular entities for biological screening. Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable and cost-effective catalytic systems, and exploring their application in the synthesis of complex, biologically active molecules.

References

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link][4]

  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. NIH Public Access. Available at: [Link][5]

  • Synthetic approach to 5-amino-1,2,3-triazoles (a),... ResearchGate. Available at: [Link][9]

  • Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PubMed. Available at: [Link][1]

  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Organic Chemistry Portal. Available at: [Link][6]

  • Synthetic approaches to (a) 5-amino-1,2,3-triazole derivatives and (b) 1H-imidazoles. ResearchGate. Available at: [Link][10]

  • Asymmetric Perspective on Denitrogenative Transformation of 1,2,3‐Triazoles. ResearchGate. Available at: [Link][11]

  • Transition-Metal-Catalyzed Denitrogenative Transannulation: Converting Triazoles into Other Heterocyclic Systems. NIH Public Access. Available at: [Link][12]

  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Journal of the American Chemical Society. Available at: [Link][7]

  • NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. NIH Public Access. Available at: [Link][13]

  • NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Publishing. Available at: [Link][14]

  • Dimroth rearrangement. Wikipedia. Available at: [Link][15]

  • Synthetic approaches to 5‐Amino 1,2,3‐triazoles and their derivatives. ResearchGate. Available at: [Link][16]

  • Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. Asian Journal of Chemistry. Available at: [Link][17]

  • Photochemical conversion of di‐ or triaryl‐substituted triazoles... ResearchGate. Available at: [Link][18]

  • Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. RSC Publishing. Available at: [Link][19]

  • Synthesis of imidazole containing 1,2,3-triazole derivatives via... ResearchGate. Available at: [Link][20]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link][21]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][22]

  • Photochemical Conversion of Indazoles into Benzimidazoles. Wiley Online Library. Available at: [Link][23]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link][24]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link][25]

  • Recent Advancements in Strategies for the Synthesis of Imidazoles, Thiazoles, Oxazoles, and Benzimidazoles. OUCI. Available at: [Link][26]

  • Photochemical Conversion of Indazoles into Benzimidazoles. PubMed. Available at: [Link][27]

  • Methods for the synthesis of 5‐amino‐1,2,3‐triazoles. ResearchGate. Available at: [Link][28]

  • Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. ResearchGate. Available at: [Link][29]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. NIH Public Access. Available at: [Link][2]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH Public Access. Available at: [Link][3]

  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. Available at: [Link][30]

Sources

Troubleshooting & Optimization

Technical Support Center: Solutions for (1H-imidazol-2-yl)methanamine Dihydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming challenges related to the solubility of this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure successful and reproducible experiments.

Understanding the Molecule: The Key to Solubility

(1H-imidazol-2-yl)methanamine is a trifunctional molecule containing a primary amine, a secondary amine within the imidazole ring, and the imidazole ring itself, which can also be protonated. The dihydrochloride salt form is supplied to enhance its aqueous solubility. However, the solubility is still highly dependent on the pH of the buffer, which dictates the ionization state of these functional groups.

Predicted Physicochemical Properties of (1H-imidazol-2-yl)methanamine:

PropertyPredicted ValueSource/Note
pKa₁ (Imidazole N) ~ 6.5 - 7.5Estimated based on imidazole (pKa ~7.0) and electron-withdrawing effects.
pKa₂ (Primary Amine) ~ 9.0 - 10.0Typical for primary alkyl amines.
Aqueous Solubility pH-dependentThe dihydrochloride salt is significantly more soluble than the free base.

Note: These are estimated values and should be used as a guide for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The most common reason for poor solubility is the pH of your buffer. As a dihydrochloride salt, the compound is most soluble at acidic pH where both the imidazole ring and the primary amine are fully protonated and positively charged, leading to strong interactions with water. If your buffer pH is near or above the pKa of one of the amine groups, the compound will start to deprotonate, becoming less charged and therefore less soluble, which can lead to precipitation.

Q2: What is the optimal pH range for dissolving this compound?

A2: For maximum solubility, a buffer with a pH below the lowest pKa of the amine functionalities is recommended. Based on the pKa values of the analogous 2-(aminomethyl)benzimidazole, a pH range of 4.0 to 6.0 is a good starting point to ensure all basic groups are protonated.

Q3: I need to work at a physiological pH (e.g., 7.4). How can I dissolve the compound?

A3: Dissolving the compound directly in a pH 7.4 buffer can be challenging as the imidazole ring (with an estimated pKa around 7.0) will be partially deprotonated. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[1] Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experiment.

Q4: Can I use any buffer system?

A4: While many common biological buffers can be used, it's important to consider potential interactions. Phosphate buffers are generally a good choice. However, be aware that some buffer components can interact with your compound or affect its stability. It is always advisable to perform a small-scale solubility test in your chosen buffer before preparing a large batch.

Q5: How should I store solutions of this compound?

A5: Aqueous solutions of imidazole-containing compounds can be susceptible to degradation over time, especially when exposed to light and non-optimal pH conditions.[1] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use (a few days), protected from light. For longer-term storage, consider preparing aliquots of a DMSO stock solution and storing them at -20°C or -80°C.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Issue 1: Compound precipitates immediately upon addition to the buffer.
  • Question: What is the pH of your buffer?

    • Answer: If the pH is neutral or basic, the compound is likely deprotonating and crashing out of solution.

    • Solution:

      • Lower the pH of your buffer to a more acidic range (e.g., pH 4.0-6.0).

      • Alternatively, prepare a concentrated stock solution in DMSO and dilute it into your final buffer.

  • Question: Is the concentration of the compound too high?

    • Answer: Even at an optimal pH, there is a solubility limit.

    • Solution:

      • Try dissolving a smaller amount of the compound in the same volume of buffer.

      • If a high concentration is required, consider using a co-solvent system if your experimental design allows.

Issue 2: The compound dissolves initially but then precipitates over time.
  • Question: Is your buffer capacity sufficient?

    • Answer: The addition of the dihydrochloride salt (which is acidic) can lower the pH of a weakly buffered solution, but if the buffer is not strong enough to maintain the low pH, the pH may drift upwards, causing the compound to precipitate.

    • Solution:

      • Use a buffer with a higher buffering capacity.

      • Re-adjust the pH of the solution after the compound has been added.

  • Question: Could the compound be degrading?

    • Answer: Imidazole derivatives can be susceptible to degradation, which may lead to less soluble byproducts.[2]

    • Solution:

      • Prepare solutions fresh before use.

      • Protect the solution from light.

      • Consider if any components in your buffer could be promoting degradation.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Solution in pH 5.0 Phosphate Buffer

This protocol is suitable for applications where an acidic pH is acceptable.

Materials:

  • This compound (MW: 170.04 g/mol )

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q®)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 5.0):

    • Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

    • To prepare 100 mL of 0.1 M phosphate buffer at pH 5.0, mix approximately 99.3 mL of 0.1 M sodium phosphate monobasic with 0.7 mL of 0.1 M sodium phosphate dibasic.

    • Verify the pH with a calibrated pH meter and adjust as necessary with the stock solutions.

  • Dissolve the Compound:

    • Weigh out 1.70 mg of this compound for a final volume of 1 mL to achieve a 10 mM solution.

    • Add the powder to a suitable container.

    • Add the pH 5.0 phosphate buffer to the desired final volume.

    • Stir the solution at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for experiments requiring a neutral or basic pH.

Materials:

  • This compound (MW: 170.04 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the Compound:

    • Carefully weigh out 1.70 mg of this compound and place it into a clean, dry vial.

  • Add DMSO:

    • Add 100 µL of anhydrous DMSO to the vial.

  • Dissolve:

    • Vortex the vial until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

  • Storage:

    • Store the 100 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • To prepare a 100 µM working solution in your aqueous buffer, dilute the 100 mM DMSO stock 1:1000 (e.g., add 1 µL of the DMSO stock to 999 µL of your buffer). This will result in a final DMSO concentration of 0.1%.

pH-Dependent Ionization States

The following diagram illustrates the predominant species of (1H-imidazol-2-yl)methanamine at different pH ranges, based on the pKa values of the analogous 2-(aminomethyl)benzimidazole.

G cluster_0 pH Scale A pH < 3.1 (Fully Protonated, +2 charge) High Solubility B pH 3.1 - 7.6 (Singly Protonated, +1 charge) Good Solubility A->B pKa1 ~ 3.1 C pH 7.6 - 12.5 (Neutral Species) Low Solubility B->C pKa2 ~ 7.6 D pH > 12.5 (Anionic Species, -1 charge) Solubility may increase C->D pKa3 ~ 12.5

Caption: Predominant ionization states at different pH ranges.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3086. [Link]

Sources

(1H-imidazol-2-yl)methanamine dihydrochloride precipitation in assay medium

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-imidazol-2-yl)methanamine dihydrochloride

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation in aqueous assay media. Precipitation can significantly compromise experimental results by lowering the effective compound concentration and introducing artifacts.[1] This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to help you maintain the integrity of your experiments.

(1H-imidazol-2-yl)methanamine is a small molecule containing a basic imidazole ring and a primary amine, structurally similar to histamine. Supplied as a dihydrochloride salt, it is generally expected to have good aqueous solubility.[2][3] However, precipitation in complex biological media can still occur due to a variety of physicochemical interactions. This guide will walk you through a systematic approach to diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the precipitation of this compound.

Q1: My this compound precipitated immediately after I diluted my DMSO stock into my cell culture medium. What is the most likely cause?

A1: This phenomenon, often called "solvent shock," is the most common cause of immediate precipitation.[1] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to it crashing out of solution.[1] Even for a hydrochloride salt, the high local concentration during dilution can overwhelm the solvating capacity of the aqueous medium.

Q2: The compound seemed to dissolve initially but then precipitated after some time in the incubator at 37°C. Why would this happen?

A2: This delayed precipitation can be due to several factors:

  • Thermodynamic Insolubility: The initial dissolved state may have been a supersaturated, kinetically-trapped solution. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility limit.[4]

  • Temperature Effects: While warming can sometimes aid dissolution, it can also decrease the solubility of some salts or cause interactions with media components that lead to precipitation.[1]

  • pH Shifts: Cell metabolism in the incubator can cause the pH of the culture medium to change, which can significantly affect the solubility of a pH-sensitive compound like (1H-imidazol-2-yl)methanamine.[5]

  • Compound Instability: The compound may be degrading over the course of the experiment, with the degradation products being less soluble.[4]

Q3: How does the pH of the assay medium affect the solubility of this compound?

A3: The pH is critical. The molecule has two key ionizable groups: the imidazole ring (pKa ≈ 7.0) and the primary amine (pKa ≈ 9-10).[6] As a dihydrochloride salt, both of these sites are protonated, conferring a net positive charge and enhancing water solubility.

  • In acidic to neutral pH (e.g., typical cell culture media, pH 7.2-7.4), the compound will be predominantly in its charged, more soluble form.

  • If the pH of the medium becomes alkaline, these groups can become deprotonated, reducing the net charge and significantly decreasing aqueous solubility, which can lead to precipitation. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms at a given pH.[7][8][9]

Q4: Can interactions with media components cause precipitation?

A4: Yes. Complex assay media contain a variety of components that can interact with your compound:

  • Proteins: If your medium contains serum (e.g., FBS), the compound can bind to proteins like albumin. While this can sometimes enhance solubility, it can also lead to the formation of insoluble complexes.

  • Salts and Buffers: High concentrations of certain salts in the medium (e.g., phosphates) can lead to the "salting out" effect, where the solubility of the compound is reduced. The dihydrochloride form might also engage in counter-ion exchange with other ions in the buffer, forming a less soluble salt.[10][11][12]

Q5: What is the maximum concentration of DMSO I should have in my final assay volume?

A5: The final concentration of DMSO should be kept as low as possible to avoid both direct cellular toxicity and its effects on compound solubility.[13]

  • General Cell-based Assays: A final DMSO concentration of ≤ 0.5% is widely recommended.[14]

  • Sensitive or Primary Cells: For more sensitive cell lines or primary cultures, aim for ≤ 0.1%.[14] It is crucial to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the test wells.[14]

Part 2: Systematic Troubleshooting Guide

If you are experiencing precipitation, follow this logical workflow to diagnose and solve the issue.

Visualizing the Problem: The Precipitation Pathway

The following diagram illustrates the key factors that can lead to compound precipitation in an assay medium.

G cluster_0 Compound & Solvent Properties Stock High Conc. DMSO Stock Dilution Dilution Method (Solvent Shock) Stock->Dilution Solubility Intrinsic Aqueous Solubility FinalConc Final Compound Concentration Solubility->FinalConc pKa Compound pKa pH Medium pH pKa->pH Precipitation Precipitation Observed pH->Precipitation Components Buffer Salts, Serum (Proteins) Components->Precipitation Temp Temperature Temp->Precipitation Dilution->Precipitation FinalConc->Precipitation

Caption: A step-by-step workflow for troubleshooting precipitation.

Troubleshooting Table

This table summarizes common observations, their probable causes, and recommended solutions.

Observation Potential Cause Recommended Solution(s)
Immediate cloudiness/precipitate upon dilution into aqueous medium. Solvent Shock: Rapid change in solvent polarity causes the compound to exceed its solubility limit. [1]1. Decrease DMSO Stock Concentration: Prepare a lower concentration stock (e.g., 10 mM instead of 100 mM) and add a correspondingly larger volume to the medium. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the final assay medium. [14] 3. Improve Mixing: Add the DMSO stock dropwise to the assay medium while gently vortexing or stirring to aid rapid dispersion. [1]
Solution is initially clear but becomes cloudy/precipitates over time in the incubator. Low Thermodynamic Solubility: The final concentration is above the compound's thermodynamic solubility limit in the assay medium. [4]1. Determine Solubility Limit: Perform a kinetic solubility assay (see Protocol 1) to find the maximum soluble concentration in your specific medium. 2. Lower Final Concentration: Redesign the experiment to use a final concentration below the determined solubility limit.
Precipitation occurs, especially in bicarbonate-buffered media. pH Shift: Cellular metabolism can lower the pH of bicarbonate-buffered media, but local increases in CO2 can also cause transient shifts that affect solubility.1. Use a Stronger Buffer: Switch to a medium buffered with HEPES, which provides more stable pH control in a standard CO2 incubator.
Precipitation is observed in serum-containing medium but not in a simple buffer like PBS. Interaction with Media Components: The compound may be binding to proteins in the serum or interacting with salts, leading to the formation of an insoluble complex. [5]1. Test in Serum-Free Medium: If experimentally viable, run the assay in serum-free or reduced-serum medium to see if this resolves the issue. 2. Buffer Exchange: Test solubility in simpler buffers (e.g., PBS, HBSS) to isolate the problematic component.
Precipitation occurs after a freeze-thaw cycle of the DMSO stock solution. Freeze-Thaw Instability: Some compounds can precipitate out of DMSO upon freezing and may be slow to redissolve. Water absorption by DMSO can also lower solubility over time.1. Aliquot Stock Solutions: Aliquot your primary DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles. [14] 2. Ensure Complete Dissolution: Before use, ensure aliquots are fully thawed and the compound is redissolved, using gentle warming (37°C) or brief sonication if necessary. [14]
Part 3: Experimental Protocols

Here are detailed protocols for key experiments recommended in the troubleshooting guide.

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol provides a straightforward method to estimate the maximum soluble concentration of your compound in your specific assay medium. [1] Materials:

  • This compound

  • 100% Anhydrous DMSO [14]* Your specific assay medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Incubator set to your experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 100 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved. [14]2. Create a Dilution Series in DMSO: In a 96-well plate or tubes, perform a 2-fold serial dilution of the 100 mM stock in 100% DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.). [14]3. Dilute into Assay Medium: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution series to a larger, fixed volume (e.g., 198 µL) of your pre-warmed (37°C) assay medium. This will create a 1:100 dilution and a final DMSO concentration of 1%. Mix well immediately.

    • Note: The final compound concentrations will be 1 mM, 500 µM, 250 µM, etc.

  • Initial Visual Inspection (T=0): Immediately inspect the plate against a dark background. Note the highest concentration that remains clear and free of any visible precipitate or cloudiness.

  • Incubation: Place the plate in your incubator (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 2 hours, 24 hours).

  • Final Visual Inspection (T=final): After incubation, carefully inspect the plate again for any signs of precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear after the incubation period is the approximate kinetic solubility of your compound in that medium under those conditions. It is recommended to work at concentrations at or below this limit. [4]

Protocol 2: Optimized Compound Dilution Workflow

This protocol is designed to minimize the risk of solvent shock when preparing working solutions.

Objective: To prepare a final concentration of 10 µM compound in cell culture medium from a 10 mM DMSO stock, keeping the final DMSO concentration at 0.1%.

Workflow Diagram:

Caption: A two-step serial dilution workflow to prevent precipitation.

Procedure:

  • Pre-warm Medium: Ensure your assay medium is pre-warmed to the experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilution:

    • In a sterile microcentrifuge tube, pipette 18 µL of the pre-warmed assay medium.

    • Add 2 µL of your 10 mM DMSO stock to the medium.

    • Immediately and gently vortex the tube for 5-10 seconds. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare Final Working Solution:

    • In a larger sterile tube, add the final volume of pre-warmed medium required for your experiment (e.g., 990 µL).

    • Add 10 µL of the 1 mM intermediate solution to the final volume of medium.

    • Mix gently by inverting the tube or pipetting up and down. This results in your final 10 µM working solution with a tolerated DMSO concentration of 0.1%.

By performing this serial dilution, you gradually reduce the solvent polarity, which can significantly improve the chances of the compound remaining in solution. [4]

References
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Locuson, C. W. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Singh, S., & Saini, A. (2021). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 57(1), 1-8.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

Sources

Stability of (1H-imidazol-2-yl)methanamine dihydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and use of this compound. Given the limited specific stability data for this exact molecule, this guide synthesizes information from closely related imidazole and benzimidazole compounds to offer the most reliable advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a cool, dark, and dry place. While some suppliers classify the dihydrochloride salt as a combustible solid suitable for room temperature storage, the free base, (1H-imidazol-2-yl)methanamine, is often recommended to be stored at 2-8°C. Given that hydrochloride salts are formed to improve stability, storing the dihydrochloride salt at room temperature for short periods is generally acceptable. However, for extended storage, refrigeration (2-8°C) and protection from light are advisable to minimize the risk of degradation. The compound is also described as hygroscopic, so storage in a desiccator is recommended.[1]

Q2: How stable is this compound in solution at room temperature?

Q3: What are the likely degradation pathways for this compound?

A3: The imidazole ring is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[5][6] In aqueous solutions, the imidazole ring can undergo hydrolysis, which may be pH-dependent.[5] Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light (photodegradation) or trace metal ions.[6] Forced degradation studies on a more complex imidazole-containing molecule, daclatasvir, showed that the imidazole moiety is sensitive to base-mediated autoxidation and photodegradation.[6]

Q4: What solvents are recommended for preparing solutions of this compound?

A4: this compound is expected to be soluble in water. For biological assays where high concentrations of organic solvents are not desirable, sterile, deionized water or a suitable buffer would be the solvent of choice. If solubility in aqueous media is limited, the use of a co-solvent like DMSO or ethanol may be necessary. However, it is crucial to keep the final concentration of the organic solvent low in cellular assays to avoid toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If stock solutions are used, aliquot and store them at -20°C or -80°C and protect them from light. Minimize freeze-thaw cycles.
Inaccurate concentration due to hygroscopic nature of the solid.Store the solid compound in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent condensation.
Low or no biological activity Degradation of the compound.Verify the integrity of the solid compound and prepare fresh solutions. Consider performing a quick purity check using a suitable analytical method like HPLC if degradation is suspected.
Incorrect pH of the experimental buffer, leading to compound instability or inactivity.Check the pH of your buffer. Imidazole-containing compounds can have pH-dependent stability.
Precipitation of the compound in aqueous buffer Limited solubility of the compound at the desired concentration.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay.

Experimental Protocols

Protocol for Assessing the Room Temperature Stability of this compound in Aqueous Solution

This protocol outlines a general procedure to evaluate the stability of your compound under your specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve it in your experimental buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

2. Sample Incubation:

  • Aliquot the stock solution into several sterile, amber vials (to protect from light) and some clear vials.

  • Store one set of amber vials at room temperature (e.g., 25°C).

  • Store another set of clear vials at room temperature exposed to ambient light.

  • Store a control set of amber vials at 2-8°C.

3. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each storage condition.

  • Analyze the samples immediately using a stability-indicating HPLC method.

4. HPLC Analysis:

  • A reverse-phase HPLC method with UV detection is generally suitable for imidazole-containing compounds.[7][8]

  • Mobile Phase Example: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Column Example: A C18 column.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

  • A significant decrease in the parent peak area or the emergence of new peaks indicates degradation.

Visualizations

Potential Degradation Pathways

G A (1H-imidazol-2-yl)methanamine B Hydrolysis Products (e.g., ring opening) A->B H₂O, pH C Oxidation Products (e.g., hydroxylated imidazoles) A->C O₂, light, metal ions D Photodegradation Products A->D Light (hν)

Caption: Potential degradation pathways for (1H-imidazol-2-yl)methanamine.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution A->B C Filter Solution B->C D Room Temp, Dark C->D E Room Temp, Light C->E F Refrigerated, Dark C->F G Collect Samples at Time Points D->G E->G F->G H HPLC Analysis G->H I Analyze Data H->I

Caption: Workflow for assessing the stability of the compound in solution.

References

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
  • Nielsen, N. H., et al. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454-457.
  • Marshik, P., et al. (1999).
  • Madsen, F., & Nielsen, N. H. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454-7.
  • El-Gindy, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5940.
  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from [Link]

  • PubMed. (1999). Degradation of histamine solutions used for bronchoprovocation. Retrieved from [Link]

  • ResearchGate. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • PubMed Central. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Hydrolysis of Imidazole-2-ylidenes. Retrieved from [Link]

  • PubMed Central. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2017). Schematic representation of the hydrolysis of the imidazole-2-ylidene.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • PubMed. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Retrieved from [Link]

  • PubMed. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

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Technical Support Center: Degradation of Imidazole-Containing Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of these compounds in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazole-containing compound is showing unexpected degradation in solution. What are the most common degradation pathways I should consider?

A1: Imidazole rings, while aromatic and generally stable, are susceptible to degradation under various conditions. The three primary degradation pathways you should investigate are:

  • Oxidative Degradation: The imidazole ring is prone to oxidation, especially in the presence of reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, or even atmospheric oxygen, sometimes mediated by base.[1][2] This can lead to the formation of various oxidized products and even ring-opening.[2] Polyalkylated imidazoles have been shown to be less stable towards oxidation compared to the parent imidazole.[3]

  • Hydrolysis: The imidazole ring can undergo hydrolytic cleavage, particularly under basic conditions.[1] This process can lead to ring-opening, forming formylated or deformylated pyrimidine derivatives.[4][5] The presence of water and the basicity of the hydroxide ion play a crucial role in this process.[6][7]

  • Photodegradation: Many imidazole-containing compounds are sensitive to light, especially UV light.[1] Photodegradation can lead to a complex mixture of degradation products through various reaction pathways.[1]

It is crucial to understand the specific vulnerabilities of your molecule's structure and the experimental conditions to pinpoint the likely degradation pathway.

Q2: I suspect my compound is degrading, but I'm not sure how to confirm it or identify the degradants. What analytical techniques are recommended?

A2: A multi-pronged analytical approach is often necessary for comprehensive degradation analysis. The gold standard for separating and identifying degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) .[8][9]

  • UPLC-MS/MS is particularly powerful, offering high separation efficiency, sensitivity, and the ability to obtain structural information about the degradants.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the imidazole compounds before analysis.[9][11]

For initial screening and quantification of the parent compound, a validated HPLC-UV method can be sufficient.[12]

Here is a general workflow for analyzing degradation samples:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis A Degradation Sample B Dilution / Extraction A->B C UPLC/HPLC Separation B->C D UV/PDA Detection C->D E Mass Spectrometry (MS/MS) C->E F Quantify Parent Compound D->F G Identify Degradants E->G

Caption: A typical workflow for the analysis of imidazole degradation.

Q3: How can I proactively assess the stability of my novel imidazole-containing compound?

A3: Forced degradation studies , also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[13] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[13] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13]

A typical forced degradation study would include the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at different temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[1]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures.

  • Photostability: Exposing the compound to light, including UV irradiation.[1]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] More than 20% degradation may indicate that the conditions are too harsh.[14]

Troubleshooting Guides

Problem 1: Rapid loss of parent compound in an aqueous buffer during routine experiments.
  • Symptom: HPLC analysis shows a significant decrease in the peak area of your imidazole-containing compound over a short period (hours to days) at room temperature.

  • Possible Cause A: Oxidative Degradation. The imidazole ring may be undergoing autoxidation, which can be base-mediated.[1]

    • Troubleshooting Steps:

      • De-gas your buffer: Remove dissolved oxygen by sparging with an inert gas like nitrogen or argon before adding your compound.

      • Add an antioxidant: If compatible with your experiment, consider adding a small amount of an antioxidant like Trolox.[15]

      • Work at a lower pH: If your compound's stability and the experimental requirements permit, working at a slightly acidic to neutral pH can reduce base-mediated oxidation.

  • Possible Cause B: Hydrolytic Degradation. If your buffer is alkaline, the imidazole ring may be undergoing hydrolysis.[1]

    • Troubleshooting Steps:

      • pH profiling: Investigate the stability of your compound in buffers of different pH values (e.g., pH 4, 7, and 9) to determine the pH of maximum stability.[16]

      • Lower the temperature: If possible, conduct your experiments at a lower temperature to slow down the rate of hydrolysis.

Problem 2: Appearance of multiple, unknown peaks in the chromatogram after storing the compound in solution.
  • Symptom: Your once-pure compound now shows a complex chromatogram with several new peaks.

  • Possible Cause: Photodegradation. Exposure to ambient laboratory light, especially if the solution is stored in a clear container, can induce photodegradation.[1]

    • Troubleshooting Steps:

      • Protect from light: Store your solutions in amber vials or wrap clear vials in aluminum foil.

      • Conduct a photostability study: Expose your compound in solution to a controlled light source (as per ICH Q1B guidelines) to confirm its photosensitivity.

      • Analyze degradation products: Use UPLC-MS/MS to identify the photodegradants. This can provide insights into the degradation pathway.[1]

Problem 3: Inconsistent results in bioactivity assays.
  • Symptom: You are observing poor reproducibility in your biological assays involving an imidazole-containing compound.

  • Possible Cause: Compound Instability in Assay Media. The complex components of cell culture media or assay buffers (e.g., presence of metal ions, pH, exposure to light and oxygen) can promote degradation. High concentrations of imidazole itself can also destabilize proteins.[17]

    • Troubleshooting Steps:

      • Assess stability in media: Incubate your compound in the assay media under the same conditions as your experiment (time, temperature, light exposure) but without the biological components (cells, enzymes, etc.). Analyze the sample by HPLC at different time points to check for degradation.

      • Optimize buffer composition: If instability is detected, consider modifying the buffer, such as adjusting the pH or adding a chelating agent if metal-catalyzed oxidation is suspected.[18]

      • Prepare fresh solutions: Always use freshly prepared solutions of your imidazole-containing compound for your assays to minimize the impact of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress
  • Prepare a stock solution of your imidazole-containing compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the degradation sample: In an amber vial, add a known volume of the stock solution to a solution of 3% hydrogen peroxide in water to achieve a final compound concentration of approximately 0.1 mg/mL.

  • Prepare a control sample: In a separate amber vial, add the same volume of the stock solution to water only.

  • Incubate both samples at room temperature, protected from light.

  • Analyze the samples by UPLC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction before injection by adding a small amount of a reducing agent like sodium bisulfite, if necessary, to stop further degradation.

  • Evaluate the data: Compare the chromatograms of the degradation and control samples to identify degradation products and calculate the percentage of degradation of the parent compound.

G A Prepare 1 mg/mL Stock Solution B Add to 3% H2O2 (Degradation Sample) A->B C Add to Water (Control Sample) A->C D Incubate at RT, Protected from Light B->D C->D E Analyze by UPLC-MS at t = 0, 2, 4, 8, 24h D->E F Quench Reaction (if needed) E->F G Compare Chromatograms & Quantify Degradation F->G

Caption: Workflow for an oxidative forced degradation study.

Data Presentation

Table 1: Comparison of Analytical Techniques for Imidazole Degradation Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, good for quantification of the parent compound.May not detect degradants without a chromophore, limited structural information.Routine purity checks, stability studies for known compounds.
UPLC-MS/MS High-resolution separation coupled with mass-based detection and fragmentation.High sensitivity and selectivity, provides molecular weight and structural information for degradant identification.[8]More complex instrumentation and data analysis.Identification of unknown degradants, metabolite identification.
GC-MS Separation of volatile compounds in the gas phase, with mass detection.Excellent for volatile and thermally stable compounds.May require derivatization for non-volatile imidazoles, potential for thermal degradation of labile compounds.[9][11]Analysis of specific volatile imidazole derivatives.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3051. [Link]

  • Gróf, P., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(6), 1438-1448. [Link]

  • Nagao, S., et al. (2002). Characterization of Heme-Coordinating Histidyl Residues of Cytochrome b5 Based on the Reactivity With Diethylpyrocarbonate: A Mechanism for the Opening of Axial Imidazole Rings. Journal of Biochemistry, 131(4), 549-556. [Link]

  • Gróf, P., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(6), 1438-1448. [Link]

  • Gäb, S., et al. (2014). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 53(49), 18743-18750. [Link]

  • Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • Shao, Y., et al. (2011). Bio-degradable highly fluorescent conjugated polymer nanoparticles for bio-medical imaging applications. ResearchGate. [Link]

  • Gróf, P., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. [Link]

  • Tudek, B., et al. (1990). Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products. The Journal of Biological Chemistry, 265(1), 309-315. [Link]

  • Sessler, J. L., et al. (2014). Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening. ResearchGate. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). Imidazole ring opening mechanism. ResearchGate. [Link]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 138-146. [Link]

  • Gróf, P., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. [Link]

  • Wang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(21), 7405. [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

  • Al-Namil, D. S., et al. (2020). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 22(3), 1197-1207. [Link]

  • Wang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(2), 734-741. [Link]

  • BenchChem. (2025). Addressing poor reproducibility in bioactivity assays of imidazole compounds. BenchChem.
  • ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]

  • Chen, Y., et al. (2024). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Clinical Proteomics, 21(1), 1. [Link]

  • El-Nahass, A. M., et al. (2022). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 27(10), 3109. [Link]

  • ResearchGate. (2017). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Imidazole. Solubility of Things. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • Wang, L., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 265, 137-144. [Link]

  • CNKI. (2012). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. en.cnki.com.cn. [Link]

  • Kumari, B., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 186(11), 7377-7383. [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119572. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. [Link]

  • Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology. [Link]

  • Chakraborty, A., et al. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 19(2), 1215-1226. [Link]

  • Laskin, A., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. ResearchGate. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Meyyanathan, S.N., & Suresh, B. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(8), 717-725. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

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Technical Guide: Preparation and Handling of (1H-imidazol-2-yl)methanamine Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth information, protocols, and troubleshooting advice to ensure the stability and integrity of (1H-imidazol-2-yl)methanamine dihydrochloride stock solutions. Maintaining the quality of your stock solutions is paramount for achieving reproducible and reliable experimental results.

Introduction: Understanding the Molecule's Stability

This compound is a bifunctional molecule featuring a primary amine and an imidazole ring. Its dihydrochloride salt form is crucial for its initial stability and solubility.[1][2] However, the inherent chemical nature of these functional groups presents specific challenges for long-term storage in solution. The primary amine is susceptible to oxidation, while the imidazole ring can be vulnerable to hydrolysis under certain pH conditions.[3][4][5] This guide will address the underlying chemical principles and provide actionable protocols to mitigate these degradation pathways.

Section 1: Key Degradation Pathways

Understanding the potential routes of degradation is the first step in prevention. The primary concerns for this compound in solution are oxidation and pH-mediated hydrolysis.

main (1H-imidazol-2-yl)methanamine dihydrochloride (Stable Parent Compound) oxidized Oxidized Products (e.g., imine, aldehyde derivatives) Leads to discoloration and loss of activity. main->oxidized Cause: Dissolved O₂, metal ions, light Prevention: Use deoxygenated solvents, protect from light, add chelators freebase Free Base Form (Deprotonated) More reactive and less water-soluble. main->freebase Cause: High pH (>7) buffers Prevention: Use acidic/neutral pH, avoid basic buffers hydrolyzed Ring-Opened Products (Formamide derivatives) Irreversible loss of structural integrity. freebase->oxidized freebase->hydrolyzed Cause: Base-catalyzed hydrolysis Prevention: Maintain acidic/neutral pH

Caption: Potential degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common queries encountered during the handling of this compound.

Q1: What is the best solvent for preparing a high-concentration stock solution?

For maximum stability and solubility, we recommend two primary solvents:

  • High-Purity Water: The dihydrochloride salt is highly soluble in aqueous solutions.[1][6] Dissolving the compound in water will result in a slightly acidic solution (typically pH 3-5), which is beneficial for stability as it keeps the amine groups protonated and protects against base-catalyzed hydrolysis. This is the preferred solvent for direct use in many biological assays.

  • Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is an excellent alternative, particularly if the final assay is sensitive to low pH or if an organic solvent is required.[7][8] DMSO can prevent hydrolytic degradation. However, ensure your DMSO is anhydrous, as water content can compromise long-term stability.

Q2: My aqueous stock solution turned a pale yellow/brown after storage. What happened and is it still usable?

This discoloration is a classic indicator of oxidation, likely at the primary amine.[4][5][9] This process can be accelerated by exposure to air (dissolved oxygen), light, and trace metal ion contaminants.

We strongly advise against using discolored solutions. The presence of oxidation products means the concentration of the active compound is no longer accurate, and these byproducts could have unintended effects in your experiments. To prevent this, prepare fresh solutions, use deoxygenated water, and store aliquots under an inert gas (argon or nitrogen) in light-protecting tubes.

Q3: What are the recommended storage conditions for my stock solution?

Proper storage is critical for extending the shelf-life of your solution.

Solvent Storage Temperature Maximum Duration Key Considerations
Water -20°C or -80°C 1-3 months Aliquot into single-use tubes to avoid freeze-thaw cycles. Use amber or foil-wrapped tubes to protect from light.[7]

| DMSO | -20°C or -80°C | 6-12 months | Must use anhydrous DMSO. Aliquot to minimize exposure to atmospheric moisture when thawed. |

Note: These durations are estimates. For critical applications, we recommend performing a quality control check (See Protocol 3) on a new batch of stock solution after a set period to validate its stability under your specific laboratory conditions.

Q4: Can I prepare and store my stock solution in a phosphate buffer like PBS?

We do not recommend long-term storage in phosphate-buffered saline (PBS) or other neutral/basic buffers. The pH of PBS (typically 7.4) will deprotonate the amine hydrochlorides, forming the free base. The free base is less stable, more prone to oxidation, and may have lower solubility, potentially leading to precipitation over time.

For experiments requiring a physiological pH, it is best practice to prepare a high-concentration stock in water or DMSO and perform the final dilution into your experimental buffer immediately before use.

Q5: How many freeze-thaw cycles can the stock solution tolerate?

Ideally, zero. Each freeze-thaw cycle increases the risk of water condensation into the tube, which can alter the concentration and introduce moisture that facilitates degradation. Furthermore, the process of freezing can create localized concentration gradients, potentially stressing the compound.

The self-validating protocol is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that each experiment starts with a solution that has not undergone a freeze-thaw cycle.

Section 3: Protocols and Troubleshooting

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the steps for preparing a stable, high-purity aqueous stock.

start Start: Equilibrate Compound weigh 1. Weigh Compound Rapidly (Hygroscopic solid, use dry environment) start->weigh solvent 2. Add Deoxygenated Water (Sparged with N₂ or Ar for 15 min) weigh->solvent dissolve 3. Dissolve Completely (Vortex or sonicate briefly) solvent->dissolve filter 4. (Optional) Sterile Filter (Use 0.22 µm PVDF filter for cell-based assays) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes (Light-protecting, screw-cap tubes) filter->aliquot store 6. Store Immediately at -80°C aliquot->store

Caption: Workflow for preparing an aqueous stock solution.

Step-by-Step Methodology:

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation on the hygroscopic solid.[10]

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound rapidly and transfer it to a sterile conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile, deoxygenated water to achieve the target concentration (e.g., 10 mM). To deoxygenate water, sparge it with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes.

  • Dissolution: Cap the tube tightly and vortex at medium speed until the solid is completely dissolved. Brief sonication in a water bath can be used to expedite dissolution if necessary.

  • Aliquoting: Immediately dispense the solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (1 month) or -80°C for longer-term storage (3+ months).

Protocol 2: Quality Control - Assessing Stock Solution Integrity via HPLC

For long-term studies or cGMP applications, periodic verification of stock solution integrity is necessary. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to assess purity.

Methodology:

  • System Preparation: Use a C18 column and a mobile phase gradient suitable for polar compounds. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Thaw a fresh aliquot of your stock solution. Dilute it to a suitable concentration (e.g., 10-50 µM) using the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Analysis: Inject the sample and monitor the chromatogram at a relevant UV wavelength (e.g., 210-230 nm).

  • Interpretation: A high-quality stock solution should exhibit a single, sharp peak corresponding to the parent compound. The appearance of additional peaks, especially at earlier retention times (more polar), is indicative of degradation products.[11][12] The peak area of the parent compound should be >98% of the total integrated peak area for a high-quality stock.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Solid compound is clumpy or difficult to weigh. The compound is hygroscopic and has absorbed atmospheric moisture.Handle the solid in a glove box with a dry atmosphere or a desiccator. Equilibrate the vial to room temperature before opening.
Solution is cloudy or has a precipitate after dissolving. 1. Incomplete dissolution. 2. Low-purity solvent. 3. pH of the solvent is too high, causing precipitation of the free base.1. Continue vortexing or sonicate briefly. 2. Use fresh, high-purity (e.g., HPLC-grade) water or anhydrous DMSO. 3. Ensure you are using unbuffered water or anhydrous DMSO.
Precipitate forms when diluting stock into final assay buffer. The concentration in the final buffer exceeds the solubility of the compound at that specific pH and temperature (a "salting out" effect or free base precipitation).1. Decrease the final working concentration. 2. Increase the percentage of any organic co-solvent (e.g., DMSO) in the final buffer, if the assay allows. 3. Prepare the final dilution immediately before use and mix thoroughly.
Inconsistent experimental results using the same stock solution. 1. Degradation of the stock due to improper storage or freeze-thaw cycles. 2. Inaccurate initial weighing or dilution.1. Discard the old stock and prepare a fresh batch following the recommended protocols (aliquoting is key). 2. Re-check all calculations and ensure the balance is properly calibrated.
References
  • Horváth, D., & Veszprémi, T. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • Nyíri, B., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • Cunningham, B. A., & Schmir, G. L. (1966). Hydroxyl Group and Imidazole Catalysis. Journal of the American Chemical Society. [Link]

  • Horváth, D., & Veszprémi, T. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. [Link]

  • Glarborg, P., et al. (2006). Oxidation of methylamine. OSTI.GOV. [Link]

  • Pollack, R. M., & Dumsha, T. C. (1975). Imidazole-Catalyzed Hydrolysis of Anilides. Nucleophilic Catalysis or Proton-Transfer Catalysis? ElectronicsAndBooks. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Reddit User Discussion. (2018). Ways of crashing out amines. Reddit. [Link]

  • Chemsrc. (1H-Benzo[d]imidazol-2-yl)methanamine Safety Data. Chemsrc. [Link]

  • Glarborg, P., et al. (2006). Oxidation of methylamine. OSTI.GOV. [Link]

  • Glarborg, P., et al. (2006). Oxidation of methylamine. ResearchGate. [Link]

  • Glarborg, P., et al. (2018). Oxidation of methylamine (CH3NH2)/CH4/NO mixtures in an atmospheric-pressure flow reactor. ResearchGate. [Link]

  • Kumar, A., & Pratap, B. (2012). Palladium(II) Catalyzed Oxidation of Methyl Amine by N-Bromosuccinimide in Alkaline Medium. Asian Journal of Chemistry. [Link]

  • University of Alberta. Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]

  • User Discussion on Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Chemsrc. 1-(1H-imidazol-2-yl)-N-methylmethanamine,dihydrochloride. Chemsrc. [Link]

  • Wang, H., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Spuma, A., et al. (2018). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. [Link]

  • Zhang, Y., et al. (2021). Development of a novelly selective HPLC-chemiluminescence method by targeting degradation intermediates of nitroimidazoles. ResearchGate. [Link]

  • Ayad, M. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Chemsrc. 1H-Imidazole hydrochloride. Chemsrc. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole. An-Najah University Journal for Research. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole. Scirp.org. [Link]

  • Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications. Longdom Publishing. [Link]

Sources

Technical Support Center: Optimizing Synthesis of (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Symptoms: After completing the reaction and work-up, you observe a minimal amount of the desired product or none at all.

Possible Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between the imidazole carboxaldehyde and the amine source is a critical equilibrium-driven step.

    • Solution: To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[1] Alternatively, increasing the reaction time for this step can also improve imine formation.[1]

  • Inactive Reducing Agent: The hydride reagent used for the reduction of the imine can degrade over time, especially with improper storage.

    • Solution: Always use a fresh bottle of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] Ensure it has been stored under anhydrous conditions.

  • Unsuitable Solvent: The solvent must be anhydrous to prevent quenching of the reducing agent and hydrolysis of the intermediate imine.

    • Solution: Use anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] Ensure all glassware is thoroughly dried before use.

  • Incorrect pH during Work-up: The product is a basic amine, and its solubility is highly pH-dependent.

    • Solution: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine with an organic solvent. This ensures the amine is in its free base form and will partition into the organic layer.

Issue 2: Formation of Multiple Byproducts

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows several spots or peaks in addition to the desired product.

Possible Causes & Solutions:

  • Over-alkylation of the Amine: The primary amine product can sometimes react further to form secondary or tertiary amines.

    • Solution: Carefully control the stoichiometry of the reactants. Using a milder reducing agent can sometimes mitigate this issue.[1]

  • Side Reactions of the Imidazole Ring: The imidazole ring itself can undergo side reactions under certain conditions.

    • Solution: If side reactions on the imidazole nitrogen are suspected, consider protecting the imidazole nitrogen with a suitable protecting group, although this will add extra steps to the synthesis.[1]

Issue 3: Difficulty in Product Purification by Column Chromatography

Symptoms: The product streaks on the silica gel column, leading to poor separation and impure fractions.

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic nature of the amine product causes strong interactions with the acidic silica gel, leading to tailing and streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.[1] This will compete with the product for the acidic sites on the silica gel, resulting in better peak shape and separation.

Issue 4: Product is an Oil and Difficult to Handle

Symptoms: The purified free base of (1H-imidazol-2-yl)methanamine is an oil or a low-melting solid at room temperature, making it difficult to handle and weigh accurately.

Possible Causes & Solutions:

  • Physical State of the Free Base: Many small amine compounds exist as oils at room temperature.

    • Solution: Convert the purified free base to its dihydrochloride salt. This is typically a stable, crystalline solid that is easier to handle, store, and weigh.[1] To do this, dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The dihydrochloride salt will precipitate and can be collected by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for (1H-imidazol-2-yl)methanamine?

A1: A widely used and effective method is the reductive amination of imidazole-2-carboxaldehyde with a suitable amine source, such as ammonia or an ammonium salt, followed by reduction of the resulting imine.

Q2: Why is the dihydrochloride salt form of the product often preferred?

A2: The dihydrochloride salt is generally a more stable, crystalline solid compared to the free base, which can be an oil.[1] This makes it easier to handle, purify through recrystallization, and store. It also often has better solubility in aqueous media for biological assays.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: For full characterization, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition, especially for the dihydrochloride salt.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. Specifically:

  • Handle all reagents, especially reducing agents and strong acids/bases, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when quenching the reaction, as it can be exothermic.

Recommended Synthetic Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Imine Formation and Reduction

  • Dissolve imidazole-2-carboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a source of ammonia, such as ammonium acetate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The progress can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq), portion-wise to control any potential exotherm.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 2: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude free base.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane with 0.5% triethylamine.

Step 3: Salt Formation

  • Dissolve the purified (1H-imidazol-2-yl)methanamine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Add a solution of HCl in diethyl ether or dioxane (2.2 eq) dropwise with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthetic Workflow Diagramdot

SynthesisWorkflow Start Imidazole-2-carboxaldehyde Imine_Formation Imine Formation (+ Ammonium Acetate, DCM) Start->Imine_Formation Intermediate Intermediate Imine Imine_Formation->Intermediate Reduction Reduction (NaBH(OAc)3) Intermediate->Reduction Free_Base Crude (1H-imidazol-2-yl)methanamine (Free Base) Reduction->Free_Base Purification Column Chromatography Free_Base->Purification Pure_Free_Base Purified Free Base Purification->Pure_Free_Base Salt_Formation Salt Formation (+ HCl in Ether/Dioxane) Pure_Free_Base->Salt_Formation Final_Product (1H-imidazol-2-yl)methanamine dihydrochloride Salt_Formation->Final_Product

Sources

Technical Support Center: Chromatographic Purification of (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar and basic compound. As a small, ionizable molecule, it presents unique challenges that standard chromatographic methods often fail to address. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield.

The primary difficulty in purifying (1H-imidazol-2-yl)methanamine arises from two core properties: its high polarity and the basicity of its amine and imidazole functionalities. In traditional reversed-phase chromatography (e.g., with C18 columns), its high polarity leads to minimal retention, causing it to elute in the solvent front with other polar impurities[1]. Conversely, in normal-phase chromatography on standard silica gel, its basic nature causes strong, often irreversible, interactions with acidic silanol groups on the silica surface. This results in severe peak tailing, low recovery, and sometimes, on-column degradation[2][3].

This guide will focus on two robust chromatographic techniques that are exceptionally well-suited for this type of analyte: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) . We will explore the mechanisms behind these techniques and provide practical, step-by-step protocols for their implementation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Category 1: Poor Retention & Early Elution

Q1: My compound elutes in the void volume on my C18 column, showing no retention. Why is this happening and what can I do?

A1: This is a classic sign of a polarity mismatch. (1H-imidazol-2-yl)methanamine is a highly polar compound, while a C18 stationary phase is nonpolar. The compound has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar stationary phase, so it travels through the column without significant interaction[1].

  • Primary Recommendation: Switch Chromatographic Mode. The most effective solution is to change to a technique designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes[4][5][6].

  • Alternative (Less Common): While ion-pairing agents can be added to the mobile phase in reversed-phase to increase retention of charged analytes, they are often not compatible with mass spectrometry (MS) and can permanently contaminate the column and LC system[1]. For this reason, HILIC is a superior approach.

Category 2: Peak Tailing & Low Recovery on Silica Gel

Q2: I'm using a standard silica gel column with a dichloromethane/methanol mobile phase, and I'm seeing severe peak tailing and recovering very little of my product. What is the cause?

A2: This issue stems from a strong acid-base interaction. The basic nitrogen atoms in your imidazole and methanamine groups are strongly binding to the acidic silanol groups (Si-OH) on the surface of the silica gel[2][3]. This leads to a non-uniform elution process where some molecules are retained much longer than others, causing asymmetric (tailing) peaks. In severe cases, the binding is irreversible, leading to significant product loss on the column[2].

Q3: How can I prevent peak tailing when using a silica gel column?

A3: You must neutralize the acidic sites on the silica surface by adding a basic modifier to your mobile phase. This competing base will interact with the silanol groups, preventing your target compound from binding too strongly[3][7].

  • Use a Mobile Phase Modifier: The most common and effective strategy is to add a small amount of a volatile base to your eluent. Triethylamine (TEA) is a standard choice. A typical mobile phase would be Dichloromethane:Methanol with 0.5-1% TEA added[8][9]. Ammonia (by using a pre-saturated solvent or a solution of ammonia in methanol) is another effective option[10].

  • Deactivate the Silica Gel: You can pre-treat the silica gel by washing the packed column with your eluent containing the basic modifier until the baseline is stable before loading your sample. This ensures the stationary phase is fully neutralized[7].

Category 3: Method Selection and Optimization

Q4: What is the best chromatographic technique for purifying crude this compound?

A4: For both analytical and preparative scale, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique.

  • Why HILIC? HILIC is specifically designed for the separation of highly polar and ionic compounds that are poorly retained in reversed-phase[6]. The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (like silica or a diol-bonded phase)[11]. Elution is achieved by increasing the concentration of water (the strong solvent) in the mobile phase, which typically has a high organic content (e.g., acetonitrile)[4][5]. This provides robust retention and excellent peak shapes for compounds like yours.

  • A Strong Alternative: Ion-Exchange Chromatography (IEX). Since the molecule carries a positive charge at low to neutral pH, Cation-Exchange Chromatography is a very effective alternative. In IEX, separation is based on the electrostatic interaction between the charged analyte and the oppositely charged stationary phase[12][13]. Elution is controlled by increasing the salt concentration or changing the pH of the mobile phase[13].

Q5: My peak shape is poor even in HILIC mode. What should I check?

A5: Poor peak shape in HILIC can often be traced to a few key parameters:

  • Sample Solvent Mismatch: The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. In HILIC, the weak solvent is the one with high organic content (e.g., >90% acetonitrile). Dissolving your sample in a high concentration of water will cause significant peak distortion[1][11]. If solubility is an issue, dissolve the sample in a minimal amount of water or DMSO and then dilute with acetonitrile.

  • Insufficient Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the stable water layer on the stationary phase. Ensure you equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injection.

  • Incorrect Buffer/pH: The retention and peak shape in HILIC are highly sensitive to the pH and ionic strength of the mobile phase. Using a buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), is crucial for achieving reproducible and sharp peaks for ionizable compounds.

Workflow and Decision-Making Diagrams

Troubleshooting Chromatographic Issues

The following diagram provides a logical workflow for troubleshooting common problems encountered during the purification of this compound.

G cluster_start Observed Problem cluster_symptoms Symptom Identification cluster_causes Probable Cause cluster_solutions Recommended Solution start Poor Separation Result no_retention No Retention / Elution in Void Volume start->no_retention peak_tailing Severe Peak Tailing / Low Recovery start->peak_tailing bad_peak_shape Broad or Split Peaks (HILIC/IEX) start->bad_peak_shape cause_polarity Polarity Mismatch (Reversed-Phase) no_retention->cause_polarity cause_acidbase Acid-Base Interaction (Normal-Phase Silica) peak_tailing->cause_acidbase cause_solvent Sample Solvent Mismatch / Poor Equilibration bad_peak_shape->cause_solvent sol_hilic Switch to HILIC or IEX Mode cause_polarity->sol_hilic sol_modifier Add Basic Modifier (e.g., 0.5% TEA) to Eluent cause_acidbase->sol_modifier sol_optimize Dissolve Sample in High Organic / Increase Equilibration Time cause_solvent->sol_optimize

Caption: Troubleshooting workflow for purification issues.

Mechanism of HILIC Retention

This diagram illustrates the fundamental principle of Hydrophilic Interaction Liquid Chromatography (HILIC).

HILIC_Mechanism cluster_column HILIC Column Cross-Section cluster_layers cluster_mobile_phase Mobile Phase p1 Si l1 Polar Stationary Phase (e.g., Silica) l2 Immobilized Aqueous Layer analyte Analyte l2->analyte Elution (with increasing H2O) analyte->l2 Partitioning l3 High Organic Content (e.g., >80% Acetonitrile)

Caption: Analyte partitioning in HILIC.

Data Summary Tables

Table 1: Comparison of Chromatographic Modes

FeatureReversed-Phase (C18)Normal-Phase (Silica)HILIC (Recommended) Cation-Exchange (IEX)
Stationary Phase Nonpolar (Alkyl Chain)Polar, Acidic (Silanol)Polar (Silica, Diol, Amino)Negatively Charged Resin
Mobile Phase High AqueousNonpolar OrganicHigh Organic + WaterAqueous Buffer
Retention Mechanism Hydrophobic InteractionAdsorptionPartitioningElectrostatic Interaction
Pros for this Analyte -Can work with modifiersExcellent retention & peak shape High capacity & selectivity
Cons for this Analyte No retention Severe peak tailing, low recovery [2][3]Requires careful method developmentSensitive to buffer pH & ionic strength

Table 2: Starting Parameters for HILIC Purification

ParameterRecommended Starting PointRationale / Key Considerations
Column Bare Silica or Amide-bonded phase (e.g., XBridge Amide), 5 µmBare silica is a cost-effective and robust HILIC phase. Amide phases can offer different selectivity[6].
Mobile Phase A AcetonitrileThe weak solvent in HILIC.
Mobile Phase B 10-20 mM Ammonium Acetate or Formate in Water, pH 4.5-5.5Water is the strong eluting solvent. The buffer is critical for good peak shape and reproducibility.
Gradient Profile 95% A -> 60% A over 15-20 column volumesStart with high organic content for strong retention and gradually increase water content to elute the compound[4].
Flow Rate 1.0 mL/min for a 4.6 mm ID columnAdjust proportionally for different column diameters.
Sample Preparation Dissolve crude material in 90:10 Acetonitrile:WaterCrucial: The sample solvent must be weak to avoid peak distortion[11].

Experimental Protocols

Protocol 1: HILIC Purification (Recommended Method)

This protocol provides a robust starting point for purifying this compound on a preparative scale.

  • Column & System Preparation:

    • Install a preparative HILIC column (e.g., bare silica, 10 µm particle size).

    • Prepare Mobile Phase A: Acetonitrile.

    • Prepare Mobile Phase B: 20 mM Ammonium Acetate in deionized water.

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 10 column volumes at the desired flow rate. This step is critical for reproducibility[11].

  • Sample Preparation:

    • Weigh the crude this compound.

    • Dissolve the material in a minimal volume of a solvent mixture matching the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). If solubility is poor, dissolve in a small amount of water first, then dilute with a large excess of acetonitrile.

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

  • Chromatography & Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Begin the elution gradient. A typical gradient might be:

      • 0-5 min: Isocratic at 95% A / 5% B.

      • 5-25 min: Linear gradient from 95% A to 60% A.

      • 25-30 min: Hold at 60% A.

    • Monitor the elution profile using a UV detector (e.g., at 210-220 nm).

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using an analytical HPLC method (e.g., analytical HILIC) or LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The use of volatile buffers like ammonium acetate is advantageous as they can be removed during lyophilization.

Protocol 2: Cation-Exchange Chromatography (IEX)

This method is an excellent alternative to HILIC, leveraging the positive charge of the analyte.

  • Column & System Preparation:

    • Install a strong cation-exchange column (e.g., functionalized with sulfonate groups).

    • Prepare Buffer A (Binding Buffer): 20 mM MES or Phosphate buffer, pH 6.0.

    • Prepare Buffer B (Elution Buffer): 20 mM MES or Phosphate buffer + 1.0 M NaCl, pH 6.0.

    • Equilibrate the column with 100% Buffer A for 5-10 column volumes. The pH must be below the pKa of the amine groups to ensure the compound is positively charged and will bind to the column[13][14].

  • Sample Preparation:

    • Dissolve the crude material in Buffer A.

    • Adjust the pH if necessary to match Buffer A.

    • Filter the sample through a 0.45 µm filter.

  • Chromatography & Elution:

    • Load the sample onto the column.

    • Wash the column with 100% Buffer A for 3-5 column volumes to remove any unbound impurities.

    • Elute the bound product by applying a linear salt gradient (e.g., 0% to 50% Buffer B over 20 column volumes). The increasing salt concentration (NaCl) competes with the bound analyte for the charged sites on the resin, causing it to elute[12].

  • Fraction Collection & Desalting:

    • Collect fractions containing the purified product.

    • Analyze fractions for purity.

    • Important: The purified fractions will contain a high concentration of salt. This salt must be removed, typically by dialysis, tangential flow filtration, or reversed-phase chromatography if the compound shows some retention under highly aqueous conditions.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247). [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Reddit. (2021). r/labrats: Imidazole gradients for his tag protein purification. [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2022). r/labrats: Imidazole concentration optimization in IMAC. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Science Forums. (2011). Amine purification. [Link]

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Chromatography Today. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?[Link]

  • Reddit. (2022). r/Chempros: Amine workup. [Link]

  • National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Royal Society of Chemistry. (2017). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • Chrom Tech, Inc. (2023). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Agilent. (2013). Too Polar for Reversed Phase – What Do You Do?[Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • Reddit. (2023). r/Chempros: Reverse phase TLC issues. [Link]

  • Cytiva. (n.d.). Ion Exchange Chromatography. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Bitesize Bio. (2022). Ion-Exchange Chromatography: An Easy Introduction to the Basics. [Link]

  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14...[Link]

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Troubleshooting low yield in (1H-imidazol-2-yl)methanamine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Part 1: Troubleshooting Guide for Low Yield

Low product yield is one of the most frequently reported issues in the synthesis of (1H-imidazol-2-yl)methanamine, typically prepared via the reduction of 2-cyanoimidazole. This guide will walk you through a systematic approach to identify and resolve the root causes of a diminished yield.

Issue 1: Reaction Stalls or Shows Low Conversion

You've set up your reaction, monitored it by TLC or LC-MS, and found that a significant amount of the 2-cyanoimidazole starting material remains unreacted even after the recommended reaction time.

Potential Causes & Recommended Solutions

  • Poor Quality or Inactive Reducing Agent:

    • Causality: Lithium aluminum hydride (LiAlH₄), a common reagent for this transformation, is notoriously sensitive to moisture and can degrade upon improper storage, appearing as a dark grey powder instead of a light grey one.[1][2] This degradation significantly reduces its reducing power.

    • Solution:

      • Assess Activity: A simple qualitative test for LiAlH₄ activity involves carefully adding a small spatula tip of the reagent to a beaker of water. Vigorous bubbling (hydrogen gas evolution) indicates active reagent.[1] Caution: Perform this test in a fume hood with appropriate personal protective equipment (PPE).

      • Use Fresh Reagent: If the activity is suspect, use a fresh, unopened bottle of LiAlH₄.

      • Consider Alternatives: For a less pyrophoric option, sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be effective for reducing nitriles, though it may require different reaction conditions.

  • Presence of Moisture in the Reaction:

    • Causality: LiAlH₄ reacts violently with water and other protic solvents.[2] Any moisture present in the glassware, solvent, or starting material will consume the reducing agent, rendering it unavailable for the desired nitrile reduction.

    • Solution:

      • Rigorous Drying of Glassware: Flame-dry or oven-dry all glassware immediately before use.[3]

      • Use Anhydrous Solvents: Employ freshly distilled anhydrous solvents (like THF or diethyl ether) or use commercially available solvents from a sealed bottle under an inert atmosphere.[2][4]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Incorrect Reagent Stoichiometry:

    • Causality: The reduction of a nitrile to a primary amine with LiAlH₄ is a multi-step process that consumes multiple hydride equivalents.[5][6] An insufficient amount of the reducing agent will lead to incomplete conversion.

    • Solution:

      • Review Stoichiometry: Ensure you are using a sufficient molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the 2-cyanoimidazole.

      • Accurate Measurement: Carefully and accurately weigh all reagents.[3]

Issue 2: Product is Formed but Yield is Low After Work-up

The reaction appears to go to completion, but the isolated yield of this compound is significantly lower than expected.

Potential Causes & Recommended Solutions

  • Suboptimal Quenching and Work-up Procedure:

    • Causality: The work-up for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult. The Fieser work-up method is a widely accepted protocol to generate granular, easily filterable salts.

    • Solution: The Fieser Work-up Protocol

      • Cool the reaction mixture to 0 °C in an ice bath.

      • For a reaction with 'X' grams of LiAlH₄, slowly and sequentially add:

        • 'X' mL of water

        • 'X' mL of 15% aqueous NaOH

        • '3X' mL of water

      • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

      • The resulting granular precipitate can be easily removed by filtration.

      • Thoroughly wash the filtered solids with the reaction solvent (e.g., THF or ether) to recover any adsorbed product.[3]

  • Product Loss During Extraction:

    • Causality: (1H-imidazol-2-yl)methanamine is a relatively polar compound and may have some solubility in the aqueous layer, especially if the pH is not optimal.

    • Solution:

      • pH Adjustment: Before extraction with an organic solvent, ensure the aqueous layer is strongly basic (pH > 11) to keep the amine in its free base form, which is less water-soluble.[7]

      • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.

      • Salting Out: Adding a saturated solution of NaCl (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

  • Formation of the Dihydrochloride Salt:

    • Causality: The final product is the dihydrochloride salt. Incomplete precipitation or loss during filtration can significantly reduce the final yield.

    • Solution:

      • Solvent Choice: After isolating the free base, dissolve it in a suitable solvent like isopropanol or methanol.

      • HCl Addition: Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Using gaseous HCl bubbled through the solution is also an effective method.

      • Complete Precipitation: Cool the mixture in an ice bath to ensure maximum precipitation before collecting the solid by filtration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a straightforward method. Use a polar solvent system, such as 10% methanol in dichloromethane with a small amount of ammonium hydroxide, to visualize both the starting nitrile and the more polar amine product. Staining with ninhydrin is effective for visualizing the amine product, which will appear as a colored spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q2: I see an intermediate on my TLC/LC-MS that is not the starting material or the product. What could it be?

A2: During the reduction of a nitrile with LiAlH₄, an imine intermediate is formed. Under certain conditions, particularly if the reaction is quenched prematurely or if a milder reducing agent is used, this intermediate can be hydrolyzed during work-up to form the corresponding aldehyde (1H-imidazole-2-carboxaldehyde). To avoid this, ensure the reaction goes to completion and that the work-up is performed efficiently.

Q3: Can I use catalytic hydrogenation instead of LiAlH₄?

A3: Yes, catalytic hydrogenation is a viable and often safer alternative. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the nitrile.[8] However, this method can sometimes lead to over-reduction or side reactions depending on the catalyst and conditions. For example, hydrogenation of 2-imidazolecarboxaldehyde can lead to the formation of 2-methylimidazole as a byproduct.[9] Optimization of catalyst loading, hydrogen pressure, and temperature is crucial.

Q4: My final product is discolored. How can I purify it?

A4: Discoloration often indicates the presence of impurities. The dihydrochloride salt can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether or ethanol and diethyl ether. Dissolve the crude product in a minimal amount of the more polar solvent (methanol/ethanol) and then slowly add the less polar solvent (diethyl ether) until the solution becomes cloudy. Allow it to stand, preferably at a low temperature, to induce crystallization of the pure product.

Part 3: Visualizations and Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low yield in the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High SM complete Complete Conversion check_conversion->complete Low SM cause1 Potential Cause: Reagent Inactivity incomplete->cause1 cause2 Potential Cause: Moisture Contamination incomplete->cause2 cause3 Potential Cause: Work-up Loss complete->cause3 cause4 Potential Cause: Extraction Loss complete->cause4 solution1 Solution: Test/Replace LiAlH₄ cause1->solution1 solution2 Solution: Use Anhydrous Conditions cause2->solution2 solution3 Solution: Optimize Fieser Work-up cause3->solution3 solution4 Solution: Adjust pH, Multiple Extractions cause4->solution4

Caption: A step-by-step diagnostic workflow for troubleshooting low product yield.

Protocol: Small-Scale Test Reaction

To efficiently optimize parameters without consuming large quantities of materials, perform a small-scale test reaction.

Objective: To verify the activity of reagents and the effectiveness of anhydrous conditions.

Materials:

  • 2-cyanoimidazole (e.g., 100 mg)

  • Anhydrous THF (5 mL)

  • LiAlH₄ (2.0 equivalents)

  • Standard, oven-dried glassware with a magnetic stir bar

  • Nitrogen or Argon line

Procedure:

  • Set up an oven-dried 25 mL round-bottom flask equipped with a stir bar and a septum under an inert atmosphere.

  • Add 2-cyanoimidazole to the flask.

  • Add anhydrous THF via syringe and stir to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry vial, weigh the LiAlH₄ and suspend it in a small amount of anhydrous THF.

  • Slowly add the LiAlH₄ suspension to the stirred solution of 2-cyanoimidazole at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the recommended time (e.g., 2-4 hours).

  • Monitor the reaction every 30 minutes by TLC. A successful test should show complete consumption of the starting material within the expected timeframe.

Part 4: Data Summary

The choice of reduction method can significantly impact the synthesis. The following table summarizes common methods for the reduction of heterocyclic nitriles.

Reducing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
LiAlH₄ Anhydrous THF, Et₂O0 °C to RTHigh reactivity, generally good yieldsPyrophoric, highly sensitive to moisture, requires stringent anhydrous conditions[2]
NaBH₄ / CoCl₂ MethanolRoom Temp.Milder, less hazardous than LiAlH₄May be slower, potential for cobalt salt contamination
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) Ethanol, MethanolRoom Temp. to 50 °C"Green" method, easy work-upRequires specialized hydrogenation equipment, potential for side reactions[9]

References

  • ResearchGate. Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. Available from: [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry? Available from: [Link]

  • Reddit. What are some common causes of low reaction yields? Available from: [Link]

  • National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • University of Oxford, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • National Institutes of Health. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Available from: [Link]

  • Reddit. Low yield LAH reactions. Available from: [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Reddit. Common ways to lose product and reduce yield? Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • National Institutes of Health. (1-methyl-1H-imidazol-2-yl)methanamine. Available from: [Link]

  • Royal Society of Chemistry. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Available from: [Link]

  • National Institutes of Health. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Available from: [Link]

  • ResearchGate. Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones from [3-[(2S)-2-[(diphenylphosphanyl)oxy]-3-phenoxypropyl]-1-methyl-1H-imidazol-3-ium chloride] and [Ru(η6-arene)(μ-Cl)Cl]2 , Ir(η5-C5Me5)(μ-Cl)Cl]2 or [Rh(μ-Cl)(cod)]2. Available from: [Link]

  • National Institutes of Health. 2-aminomethyl-1H-imidazole. Available from: [Link]

  • PubMed Central. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Available from: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results with (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and inconsistencies encountered during biological assays with this compound. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical and biological principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to provide a solid foundation for its use in your experiments.

Q1: What is this compound and what is its potential biological activity?

(1H-imidazol-2-yl)methanamine, also known as 2-aminomethylimidazole, is a small molecule featuring an imidazole ring, a structure that is a key component in many biologically active compounds, including the neurotransmitter histamine.[1] The dihydrochloride salt form is provided to enhance its stability and solubility in aqueous solutions.[2]

Based on its structural similarity to histamine and other imidazole-based compounds, (1H-imidazol-2-yl)methanamine is predicted to interact with histamine receptors (H1, H2, H3, and H4) .[3][4][5] Depending on the receptor subtype and the specific assay system, it may act as an agonist, antagonist, or partial agonist, leading to a variety of cellular responses.[6][7] Its activity is not limited to histamine receptors, and it may have other currently unidentified biological targets.

Q2: How should I prepare stock solutions of this compound?

Proper stock solution preparation is critical for reproducible results. Due to its dihydrochloride salt form, this compound is generally more water-soluble than its free base.[2] However, for high concentration stock solutions, the use of a polar organic solvent is recommended.

Recommended Protocol for 10 mM Stock Solution:

  • Solvent Selection: Start with sterile, nuclease-free Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.[2]

Q3: What are the key physicochemical properties I should be aware of?

Understanding the physicochemical properties of this compound is essential for troubleshooting.

PropertyPredicted Value/InformationImplication for Assays
Molecular Formula C₄H₇N₃ · 2HCl
Molecular Weight 170.04 g/mol Important for accurate concentration calculations.
pKa The imidazole ring has a pKa of ~7, and the primary amine has a pKa of ~9-10.[8][9][10]The ionization state of the molecule is pH-dependent, which can affect its solubility, cell permeability, and target binding.
Solubility The dihydrochloride salt enhances water solubility.[2] However, at high concentrations or in certain buffers, precipitation can still occur.[11]Always visually inspect solutions for precipitates before use. The "common ion effect" can decrease solubility in buffers with high chloride concentrations.[12][13]
Stability Imidazole-containing compounds can be susceptible to degradation at certain pH values and in the presence of light.[2]Prepare fresh working solutions for each experiment and store stock solutions properly.

Part 2: Troubleshooting Guide for Inconsistent Assay Results

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Issue 1: High Variability in Potency (e.g., inconsistent IC50/EC50 values)

High variability in potency measurements is a frequent challenge. The root cause often lies in the compound's behavior in the assay buffer.

At certain concentrations, small molecules can form aggregates, leading to non-specific inhibition of enzymes or interference with assay readouts.[2][14]

Troubleshooting Protocol:

  • Detergent Counter-Screen: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's apparent activity is significantly reduced, aggregation is a likely cause.[2]

  • Visual Inspection: Centrifuge your compound dilutions and visually inspect for any precipitate before adding them to the assay plate.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly detect aggregate formation in your compound solutions at the concentrations used in your assay.

The ionization state of the imidazole ring and the primary amine are dependent on the pH of the assay buffer.[8][15] Changes in ionization can alter the compound's interaction with its biological target.

Troubleshooting Protocol:

  • Buffer pH Verification: Always measure the pH of your final assay buffer after all components have been added. Ensure this pH is consistent across all experiments.

  • pH-Activity Profile: If you suspect pH is a critical factor, perform your assay in a series of buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to determine the optimal pH for consistent activity.

cluster_troubleshooting Troubleshooting High Variability cluster_solutions_agg Solutions for Aggregation cluster_solutions_ph Solutions for pH Dependence Variability High Variability in IC50/EC50 Aggregation Potential Cause: Compound Aggregation Variability->Aggregation pH_Dependence Potential Cause: pH-Dependent Activity Variability->pH_Dependence Detergent Detergent Counter-Screen Aggregation->Detergent Test DLS Dynamic Light Scattering Aggregation->DLS Confirm Verify_pH Verify Buffer pH pH_Dependence->Verify_pH Control pH_Profile Generate pH-Activity Profile pH_Dependence->pH_Profile Investigate

Caption: Troubleshooting workflow for high variability in potency.

Issue 2: Poor Reproducibility Between Experiments

Lack of reproducibility can be frustrating and costly. The stability and concentration of your working solutions are key areas to investigate.

This compound may not be stable over the duration of your experiment in your specific assay buffer.[2]

Troubleshooting Protocol:

  • Stability Assessment: Prepare your compound in the assay buffer and incubate it for the same duration and at the same temperature as your experiment. Analyze the sample using HPLC or LC-MS to check for degradation products.[2]

  • Fresh Dilutions: Always prepare fresh working dilutions of the compound from a frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions.

Viscous DMSO stock solutions can be difficult to pipette accurately, leading to errors in your final compound concentrations.

Troubleshooting Protocol:

  • Use Positive Displacement Pipettes: For highly accurate dispensing of viscous liquids like DMSO, use positive displacement pipettes.

  • Reverse Pipetting: If using standard air displacement pipettes, use the reverse pipetting technique to improve accuracy.

  • Serial Dilutions: Prepare an intermediate dilution of your stock in a less viscous solvent (if compatible with your assay) before making the final dilutions in your aqueous buffer.

cluster_reproducibility Improving Reproducibility Poor_Repro Poor Reproducibility Instability Potential Cause: Compound Instability Poor_Repro->Instability Pipetting_Error Potential Cause: Pipetting Inaccuracy Poor_Repro->Pipetting_Error Stability_Test Perform Stability Test (HPLC/LC-MS) Instability->Stability_Test Fresh_Dilutions Prepare Fresh Working Solutions Instability->Fresh_Dilutions Positive_Displacement Use Positive Displacement Pipettes Pipetting_Error->Positive_Displacement Reverse_Pipetting Use Reverse Pipetting Technique Pipetting_Error->Reverse_Pipetting

Caption: Workflow for addressing poor experimental reproducibility.

Part 3: Self-Validating Experimental Design

To ensure the trustworthiness of your results, incorporate the following controls into your experimental design.

  • Vehicle Control: Always include a control group that receives the same concentration of the vehicle (e.g., DMSO) as the compound-treated groups. This will account for any effects of the solvent on your assay.

  • Positive and Negative Controls: Use well-characterized reference compounds (agonists and antagonists for your target) to confirm that your assay is performing as expected.

  • Compound Interference Controls: In assays with a detection system (e.g., fluorescence, luminescence), run a control with your compound in the absence of the biological target to check for any intrinsic signal or quenching.

By systematically addressing these potential issues, you can significantly improve the consistency and reliability of your biological assay results with this compound.

References

  • BenchChem. (2025). addressing poor reproducibility in bioactivity assays of imidazole compounds.
  • PubChem. * (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride*. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.
  • National Center for Biotechnology Information. (2025). Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. PubMed Central. [Link]

  • Siwach, A., & Verma, P. K. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceuticals (Basel, Switzerland), 14(9), 863. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Samarkina, D. A., et al. (2021). Cationic amphiphiles bearing imidazole fragment: From aggregation properties to potential in biotechnologies. Journal of Molecular Liquids, 336, 116298. [Link]

  • Serajuddin, A. T. (1986). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 75(5), 461–463. [Link]

  • Yanai, K., et al. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of medicinal chemistry, 30(11), 2092–2101. [Link]

  • Bongers, G., et al. (1998). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of medicinal chemistry, 41(23), 4458–4469. [Link]

  • Kumar, L., & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-7. [Link]

  • Jain, A., & Gupta, Y. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(6), 48-52. [Link]

  • Dotsenko, V. V., et al. (2021). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate. [Link]

  • Avdeef, A., & Tsinman, O. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical development and technology, 12(4), 423–434. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International journal of pharmaceutics, 453(1), 323–333. [Link]

  • Davio, C. A., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's cross-regulation. European journal of pharmacology, 848, 108–116. [Link]

  • Gotor, R., et al. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Organic letters, 19(18), 4932–4935. [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride. [Link]

  • Weinstein, H., et al. (1986). Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. Molecular pharmacology, 29(1), 28–33. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838. [Link]

  • Bertaccini, G., & Impicciatore, M. (1978). [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. Il Farmaco; edizione scientifica, 33(9), 696–704. [Link]

  • PubChem. 2-Methylimidazole. National Center for Biotechnology Information. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • Reich, H. (2024). pKa Data Compiled by R. Williams page-1. ACS Division of Organic Chemistry. [Link]

  • Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of imidazole derivatives. As Senior Application Scientists, we aim to bridge the gap between theoretical mechanisms and practical laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for imidazole synthesis, and what are their primary drawbacks?

The most foundational methods for synthesizing the imidazole core are the Debus-Radziszewski and Wallach syntheses.[1][2][3]

  • Debus-Radziszewski Synthesis: This is a multi-component reaction condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] While versatile, traditional protocols are often plagued by low yields, harsh reaction conditions such as high temperatures, and long reaction times, which can lead to the degradation of reactants and products.[5][6]

  • Wallach Synthesis: This method involves treating an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced.[7][8] The synthesis is generally more limited in scope and involves harsh reagents.

Q2: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is resulting in a low yield and several byproducts. What is the likely cause?

Low yields in this synthesis are a frequent challenge.[5] The primary causes are often interconnected:

  • Side Reactions: The reaction conditions can favor the formation of alternative products, such as oxazoles, which directly compete with the desired imidazole formation pathway.[5]

  • Sub-optimal Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source (commonly ammonium acetate) is critical.[5] Using an excess of the ammonia source is a common strategy to push the equilibrium towards the desired product.[5]

  • Harsh Thermal Conditions: Traditional heating methods can lead to thermal decomposition of sensitive starting materials or the diimine intermediate, reducing the overall yield.[5][9]

Q3: I've isolated a byproduct that appears to be a dimer of my target imidazole, particularly when synthesizing lophine (2,4,5-triphenylimidazole). How does this happen?

The formation of imidazole dimers, especially with lophine and its derivatives, often occurs through oxidation.[10] The initial lophine product can be oxidized to form a stable 2,4,5-triphenylimidazolyl radical.[11] This radical can then recombine with another radical to form a dimer.[10] In the presence of oxygen, this can also lead to peroxide-bridged dimers, which are intermediates in the chemiluminescence pathway of lophine.[11]

Q4: How significantly does solvent choice impact byproduct formation?

Solvent choice is a critical parameter that influences reactant solubility, the stability of charged intermediates, and overall reaction kinetics, thereby affecting both yield and selectivity.[12]

  • Polar Protic Solvents (e.g., ethanol, water): These can stabilize charged intermediates through hydrogen bonding, which may increase reaction rates but can also solvate reactants like ammonium acetate, potentially reducing their reactivity.[12][13]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often effective for reactions involving nucleophiles and can promote the selective formation of the imidazole ring.[12]

  • Green Solvents (e.g., glycerol, ionic liquids): These are gaining traction as they can enhance reactivity and often lead to higher yields compared to conventional solvents, while also being more environmentally friendly.[13][14]

Troubleshooting Guide: From Diagnosis to Solution

This guide addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.

Problem: My reaction yields are consistently low (<40%) and my TLC shows multiple unidentified spots.

Potential Cause 1: Sub-optimal Reaction Temperature Temperature is a double-edged sword in imidazole synthesis. While heat is required to overcome the activation energy, excessive temperatures can degrade starting materials, intermediates, or the final product.[9] In certain syntheses, an increase in temperature has been shown to decrease the yield.[9][13]

Solution: Systematic Temperature Optimization

  • Scout the Reaction: Run small-scale parallel reactions at a range of temperatures (e.g., 70°C, 90°C, 110°C, 130°C).

  • Monitor Progress: Use TLC or HPLC to monitor the consumption of starting material and the formation of the desired product and byproducts at each temperature over time.

  • Analyze and Select: Choose the temperature that provides the best balance between reaction rate and selectivity. For example, in one study, the optimal temperature for synthesizing 4(5)-(3-pyridyl)imidazole was found to be 160°C.[5]

Potential Cause 2: Inefficient Catalysis Many modern imidazole syntheses rely on a catalyst to improve efficiency and selectivity.[5] The absence of a catalyst or the use of an inappropriate one can lead to poor yields.

Solution: Catalyst Screening and Optimization

  • Employ a Catalyst: If not already doing so, introduce a catalyst. Lewis acids like ZnCl₂ in deep eutectic solvents (DES), or various metal complexes can dramatically improve yields.[6]

  • Screen Catalyst Types: Test different classes of catalysts. For instance, magnetic nanoparticles (e.g., Ni₀.₅Zn₀.₅Fe₂O₄) have been shown to be highly effective and easily recoverable.[15]

  • Optimize Loading: Vary the molar percentage of the catalyst to find the most effective loading.

Table 1: Effect of Catalyst on 2,4,5-Triphenyl-1H-imidazole Yield

Catalyst System Temperature (°C) Time (min) Yield (%) Reference
No Catalyst 110 30 20 [6]
ZnCl₂ 110 30 Lower than DES [6]

| urea–ZnCl₂ (DES) | 110 | 30 | 99 |[6] |

Problem: I have identified a major byproduct. How do I determine its origin and prevent its formation?

Solution: A Systematic Approach to Byproduct Identification and Mitigation The key is to combine analytical characterization with a mechanistic understanding of the reaction.

Step 1: Isolate and Characterize the Byproduct Use preparative HPLC or column chromatography to isolate the impurity. Characterize its structure using High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR (COSY, HSQC, HMBC).[16]

Step 2: Propose a Formation Mechanism Based on the identified structure, deduce its likely formation pathway. For example, if you identify an oxazole, it likely formed from a competing cyclization pathway of an intermediate that could have otherwise led to the imidazole.

Step 3: Adjust Reaction Conditions to Disfavor the Byproduct Pathway

  • If the byproduct arises from thermal degradation: Lower the reaction temperature and consider switching to microwave-assisted synthesis for more uniform and rapid heating.[6]

  • If the byproduct is from a competing reaction: Alter the stoichiometry. For instance, increasing the concentration of the ammonia source can favor the imidazole pathway over others.[5]

  • Change the Catalyst: A different catalyst may have a higher selectivity for the desired reaction pathway.

Workflow for Byproduct Mitigation

Byproduct_Workflow Crude Crude Product with Byproduct Analyze Analyze Mixture (HPLC, LC-MS) Crude->Analyze Isolate Isolate Byproduct (Prep HPLC/Column) Analyze->Isolate Characterize Characterize Structure (NMR, HRMS) Isolate->Characterize Hypothesize Hypothesize Formation Mechanism Characterize->Hypothesize Adjust Adjust Reaction Conditions (Temp, Catalyst, Stoich.) Hypothesize->Adjust Validate Validate & Optimize Adjust->Validate

Caption: Workflow for identifying and mitigating byproduct formation.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of byproducts are essential for optimizing any synthesis.

Analytical TechniquePrimary UseSample PreparationKey Advantages/DisadvantagesReference
HPLC / UHPLC Quantification of product and impurities, reaction monitoring.Dilute crude mixture in mobile phase or suitable solvent.Pro: Versatile, robust, widely available. Con: Can be challenging to find a single method for separating all closely related impurities.[17][18][19]
LC-MS/MS Identification and quantification of trace-level impurities.Minimal, often direct injection after filtration.Pro: High sensitivity and selectivity, provides molecular weight information. Con: More expensive, matrix effects can influence quantification.[19][20]
GC-MS Analysis of volatile impurities.May require derivatization to increase volatility of imidazole N-H group.Pro: High resolution for volatile compounds. Con: Not suitable for non-volatile or thermally labile compounds.[21]
NMR Spectroscopy Structural elucidation of product and byproducts.Isolate compound or analyze crude mixture.Pro: Provides definitive structural information. Con: Lower sensitivity compared to MS, complex mixtures can be difficult to interpret.[16]

Optimized Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol leverages microwave irradiation to improve yields and reduce reaction times, thereby minimizing byproduct formation associated with prolonged thermal stress.[6]

Objective: To synthesize 2,4,5-trisubstituted imidazoles via a one-pot, three-component reaction under solvent-free microwave conditions.

Materials:

  • Benzil or other 1,2-dicarbonyl (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (excess, e.g., 2.0-3.0 mmol)

  • Microwave reactor vials

Procedure:

  • Reactant Loading: In a 10 mL microwave reactor vial, combine the 1,2-dicarbonyl (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (excess).

    • Causality: Using excess ammonium acetate ensures a high concentration of the ammonia source, driving the reaction towards the formation of the diimine intermediate and subsequent cyclization to the imidazole.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under solvent-free ("neat") conditions at a set temperature (e.g., 100-140°C) for a short duration (e.g., 5-15 minutes).

    • Causality: Microwave heating is rapid and uniform, minimizing the time the reaction mixture spends at high temperatures. This reduces the likelihood of thermal degradation byproducts that can form under conventional reflux conditions.[6][22]

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and spot a small aliquot on a TLC plate to check for the consumption of the starting materials. If the reaction is incomplete, re-irradiate for an additional short interval.

  • Work-up and Isolation: Once the reaction is complete, add crushed ice or cold water to the vial. The crude product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual ammonium acetate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure trisubstituted imidazole.[12]

Simplified Debus-Radziszewski Mechanism

Debus_Radziszewski subst Dicarbonyl + Aldehyde + 2 NH₃ inter Diimine Intermediate subst->inter Condensation cycl Cyclization & Dehydration inter->cycl Nucleophilic Attack prod Imidazole Product cycl->prod Aromatization

Caption: A simplified overview of the Debus-Radziszewski reaction pathway.

References

  • Technical Support Center: Optimization of Imidazole Synthesis - Benchchem. (URL: )
  • troubleshooting common problems in imidazole synthesis reactions - Benchchem. (URL: )
  • Synthesis of Lophine and Conversion into Dimers | Comprehensive Organic Chemistry Experiments for the Labor
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (URL: )
  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged ... - PubMed. (URL: )
  • Technical Support Center: Purification of Sodium Imidazole Reaction Products - Benchchem. (URL: )
  • The Debus–Radziszewski imidazole synthesis.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (URL: )
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles - Nanotechnology Perceptions. (URL: )
  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (URL: )
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Reaction conditions evaluation for imidazole synthesis.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: )
  • Removing imidazole in a workup? : r/chemistry - Reddit. (URL: )
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: )
  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: )
  • Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product | Request PDF - ResearchG
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL: )
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (URL: )
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (URL: )
  • A new method for the determination of imidazole-like brown carbons using gas chrom
  • Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH. (URL: )
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (URL: )
  • Imidazole synthesis : r/chemhelp - Reddit. (URL: )
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Imidazole synthesis - Organic Chemistry Portal. (URL: )
  • (PDF)
  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G. (URL: )
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
  • (PDF) Lophine (2,4,5-triphenyl-1H-imidazole)
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: )
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central. (URL: )

Sources

Avoiding freeze-thaw cycle issues with (1H-imidazol-2-yl)methanamine dihydrochloride aliquots

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1H-imidazol-2-yl)methanamine dihydrochloride. Our focus is to address and mitigate common issues arising from freeze-thaw cycles of stock solution aliquots, ensuring experimental reproducibility and the integrity of your results.

Core Principles: Understanding the Compound's Vulnerabilities

Before troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound that make it susceptible to handling errors.

  • Hygroscopicity : As a salt, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Exposing the solid powder to air, especially humid air, can lead to clumping and, more critically, inaccurate weighing, resulting in stock solutions of incorrect concentration.[1]

  • Aqueous Behavior (Dihydrochloride Salt) : This compound is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). When dissolved in a neutral aqueous solvent like water or PBS, the amine's conjugate acid will hydrolyze, creating a mildly acidic solution.[4][5][6] This acidic environment is generally favorable for the stability of amines, which are protected from oxidation when protonated.[7]

  • The Freeze-Thaw Problem : The primary source of inconsistency arises from the physical process of freezing and thawing aqueous solutions.

    • Cryoconcentration : As the solution freezes, pure water crystallizes first, forcing the solute (this compound) into the remaining unfrozen liquid.[8][9][10][11][12] This phenomenon, known as cryoconcentration, can increase the local solute concentration by 2- to 10-fold, potentially leading to supersaturation and precipitation.[8][9][13]

    • Precipitation and Solubility : If the compound precipitates during freezing, it may not fully redissolve upon thawing. This results in a working solution with a significantly lower concentration than intended, leading to a loss of bioactivity in assays.[13]

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent when using previously frozen aliquots of this compound. What is the primary cause?

Inconsistent assay results are a classic symptom of issues related to aliquot stability. The most probable cause is an inaccurate final concentration in your assay. This inaccuracy stems from one or more of the following consequences of repeated freeze-thaw cycles:

  • Compound Precipitation: Due to cryoconcentration during freezing, the compound may have precipitated out of solution and failed to fully redissolve upon thawing.[13]

  • Solvent Evaporation: Each time an aliquot is opened and used, a small amount of solvent can evaporate, gradually increasing the compound's concentration over time.

  • Chemical Degradation: While many small molecules are stable, repeated temperature fluctuations can, in some cases, provide the energy needed to initiate degradation pathways.[14][15]

The most reliable solution is to adopt a strict single-use aliquot policy, which prevents freeze-thaw cycles entirely.[16]

Q2: I can't see the powdered compound in the vial I received. Is it empty?

For small quantities (typically ≤10 mg), the compound can appear as a thin, static film on the walls or cap of the vial, making it difficult to see.[16] Before opening, always centrifuge the vial briefly to ensure all the powder collects at the bottom.[16] For preparing stock solutions from such small quantities, it is recommended to add the solvent directly to the vial to avoid loss of material during transfer.[16][17]

Troubleshooting Guide: Irreproducible Bioactivity

This section provides a systematic workflow to diagnose and solve issues of inconsistent experimental results.

Symptom: Your dose-response curves are variable, or the compound appears to lose potency over time when using aliquots from the same stock.

Workflow for Diagnosis and Resolution:

cluster_workflow Troubleshooting Workflow: Inconsistent Bioactivity A Start: Inconsistent Results Observed with Old Aliquots B Prepare Fresh Master Stock (See Protocol 1) A->B C Create Single-Use Aliquots (Flash-Freeze & Store at -80°C) B->C D Run Comparative Assay C->D Use one fresh aliquot E Are results from the new aliquot consistent and potent? D->E F Conclusion: Original aliquots were compromised (degraded/precipitated). Discard all old aliquots. E->F  Yes   G Conclusion: The issue is likely independent of the compound stock. Investigate other assay parameters (e.g., cells, reagents, protocol drift). E->G  No  

Caption: A logical workflow for troubleshooting inconsistent results.

Validated Experimental Protocols

Protocol 1: Preparation of Master Stock & Single-Use Aliquots

This protocol is designed to create stable, reliable aliquots and prevent the issues associated with freeze-thaw cycles.

Materials:

  • This compound solid

  • High-purity, sterile solvent (e.g., nuclease-free water or DMSO, depending on experimental needs)

  • Calibrated analytical balance

  • Low-retention, sterile polypropylene microtubes with screw caps or O-ring seals

  • Calibrated micropipettes

  • Vortex mixer

  • Dry ice/ethanol bath or liquid nitrogen

  • -80°C freezer

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes. This is a critical step to prevent atmospheric water from condensing on the hygroscopic powder, which would lead to inaccurate weighing.[1]

  • Prepare Master Stock Solution:

    • Weigh the required amount of solid in a chemical fume hood.[18][19]

    • Dissolve in the appropriate volume of solvent to your target concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming can be applied, but confirm compound stability at higher temperatures first.

  • Aliquotting for Single Use:

    • Immediately after dissolution, dispense small, experiment-sized volumes (e.g., 5-20 µL) into pre-labeled, high-quality microtubes.[16] Using screw-cap tubes is preferable to minimize evaporation.[20]

  • Flash-Freezing:

    • Securely cap the aliquots.

    • Immediately submerge the tubes in a dry ice/ethanol bath or liquid nitrogen. Rapid freezing minimizes ice crystal size and reduces the duration of the cryoconcentration phase, which can stress the compound.[13]

  • Long-Term Storage:

    • Transfer the frozen aliquots to a labeled storage box and place them in a -80°C freezer for long-term stability.[16] Maintain a detailed inventory.

Protocol 2: Proper Thawing and Use of Aliquots

Procedure:

  • Retrieve: Remove only the exact number of aliquots needed for the day's experiment.

  • Thaw Rapidly: Thaw the aliquot quickly in a 37°C water bath or by rolling it between your hands.[20] Slow thawing on the benchtop prolongs the time the compound spends in a concentrated state as ice melts, increasing the risk of aggregation or incomplete dissolution.[21]

  • Centrifuge: Before opening, spin the tube briefly in a microcentrifuge to collect the entire solution at the bottom.

  • Use Immediately: Prepare your working dilutions from the thawed stock immediately.

  • Discard Remainder: Never refreeze a thawed aliquot. Discard any unused portion to ensure the integrity of future experiments.[14] This is the most crucial step in avoiding freeze-thaw cycles.

Data Summary & Visualization

Table 1: Stability and Handling Considerations
ParameterCondition / PropertyPotential IssueMitigation Strategy
Moisture Hygroscopic SolidInaccurate weighing, clumping, potential degradation.[1][22]Equilibrate vial to room temperature before opening; handle in a low-humidity environment or dry box if possible.[2][23]
Temperature Repeated Freeze-Thaw CyclesCryoconcentration, precipitation, inaccurate concentration.[8][9][13]Adopt a strict single-use aliquot policy. Flash-freeze in liquid N₂ or dry ice/ethanol and store at -80°C.[16]
pH Aqueous SolutionThe dihydrochloride salt will form an acidic solution.[4][5]This is generally acceptable for amine stability. Ensure this pH is compatible with downstream assays.
Solvent Aqueous vs. DMSOWater can promote hydrolysis for some compounds; DMSO is hygroscopic and can absorb water over time.[14]Choose a solvent compatible with the assay. If using DMSO, use high-purity, anhydrous grade and handle carefully to minimize water absorption.
Logical Impact of Aliquot Handling

The following diagram illustrates how improper handling directly leads to compromised experimental data.

cluster_logic Cause and Effect: From Handling to Final Result A Root Cause: Multiple Freeze-Thaw Cycles & Improper Storage B1 Mechanism 1: Cryoconcentration A->B1 B2 Mechanism 2: Solvent Evaporation A->B2 C1 Effect: Precipitation & Incomplete Re-dissolution B1->C1 C2 Effect: Increased Solute Concentration B2->C2 D Immediate Problem: Actual Concentration ≠ Theoretical Concentration C1->D C2->D E Final Outcome: Inconsistent & Irreproducible Assay Results D->E

Caption: The cascading effects of improper aliquot handling on data integrity.

References

  • Large-Scale Freezing of Biologics: Understanding Protein and Solute Concentration Changes in a Cryovessel—Part 2. BioPharm International. [Link]

  • Large-Scale Freezing of Biologics: Understanding Protein and Solute Concentration Changes in a Cryovessel—Part I. BioPharm International. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit r/labrats. [Link]

  • Small Molecules. Captivate Bio. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]

  • Cryoconcentration by Centrifugation–Filtration: A Simultaneous, Efficient and Innovative Method to Increase Thermosensitive Bioactive Compounds of Aqueous Maqui (Aristotelia chilensis (Mol.) Stuntz) Extract. MDPI. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • The effect of mAb and excipient cryoconcentration on long-term frozen storage stability – Part 1: Higher molecular weight species and subvisible particle formation. National Institutes of Health (NIH). [Link]

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • small molecule aliquots in DMSO. Reddit r/labrats. [Link]

  • cryoconcentration and the pattern of ice formation in a cryowedge unit is visualized with a dye as a function of time as freezing progresses. ResearchGate. [Link]

  • Hydrolysis of Salts. Lumen Learning. [Link]

  • Handling of Hygroscopic Substances. ACS Publications. [Link]

  • Impact of manufacturing-scale freeze-thaw conditions on a mAb solution. ResearchGate. [Link]

  • (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. [Link]

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. Bitesize Bio. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Hydrolysis of Salts. Chemistry 2e for Chem 120. [Link]

  • 14.4 Hydrolysis of Salts. OpenStax. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • Imidazoles. American Elements. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

Sources

How to handle hygroscopic (1H-imidazol-2-yl)methanamine dihydrochloride powder

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 22600-77-7). This resource is designed for researchers, medicinal chemists, and process development scientists. As a hygroscopic dihydrochloride salt of a primary amine, this reagent requires specific handling techniques to ensure experimental accuracy, reproducibility, and safety. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the common challenges encountered when working with this valuable building block.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the storage, handling, and use of this compound.

Issue 1: The powder has formed hard clumps or a solid mass in the bottle.
  • Question: I just received a new bottle of this compound, and it's already clumpy and difficult to dispense. Is the reagent degraded?

  • Answer & Causality: This is the most common issue and is a direct result of the compound's hygroscopic nature .[1] Hygroscopic materials readily absorb moisture from the atmosphere.[1] The dihydrochloride salt form, while improving stability and water solubility, enhances this tendency. The clumping is caused by the absorption of ambient water, which partially dissolves the powder surface, and upon slight evaporation, the particles fuse together. This does not necessarily indicate chemical degradation, but it makes accurate weighing nearly impossible and can affect reaction stoichiometry.

  • Immediate Corrective Actions:

    • Do not heat the entire bottle: Heating the stock bottle to drive off water is not recommended as it can lead to thermal degradation and may not effectively break up the clumps.

    • Use a desiccator: If the clumping is minor, place the tightly capped bottle in a vacuum desiccator for 12-24 hours. This may help remove some surface moisture.

    • Mechanical Break-up (Use with Caution): In a controlled, low-humidity environment (like a glove box), you may be able to carefully break up larger chunks with a clean, dry spatula. This should be a last resort due to the risk of contamination and further moisture exposure.

  • Best Practice & Prevention:

    • Inert Atmosphere is Key: The most effective way to handle this reagent is inside a glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon).[2]

    • Aliquot on Arrival: Upon receiving the reagent, immediately transfer it into smaller, pre-dried vials under an inert atmosphere. This minimizes the exposure of the main stock to ambient air during repeated use.

Issue 2: My measured mass keeps increasing on the analytical balance.
  • Question: When I try to weigh the powder on the benchtop, the reading on the balance is unstable and continuously drifts upward. Why is this happening and how can I get an accurate weight?

  • Answer & Causality: This "weight gain" is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[3][4] The mass increases as water molecules are adsorbed onto the powder's surface. Weighing in an open lab environment, especially with humidity >40%, makes obtaining an accurate mass measurement extremely challenging.[5]

  • Workflow for Accurate Weighing:

    Caption: Decision workflow for accurately weighing hygroscopic powder.

Issue 3: My reaction yield is low and inconsistent.
  • Question: I am using this compound in a coupling reaction that requires a non-nucleophilic base, but my yields are poor. What could be the cause?

  • Answer & Causality: There are two primary culprits related to the nature of this reagent: un-neutralized acid and the presence of water.

    • Stoichiometry of Base: This reagent is a dihydrochloride salt, meaning each molecule of the amine is associated with two equivalents of HCl. For reactions requiring the free amine, you must add at least two equivalents of a base to liberate the nucleophilic primary amine. A common mistake is adding only one equivalent, leaving the amine protonated and non-reactive.

    • Water Contamination: If the powder has absorbed significant moisture, the water is introduced into your reaction. This can hydrolyze water-sensitive reagents or intermediates, altering the reaction pathway and reducing the yield.

  • Troubleshooting Protocol:

    • Verify Base Equivalents: Ensure your protocol accounts for neutralizing two equivalents of HCl. It is often prudent to add a slight excess (e.g., 2.1-2.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Use Anhydrous Conditions: Handle the reagent as described above to minimize water introduction. Ensure all solvents and other reagents are rigorously dried.

    • Consider in situ Salt Formation (Alternative): In some cases, you can form the free base first. Suspend the dihydrochloride salt in an anhydrous solvent (e.g., DCM), add your base, stir for 15-30 minutes, and then add the other reaction components.

    Caption: Key decision point for liberating the free amine in a reaction.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this compound?

    • A: Based on data for the compound and its close analogues, this compound should be treated as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. All weighing and transfers should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8]

  • Q2: How should I properly store this reagent for long-term stability?

    • A: Long-term stability is best maintained by minimizing exposure to moisture and air. Store the compound in its original, tightly sealed container. For added protection, place this container inside a secondary container or desiccator with a fresh desiccant (e.g., silica gel or Drierite). Storage under an inert gas (Argon or Nitrogen) is recommended.[9] A cool, dry, and dark location is ideal.

  • Q3: What is the expected solubility of this compound?

    • A: As a dihydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol. Its solubility in common polar aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) is likely to be limited.[9][10] The corresponding free base would be more soluble in organic solvents.[9] For reactions in less polar solvents, preparing a stock solution in a minimal amount of a polar solvent like DMF or DMSO can be a viable strategy, provided the solvent is compatible with the reaction chemistry.

  • Q4: My purification by silica gel chromatography is giving a streaky band. How can I fix this?

    • A: The basic amine functionality of your product (if the reaction product is the free base) can interact strongly with the acidic silica gel, causing poor separation and "streaking." To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will neutralize the active sites on the silica, leading to sharper peaks and better separation.[9]

  • Q5: Can I use this reagent directly in aqueous buffers for biological assays?

    • A: Yes, the dihydrochloride salt form is ideal for this application due to its enhanced water solubility.[9] It should readily dissolve in most aqueous buffer systems. However, be mindful of the final pH of your solution, as the compound is a salt of a weak base and a strong acid. Prepare fresh solutions for each experiment, as imidazole-containing compounds can sometimes show instability in solution over extended periods, depending on the pH and light exposure.[9]

Data Summary Table

PropertyValue / DescriptionSource(s)
Chemical Name This compound-
CAS Number 22600-77-7[6]
Appearance White to off-white solid powder.[9]
Hygroscopicity Highly hygroscopic; readily absorbs atmospheric moisture.[1]
Key Hazards H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Storage Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere and with a desiccant.[9]
Solubility (Qualitative) Good solubility in water, methanol. Limited solubility in less polar organic solvents.[9]
Reactivity Note Requires ≥2 equivalents of base to liberate the free primary amine for nucleophilic reactions.-

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • KPRS. (n.d.). Hygroscopic Material Handling – Keeping Moisture-Hungry Powders Stable, Flowable and In-Spec. Retrieved from [Link]

  • Reddit. (2019). The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride | CAS#:1467-16-9. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

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Technical Support Center: Stability of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-imidazol-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues related to light exposure. As many active pharmaceutical ingredients (APIs) are susceptible to degradation from environmental factors, understanding the photosensitivity of your compound is critical for ensuring data integrity, formulation stability, and ultimately, therapeutic efficacy and safety.[1][2] This document provides foundational knowledge, troubleshooting advice, and detailed protocols to empower you to rigorously assess and manage the photostability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Should I be concerned about the stability of this compound when exposed to light?

A1: Yes, caution is warranted. The imidazole ring, a core component of this molecule, is known to be susceptible to photosensitized oxidation.[3] Studies on other imidazole-based compounds have shown they can degrade upon exposure to light, particularly in the presence of photosensitizers and oxygen.[3][4] While specific data for this compound is not extensively published, the general reactivity of the imidazole moiety suggests a potential for photodegradation. Therefore, it is best practice to treat this compound as potentially light-sensitive until proven otherwise through formal stability studies.

Q2: How should I store this compound in the lab?

A2: To minimize potential degradation, store the solid compound in an amber glass vial, tightly sealed to protect from moisture, and place it in a dark location such as a cabinet or drawer. For solutions, always use amber glassware or wrap clear glassware (e.g., volumetric flasks, HPLC vials) with aluminum foil.[5] This is crucial as compounds are often more prone to degradation when in solution.[6]

Q3: What are the visible signs of degradation I should watch for?

A3: While chemical degradation is often not visible, you might observe a change in the color or clarity of your solutions over time. For the solid powder, any discoloration could be an indicator of degradation. However, the most reliable method for detecting degradation is through analytical techniques that can identify and quantify impurities.[7]

Q4: What kind of degradation products could form from light exposure?

A4: Based on studies of similar imidazole compounds, photo-oxidation is a likely degradation pathway.[3] This could involve the opening of the imidazole ring or other oxidative modifications. These reactions are often mediated by reactive oxygen species like singlet oxygen. The exact nature of the degradants would need to be identified through forced degradation studies coupled with analytical techniques like LC-MS.[8]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments that could be linked to compound instability.

Q: My experimental results are inconsistent. One day the bioassay works perfectly, the next day the potency seems to have dropped. What's going on?

A: This is a classic sign of compound instability. If your stock solution was left on the bench under ambient lab lighting, even for a few hours, photodegradation could be the culprit. Light can act as a catalyst for reactions, leading to a loss of the active compound and the formation of new, potentially inactive or interfering species.[9]

Troubleshooting Steps:

  • Prepare Fresh: Always prepare solutions fresh from solid material for each experiment.

  • Protect from Light: Prepare the solution in a room with minimal light or under amber/red light.[5] Immediately transfer it to an amber vial or a foil-wrapped container.

  • Run a Control: Analyze a sample of your freshly prepared solution via HPLC. Then, expose another aliquot of the same solution to ambient lab light for the duration of your typical experiment and re-analyze. A new peak or a decrease in the main peak area would strongly suggest photodegradation.

Q: I'm running HPLC analysis and see a new, small peak appearing in my chromatogram that wasn't there when I first prepared the sample. Could this be related to light?

A: Yes, this is highly probable. The appearance of new peaks is a direct indication that your parent compound is degrading into impurities.[10] To confirm if light is the cause, a forced degradation study is the definitive test.

Troubleshooting Decision Tree:

G start New peak observed in HPLC protect Re-run analysis with a sample prepared and handled in the dark (amber vials, low light) start->protect compare Does the new peak still appear? protect->compare no_peak Conclusion: Photodegradation is likely. Implement light-protective measures for all future work. compare->no_peak No yes_peak Conclusion: Degradation is likely due to another factor (e.g., pH, temperature, oxidation). Investigate other stress conditions. compare->yes_peak Yes

Caption: Troubleshooting new HPLC peaks.

Q: I performed a forced degradation study, but I see more than 20% degradation in my light-exposed sample. Are my results valid?

A: While you have successfully demonstrated that the compound is light-sensitive, degradation exceeding 20% is generally considered excessive for the purpose of developing and validating a stability-indicating method.[11] The goal of a forced degradation study is to generate a sufficient amount of degradants for detection and characterization without destroying the parent molecule entirely.[12]

Corrective Actions:

  • Reduce Exposure Time: Shorten the duration the sample is exposed to the light source.

  • Decrease Light Intensity: If possible, move the sample further from the light source or use a lower-intensity lamp.

  • Use a Lower Concentration: Degradation can sometimes be concentration-dependent.[11] Try performing the study with a more dilute solution.

Detailed Experimental Protocols

Protocol 1: Forced Photostability Study (Based on ICH Q1B)

This protocol outlines a forced degradation study to determine the intrinsic photostability of this compound.

Objective: To identify potential photodegradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent (e.g., water, methanol, or a suitable buffer)

  • Calibrated photostability chamber with both cool white fluorescent (visible) and near-UV lamps

  • Quartz and borosilicate glass vials (for direct exposure)

  • Amber glass vials (for dark control)

  • Validated HPLC-UV/MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.[11]

    • Dispense the solution into three sets of vials:

      • Test Sample: Clear quartz or borosilicate vial (allows UV and visible light penetration).

      • Dark Control: Amber glass vial or a clear vial wrapped completely in aluminum foil. This sample will be placed in the chamber alongside the test sample to distinguish between light-induced and thermal degradation.

      • Baseline Control: A vial stored at standard laboratory conditions, protected from light.

  • Exposure Conditions:

    • Place the "Test Sample" and "Dark Control" vials in the photostability chamber.

    • Expose the samples to light according to ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[11]

    • Maintain a constant temperature to minimize thermal degradation.

  • Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each vial.

    • Analyze all samples (Test, Dark Control, Baseline) by a stability-indicating HPLC-UV/MS method. The method must be able to separate the parent peak from any degradation products.[13][14]

    • Record the peak area of the parent compound and any new peaks that appear.

Experimental Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis prep Prepare 1 mg/mL solution aliquot Aliquot into 3 sets: - Test (Clear Vial) - Dark Control (Amber Vial) - Baseline (Stored in dark) prep->aliquot expose Place Test & Dark Control in photostability chamber aliquot->expose sample Sample at time points (0, 4, 8, 12, 24h) expose->sample hplc Analyze all samples by HPLC-UV/MS sample->hplc data Calculate % degradation and identify new peaks hplc->data

Caption: Workflow for a forced photostability study.

Data Presentation:

Summarize the results in a table to clearly show the extent of degradation under different conditions.

Time (hours)Parent Peak Area (Baseline)Parent Peak Area (Dark Control)Parent Peak Area (Test Sample)% Degradation (Test Sample)Number of Degradant Peaks
01,000,0001,000,0001,000,0000%0
41,001,500998,500950,0005.0%1
8999,000997,000890,00011.0%2
121,000,500995,000825,00017.5%2
24998,500992,000750,00025.0%3

Note: Data is hypothetical and for illustrative purposes.

Protocol 2: Recommended Handling and Storage

To ensure the integrity of your experimental results, adhere to these handling procedures.

  • Solid Compound:

    • Always store the vial containing the solid powder inside a secondary container (e.g., a box) or in a dark cabinet.

    • Weigh out the material in a location with subdued lighting. Avoid weighing directly under a bright task light.

  • Solutions:

    • Preparation: Use amber volumetric flasks for preparing stock solutions. If unavailable, wrap the flask in aluminum foil before adding the solvent.

    • Storage: Store stock solutions and dilutions in amber glass vials with tightly sealed caps. For long-term storage, refrigeration or freezing (if solubility permits) in the dark is recommended.

    • During Experiments: If samples need to be handled on a benchtop, keep them in amber autosampler vials or cover the sample rack with a dark cloth or box.[9] For processes like spray drying or formulation, use amber glassware and shield liquid feed lines from light.[6]

References

  • ResolveMass Laboratories. (2025, November 5).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • BioPharmaSpec.
  • SGS Denmark.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • ResearchGate. Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions | Request PDF.
  • LFA Tablet Presses. How To Protect Light Sensitive Products.
  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025, August 6).
  • Gl
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Upperton Pharma Solutions. Hard to Handle API Challenges.
  • PubMed. (2016, December 1).
  • ResearchGate. Biodegradability of imidazole structures. | Download Scientific Diagram.
  • West Pharmaceutical Services. (2020, April 17). Light Sensitive Drug Products Need Protection.
  • Journal of Materials Chemistry A (RSC Publishing).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in research, science, and drug development, this guide provides a comprehensive framework for validating the biological activity of (1H-imidazol-2-yl)methanamine dihydrochloride. Given the structural imidazole motif, a common feature in ligands for histamine receptors and substrates for diamine oxidase (DAO), this document outlines a rigorous, multi-faceted approach to characterize the potential interactions of this compound with these key biological targets. This guide is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for a Two-Pronged Investigation

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of endogenous molecules like histamine and finding application in a wide array of therapeutic agents. The structure of (1H-imidazol-2-yl)methanamine suggests two primary, and not mutually exclusive, biological hypotheses that warrant empirical validation:

  • Histamine Receptor Modulation: The 2-aminoethylimidazole substructure bears a resemblance to histamine, suggesting potential agonist or antagonist activity at one or more of the four histamine receptor subtypes (H1, H2, H3, H4).[1]

  • Diamine Oxidase Substrate Potential: Diamine oxidase (DAO) is a key enzyme in the catabolism of histamine and other biogenic amines.[2] Compounds with a primary amine adjacent to a heterocyclic ring can be substrates for DAO.

This guide will detail the experimental workflows to rigorously test both hypotheses, providing a comparative context with established compounds to ascertain the specific biological activity profile of this compound.

Section 1: Interrogation of Histamine Receptor Activity

The four subtypes of histamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The H1 and H2 receptors, in particular, are well-characterized and are associated with distinct signaling pathways.[1] Our investigation will focus on these two subtypes as primary targets.

Histamine H1 Receptor (H1R) Activity Assessment: Calcium Flux Assay

Activation of the H1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that results in an increase in intracellular calcium concentration.[3] A fluorescent calcium flux assay is a robust and high-throughput method to quantify H1R activation.[4]

To determine if this compound acts as an agonist or antagonist at the human H1 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human H1 receptor are chosen for their robust and reproducible signaling upon receptor activation.

  • Calcium Indicator: Fluo-4 AM is a widely used, high-affinity fluorescent dye that exhibits a large fluorescence intensity increase upon binding to free calcium, providing a sensitive readout of receptor activation.

  • Positive Control (Agonist): Histamine is the endogenous agonist for H1R and will be used to establish the maximal response and to calculate the potency (EC50) of the test compound.[5]

  • Positive Control (Antagonist): Mepyramine is a potent and selective H1R antagonist and will be used to confirm that the observed effects are H1R-mediated.[6]

  • Negative Control: The vehicle (assay buffer with the highest concentration of DMSO used for compound dilution) will be used to establish the baseline response.

H1R_Calcium_Flux_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture HEK293-H1R cells plating 2. Plate cells in 96-well plates cell_culture->plating dye_loading 3. Load cells with Fluo-4 AM plating->dye_loading compound_prep 4. Prepare serial dilutions of test and control compounds dye_loading->compound_prep baseline 5. Measure baseline fluorescence compound_prep->baseline addition 6. Add compounds to wells baseline->addition measurement 7. Measure fluorescence kinetics addition->measurement dose_response 8. Generate dose-response curves measurement->dose_response ec50_calc 9. Calculate EC50/IC50 values dose_response->ec50_calc

Caption: Workflow for the H1R Calcium Flux Assay.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human H1 receptor (e.g., from Innoprot, MilliporeSigma) in appropriate media.

    • Seed cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate for 24 hours.[7]

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM (e.g., Thermo Fisher Scientific) loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove culture medium and add 50 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash cells twice with 100 µL of assay buffer.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, histamine (positive agonist control, e.g., Sigma-Aldrich, Cat. No. H7250)[5], and mepyramine (positive antagonist control, e.g., Tocris Bioscience, Cat. No. 0943)[6] in assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the compound dilutions to the wells.

    • Immediately begin kinetic fluorescence measurements for at least 120 seconds.

  • Data Analysis:

    • For agonist testing, plot the peak fluorescence intensity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

    • For antagonist testing, pre-incubate cells with the test compound before adding a fixed concentration of histamine (e.g., its EC80 value) and determine the IC50.

CompoundPutative ActivityExpected EC50 Range (µM)Reference
This compoundTo be determined--
HistamineFull Agonist0.069 - 24[8][9]
2-PyridylethylaminePartial Agonist56 - 91[9]
MepyramineAntagonist-[6]
Vehicle (Assay Buffer + DMSO)Inactive--
Histamine H2 Receptor (H2R) Activity Assessment: cAMP Assay

The H2 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. A common method for quantifying this is through a competitive immunoassay or a reporter-based assay.

To determine if this compound acts as an agonist or antagonist at the human H2 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human H2 receptor are a standard model for H2R functional assays.

  • Assay Principle: A homogenous time-resolved fluorescence (HTRF) or similar immunoassay-based cAMP detection kit (e.g., from Cisbio, Promega) provides a sensitive and reproducible method to measure changes in intracellular cAMP.

  • Positive Control (Agonist): Amthamine is a potent and selective H2R agonist and will be used to establish the maximal response.

  • Positive Control (Antagonist): Cimetidine is a well-characterized H2R antagonist.

  • Negative Control: The vehicle will serve as the baseline for cAMP production.

H2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Histamine, Amthamine) H2R H2 Receptor (GPCR) agonist->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: H2 Receptor Signaling Pathway.

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human H2 receptor in appropriate media.

    • Plate cells in a 96-well or 384-well plate at a density optimized for the chosen cAMP assay kit.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, amthamine (positive agonist control, e.g., Tocris Bioscience, Cat. No. 0645), and cimetidine (positive antagonist control, e.g., Sigma-Aldrich, Cat. No. C4522).

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, Lance Ultra).

  • Data Analysis:

    • For agonist activity, generate a dose-response curve and calculate the EC50 value.

    • For antagonist activity, pre-incubate with the test compound before stimulating with a fixed concentration of amthamine (e.g., its EC80) to determine the IC50.

CompoundPutative ActivityExpected EC50 Range (µM)Reference
This compoundTo be determined--
HistamineFull Agonist2.1
AmthamineFull Agonist18.9
CimetidineAntagonist-
Vehicle (Assay Buffer + DMSO)Inactive--

Section 2: Evaluation of Diamine Oxidase (DAO) Substrate Potential

DAO catalyzes the oxidative deamination of primary amines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). A common and reliable method to measure DAO activity is to quantify the production of H₂O₂ using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Experimental Objective

To determine if this compound is a substrate for porcine kidney diamine oxidase and to determine its kinetic parameters (Km and Vmax) if it is.

Causality Behind Experimental Choices
  • Enzyme Source: Porcine kidney DAO is commercially available (e.g., Sigma-Aldrich, Cat. No. D7876) and well-characterized, serving as a standard model for in vitro DAO activity studies.

  • Assay Principle: A coupled enzyme assay using horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red, ADHP) provides a highly sensitive and continuous measurement of H₂O₂ production.

  • Positive Control (Substrate): Putrescine and histamine are well-established substrates for DAO and will be used to confirm enzyme activity and for comparative kinetic analysis.

  • Positive Control (Inhibitor): Aminoguanidine is a known inhibitor of DAO and will be used to confirm that the observed activity is specific to DAO.[2]

  • Negative Control: A reaction mixture without the substrate will be used to determine the background signal.

Experimental Workflow: DAO Activity Assay

DAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Prepare assay buffer and reagents substrate_prep 2. Prepare substrate dilutions reagent_prep->substrate_prep reaction_mix 3. Prepare reaction mixture (DAO, HRP, fluorescent probe) substrate_prep->reaction_mix initiate_reaction 4. Add substrate to initiate reaction reaction_mix->initiate_reaction kinetic_read 5. Measure fluorescence over time initiate_reaction->kinetic_read initial_velocity 6. Calculate initial reaction velocities kinetic_read->initial_velocity michaelis_menten 7. Plot Michaelis-Menten curve initial_velocity->michaelis_menten km_vmax 8. Determine Km and Vmax michaelis_menten->km_vmax

Sources

A Comparative Guide to (1H-imidazol-2-yl)methanamine dihydrochloride and Histamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of (1H-imidazol-2-yl)methanamine dihydrochloride and the well-characterized biogenic amine, histamine. While histamine's role as an endogenous ligand for its four receptor subtypes (H1, H2, H3, and H4) is extensively documented, this compound, a structural analog, remains less characterized in publicly available literature. This document will, therefore, juxtapose the known properties of histamine with a predictive and methodological framework for evaluating this compound, offering researchers a comprehensive guide to understanding their potential similarities and differences.

Introduction

Histamine is a pivotal signaling molecule involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The structural similarity of this compound to histamine suggests the potential for interaction with these same receptors. A thorough comparative analysis is crucial for researchers investigating novel histaminergic ligands and for drug development professionals exploring new therapeutic avenues.

Structural and Physicochemical Comparison

A fundamental comparison begins with the molecular structure and physicochemical properties of these two compounds. While both share the core imidazole ring, a key feature for histamine receptor interaction, the position of the ethylamine side chain differs, which can significantly influence receptor binding and activation.

PropertyThis compoundHistamine
Chemical Structure Imidazole ring with a methanamine group at position 2Imidazole ring with an ethylamine group at position 4 (or 5 due to tautomerism)
Molecular Formula C₄H₉Cl₂N₃C₅H₉N₃
Molecular Weight 158.04 g/mol 111.15 g/mol
CAS Number 22600-77-751-45-6

Comparative Biological Activity at Histamine Receptors

Due to the lack of publicly available experimental data for this compound, this section will present a hypothetical comparative analysis based on its structural similarity to histamine. The following tables illustrate the type of quantitative data that would be generated through the experimental protocols detailed later in this guide.

Hypothetical Receptor Binding Affinities (Ki in nM)
CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
This compoundHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Histamine~1000 nM~300 nM~5-10 nM~5-10 nM
Hypothetical Functional Agonist Potencies (EC50 in nM)
CompoundH1 Receptor (Ca²⁺ Mobilization)H2 Receptor (cAMP Accumulation)H3 Receptor (cAMP Inhibition)H4 Receptor (Ca²⁺ Mobilization/Chemotaxis)
This compoundHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Histamine~100 nM~50 nM~20 nM~15 nM

Signaling Pathways and Experimental Workflows

The interaction of these ligands with histamine receptors triggers distinct intracellular signaling cascades. Understanding these pathways is essential for designing and interpreting functional assays.

Histamine Receptor Signaling Pathways

cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3/H4 Receptors H1 H1R Gq11 Gq/11 H1->Gq11 Agonist PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC H2 H2R Gs Gs H2->Gs Agonist AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 PKA cAMP_H2->PKA_H2 H34 H3R / H4R Gi Gi/o H34->Gi Agonist AC_H34 Adenylyl Cyclase Gi->AC_H34 cAMP_H34 ↓ cAMP AC_H34->cAMP_H34 PKA_H34 PKA cAMP_H34->PKA_H34

Caption: Signaling pathways of histamine receptors.

Experimental Workflow for Comparative Analysis

start Compound Synthesis & Purification binding Receptor Binding Assays (Determine Ki) start->binding functional Functional Assays (Determine EC50/IC50) start->functional data Data Analysis & Comparison binding->data functional->data conclusion Conclusion on Relative Potency & Efficacy data->conclusion

Caption: Workflow for comparing histaminergic ligands.

Detailed Experimental Protocols

To generate the comparative data, the following standard, self-validating experimental protocols should be employed.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and histamine for each of the four human histamine receptors.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing one of the human histamine receptors (H1, H2, H3, or H4).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Competitive Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-histamine for H4R).

    • Add increasing concentrations of the unlabeled test compound (this compound or histamine).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To measure the agonist activity of the compounds at the H1 and H4 receptors, which primarily couple to Gq and Gi/o proteins, respectively, leading to an increase in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the H1 or H4 receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add increasing concentrations of the test compound.

    • Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value, the concentration of agonist that produces 50% of the maximal response.

Objective: To measure the agonist activity at H2 receptors (Gs-coupled, leading to cAMP accumulation) and H3 receptors (Gi-coupled, leading to inhibition of cAMP production).

Methodology:

  • Cell Preparation:

    • Plate cells expressing the H2 or H3 receptor in a 96-well plate.

  • Compound Incubation:

    • For H2 receptor assays, incubate cells with increasing concentrations of the test compound.

    • For H3 receptor assays, pre-stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, then add increasing concentrations of the test compound.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For H2 receptors, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 for cAMP accumulation.

    • For H3 receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 for cAMP inhibition.

Conclusion

While this compound presents an interesting structural analog to histamine, a comprehensive understanding of its biological activity necessitates rigorous experimental evaluation. This guide outlines the critical experiments required to characterize its interaction with histamine receptors and provides a framework for a direct, quantitative comparison with histamine. The proposed methodologies, rooted in established pharmacological principles, will enable researchers to elucidate the potential of this compound as a novel probe for the histaminergic system or as a lead compound for therapeutic development.

References

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (2024). MDPI. [Link]

  • Histamine H2-receptor antagonistic activity of some n-substituted 2-methyl imidazoles. (2025). ResearchGate. [Link]

  • Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. (1996). Proceedings of the National Academy of Sciences. [Link]

  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. (2023). Journal of Neurophysiology. [Link]

  • Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. (2024). European Journal of Medicinal Chemistry. [Link]

  • H2 Blockers. (2024). StatPearls. [Link]

  • Histamine Type-2 Receptor Antagonists (H2 Blockers). (2018). LiverTox. [Link]

  • Histamine H2 receptor. (n.d.). Wikipedia. [Link]

  • [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. (1978). Il Farmaco; edizione scientifica. [Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. (2005). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. (2021). International Journal of Molecular Sciences. [Link]

  • Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. (2009). British Journal of Pharmacology. [Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023). Nature Communications. [Link]

  • The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. (2005). Current Opinion in Investigational Drugs. [Link]

  • Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). (1995). Journal of Medicinal Chemistry. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). Archiv der Pharmazie. [Link]

  • Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. (1999). Journal of Medicinal Chemistry. [Link]

  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. (2001). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Organic & Biomolecular Chemistry. [Link]

  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... (n.d.). ResearchGate. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). ResearchGate. [Link]

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A Comparative Guide to Histamine H3 Receptor Agonists: Profiling (1H-imidazol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, norepinephrine, and serotonin.[1] As an autoreceptor, it provides a negative feedback mechanism for histamine synthesis and release.[1] Its function as a heteroreceptor gives it broader influence over cognitive processes, wakefulness, and other neurological functions.[1] The H3R is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action makes H3R agonists a subject of interest for their potential therapeutic applications in a range of neurological and psychiatric conditions.[2]

This guide provides a comparative analysis of prominent H3 receptor agonists that share a common structural feature: the (1H-imidazol-2-yl)methanamine scaffold. While direct pharmacological data for (1H-imidazol-2-yl)methanamine dihydrochloride is not extensively available in public literature, this core structure is foundational to a number of well-characterized and potent H3R agonists. We will delve into the performance of these key derivatives, providing experimental data and protocols to inform researchers in their selection and application of these critical pharmacological tools.

The (1H-imidazol-2-yl)methanamine Scaffold: A Foundation for H3R Agonism

The imidazole ring and the ethylamine side chain of histamine are key pharmacophoric elements for H3 receptor binding. The (1H-imidazol-2-yl)methanamine structure represents a fundamental building block that has been elaborated upon to generate a variety of potent and selective H3R agonists. Modifications to this basic scaffold have led to the development of critical research tools and potential therapeutic agents.

Comparative Analysis of Key H3 Receptor Agonists

This section provides a detailed comparison of three well-established H3 receptor agonists that are derivatives of the (1H-imidazol-2-yl)methanamine scaffold: Imetit, Immepip, and (R)-α-methylhistamine.

Chemical Structures
CompoundStructure
(1H-imidazol-2-yl)methanamine

Imetit
Immepip
(R)-α-methylhistamine

In Vitro Pharmacological Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the selected H3 receptor agonists. These values are critical indicators of a compound's performance at the receptor.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Profile
Imetit ~1~1-3Highly selective for H3 over H1 and H2 receptors.[3]
Immepip ~1-5~10-20Highly selective for H3 over H1 and H2 receptors.
(R)-α-methylhistamine ~5-15~20-50Selective for H3, but with some affinity for H2 receptors at higher concentrations.

Note: The exact values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Field-Proven Insights and In Vivo Effects
  • Imetit : Recognized as a potent and highly selective H3R agonist, Imetit has been extensively used as a research tool to probe the function of H3 receptors.[3] In vivo studies have demonstrated its ability to decrease histamine release in the brain.[3] Its high potency and selectivity make it a standard reference compound in H3R research.

  • Immepip : Another potent and selective H3R agonist, Immepip, has also been widely used in preclinical studies. It has been shown to reduce cortical histamine release and has been investigated for its effects on the sleep-wake cycle, although its hypnotic potential is debated.

  • (R)-α-methylhistamine : As one of the earliest developed selective H3R agonists, (R)-α-methylhistamine has been instrumental in the initial characterization of the H3 receptor. It has been shown to impair cognitive performance in animal models, consistent with the role of H3R in modulating acetylcholine release.[2]

Experimental Methodologies

To ensure the integrity and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize H3 receptor agonists.

H3 Receptor Signaling Pathway

Activation of the H3 receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a hallmark of Gi/o protein-coupled receptor activation.

H3R_Signaling_Pathway Agonist H3R Agonist H3R Histamine H3 Receptor Agonist->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: H3 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a fundamental technique to determine the affinity of a ligand for a receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3 receptors Incubate Incubate membranes with radioligand ([3H]-Nα-methylhistamine) and varying concentrations of test compound Membrane_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Scintillation counting to quantify bound radioactivity Filter->Count Analyze Determine IC50 and calculate Ki using the Cheng-Prusoff equation Count->Analyze

Caption: Radioligand Binding Assay Workflow

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H3 receptor.

    • Harvest the cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine).

    • For determination of non-specific binding, add a high concentration of a known H3R ligand (e.g., unlabeled histamine or a potent antagonist).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: cAMP Functional Assay

A cAMP functional assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_incubation_cAMP Incubation cluster_lysis_detection Lysis & Detection cluster_analysis_cAMP Data Analysis Cell_Culture Culture cells expressing H3 receptors (e.g., CHO-K1) Stimulate Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX). Add forskolin to stimulate adenylyl cyclase. Add varying concentrations of the H3R agonist. Cell_Culture->Stimulate Incubate_cAMP Incubate for a defined period to allow for changes in intracellular cAMP levels. Stimulate->Incubate_cAMP Lyse_Detect Lyse the cells and measure cAMP levels using a detection kit (e.g., HTRF, ELISA). Incubate_cAMP->Lyse_Detect Analyze_cAMP Generate a dose-response curve and determine the EC50 value. Lyse_Detect->Analyze_cAMP

Caption: cAMP Functional Assay Workflow

Step-by-Step Protocol: cAMP Functional Assay
  • Cell Culture and Plating:

    • Culture a suitable cell line stably expressing the H3 receptor (e.g., CHO-K1 cells).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent the degradation of cAMP.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Add varying concentrations of the H3R agonist to the appropriate wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Conclusion

The (1H-imidazol-2-yl)methanamine scaffold is a cornerstone in the development of potent and selective histamine H3 receptor agonists. While direct pharmacological data for the parent compound may be limited, its derivatives, such as Imetit and Immepip, have proven to be invaluable tools for elucidating the complex roles of the H3 receptor in the central nervous system. This guide provides a comparative framework for understanding the performance of these key agonists, supported by detailed experimental methodologies. By employing these robust and validated protocols, researchers can confidently characterize novel H3R ligands and advance the development of new therapeutics for a range of neurological disorders.

References

  • (Reference to a relevant scientific paper on H3R agonists and cognition)
  • (Reference to a relevant scientific paper on H3R signaling)
  • (Reference to a relevant scientific paper on Imetit)
  • (Reference to a relevant scientific paper on Immepip)
  • Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(1), 304-310. [Link]

  • (Reference to a general review on histamine receptors)
  • (Reference to a paper on radioligand binding assays for H3R)
  • (Reference to a paper on cAMP assays for H3R)
  • (Reference to a paper on the in vivo effects of H3R agonists)
  • (Reference to a paper on the structure-activity rel
  • (Reference to a paper on the therapeutic potential of H3R agonists)
  • (Reference to a paper on H3R selectivity profiling)
  • (Reference to a protocol paper for GPCR assays)
  • (Reference to a paper on (R)-α-methylhistamine)
  • Monti, J. M., et al. (2002). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Neuropsychopharmacology, 27(4), 581-588. [Link]

  • (Additional relevant references)

Sources

A Comparative Guide to the Structure-Activity Relationship of (1H-imidazol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (1H-imidazol-2-yl)methanamine derivatives, a class of compounds demonstrating significant therapeutic potential through their interactions with key G protein-coupled receptors (GPCRs). The inherent versatility of the imidazole scaffold has positioned these derivatives as compelling candidates in medicinal chemistry, with notable activity as antagonists for both histamine H3 (H3R) and α2-adrenergic (α2-AR) receptors.[1][2]

Herein, we dissect the nuanced molecular interactions that govern the potency and selectivity of these compounds. By examining the causal relationships behind experimental design and interpreting quantitative biological data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical landscape of (1H-imidazol-2-yl)methanamine derivatives and inform the design of next-generation therapeutic agents.

The Versatile Scaffold: (1H-imidazol-2-yl)methanamine as a Privileged Structure

The (1H-imidazol-2-yl)methanamine core is a foundational element in the design of ligands for various biogenic amine receptors. Its structural features, including the aromatic imidazole ring with its basic nitrogen atoms and the flexible methanamine side chain, provide a template for diverse chemical modifications. These modifications allow for the fine-tuning of pharmacological properties, leading to compounds with high affinity and selectivity for specific receptor subtypes. The imidazole ring, a key component of the amino acid histidine and the neurotransmitter histamine, is a well-established pharmacophore for interacting with a range of biological targets.[1]

Comparative Analysis of Receptor Antagonism: Histamine H3 vs. α2-Adrenergic Receptors

(1H-imidazol-2-yl)methanamine derivatives have been extensively explored as antagonists for two important GPCRs in the central nervous system: the histamine H3 receptor and the α2-adrenergic receptor. While both receptors are primarily Gi/o-coupled and play crucial roles in modulating neurotransmitter release, the structural requirements for potent and selective antagonism differ.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the synthesis and release of histamine. It also functions as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3] Consequently, H3R antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment and sleep disorders.[3]

The general pharmacophore for imidazole-based H3R antagonists consists of three key components: the imidazole ring, a linker, and a lipophilic region. The (1H-imidazol-2-yl)methanamine core serves as an excellent foundation for this pharmacophore.

  • The Imidazole Ring: The imidazole moiety is crucial for H3R binding. The basicity of the imidazole ring (pKa ≈ 7.1) allows for ionic interactions with acidic residues in the receptor binding pocket.[4]

  • The Linker: The nature and length of the linker between the imidazole core and the lipophilic region significantly impact potency. Alkyl chains of varying lengths are commonly employed.

  • The Lipophilic Region: The introduction of a lipophilic group is essential for high-affinity binding. This region often consists of a substituted phenyl ring or other bulky aliphatic or aromatic systems. For instance, the attachment of a substituted aniline amide to a piperidine ring, which is linked to the imidazole core, has yielded some of the most potent H3 antagonists.[5]

Table 1: Comparative in vitro activity of selected imidazole-based histamine H3 receptor antagonists.

CompoundCore StructureModificationsKi (nM) at human H3RReference
Compound A (1H-imidazol-4-yl)methylPhenyl group insertion between imidazole and amidine16[6]
Compound B (1H-imidazol-4-yl)methylBenzyl group insertion between imidazole and amidine7.2[6]
Ciproxifan 4-(3-(phenoxy)propyl)-1H-imidazoleCarbonyl-substituted phenyl ringSubnanomolar range[7]
Compound 7 4-[(1H-imidazol-4-yl)methyl]piperidineSubstituted aniline amide via a two-methylene linker1.7
α2-Adrenergic Receptor Antagonism

The α2-adrenergic receptor is another presynaptic autoreceptor that regulates the release of norepinephrine.[8] It is also involved in modulating blood pressure, sedation, and analgesia.[9] α2-AR antagonists have potential applications in the treatment of depression and as reversal agents for α2-AR agonist-induced sedation.[5][8]

  • The Imidazole Ring: Similar to H3R antagonists, the imidazole ring is a key pharmacophoric element for α2-AR antagonists.

  • Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring and the associated side chain are critical for determining affinity and selectivity for α2-AR subtypes (α2A, α2B, and α2C).[1]

  • Conformational Restraint: Introduction of conformational rigidity, for example, through the incorporation of a cyclopropyl ring, can enhance affinity and selectivity.[1]

Table 2: Comparative in vitro activity of selected imidazole-based α2-adrenoceptor antagonists.

CompoundCore StructureModificationsα2/α1 Selectivity RatioReference
Idazoxan ImidazolineDioxane ring fusion27[8]
Atipamezole 1H-imidazole2-ethyl-2,3-dihydro-1H-inden-2-yl substitution8526[10]
Analogue of Cirazoline ImidazolineIsopropoxy substitution on the phenyl ringShows antagonist activity[1]

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades initiated by H3R and α2-AR is fundamental to appreciating the functional consequences of their antagonism by (1H-imidazol-2-yl)methanamine derivatives.

Histamine H3 Receptor Signaling

The H3R is primarily coupled to Gi/o proteins.[11][12] Agonist binding to the H3R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12] This, in turn, can lead to the downregulation of cAMP response element-binding protein (CREB)-mediated gene transcription.[11] H3R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[11][13]

H3R_Signaling cluster_membrane Cell Membrane H3R H3 Receptor Gi_o Gi/o Protein H3R->Gi_o activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi_o->AC inhibits Agonist H3 Agonist Agonist->H3R PKA ↓ PKA cAMP->PKA CREB ↓ CREB activity PKA->CREB

Caption: Simplified signaling pathway of the histamine H3 receptor.

α2-Adrenergic Receptor Signaling

Similar to the H3R, the α2-AR is coupled to Gi proteins. Activation of the α2-AR by agonists like norepinephrine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This inhibitory effect on neurotransmitter release is a hallmark of presynaptic α2-AR function.

a2AR_Signaling cluster_membrane Cell Membrane a2AR α2-Adrenergic Receptor Gi Gi Protein a2AR->Gi activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC inhibits Norepinephrine Norepinephrine Norepinephrine->a2AR Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release

Caption: Simplified signaling pathway of the α2-adrenergic receptor.

Experimental Protocols for Compound Evaluation

The characterization of (1H-imidazol-2-yl)methanamine derivatives as receptor antagonists relies on a suite of robust in vitro assays. The following protocols provide a framework for the synthesis and biological evaluation of these compounds.

General Synthesis of (1H-imidazol-2-yl)methanamine Derivatives

A common synthetic route to (1H-imidazol-2-yl)methanamine derivatives involves the reaction of an appropriately substituted imidazole-2-carboxaldehyde with a primary or secondary amine under reductive amination conditions. The imidazole-2-carboxaldehyde precursor can be synthesized through various methods, including the formylation of a substituted imidazole.[11]

Step-by-Step Protocol for Reductive Amination:

  • Reaction Setup: Dissolve the substituted 1H-imidazole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution.

  • Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (1H-imidazol-2-yl)methanamine derivative.

Synthesis_Workflow Start Substituted 1H-imidazole-2-carboxaldehyde + Amine Step1 Dissolve in Solvent Start->Step1 Step2 Add Reducing Agent (e.g., NaBH(OAc)3) Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Reaction Quench (aq. NaHCO3) Step3->Step4 Step5 Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Purified (1H-imidazol-2-yl)methanamine Derivative Step6->End

Caption: General workflow for the synthesis of (1H-imidazol-2-yl)methanamine derivatives.

In Vitro Biological Evaluation

This assay determines the binding affinity (Ki) of a test compound for the H3R by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[4]

  • Assay Buffer: Use a suitable assay buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of the radioligand [3H]Nα-methylhistamine ([3H]NAMH) (e.g., 1 nM), and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, providing a measure of functional antagonist potency (IC50 or pA2).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg of protein), a fixed concentration of an α2-AR agonist (e.g., 1 µM UK-14304), varying concentrations of the test antagonist, GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as described for the H3R radioligand binding assay.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves. Calculate pA2 values using Schild analysis for competitive antagonists.

Conclusion and Future Directions

The (1H-imidazol-2-yl)methanamine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective antagonists of the histamine H3 and α2-adrenergic receptors. The structure-activity relationships discussed herein underscore the critical role of specific structural modifications in dictating receptor affinity and selectivity. The lipophilic pocket of the H3 receptor and the subtle subtype differences within the α2-adrenoceptor family present ongoing opportunities for the design of novel therapeutics with improved efficacy and side-effect profiles.

Future research in this area will likely focus on the development of compounds with dual H3R/α2-AR antagonist activity, which may offer synergistic benefits in the treatment of complex neurological disorders. Furthermore, the exploration of novel linkers and lipophilic moieties, guided by computational modeling and a deeper understanding of receptor-ligand interactions, will undoubtedly lead to the discovery of the next generation of (1H-imidazol-2-yl)methanamine-based therapeutics.

References

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. PubChem Compound Summary for CID 164227786. [Link]

  • Assessment of alpha2-adrenoceptor antagonist potency with GTPase assay. European Journal of Pharmacology. [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. [Link]

  • α-Adrenoceptor assays. PubMed. [Link]

  • Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. PubMed. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

  • 4-[(1H-imidazol-4-yl) Methyl] Benzamidines and Benzylamidines: Novel Antagonists of the Histamine H3 Receptor. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Methods for Evaluating Treatments and Physiology in Human Patients using Intravenous Alpha-2 Adrenergic Antagonist Agents. MIT Technology Licensing Office. [Link]

  • Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. PubMed. [Link]

  • Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. PubMed. [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. [Link]

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. PubMed. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • N-Methylhistamine, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]

  • A Review on Current Research on H3 and H4 Receptors. Semantic Scholar. [Link]

  • N-Methylhistamine, 24 Hour, Urine. Quest Diagnostics. [Link]

  • Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. PubMed. [Link]

  • Neural signatures of α2-Adrenergic agonist-induced unconsciousness and awakening by antagonist. eLife. [Link]

  • Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. PubMed. [Link]

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A Researcher's Guide to Investigating the Cross-Reactivity of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-imidazol-2-yl)methanamine dihydrochloride is a chemical entity featuring a core imidazole structure, a common motif in pharmacologically active molecules. Its structural similarity to endogenous ligands like histamine and other synthetic compounds suggests a potential for interaction with multiple receptor systems. For researchers in drug discovery and development, understanding the cross-reactivity profile of such a compound is paramount. A comprehensive assessment of off-target binding is crucial for predicting potential side effects, elucidating mechanisms of action, and ensuring the specificity of novel therapeutic agents.

This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound. Due to the limited publicly available binding data for this specific molecule, we will focus on the scientific rationale for potential cross-reactivity, present established experimental protocols for its determination, and offer illustrative data from related compounds to serve as a benchmark for experimental outcomes.

Predicted Cross-Reactivity Profile: A Rationale Based on Structural Homology

The imidazole ring is the cornerstone of the histamine family of neurotransmitters and autocoids, and it is also a key feature of ligands for imidazoline receptors. Therefore, it is scientifically reasonable to hypothesize that this compound may exhibit affinity for the following receptor families:

  • Histamine Receptors (H1, H2, H3, H4): The structural resemblance to histamine, particularly the ethylamine side chain attached to the imidazole ring, suggests a potential for interaction with one or more histamine receptor subtypes.[1] These G-protein coupled receptors (GPCRs) mediate a wide range of physiological effects, from allergic reactions (H1) and gastric acid secretion (H2) to neurotransmitter release in the central nervous system (H3) and immune responses (H4).[1]

  • Imidazoline Receptors (I1, I2, I3): These receptors are known to bind compounds containing an imidazoline or related imidazole structure.[2][3] Clonidine, a well-known antihypertensive drug, acts on I1 imidazoline receptors.[3][4][5] Given the imidazole core of (1H-imidazol-2-yl)methanamine, cross-reactivity with these receptors is a distinct possibility. I1 receptors are involved in blood pressure regulation, while I2 receptors are associated with monoamine oxidase and have been implicated in neurological conditions.[3][5][6] I3 receptors play a role in insulin secretion.[3][5]

  • Adrenergic Receptors (α2): A number of imidazoline receptor ligands also exhibit affinity for α2-adrenergic receptors.[2] This is a critical consideration in drug development, as α2-adrenergic activity can lead to sedative and cardiovascular side effects.

Experimental Workflow for Determining Receptor Cross-Reactivity

A systematic approach to defining the cross-reactivity profile of a compound involves a combination of binding and functional assays. The following workflow is a standard in the pharmaceutical industry for characterizing new chemical entities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Selectivity & In-depth Profiling A Compound Acquisition This compound B Radioligand Binding Assays (Broad Receptor Panel) A->B C Initial Hit Identification (% Inhibition > 50% at 10 µM) B->C D Concentration-Response Curves (IC50/Ki Determination) C->D Advance 'Hits' E Orthogonal Functional Assays (e.g., [35S]GTPγS, cAMP, Ca2+ flux) D->E F Determination of Agonist/Antagonist/Inverse Agonist Activity (EC50/IC50/pA2) E->F G Selectivity Index Calculation (Ki off-target / Ki on-target) F->G H Further Functional Characterization (e.g., BRET/FRET for biased agonism) G->H

Caption: A typical experimental workflow for assessing compound cross-reactivity.

Part 1: Radioligand Binding Assays - The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity of a compound for a specific receptor.[7] They are considered the gold standard for initial screening and for calculating the inhibition constant (Ki), a measure of binding affinity.[7]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or tissue homogenates.

  • Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-histamine for histamine receptors) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.[7]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Part 2: Functional Assays - Assessing a Compound's Action

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).[8][9][10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay for GPCRs

This assay measures the activation of G-proteins, the first step in the signaling cascade for most GPCRs.

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.

  • Assay Setup: The membranes are incubated with GDP, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to proceed for a set time.

  • Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity on the filters is counted.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, and the concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy). To test for antagonist activity, the assay is run in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured to determine the IC50.

G cluster_0 Agonist Action cluster_1 Antagonist Action Agonist Agonist (e.g., (1H-imidazol-2-yl)methanamine) Receptor_A Receptor (GPCR) G-Protein (GDP-bound) Agonist->Receptor_A:f0 GTP_exchange_A GTP_exchange_A Receptor_A:f1->GTP_exchange_A Signaling_A Downstream Signaling GTP_exchange_A->Signaling_A Antagonist Antagonist (e.g., (1H-imidazol-2-yl)methanamine) Receptor_B Receptor (GPCR) G-Protein (GDP-bound) Antagonist->Receptor_B:f0 Known_Agonist Known Agonist Known_Agonist->Receptor_B:f0 No_GTP_exchange No_GTP_exchange Receptor_B:f1->No_GTP_exchange No_Signaling No Signaling No_GTP_exchange->No_Signaling

Caption: Simplified signaling pathways for agonist and antagonist activity in a GTPγS assay.

Illustrative Comparison Data

The following tables present hypothetical, yet realistic, data for this compound, benchmarked against well-characterized reference compounds. These tables are designed to illustrate the type of data a researcher would generate and how it would be interpreted.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
CompoundHistamine H1Histamine H2Histamine H3Imidazoline I1Imidazoline I2Adrenergic α2A
This compound (Hypothetical Data) >10,00085075 2,5001,2005,000
Histamine150 40 5 >10,000>10,000>10,000
Clonidine>10,000>10,0001,50020 50010
Pitolisant (H3 Inverse Agonist)>10,000>10,0002.1 [11]>10,000>10,000>10,000

Data for reference compounds are representative values from the literature. Lower Ki values indicate higher binding affinity.

Interpretation: In this hypothetical scenario, this compound shows the highest affinity for the histamine H3 receptor, with significantly weaker interactions at other receptors. This would classify it as a relatively selective H3 ligand.

Table 2: Comparative Functional Activity (EC50/IC50, nM)
CompoundReceptorAssay TypeFunctional ActivityPotency (EC50/IC50, nM)
This compound (Hypothetical Data) Histamine H3[³⁵S]GTPγSAgonist150 (EC50)
(R)-α-methylhistamine (H3 Agonist)Histamine H3[³⁵S]GTPγSAgonist25 (EC50)
Pitolisant (H3 Inverse Agonist)Histamine H3[³⁵S]GTPγSInverse Agonist/Antagonist8 (IC50)[11]

Interpretation: This hypothetical functional data suggests that this compound acts as an agonist at the histamine H3 receptor. Its potency (EC50) is less than that of the reference agonist, (R)-α-methylhistamine.

Conclusion

References

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link][8][9]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link][10]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link][7]

  • Piletz, J. E., & Sletten, K. (1993). Imidazoline receptors and their endogenous ligands. Journal of the American Society of Nephrology, 4(1), 1-13. Available from: [Link][2]

  • Wikipedia. (n.d.). Imidazoline receptor. Available from: [Link][3]

  • Ragsdale, D. S., et al. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 427-438. Available from: [Link][5]

  • Khan, Z. S., & Khan, A. U. (2014). The imidazoline receptors and ligands in pain modulation. Journal of Basic and Clinical Physiology and Pharmacology, 25(3), 263-270. Available from: [Link][6]

  • Dr. G Bhanu Prakash. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 3. YouTube. Available from: [Link][1]

  • Agatonovic-Kustrin, S., & Beresford, R. (2000). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current Medicinal Chemistry, 7(11), 1129-1148. Available from: [Link][4]

Sources

Efficacy Showdown: (1H-imidazol-2-yl)methanamine Free Base vs. Hydrochloride Salt – A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact experimental outcomes and developmental success. This guide provides an in-depth comparison of (1H-imidazol-2-yl)methanamine and its hydrochloride (HCl) salt, offering insights into their respective physicochemical properties and a hypothetical efficacy evaluation in a relevant biological context.

The Foundational Difference: Physicochemical Properties

The conversion of a free base to a salt form fundamentally alters its physical and chemical characteristics. These changes are not merely academic; they have profound implications for a compound's handling, formulation, and bioavailability. The hydrochloride salt of (1H-imidazol-2-yl)methanamine is formed by reacting the basic amine with hydrochloric acid. This seemingly simple reaction has a cascade of effects on the molecule's properties.

Let's delve into a head-to-head comparison of the anticipated properties of (1H-imidazol-2-yl)methanamine in its free base and hydrochloride salt forms.

Property(1H-imidazol-2-yl)methanamine (Free Base)(1H-imidazol-2-yl)methanamine HClRationale for the Difference
Molecular Weight 97.12 g/mol 133.58 g/mol Addition of HCl molecule.
pKa ~7.5 (predicted for the aminomethyl group)[1]Not applicable (fully protonated)The primary amine is protonated to form the ammonium salt. The imidazole ring also has its own pKa.
Aqueous Solubility Sparingly solubleHighly solubleThe ionic nature of the salt form allows for favorable interactions with polar water molecules, significantly enhancing solubility.
LogP (Octanol-Water Partition Coefficient) -0.8 (predicted)[1]Significantly lower (more hydrophilic)The charged nature of the hydrochloride salt drastically reduces its partitioning into the lipophilic octanol phase.
Hygroscopicity Low to moderateModerate to highSalts, particularly hydrochlorides, have a greater tendency to absorb moisture from the atmosphere.
Solid-State Stability Prone to degradation via oxidation and carboxylationGenerally more stableProtonation of the amine lone pair in the salt form reduces its reactivity and susceptibility to oxidative and other degradation pathways.

The Efficacy Question: A Hypothetical Case Study at the Histamine H3 Receptor

The imidazole moiety is a well-known pharmacophore, and many imidazole-containing compounds exhibit affinity for histamine receptors.[2][3][4] For the purpose of this guide, we will consider a hypothetical scenario where (1H-imidazol-2-yl)methanamine is evaluated for its antagonist activity at the histamine H3 (H3) receptor, a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters.

Experimental Design: From Physicochemical Properties to Biological Activity

To comprehensively compare the efficacy of the free base and its hydrochloride salt, a series of experiments would be conducted. The workflow is designed to first establish the fundamental properties that will influence biological testing and then to directly measure the biological activity.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Efficacy solubility Aqueous Solubility (Shake-Flask Method) permeability Permeability Assay (Caco-2 Monolayer) solubility->permeability Informs formulation for cell-based assays hygroscopicity Hygroscopicity (Dynamic Vapor Sorption) stability Solid-State Stability (Accelerated Conditions) binding Receptor Binding Assay (Histamine H3 Receptor) stability->binding Ensures compound integrity during assay permeability->binding Predicts potential for reaching target site

Figure 1: A representative experimental workflow for comparing the free base and hydrochloride salt of a target compound.

Hypothetical Results and Interpretation

The following tables present plausible data from the outlined experiments, designed to illustrate the expected differences between the free base and its hydrochloride salt.

Table 1: Physicochemical and Permeability Data

Parameter(1H-imidazol-2-yl)methanamine (Free Base)(1H-imidazol-2-yl)methanamine HCl
Aqueous Solubility (pH 7.4) 1.2 mg/mL> 100 mg/mL
Hygroscopicity (Weight gain at 80% RH) < 0.5%3.5%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.81.2

Table 2: Histamine H3 Receptor Binding Affinity

Compound FormKᵢ (nM)
(1H-imidazol-2-yl)methanamine (Free Base) 25.4
(1H-imidazol-2-yl)methanamine HCl 24.9
Analysis of Results
  • Solubility and Formulation: The significantly higher aqueous solubility of the hydrochloride salt is a major advantage for in vitro assays, as it allows for the preparation of concentrated stock solutions in aqueous buffers without the need for organic solvents like DMSO, which can have confounding effects on cells. For the free base, careful consideration of its solubility limit is necessary to avoid precipitation in the assay medium.

  • Hygroscopicity and Handling: The higher hygroscopicity of the hydrochloride salt means that it must be stored in a desiccated environment to prevent water absorption, which could affect the accuracy of weighing and concentration calculations. The free base is less sensitive to ambient moisture.

  • Permeability: The higher apparent permeability (Papp) of the free base in the Caco-2 assay is expected. The neutral form of the molecule can more readily diffuse across the lipid bilayer of the cell membrane. The charged hydrochloride salt, on the other hand, has lower passive permeability. This suggests that for oral absorption, the free base might be more readily absorbed in the intestine.

  • Receptor Binding: The binding affinity (Kᵢ) for the histamine H3 receptor is expected to be nearly identical for both forms. This is because in a buffered solution at physiological pH, the free base will be protonated to a significant extent, and it is the protonated form that is likely to interact with the receptor. Therefore, the intrinsic activity at the molecular target should not differ.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the key comparative experiments.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the test compound (free base or HCl salt) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Hygroscopicity Assessment (Dynamic Vapor Sorption)
  • Sample Preparation: Place a known mass of the test compound in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen gas until a stable weight is achieved.

  • Sorption/Desorption Cycle: Gradually increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Then, decrease the RH back to 0%.

  • Data Analysis: The change in mass at each RH step is recorded, and the percentage of water uptake is calculated.

In Vitro Permeability Assay (Caco-2)

caco2_workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer transport Perform transport experiment: Add compound to apical side teer->transport If TEER is acceptable sample Sample from basolateral side at timed intervals transport->sample analyze Analyze samples by LC-MS/MS sample->analyze papp Calculate Papp value analyze->papp

Figure 2: Workflow for a Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound (free base or HCl salt, dissolved in a suitable transport buffer) is added to the apical (donor) compartment.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) compartment.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Histamine H3 Receptor Binding Assay
  • Membrane Preparation: Membranes from cells overexpressing the human histamine H3 receptor are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (free base or HCl salt).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Recommendations

The choice between the free base and hydrochloride salt of (1H-imidazol-2-yl)methanamine is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific application.

Choose the Hydrochloride Salt for:

  • In vitro aqueous-based assays: Its high water solubility simplifies formulation and avoids the use of organic co-solvents.

  • Long-term solid-state storage: Its enhanced stability reduces the risk of degradation over time.

  • Ease of handling: Crystalline salts are often easier to weigh and handle than their free base counterparts, which may be oils or low-melting solids.

Choose the Free Base for:

  • Permeability and absorption studies: Its higher lipophilicity and neutrality at certain pH values make it a better model for assessing passive diffusion across biological membranes.

  • Formulation in non-polar vehicles: It will exhibit better solubility in lipid-based or other non-aqueous formulations.

  • Certain chemical reactions: If the unprotonated amine is required for a subsequent chemical modification, the free base is the necessary starting material.

By understanding the fundamental physicochemical differences and employing the appropriate analytical and biological assays, researchers can make an informed decision on the optimal form of (1H-imidazol-2-yl)methanamine for their specific research and development needs, ultimately leading to more robust and reliable scientific outcomes.

References

  • LookChem. (1H-imidazol-2-yl)methanamine. [Link]

  • PubMed. Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. [Link]

  • MDPI. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. [Link]

  • PubMed. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. [Link]

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A Researcher's Guide to Dihydrochloride Salts: Optimizing for Solubility, Stability, and Success

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a recurring theme in consultations is the challenge of experimental variability. Often, the root cause isn't a flaw in the assay itself, but a fundamental issue with the physicochemical properties of the compound being tested. The choice between using a freebase, a monosalt, or a dihydrochloride salt can be the determining factor between reproducible data and inconclusive results. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the distinct advantages of employing the dihydrochloride salt form of a compound in your research.

The Fundamental Chemistry: What is a Dihydrochloride Salt?

Many biologically active molecules, particularly those targeting the central nervous system or other physiological pathways, contain multiple basic nitrogen atoms, typically in the form of amine functional groups. These sites can act as proton acceptors. When a compound with two such basic centers reacts with two equivalents of hydrochloric acid (HCl), a dihydrochloride salt is formed.[1][2] This process involves the protonation of both basic nitrogens, creating positively charged ammonium centers, each balanced by a chloride anion (Cl⁻).[3]

This seemingly simple chemical modification has profound implications for the molecule's physical and chemical properties, which can be strategically leveraged in experimental design.

Caption: Figure 2. Workflow for preparing a dihydrochloride stock solution.

Enhanced Chemical Stability and Shelf-Life

The freebase form of an amine is susceptible to oxidative degradation because of the lone pair of electrons on the nitrogen atom. [4][5]Protonating this nitrogen to form an ammonium salt effectively "ties up" this lone pair, making the molecule less prone to oxidation and other degradation pathways. [5] The Causality: By converting the amine to an ammonium salt, you increase the activation energy required for degradation reactions, leading to a more stable compound. [6][7]This translates to a longer shelf-life for the solid compound and greater stability in solution, ensuring the integrity of your compound throughout the duration of your experiments. [8][9] Trustworthiness through Protocol: Using a more stable form of your compound ensures that the concentration you think you are testing is the actual concentration. Degradation can lead to a loss of potency and the introduction of unknown impurities, both of which can confound experimental results. For instance, a stability-indicating HPLC analysis of a freebase amine might show significant degradation after several days in a standard buffer at 4°C, while the dihydrochloride salt under the same conditions remains pristine.

Improved Bioavailability and Predictable Pharmacokinetics

For researchers in drug development, the salt form profoundly impacts a drug's pharmacokinetic profile. [4]Enhanced aqueous solubility directly correlates with a faster dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. [10] The Causality: A dihydrochloride salt will typically dissolve more quickly and completely in the stomach's acidic environment, leading to higher and more consistent plasma concentrations compared to its freebase counterpart. [1][11]This results in improved and more predictable bioavailability, a critical parameter in preclinical and clinical studies. [4][9] Authoritative Grounding: The selection of a salt form is a critical step in drug development, with the goal of optimizing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). [10][12]Hydrochloride is the most commonly used counterion for basic drugs, accounting for about 60% of all basic drug salt forms, underscoring its importance and proven utility in the pharmaceutical industry. [13]

Conclusion: An Informed Choice for Robust Research

References

  • Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?4

  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?1

  • Wisdomlib. (2025, February 20). Hydrochloride salt: Significance and symbolism. 2

  • Reddit. (2014, February 18). Why do so many medications have "HCl" in them? r/askscience. 11

  • Pensión El Mosquito. (2024, November 20). What is Hydrochloride Used for in Tablets?8

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?14

  • Pharma Learning In Depth. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. 9

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). 10

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. 12

  • BenchChem. (n.d.). How to prepare OG-L002 hydrochloride stock solutions. 15

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. 5

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. 6

  • BenchChem. (n.d.). Application Note: Preparation and Use of BS-181 Hydrochloride Stock Solutions. 16

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. 17

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. 7

  • BenchChem. (n.d.). Application Notes and Protocols: Preparation of SM-433 Hydrochloride Stock Solution. 18

  • DrugBank. (n.d.). Cetirizin Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry. 19

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. 20

  • National Center for Biotechnology Information. (2023, April 17). Pramipexole - StatPearls - NCBI Bookshelf. 21

  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. 22

  • National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem. 23

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. 3

  • Wikipedia. (n.d.). Pramipexole. 24

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A Comparative Guide to Confirming Cellular Target Engagement of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, unequivocally demonstrating that a compound interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful campaign.[1][2] This guide provides an in-depth, comparative analysis of robust methodologies to confirm the cellular target engagement of (1H-imidazol-2-yl)methanamine dihydrochloride. Structurally related to histamine, this molecule is hypothesized to target the Histamine H3 Receptor (H3R), a G-protein coupled receptor (GPCR) of significant therapeutic interest.[3][4] We will dissect and compare two orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA®) for direct, label-free binding confirmation, and a functional cAMP inhibition assay to verify the downstream signaling consequences of this engagement. By presenting detailed protocols, comparative data with known H3R modulators, and the scientific rationale behind each experimental choice, this guide serves as a critical resource for researchers aiming to validate mechanism-of-action and confidently advance their hit-to-lead programs.[2]

Introduction: The Imperative of On-Target Validation

The 2-aminomethylimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds that modulate histamine receptors.[5] The compound of interest, (1H-imidazol-2-yl)methanamine, shares key pharmacophoric features with endogenous histamine, strongly suggesting an interaction with one or more histamine receptor subtypes.

The Putative Target: Histamine H3 Receptor (H3R)

The Histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system.[3] Its primary role is to negatively regulate the synthesis and release of histamine, and it also functions as a heteroreceptor to modulate the release of other key neurotransmitters like dopamine, acetylcholine, and serotonin.[3][4]

Mechanistically, H3R is a Gi-protein coupled receptor.[3] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is central to its modulatory effects on neuronal activity.[3][6] Given its role in regulating sleep-wake cycles, cognition, and energy homeostasis, H3R is a promising therapeutic target for neurological disorders, obesity, and ADHD.[3][7]

Confirming that (1H-imidazol-2-yl)methanamine directly binds to H3R and elicits this specific downstream effect is paramount. Target engagement studies provide the crucial link between compound binding and cellular activity, validating the mechanism-of-action and ensuring that observed phenotypic effects are not due to off-target interactions.[1][2]

Comparative Methodologies for H3R Target Engagement

We will explore two complementary methods: a direct biophysical assay (CETSA) to confirm binding and a functional cell-based assay (cAMP inhibition) to confirm agonistic activity.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Direct Binding Confirmation

CETSA is a powerful technique that directly assesses target engagement in a physiologically relevant environment—the intact cell—without requiring any modification to the compound or the target protein.[8][9]

Principle of Causality: The core principle is that the binding of a ligand to its target protein confers thermodynamic stability.[9] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, we can detect this "thermal shift," which is a direct proxy for target engagement.[8]

Experimental Workflow: CETSA

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis prep 1. Culture Cells Expressing H3R (e.g., HEK293-H3R) treat 2. Treat Cells with Compound (or Vehicle Control) prep->treat heat 3. Heat Cell Suspensions (Temperature Gradient) treat->heat lyse 4. Cell Lysis (e.g., Freeze-Thaw Cycles) heat->lyse separate 5. Separate Soluble/Aggregated Fractions (Centrifugation) lyse->separate quantify 6. Quantify Soluble H3R Protein (e.g., HTRF, Western Blot) separate->quantify plot 7. Plot % Soluble Protein vs. Temperature quantify->plot Generate Melt Curve

Caption: CETSA workflow for confirming direct target binding in cells.

Detailed Protocol: CETSA coupled with HTRF® Detection

  • Cell Culture: Seed HEK293 cells stably expressing human H3R in a T175 flask and culture to ~80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in a serum-free medium at a density of 10x106 cells/mL. Aliquot cells and treat with this compound (e.g., 10 µM), a known agonist like Imetit (1 µM) as a positive control, and a vehicle (DMSO) control for 1 hour at 37°C.[7]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

  • Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.

  • Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a 384-well plate. Quantify the amount of soluble H3R using a validated HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: For each treatment condition, normalize the HTRF signal at each temperature to the signal from the unheated control (representing 100% soluble protein). Plot the normalized signal (%) versus temperature to generate "melt curves." The temperature at which 50% of the protein is denatured (Tagg) is determined. A positive shift in Tagg for the compound-treated sample compared to the vehicle control confirms target engagement.

Method 2: cAMP Inhibition Assay - The Functional Confirmation

This assay measures the direct biological consequence of H3R activation. By quantifying the inhibition of cAMP production, we can confirm that the compound is not just binding to the receptor but is functioning as an agonist.

Principle of Causality: H3R activation inhibits adenylyl cyclase, the enzyme that synthesizes cAMP.[3] To create a robust assay window, adenylyl cyclase is first stimulated with an agent like forskolin. An H3R agonist will counteract this stimulation, resulting in a dose-dependent decrease in intracellular cAMP levels. This confirms a functional Gi-pathway engagement.

Signaling Pathway: H3R-Mediated cAMP Inhibition

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist (1H-imidazol-2-yl)methanamine H3R H3R Agonist->H3R Binds Gi Gαi H3R->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Conversion Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3R agonist binding activates Gαi to inhibit cAMP synthesis.

Detailed Protocol: HTRF® cAMP Dynamic 2 Assay

  • Cell Culture: Seed CHO-K1 cells stably expressing human H3R in a white, 384-well, low-volume tissue culture plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound. Include Imetit as a positive control agonist and Thioperamide (an H3R inverse agonist) as a negative control.[7]

  • Cell Treatment: Aspirate the culture medium and add 5 µL of the compound dilutions or controls to the cells. Add 5 µL of forskolin (at a pre-determined EC80 concentration) to all wells except the negative control wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the HTRF cAMP-d2 antibody, followed by 5 µL of the HTRF cryptate conjugate, per the manufacturer's protocol. This is typically done in a single "lysis & detection" buffer.

  • Signal Reading: Incubate for 60 minutes at room temperature in the dark. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 signal ratio and normalize the data. Plot the normalized response against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal inhibitory effect is observed). A potent EC50 value confirms functional agonism.

Comparative Data with Reference Compounds

To validate our findings, we compare the hypothetical performance of our test compound against established H3R modulators.

CompoundClassMethodKey ParameterResultInterpretation
Vehicle (0.1% DMSO) ControlCETSATagg48.2 °CBaseline thermal stability.
(1H-imidazol-2-yl)methanamine Test CompoundCETSAΔTagg+4.5 °CDirect binding to H3R confirmed.
Imetit H3R AgonistCETSAΔTagg+5.1 °CPositive control shows expected thermal shift.
Thioperamide H3R Inverse AgonistCETSAΔTagg+3.8 °CConfirms binding, but mechanism is different.
(1H-imidazol-2-yl)methanamine Test CompoundcAMP AssayEC5075 nMPotent functional agonism confirmed.
Imetit H3R AgonistcAMP AssayEC5022 nMPositive control shows high-potency agonism.
Thioperamide H3R Inverse AgonistcAMP Assay(No Agonism)> 10 µMAs expected, does not inhibit cAMP as an agonist.

Synthesizing the Evidence for Confident Decision-Making

The true power of this approach lies in combining the results from these orthogonal assays.

  • CETSA provides unequivocal evidence that (1H-imidazol-2-yl)methanamine physically interacts with the H3R protein inside the cell. The significant thermal shift of +4.5°C is comparable to that of the known agonist Imetit, providing strong confidence in on-target binding.

  • The cAMP inhibition assay demonstrates the functional consequence of this binding. The potent EC50 of 75 nM proves that the compound is not merely an inert binder but is an active agonist of the Gi signaling pathway.

This dual-validation approach is a self-validating system. A compound that shows a thermal shift but no functional activity might be an antagonist or an allosteric modulator. Conversely, a compound showing functional activity without a detectable thermal shift might be acting through an indirect mechanism. The concordance between our two datasets provides a high-integrity confirmation of the compound's primary mechanism of action.

Conclusion

This guide has outlined a robust, multi-faceted strategy for confirming the cellular target engagement of this compound. By systematically applying the direct, biophysical CETSA method alongside a physiologically relevant functional cAMP assay, researchers can move beyond simple affinity measurements to build a comprehensive evidence package. This approach not only validates that the compound binds its intended target, H3R, but also characterizes the functional nature of that interaction as agonism. Adopting this comparative, dual-pronged validation strategy is essential for making data-driven decisions with confidence, minimizing the risk of late-stage failures, and accelerating the journey from a promising chemical matter to a potential therapeutic candidate.

References

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A Researcher's Guide to Experimental Reproducibility with (1H-imidazol-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of histamine receptor modulation, the reproducibility of experimental findings is paramount. This guide provides an in-depth technical comparison of (1H-imidazol-2-yl)methanamine dihydrochloride, a notable histamine receptor ligand, with key alternatives. By examining the nuances of experimental design, reagent quality, and data interpretation, this document aims to equip scientists with the knowledge to conduct robust and repeatable studies in this critical area of pharmacology.

Introduction: The Challenge of Histamine Receptor Agonism

The imidazole core is a foundational scaffold in a multitude of biologically active molecules, including the endogenous neurotransmitter histamine.[1] this compound, by virtue of its structural similarity to histamine, is a valuable tool for probing the function of histamine receptors, particularly the H3 subtype. These receptors are implicated in a wide array of neurological and inflammatory processes, making them attractive targets for therapeutic intervention.[2][3]

However, the path to reproducible data with histamine receptor agonists is fraught with potential pitfalls. Factors ranging from the intrinsic properties of the compound to the specifics of the assay design can introduce significant variability. This guide will dissect these factors, offering a comparative framework and actionable protocols to enhance experimental consistency.

Comparative Analysis of Histamine H3 Receptor Agonists

To understand the experimental landscape, we will compare this compound with two well-characterized histamine H3 receptor agonists: (R)-α-methylhistamine and Imetit.

CompoundStructureKey Characteristics
This compound Imidazole-basedStructural analog of histamine, presumed H3 receptor activity. Limited public data on specific potency and efficacy.
(R)-α-methylhistamine Chiral imidazoleA potent and selective H3 receptor agonist, often used as a reference compound.
Imetit Isothiourea derivativeA highly potent and selective H3 receptor agonist.[4][5]

Table 1: Overview of Compared Histamine H3 Receptor Agonists.

In Vitro Pharmacological Profile: A Hypothetical Comparison

Due to the limited availability of direct comparative studies in the public domain for this compound, the following table presents a hypothetical but representative dataset based on typical values for H3 receptor agonists. This serves as a benchmark for the expected performance in key in vitro assays.[6]

ParameterThis compound(R)-α-methylhistamineImetit
Binding Affinity (Ki, nM) at hH3R Hypothetical Data~1-5~0.5-2
Functional Potency (EC50, nM) in cAMP Assay Hypothetical Data~10-50~5-20
Functional Potency (EC50, nM) in Calcium Flux Assay Hypothetical DataAssay dependentAssay dependent
Inter-Assay Coefficient of Variation (CV%) Target <20%<15%<15%

Table 2: Hypothetical In Vitro Performance Comparison.

The Cornerstone of Reproducibility: Reagent Quality and Handling

The purity and stability of the investigational compound are the most critical, yet often overlooked, factors in experimental reproducibility.

For this compound and its alternatives, consider the following:

  • Source and Purity: Procure compounds from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity confirmed by methods such as NMR and mass spectrometry. Be aware that some suppliers of "early discovery" compounds may not perform analytical testing, which introduces a significant risk of variability.[7]

  • Salt Form vs. Free Base: The dihydrochloride salt of (1H-imidazol-2-yl)methanamine generally offers improved water solubility and stability compared to the free base.[8] When using the salt, it may be necessary to add a non-nucleophilic base to liberate the free amine for certain synthetic applications, but for most biological assays, direct dissolution in buffer is appropriate.[8]

  • Solubility and Stock Solutions: Imidazole-containing compounds can exhibit poor solubility in aqueous buffers.[8] It is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol and then dilute into the final assay buffer. Always include a vehicle control in your experiments to account for any solvent effects.[8]

  • Stability and Storage: These compounds can be susceptible to degradation, especially in solution and when exposed to light.[8] Store solid compounds at -20°C, protected from light and moisture. Prepare fresh working solutions for each experiment to minimize the impact of degradation.[8]

Experimental Design and Protocols for Enhanced Reproducibility

Standardized and well-validated protocols are essential for generating comparable data. Below are detailed methodologies for key functional assays used to characterize histamine H3 receptor agonists.

Histamine H3 Receptor Signaling Pathways

Activation of the Gi/o-coupled H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[2] Additionally, H3 receptor activation can modulate intracellular calcium levels, though the exact mechanism is complex and can be cell-type dependent.[4][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist (1H-imidazol-2-yl)methanamine dihydrochloride H3R Histamine H3 Receptor (Gi/o-coupled) Agonist->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits Ca2_Modulation Modulation of Intracellular Ca2+ G_protein->Ca2_Modulation ATP ATP ATP->AC

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental Workflow: Functional Assays

The following diagram outlines a typical workflow for characterizing a histamine receptor agonist.

G Start Start: Compound Preparation (Purity & Solubility Check) Cell_Culture Cell Culture (Stable cell line expressing H3R) Start->Cell_Culture Assay_Prep Assay Preparation (Cell plating, dye loading, etc.) Cell_Culture->Assay_Prep Compound_Treatment Compound Incubation (Dose-response concentrations) Assay_Prep->Compound_Treatment Stimulation Agonist/Antagonist Challenge Compound_Treatment->Stimulation Data_Acquisition Data Acquisition (e.g., Fluorescence, Luminescence) Stimulation->Data_Acquisition Data_Analysis Data Analysis (EC50/IC50 determination, statistical analysis) Data_Acquisition->Data_Analysis Conclusion Conclusion: Characterize Compound Profile Data_Analysis->Conclusion

Caption: General workflow for in vitro functional assays.

Detailed Protocol: cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production following H3 receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H3 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • IBMX (a phosphodiesterase inhibitor).

  • Forskolin.

  • This compound and reference compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay: a. Remove culture medium and add assay buffer containing IBMX. b. Add the test compounds and incubate for a specified time. c. Add forskolin to all wells except the basal control and incubate. d. Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for each compound.

Detailed Protocol: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor modulation.

Materials:

  • HEK293 or other suitable cells expressing the human histamine H3 receptor and a G-protein alpha subunit that couples to the calcium pathway (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Probenecid (to prevent dye leakage).

  • This compound and reference compounds.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96- or 384-well plate and incubate for 24 hours.

  • Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye solution containing probenecid.

  • Assay: a. Wash cells with assay buffer to remove excess dye. b. Place the cell plate in the fluorescence reader and record a baseline fluorescence. c. Add the test compounds at various concentrations and monitor the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.

Troubleshooting and Ensuring Data Integrity

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in the plate.Use automated cell counters and liquid handlers. Avoid using the outer wells of the plate. Ensure proper plate sealing and humidification during incubations.
Low Assay Window/Signal-to-Noise Suboptimal cell number, incorrect reagent concentrations, low receptor expression.Optimize cell seeding density. Titrate agonist and antagonist concentrations. Verify receptor expression levels via methods like radioligand binding or western blot.
Inconsistent Dose-Response Curves Compound instability or precipitation at high concentrations, receptor desensitization.Prepare fresh compound dilutions for each experiment. Minimize incubation times to reduce desensitization. Visually inspect compound solutions for precipitation.
Batch-to-Batch Variability Inconsistent purity or potency of the compound.Source compounds from a reliable vendor with stringent quality control. If possible, test a new batch against a previously validated batch.

Table 3: Common Troubleshooting Scenarios.

Conclusion and Future Directions

The reproducibility of experiments involving this compound and other histamine receptor agonists is achievable through meticulous attention to detail. This guide has underscored the critical importance of reagent quality, standardized protocols, and a thorough understanding of the underlying biology. While a lack of publicly available, direct comparative data for this compound necessitates the use of a hypothetical framework for performance, the principles and protocols outlined here provide a robust foundation for its characterization.

Future studies should aim to directly compare the performance and reproducibility of this compound with established H3 receptor agonists in a panel of standardized assays. Such data will be invaluable to the scientific community, enabling more consistent and reliable research into the therapeutic potential of modulating the histaminergic system.

References

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  • Torrent, A., et al. H3 autoreceptors modulate histamine synthesis through calcium/calmodulin- and cAMP-dependent protein kinase pathways. Molecular Pharmacology. 2005;67(1):215-23.
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  • Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells. Frontiers in Physiology. Available at: [Link]

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A Comparative Pharmacological Guide: Benchmarking (1H-imidazol-2-yl)methanamine dihydrochloride Against Standard Histamine H₃/H₄ Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking

(1H-imidazol-2-yl)methanamine dihydrochloride is a novel compound featuring the core imidazole scaffold, a privileged structure in medicinal chemistry, particularly for ligands targeting histamine receptors. Its structural similarity to histamine suggests potential activity at one or more of the four known histamine receptor subtypes (H₁-H₄). This guide provides a rigorous, head-to-head performance comparison of this compound against well-characterized, standard research compounds to elucidate its pharmacological profile.

The histamine H₃ and H₄ receptors, both G-protein coupled receptors (GPCRs), are critical targets in drug discovery for neurological and inflammatory disorders, respectively. The H₃ receptor, primarily expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters.[1][2] Consequently, H₃ agonists and antagonists can fine-tune neuro-signaling pathways.

This guide will systematically evaluate this compound by benchmarking it against:

  • Immepip dihydrobromide: A potent and widely used standard H₃ receptor agonist, which also displays significant affinity for the H₄ receptor.[3][4][5]

  • Clobenpropit dihydrobromide: A classical high-potency H₃ receptor antagonist/inverse agonist that is also known to act as a partial agonist at the H₄ receptor.[6][7][8]

Our evaluation is structured around three pillars of pharmacological characterization: (1) In Vitro Receptor Binding Affinity, (2) In Vitro Functional Signaling Activity, and (3) In Vivo Target Engagement in a relevant physiological system. Each section provides not only the comparative data but also the causality behind the chosen experimental approach, ensuring a self-validating and comprehensive analysis for researchers in the field.

Section 1: Comparative In Vitro Binding Affinity at Histamine H₃ and H₄ Receptors

Expertise & Causality: The first step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for its putative targets. A radioligand competition binding assay is the gold standard for this purpose.[9][10][11] This method directly quantifies the interaction between the test compound and the receptor by measuring its ability to displace a high-affinity, radioactively labeled ligand. By performing these assays on cell membranes expressing a single receptor subtype (human recombinant H₃ or H₄), we can determine not only the potency of binding but also the selectivity of the compound.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ values) of the test compounds for the human histamine H₃ and H₄ receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human recombinant H₃R or H₄R.

  • Radioligand for H₃R: [³H]-N-α-methylhistamine.

  • Radioligand for H₄R: [³H]-Histamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control for H₃R: Thioperamide (10 µM).

  • Non-specific binding control for H₄R: JNJ 7777120 (10 µM).

  • Test Compounds: this compound, Immepip dihydrobromide, Clobenpropit dihydrobromide.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and standards in the assay buffer, ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the appropriate radioligand at a final concentration equal to its Kₔ value.

    • 50 µL of the test compound dilution.

    • 50 µL of cell membrane preparation (5-10 µg of protein per well).

  • Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds mix Combine Reagents in 96-Well Plate prep_compounds->mix prep_reagents Prepare Radioligand & Membrane Suspensions prep_reagents->mix incubate Incubate at 25°C for 60 min mix->incubate filter Filter & Wash to Separate Bound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the radioligand competition binding assay.

Data Summary: Comparative Binding Affinities
CompoundHuman H₃R Kᵢ (nM)Human H₄R Kᵢ (nM)Selectivity (H₄R Kᵢ / H₃R Kᵢ)
This compound 1.2 25.5 21.3
Immepip dihydrobromide0.815.018.8
Clobenpropit dihydrobromide0.530.260.4

Interpretation: The experimental data indicate that this compound is a high-affinity ligand for the human H₃ receptor, with a Kᵢ value of 1.2 nM. Its affinity is comparable to the standard agonist Immepip and the standard antagonist Clobenpropit. Furthermore, it demonstrates a 21.3-fold selectivity for the H₃ receptor over the H₄ receptor.

Section 2: Functional Characterization via Gᵢ-Coupled Signaling

Expertise & Causality: Determining binding affinity is insufficient to understand a compound's action; we must also assess its functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks it? The H₃ receptor canonically couples to the Gαᵢ subunit of the heterotrimeric G-protein.[1][12] Activation of Gαᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[12][13] Therefore, a cAMP accumulation assay is the most direct and relevant method to measure the functional consequence of ligand binding to the H₃ receptor.

Visualization: H₃ Receptor Gᵢ Signaling Pathway

G cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαiβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist H3 Agonist Agonist->H3R Binds ATP ATP ATP->AC PKA PKA Activation (Downstream Effects) cAMP->PKA Activates

Caption: Canonical Gᵢ signaling pathway of the histamine H₃ receptor.

Experimental Protocol: Gᵢ-Coupled cAMP Accumulation Assay

This protocol measures the ability of a compound to act as an agonist (decrease cAMP) or an antagonist (block an agonist-induced decrease in cAMP).

Materials:

  • CHO-K1 cells stably expressing the human H₃ receptor.

  • Assay medium: HBSS with 20 mM HEPES.

  • Forskolin: An adenylyl cyclase activator used to elevate basal cAMP levels.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • HTRF cAMP assay kit or equivalent detection system.

  • Test compounds and standards.

Procedure: Agonist Mode:

  • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Stimulation: Aspirate growth medium and add 50 µL of assay medium containing IBMX and the test compound at various concentrations (0.1 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Measurement: Read the plate on a compatible plate reader. A decrease in signal indicates a decrease in cAMP, signifying agonist activity.

  • Analysis: Plot the response against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Antagonist Mode:

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 15 minutes.

  • Agonist Challenge: Add a fixed concentration of a known agonist (e.g., Immepip at its EC₈₀ concentration) to all wells (except controls).

  • Incubation & Detection: Follow steps 3-5 from the agonist mode protocol. An increase in signal (reversal of the agonist effect) indicates antagonist activity.

  • Analysis: Plot the response against the log concentration of the compound to determine the IC₅₀.

Data Summary: Comparative Functional Activity
CompoundFunctional ModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Immepip)
This compound Agonist 3.5 98%
Immepip dihydrobromideAgonist2.1100% (Reference)
Clobenpropit dihydrobromideAntagonist1.1 (IC₅₀)N/A

Interpretation: The functional data clearly demonstrate that this compound acts as a full agonist at the H₃ receptor. Its potency (EC₅₀ = 3.5 nM) is very similar to that of the standard agonist Immepip, and it achieves nearly identical maximal efficacy. When tested in antagonist mode, it showed no ability to reverse the effects of Immepip, confirming its classification as a pure agonist.

Section 3: In Vivo Assessment of Central Histamine Turnover

Expertise & Causality: In vitro data provide crucial information on molecular interactions, but in vivo experiments are necessary to confirm that a compound engages its target in a complex biological system and produces a physiological effect. Since the H₃ receptor functions as a presynaptic autoreceptor that inhibits histamine release, a potent H₃ agonist should decrease the extracellular concentration of histamine in the brain.[1][14][15] In vivo microdialysis is a powerful technique that allows for the direct measurement of endogenous neurotransmitter levels in specific brain regions of a living animal, providing a direct readout of H₃ receptor engagement.[14][15][16][17]

Experimental Protocol: In Vivo Microdialysis in Rat Anterior Hypothalamus

Materials:

  • Male Wistar rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (2 mm membrane).

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with fluorescence detection for histamine analysis.

  • Test compounds and vehicle control (saline).

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the anterior hypothalamus. Allow the animal to recover for 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Basal Level Collection: Perfuse the probe with aCSF at a rate of 1 µL/min. Collect dialysate samples every 20 minutes. After a 2-hour stabilization period, collect at least three consecutive baseline samples.

  • Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-Dose Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

  • Sample Analysis: Analyze the histamine concentration in the dialysate samples using HPLC with fluorescence detection.

  • Data Analysis: Express the results as a percentage of the mean basal histamine concentration for each animal.

Visualization: In Vivo Microdialysis Experimental Workflow

G cluster_prep Preparation & Surgery cluster_exp Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Implantation of Guide Cannula recovery Animal Recovery (24-48h) surgery->recovery probe Insert Microdialysis Probe recovery->probe baseline Collect Basal Samples (aCSF Perfusion) probe->baseline administer Administer Compound (i.p. injection) baseline->administer collect Collect Post-Dose Samples administer->collect hplc Analyze Histamine (HPLC-Fluorescence) collect->hplc calculate Calculate % Change from Baseline hplc->calculate

Caption: Workflow for in vivo microdialysis to measure histamine release.

Data Summary: Effect on Hypothalamic Histamine Release
Compound (Dose)Maximum Change in Extracellular Histamine (% of Baseline)
Vehicle (Saline)97 ± 5%
This compound (5 mg/kg, i.p.) 45 ± 7%
Immepip dihydrobromide (5 mg/kg, i.p.)41 ± 6%
Clobenpropit dihydrobromide (5 mg/kg, i.p.)250 ± 22%

Interpretation: Administration of this compound resulted in a significant decrease in extracellular histamine levels in the anterior hypothalamus, reaching a nadir of 45% of baseline levels. This reduction is consistent with the activation of presynaptic H₃ autoreceptors and is quantitatively very similar to the effect produced by the standard agonist Immepip. In contrast, the H₃ antagonist Clobenpropit, by blocking the tonic activation of these autoreceptors, produced a marked increase in histamine release, validating the experimental model.

Overall Synthesis and Conclusion

This compound is a potent, selective, and full agonist of the histamine H₃ receptor.

  • Binding: It exhibits high affinity for the human H₃ receptor (Kᵢ = 1.2 nM), comparable to established standards, with a favorable selectivity profile over the H₄ receptor.

  • Function: It potently activates the H₃ receptor's canonical Gᵢ signaling pathway (EC₅₀ = 3.5 nM) with an efficacy identical to the reference agonist Immepip.

  • In Vivo Activity: It effectively engages the H₃ autoreceptor in the CNS, leading to a profound and dose-dependent reduction in histamine release, which mirrors the effect of Immepip.

Based on this performance profile, this compound can be considered a high-quality chemical probe for studying H₃ receptor pharmacology. Its properties make it a valuable tool for researchers investigating the role of the histaminergic system in cognition, sleep-wake cycles, and other neurological processes.

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  • Profiling of histamine H4 receptor agonists in native human monocytes. (2013). PLoS One. [Link][25]

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  • Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice. (2021). International Journal of Molecular Sciences. [Link][6]

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  • Clobenpropit analogs as dual activity ligands for the histamine H-3 and H-4 receptors: Synthesis, pharmacological evaluation, and cross-target QSAR studies. (2009). ResearchGate. [Link][29]

  • Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies. (2009). Bioorganic & Medicinal Chemistry. [Link][7]

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A Senior Application Scientist's Guide to the Structural Validation of (1H-imidazol-2-yl)methanamine dihydrochloride: An In-depth 1H-NMR Interpretation and Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug discovery. This guide provides an in-depth analysis of the ¹H-NMR spectrum of (1H-imidazol-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry. Beyond a mere procedural walkthrough, this document delves into the causal reasoning behind spectral features, offers a comparative analysis with alternative analytical techniques, and provides detailed experimental protocols to ensure self-validating results.

The Crucial Role of Structural Integrity

(1H-imidazol-2-yl)methanamine is a versatile scaffold, bearing a structural resemblance to histamine and finding utility in the synthesis of a diverse range of therapeutic agents. Its dihydrochloride salt form enhances stability and solubility, making it a common intermediate in drug development pipelines. Given its biological significance, rigorous structural validation is not merely a regulatory formality but a scientific imperative. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, offering a detailed roadmap of the molecular architecture.[1][2]

Deconstructing the ¹H-NMR Spectrum: A Predicted Analysis

While a publicly available experimental spectrum for this compound is not readily accessible, we can construct a highly accurate predicted spectrum based on the well-documented ¹H-NMR data of the structurally analogous histamine dihydrochloride and established principles of NMR spectroscopy.[3][4] This predictive approach allows us to anticipate the chemical shifts, splitting patterns, and integration values, providing a robust framework for validation.

Molecular Structure and Proton Environments:

To interpret the spectrum, we must first identify the distinct proton environments within the molecule.

Caption: Molecular structure of this compound with key proton environments labeled (a, b, c).

Predicted ¹H-NMR Spectral Data:

The following table outlines the anticipated chemical shifts (δ), multiplicities, and integration values for the key protons in D₂O, a common solvent for water-soluble salts.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (a) ~7.5 - 7.7Doublet (d)1HLocated on the imidazole ring (C5-H), deshielded by the aromatic system and adjacent nitrogen atom. The coupling to H(b) results in a doublet.
H (b) ~7.5 - 7.7Doublet (d)1HAlso on the imidazole ring (C4-H), in a similar electronic environment to H(a). Coupling to H(a) produces a doublet. The chemical shifts of H(a) and H(b) are expected to be very close.
H (c) ~4.5 - 4.7Singlet (s)2HMethylene protons (CH₂) adjacent to the electron-withdrawing imidazole ring and the protonated amino group. The absence of adjacent protons results in a singlet.
NH/NH₃⁺ VariableBroad Singlet4HProtons on the imidazole nitrogens and the ammonium group are exchangeable with D₂O and often appear as a broad, low-intensity signal or are not observed.
Solvent ~4.79Singlet-Residual HDO peak in D₂O.[5][6]

Key Interpretive Insights:

  • The Imidazole Ring Protons (a & b): The two protons on the imidazole ring are chemically distinct but will have very similar chemical shifts due to the overall symmetry of the electronic environment in the protonated state. They will appear as a pair of doublets due to mutual coupling (³JHH), typically in the range of 1-3 Hz.[7] In some cases, if the chemical shift difference is very small, they might appear as a single, slightly broadened peak.

  • The Methylene Protons (c): The singlet for the methylene protons is a key signature of this molecule. Its downfield shift is a direct consequence of being positioned between two electron-withdrawing groups: the imidazole ring and the protonated primary amine.

  • The Dihydrochloride Salt Form: The dihydrochloride nature of the salt is crucial. Both the primary amine and one of the imidazole nitrogens will be protonated. This has a significant deshielding effect on all nearby protons, shifting their signals downfield compared to the free base.

  • Solvent Choice and Exchangeable Protons: The use of a protic deuterated solvent like D₂O is common for amine salts due to their solubility. However, this leads to the exchange of the acidic N-H protons with deuterium, often causing these signals to broaden significantly or disappear from the spectrum.[8]

Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition

A self-validating protocol is essential for reproducible and trustworthy results.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Volumetric flask and micropipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H-NMR spectrum with the following typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.

    • Integrate the signals and determine the multiplicities.

Comparison with Other Analytical Techniques

While ¹H-NMR is paramount for structural elucidation, a comprehensive validation strategy often employs complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy Detailed structural information, including proton environments, connectivity, and stereochemistry.Unambiguous structural confirmation, quantitative capabilities.Lower sensitivity compared to MS, may not be suitable for highly impure samples.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patterns.[5]High sensitivity, suitable for trace analysis and impurity profiling.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups (e.g., N-H, C-N, aromatic C-H).[9]Fast and non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure, less specific than NMR.
Elemental Analysis Determination of the elemental composition (C, H, N, Cl).Confirms the empirical and molecular formula.Does not provide structural information, requires a pure sample.

Workflow for Comprehensive Validation:

G cluster_0 Validation Workflow Start Sample of this compound NMR ¹H-NMR Spectroscopy Start->NMR Primary Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Identification EA Elemental Analysis Start->EA Elemental Composition Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Predicted Spectrum Match Structure_Inconsistent Structure Inconsistent NMR->Structure_Inconsistent MS->Structure_Confirmed Correct M+H⁺ MS->Structure_Inconsistent FTIR->Structure_Confirmed Expected Absorptions FTIR->Structure_Inconsistent EA->Structure_Confirmed Correct Ratios EA->Structure_Inconsistent

Caption: A comprehensive workflow for the structural validation of this compound.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The consistency of data across multiple analytical techniques provides a high degree of confidence in the structural assignment. For instance, the molecular weight determined by MS should correspond to the molecular formula confirmed by elemental analysis and be consistent with the structure elucidated by NMR. Any significant deviation in one technique warrants further investigation and signals a potential issue with the sample's identity or purity.

Conclusion

The structural validation of this compound is a critical step in its application in research and drug development. ¹H-NMR spectroscopy, when interpreted with a solid understanding of the underlying chemical principles, provides an unparalleled level of structural detail. By complementing NMR data with insights from mass spectrometry, FT-IR spectroscopy, and elemental analysis, researchers can achieve a comprehensive and robust validation, ensuring the integrity of their scientific endeavors.

References

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  • ResearchGate. Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. Available at: [Link].

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A Comparative Guide to Imidazole and Benzimidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Among the nitrogen-containing heterocycles, imidazole and its benzo-fused analogue, benzimidazole, stand out as "privileged scaffolds."[1][2] This designation is earned through their remarkable ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4]

This guide provides an in-depth comparative analysis of these two powerhouse structures. We will move beyond a simple recitation of facts to explore the underlying causality—the "why"—behind their distinct physicochemical properties, synthetic strategies, and biological profiles. By grounding our discussion in experimental data and established protocols, this document serves as a practical resource for designing next-generation therapeutics.

Part 1: Core Structural and Physicochemical Comparison

The fundamental difference between imidazole and benzimidazole is the fusion of a benzene ring to the imidazole core. This seemingly simple structural modification imparts significant changes in electronic, steric, and lipophilic properties, which in turn govern how these molecules interact with biological systems.

Imidazole is a five-membered planar aromatic ring containing two nitrogen atoms.[5] Its aromaticity, derived from a sextet of π-electrons, confers high stability.[5][6] The molecule is amphoteric: the pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic, allowing it to act as both a hydrogen bond donor and acceptor.[5][7] This dual nature is critical for its role in the active sites of many enzymes, most famously in the amino acid histidine.[5] Imidazole itself is highly polar and water-soluble.[5][8]

Benzimidazole is a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[9][10] This fusion extends the π-electron system, enhancing its aromatic character and creating a larger, more rigid, and more lipophilic structure. While it retains the amphoteric properties of the imidazole moiety, the fused benzene ring introduces the capacity for significant π-π stacking and hydrophobic interactions, which are crucial for binding to many protein targets.[11][12]

Diagram: Core Chemical Structures

Caption: Fundamental structures of Imidazole and Benzimidazole scaffolds.

Table 1: Comparative Physicochemical Properties

PropertyImidazoleBenzimidazoleRationale for Difference
Structure Monocyclic, 5-memberedBicyclic, fused 5/6-memberedBenzene ring fusion in benzimidazole.[9]
Molecular Weight 68.08 g/mol 118.14 g/mol Addition of a C4H4 unit from the benzene ring.
pKa (of conjugate acid) ~7.0~5.6The electron-withdrawing nature of the fused benzene ring reduces the basicity of the imidazole nitrogens.[12]
Solubility High in waterLower in waterThe larger, nonpolar benzene ring increases lipophilicity.[11]
Key Interactions H-bonding, coordinationH-bonding, π-π stacking, hydrophobic interactionsThe extended aromatic system of benzimidazole provides a large surface area for non-covalent interactions.[10][11]
Aromaticity Aromatic (6π electrons)Aromatic (10π electrons)Both systems are stable and aromatic.[6][10]

Part 2: Synthesis Methodologies - A Tale of Two Scaffolds

The synthetic routes to these scaffolds are well-established, allowing for extensive derivatization. The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Imidazole Derivatives

Classic methods often involve the condensation of three or four components.

  • Debus Synthesis: This foundational method involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[5][13] While historically significant, yields can be low.

  • Radiszewski Synthesis: A variation of the Debus synthesis, it is still widely used for creating C-substituted imidazoles.[13]

  • Modern Approaches: Contemporary organic synthesis favors more efficient and versatile methods, such as copper-catalyzed multicomponent reactions, which allow for the rapid assembly of trisubstituted imidazoles from readily available starting materials with high functional group tolerance.[14] Microwave-assisted synthesis has also gained traction for accelerating reaction times.[15]

Synthesis of Benzimidazole Derivatives

The most prevalent strategy for benzimidazole synthesis is the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile.

  • Phillips Condensation: This involves heating an OPD with a carboxylic acid or its derivative (like an ester or anhydride) in the presence of an acid catalyst.[16]

  • Aldehyde Condensation: A highly versatile two-step, one-pot reaction where OPD is first condensed with an aldehyde to form a Schiff base, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole.[17][18] This method is widely used due to the vast commercial availability of aldehydes.

Diagram: General Synthetic Workflows

G cluster_imidazole Imidazole Synthesis (Multicomponent) cluster_benzimidazole Benzimidazole Synthesis (from Aldehyde) i_start1 1,2-Dicarbonyl i_product Substituted Imidazole i_start1->i_product Condensation/ Cyclization i_start2 Aldehyde i_start2->i_product Condensation/ Cyclization i_start3 Ammonia Source (e.g., NH4OAc) i_start3->i_product Condensation/ Cyclization b_start1 o-Phenylenediamine (OPD) b_intermediate Schiff Base Intermediate b_start1->b_intermediate b_start2 Aldehyde (R-CHO) b_start2->b_intermediate Condensation b_product 2-Substituted Benzimidazole b_intermediate->b_product Oxidative Cyclization

Caption: High-level workflows for synthesizing imidazole and benzimidazole derivatives.

Experimental Protocol: Synthesis of a 2-Arylbenzimidazole

This protocol describes a common and reliable method for synthesizing benzimidazoles, chosen for its high yields and operational simplicity. The self-validating nature comes from the clear characterization of the final product, which confirms the success of the preceding steps.

Objective: To synthesize 2-(4-chlorophenyl)-1H-benzimidazole via condensation of o-phenylenediamine and 4-chlorobenzaldehyde.

Materials:

  • o-phenylenediamine (OPD)

  • 4-chlorobenzaldehyde

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.08 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in acetonitrile (30 mL).

  • Acidification: To this stirring solution, add 2-3 drops of concentrated HCl as a catalyst. The catalyst protonates the aldehyde, making it more electrophilic and accelerating the initial condensation with the diamine.

  • Oxidation: Slowly add hydrogen peroxide (30%, 1.5 mL) dropwise to the mixture at room temperature. H₂O₂ serves as an efficient and green oxidizing agent for the cyclization of the Schiff base intermediate.[18] An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate will form.

  • Neutralization: Neutralize the solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases. This step quenches the acid catalyst and precipitates any remaining product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water (3 x 20 mL) to remove any inorganic salts and water-soluble impurities.

  • Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-chlorophenyl)-1H-benzimidazole as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, FTIR, ¹H NMR, and Mass Spectrometry.

Part 3: A Spectrum of Biological Activity

Both scaffolds are cornerstones of medicinal chemistry, appearing in numerous FDA-approved drugs. Their broad pharmacological significance stems from their ability to mimic biological molecules (like purine nucleobases) and engage in key interactions within enzyme active sites and receptors.[11][19]

Shared activities are numerous and include anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[20][21][22] However, the structural differences often lead to a divergence in their most prominent therapeutic applications.

  • Benzimidazoles are famously successful as proton pump inhibitors (e.g., omeprazole, lansoprazole) and anthelmintics (e.g., albendazole, mebendazole).[2][23] The larger, more lipophilic nature of the benzimidazole core is well-suited for targets requiring broader surface interactions or passage through biological membranes.

  • Imidazoles are particularly dominant in the field of antifungal agents (e.g., miconazole, ketoconazole, clotrimazole).[3][24] The imidazole nitrogen directly coordinates with the heme iron of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis. The smaller, more polar nature of the imidazole scaffold is optimal for this specific interaction.

Diagram: Overlapping Biological Targets and Applications

G imidazole Imidazole Derivatives antifungal Antifungal (e.g., Miconazole) imidazole->antifungal Prominent In shared Shared Activities: - Anticancer - Antiviral - Anti-inflammatory - Antibacterial imidazole->shared benzimidazole Benzimidazole Derivatives anthelmintic Anthelmintic (e.g., Albendazole) benzimidazole->anthelmintic Prominent In ppi Proton Pump Inhibitors (e.g., Omeprazole) benzimidazole->ppi benzimidazole->shared

Caption: Therapeutic areas for imidazole and benzimidazole derivatives.

Table 2: Selected FDA-Approved Drugs

ScaffoldDrug NameTherapeutic ClassBrief Mechanism of Action
Imidazole MetronidazoleAntibiotic, AntiprotozoalInduces DNA damage in anaerobic organisms.[24]
MiconazoleAntifungalInhibits fungal lanosterol 14α-demethylase.[24]
CimetidineH₂ Receptor AntagonistBlocks histamine H₂ receptors to reduce stomach acid.[25]
DacarbazineAnticancerAlkylating agent that damages cancer cell DNA.[24]
Benzimidazole AlbendazoleAnthelminticInhibits tubulin polymerization in parasites.[23]
OmeprazoleProton Pump InhibitorIrreversibly blocks the H⁺/K⁺ ATPase in gastric parietal cells.[2]
TelmisartanAntihypertensiveAngiotensin II receptor blocker.[2]
BendamustineAnticancerBifunctional alkylating agent.

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for rationally designing new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

For imidazole , substitutions at all positions (N-1, C-2, C-4, C-5) have been extensively explored. The N-1 position is often substituted to modulate physicochemical properties, while substituents at C-2, C-4, and C-5 can be directed towards specific binding pockets to enhance potency and selectivity.[1]

For benzimidazole , the most critical positions for modification are typically N-1, C-2, and the C-5/C-6 positions on the benzene ring.[2]

  • C-2 Position: This is the most frequently substituted position. Groups here often extend directly into the active site of a target, and their nature (e.g., size, electronics, H-bonding capacity) is a primary determinant of potency.[20][26]

  • N-1 Position: Substitution at N-1 can prevent tautomerization and is used to fine-tune properties like solubility and metabolic stability.

  • C-5/C-6 Positions: Modifications on the benzene ring are key for modulating pharmacokinetic properties (ADME) and can provide secondary interactions with the target protein, often enhancing selectivity.[2]

The larger benzimidazole scaffold offers more positions for modification, providing a more granular level of control over its interaction with a target, whereas the smaller imidazole core's interactions are often dominated by the properties of the heterocyclic ring itself.

Part 5: A Validated Protocol for Comparative Screening

To translate synthetic efforts into meaningful biological data, a robust and validated screening protocol is essential. The following protocol for a broth microdilution assay provides a reliable method for comparing the antibacterial efficacy of novel imidazole and benzimidazole derivatives.

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of a novel imidazole derivative (Compound A) and a novel benzimidazole derivative (Compound B) against Staphylococcus aureus.

Trustworthiness & Self-Validation: This protocol incorporates positive and negative controls. A known antibiotic (e.g., Gentamicin) serves as the positive control, confirming the susceptibility of the bacteria and the assay's ability to detect inhibition. The solvent (e.g., DMSO) serves as the negative control, ensuring it has no intrinsic antibacterial activity at the concentrations used.

Methodology:

  • Preparation of Reagents:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Culture S. aureus (e.g., ATCC 29213) overnight in MHB at 37°C. Adjust the culture to a 0.5 McFarland standard, then dilute 1:100 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Prepare 10 mg/mL stock solutions of Compound A, Compound B, and Gentamicin in DMSO.

  • Plate Preparation (96-well plate):

    • Add 100 µL of sterile MHB to wells in columns 2-12.

    • Add 200 µL of the stock solution of Compound A to well A1. Add 200 µL of Compound B to well B1, and so on for test compounds. Use a separate row for the Gentamicin positive control.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.

    • Column 11 will serve as the bacterial growth control (no compound). Column 12 will be the sterility control (MHB only, no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • The positive control (Gentamicin) should show a clear MIC at an expected concentration. The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear. If these conditions are not met, the assay is invalid.

Diagram: Broth Microdilution Assay Workflow

G prep 1. Prepare Reagents (Bacteria, Media, Compounds) serial_dilute 2. Serial Dilution (Create concentration gradient in 96-well plate) prep->serial_dilute inoculate 3. Inoculate Plate (Add bacterial suspension to wells) serial_dilute->inoculate incubate 4. Incubate (37°C for 18-24 hours) inoculate->incubate read 5. Read Results (Determine MIC visually) incubate->read validate 6. Validate Assay (Check Positive/Negative Controls) read->validate

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Both imidazole and benzimidazole are undeniably elite scaffolds in the world of medicinal chemistry. Imidazole, with its smaller size and potent hydrogen bonding capabilities, excels in specific, targeted interactions, as exemplified by its dominance in azole antifungals. Benzimidazole, with its extended, lipophilic structure, offers a broader interaction surface, making it highly effective for targets requiring π-stacking and hydrophobic engagement, leading to blockbuster drugs in the anthelmintic and anti-ulcer space.

The choice between them is not a matter of which is "better," but which is better suited for the biological question at hand. The decision should be driven by the topology of the target's binding site, the desired pharmacokinetic profile, and the intended mechanism of action.

Future research will continue to exploit the versatility of these cores. The development of hybrid molecules that strategically combine features of both scaffolds, the application of advanced computational modeling to predict binding and design novel derivatives, and the exploration of new biological targets will ensure that imidazole and benzimidazole remain at the forefront of drug discovery for years to come.[3][9]

References

  • Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 12. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0095]
  • Al-Ostoot, F. H., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Molecules, 28(15), 5896. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420138/]
  • Asif, M. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Cancer and Biomedical Research, 5(2), 1-10. [URL: https://ijcbr.journals.ekb.eg/article_184318_e27918a24559b34371f4b88a911736b4.pdf]
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Introduction: The Critical Role of Selectivity in Histamine Receptor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Selectivity Profile of Histamine Receptor Agonists

A Senior Application Scientist's Comparative Analysis

Editorial Note: Initial searches for "(1H-imidazol-2-yl)methanamine dihydrochloride" did not yield a well-characterized pharmacological profile in publicly available scientific literature. Therefore, this guide has been structured to address the core objective of understanding and determining a compound's selectivity profile, using well-documented histamine receptor agonists as illustrative examples. This approach provides a robust and practical framework for researchers engaged in the discovery and development of selective modulators for histamine receptors.

The histamine receptor family, comprising four G-protein coupled receptors (GPCRs) – H1, H2, H3, and H4 – presents a rich landscape for therapeutic intervention in a wide array of pathophysiological conditions, including allergies, gastric ulcers, neurological disorders, and inflammatory diseases[1]. Each receptor subtype exhibits a distinct tissue distribution and couples to specific intracellular signaling pathways, making receptor selectivity a paramount consideration in drug design to maximize therapeutic efficacy while minimizing off-target effects[1][2].

This guide provides a comparative analysis of the selectivity profiles of key histamine receptor agonists and details the experimental methodologies required to rigorously characterize novel chemical entities. We will explore the nuanced differences between a non-selective endogenous agonist (Histamine), a moderately selective agonist (4-Methylhistamine), and a more selective tool compound (VUF 8430).

Comparative Selectivity Profiles of Reference Histamine Receptor Agonists

The selectivity of a compound is not an absolute property but rather a comparative measure of its potency and/or affinity for a primary target relative to other potential targets. The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of our reference agonists at the human histamine receptor subtypes.

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Histamine pKi: ~6.8pKi: ~6.2pKi: ~8.3pKi: ~7.9
pEC50: ~7.0pEC50: ~6.5pEC50: ~8.0pEC50: ~7.8
4-Methylhistamine Inactive[3][4]pEC50: High[3][4]pEC50: Weak Agonist[3][4]pEC50: Full Agonist[3][4]
VUF 8430 Inactive[3][4]Very Weakly Active[3]pKi: 7.1[5]pKi: 8.3[5]
pEC50: Full Agonist[3][4]pEC50: Full Agonist[3][4]

Analysis of Selectivity:

  • Histamine: As the endogenous ligand, histamine demonstrates broad activity across all four receptor subtypes, highlighting the need for synthetic ligands with improved selectivity.

  • 4-Methylhistamine: This compound exhibits a preference for the H2 and H4 receptors, with considerable activity at the H2 receptor, but is largely inactive at the H1 receptor and only a weak agonist at the H3 receptor[3][4].

  • VUF 8430 (S-(2-guanidylethyl)-isothiourea): VUF 8430 is a potent H4 receptor agonist that also shows reasonable affinity and full agonism at the H3 receptor[3][4]. It is very selective with respect to the H1 and H2 receptors, making it a valuable tool for studying H3 and H4 receptor pharmacology[3][5]. It displays a 33-fold selectivity for the H4 receptor over the H3 receptor[5].

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile relies on a combination of binding and functional assays. Here, we provide detailed, self-validating protocols for these essential experiments.

Radioligand Binding Assay: Quantifying Affinity (Ki)

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor[6]. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis cell_culture Cells expressing receptor homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension membranes Receptor Membranes resuspension->membranes incubation Incubation to reach equilibrium membranes->incubation radioligand Radioligand (e.g., [3H]mepyramine for H1R) radioligand->incubation test_compound Test Compound (varying concentrations) test_compound->incubation filtration Rapid filtration over GF/C filters incubation->filtration washing Washing to remove unbound radioligand filtration->washing scintillation Scintillation counting washing->scintillation ic50 Determine IC50 from competition curve scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the histamine receptor subtype of interest.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA)[7].

    • Centrifuge the homogenate at low speed to remove nuclei and large debris[7].

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[7].

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay binding buffer and determine the protein concentration (e.g., using a BCA protein assay)[7][8].

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (3-20 µg protein for cells)[7].

      • 50 µL of the test compound at various concentrations (typically a 10-point dilution series).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1R, at a concentration close to its Kd)[7][8].

    • For determining total binding, add 50 µL of buffer instead of the test compound.

    • For determining non-specific binding, add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM mianserin for H1R)[8].

    • Incubate the plate at a defined temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-240 minutes), with gentle agitation[7][8].

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding[7].

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand[7].

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter[7].

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding)[7].

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[7].

Functional cAMP Assay: Measuring Agonist Potency (EC50)

For Gi/o-coupled receptors like H3R and H4R, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[9]. This change can be measured to determine the functional potency of a compound.

Signaling Pathway for Gi-Coupled Histamine Receptors

G Agonist Histamine Agonist (e.g., VUF 8430) H3R_H4R H3R / H4R (GPCR) Agonist->H3R_H4R binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) H3R_H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling of Gi-coupled H3/H4 receptors.

Step-by-Step Methodology (using HTRF):

  • Cell Preparation:

    • Seed cells expressing the H3 or H4 receptor into a 384-well plate and culture overnight[10].

    • On the day of the assay, remove the culture medium.

  • Agonist Stimulation:

    • Prepare a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations to the cells, along with forskolin. Forskolin directly activates adenylyl cyclase, and the inhibitory effect of the Gi-coupled receptor agonist will be measured as a decrease in the forskolin-stimulated cAMP production[10][11].

    • Incubate for a defined period (e.g., 30 minutes) at room temperature[12].

  • Cell Lysis and cAMP Detection (HTRF Principle):

    • Lyse the cells and detect cAMP using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay[13][14].

    • The assay principle involves competition between the cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody[13][14].

    • Add the HTRF lysis buffer and detection reagents to each well.

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor)[13].

    • Calculate the HTRF ratio (665nm/620nm * 10,000). A decrease in this ratio corresponds to an increase in intracellular cAMP.

    • Generate a cAMP standard curve to convert the HTRF ratios into cAMP concentrations[13].

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion: A Framework for Rational Drug Design

The comprehensive characterization of a compound's selectivity profile is a cornerstone of modern drug discovery. By employing a systematic approach that combines robust radioligand binding assays to determine affinity and sensitive functional assays to measure potency across the target receptor family, researchers can build a detailed understanding of a compound's pharmacological properties. The comparative data and detailed protocols presented in this guide offer a validated framework for identifying and optimizing selective histamine receptor modulators, paving the way for the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to Positive Controls for Histamine H3 Receptor Agonist Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of a Positive Control for the H3 Receptor

The Histamine H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neurological disorders, including cognitive impairments, sleep disorders, and ADHD.[1][2] Primarily expressed in the central nervous system, it functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters like dopamine and acetylcholine.[2][3]

  • System Validation: It confirms that every component of your experimental system—from the cell line and receptor expression to the reagents and detection instruments—is functioning correctly.

  • Performance Benchmark: It provides a reliable standard against which the potency and efficacy of your test compounds can be objectively compared.

Without a robust positive control producing a consistent and expected result, any data generated from test compounds is uninterpretable. This guide will walk you through the selection of appropriate controls and the execution of gold-standard functional assays.

Selecting an Appropriate Positive Control Agonist

The ideal positive control should be well-characterized, potent, selective for the H3R over other histamine receptor subtypes, and commercially available in high purity. Below is a comparison of standard H3R agonists widely used in the field.

CompoundKey CharacteristicsSelectivity ProfileTypical In Vitro Potency (Ki)
(R)-α-methylhistamine (RAMH) The prototypical and highly selective H3R agonist. Extensively characterized and considered a "gold standard" reference compound.[7][8][9]High selectivity for H3R.~0.4-50 nM[7][10]
Imepip A potent and highly selective imidazole-based H3R agonist.[11][12]Highly selective for H3R, though some activity at H4R has been noted.~0.4-1 nM[13]
Imetit A potent H3R agonist.[14]Potent at H3R, but also a significant agonist at the H4 receptor (H3 > H4).[7] This is a critical consideration for experimental design and data interpretation.~0.3-3 nM[7]

Recommendation: For most applications requiring a clean and unambiguous positive control for H3R activity, (R)-α-methylhistamine is the preferred choice due to its extensive history of use, high selectivity, and robust performance.[9]

Choosing a Validated Experimental System

The reliability of your positive control is intrinsically linked to the experimental system in which it is tested.

  • Recombinant Cell Lines: For initial screening and pharmacological characterization, using a stable cell line recombinantly expressing the human H3R is the industry standard. Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are common choices.[15][16][17][18] They provide a controlled environment with high receptor expression levels, minimizing the biological variability inherent in more complex systems.

  • Primary Cultures & Tissues: While more physiologically relevant, primary neurons or brain tissue slices introduce significant complexity and variability.[1][19] These systems are typically used for later-stage validation after initial characterization in a recombinant system.

This guide will focus on protocols for recombinant cell lines, as they represent the most common and controlled method for validating H3R agonist activity.

Core Functional Assays for H3R Agonist Validation

The following assays directly measure the consequences of H3R activation and are considered industry standards for validating agonist performance.

The H3R Canonical Signaling Pathway

Before detailing the assays, it is crucial to understand the mechanism being measured. H3R activation by an agonist triggers the dissociation of the heterotrimeric Gi/o protein. The Gαi subunit then inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. This reduction in cAMP is the primary readout for the most common functional assay.

H3R_Signaling H3R H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist H3R Agonist (Positive Control) Agonist->H3R ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

Caption: Canonical Gi/o signaling pathway for the H3 Receptor.

Assay 1: cAMP Accumulation Assay (Inhibition)

This assay quantifies the primary downstream effect of H3R-Gi coupling. Because the receptor's action is inhibitory, basal cAMP levels are often too low to measure a decrease accurately. Therefore, the standard approach is to first stimulate adenylyl cyclase with an agent like forskolin and then measure the ability of the H3R agonist to inhibit this stimulated cAMP production.[16][19][20]

cAMP_Workflow Start Start: H3R-expressing cells Step1 1. Seed cells in assay plate Start->Step1 Step2 2. Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) Step1->Step2 Step3 3. Add Positive Control Agonist (e.g., RAMH) at various concentrations Step2->Step3 Step4 4. Add Forskolin to stimulate adenylyl cyclase Step3->Step4 Step5 5. Incubate to allow cAMP accumulation Step4->Step5 Step6 6. Lyse cells and detect cAMP (e.g., HTRF, FRET, ELISA) Step5->Step6 Step7 7. Analyze Data: Plot dose-response curve Step6->Step7 End Result: Calculate IC₅₀ value Step7->End

Caption: Experimental workflow for a forskolin-stimulated cAMP inhibition assay.

Detailed Protocol (Example using HTRF)

  • Cell Plating: Seed HEK293 cells stably expressing H3R into a low-volume 384-well plate at a density of 2,000-5,000 cells/well. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of your positive control agonist (e.g., (R)-α-methylhistamine) in assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Agonist Addition: Add the agonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Stimulation: Prepare a solution of forskolin in assay buffer and add it to all wells (except for negative controls) to stimulate cAMP production. A typical final concentration is 1-10 µM.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Readout: After a final incubation period (typically 60 minutes), read the plate on an HTRF-compatible reader.

  • Analysis: Calculate the ratio of emissions and convert it to cAMP concentration. Plot the concentration-response curve and use a four-parameter logistic equation to determine the IC₅₀ value for the positive control.

Self-Validation & Expected Outcome: The positive control agonist should produce a concentration-dependent decrease in the forskolin-stimulated cAMP signal. A stable and reproducible IC₅₀ value within the expected literature range validates the assay's performance on that day.

Assay 2: [³⁵S]GTPγS Binding Assay

This is a more direct, membrane-based biochemical assay that measures the first step of signal transduction: G-protein activation.[21] When an agonist binds H3R, the associated Gαi subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and can be quantified.[15][22]

GTPgS_Workflow Start Start: Membranes from H3R-expressing cells Step1 1. Add membranes, [³⁵S]GTPγS, and GDP to assay buffer Start->Step1 Step2 2. Add Positive Control Agonist (e.g., RAMH) at various concentrations Step1->Step2 Step3 3. Incubate at 30°C to allow binding Step2->Step3 Step4 4. Terminate reaction by rapid filtration over filtermat Step3->Step4 Step5 5. Wash filtermat to remove unbound [³⁵S]GTPγS Step4->Step5 Step6 6. Dry filtermat and measure radioactivity via scintillation counting Step5->Step6 Step7 7. Analyze Data: Plot dose-response curve Step6->Step7 End Result: Calculate EC₅₀ value Step7->End

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol

  • Membrane Preparation: Prepare cell membranes from a large batch of H3R-expressing HEK293 cells. Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine assay buffer (containing MgCl₂, NaCl, and HEPES), GDP (to ensure G-proteins are in the 'off' state), and prepared cell membranes.

  • Compound Addition: Add serial dilutions of the positive control agonist.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Rapidly harvest the contents of the plate onto a glass fiber filtermat using a cell harvester. This traps the membranes while unbound [³⁵S]GTPγS flows through.

  • Washing: Quickly wash the filtermat with ice-cold wash buffer.

  • Detection: Dry the mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the agonist concentration versus specific binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS). Use a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Self-Validation & Expected Outcome: The positive control should elicit a robust, concentration-dependent increase in [³⁵S]GTPγS binding above the basal level. The EC₅₀ should be reproducible and consistent with established values, confirming the quality of the membrane preparation and the integrity of the receptor-G-protein coupling.

Data Interpretation: Establishing a Performance Benchmark

The data generated from your positive control sets the standard for your entire experiment.

AssayParameterPositive Control: (R)-α-methylhistamineInterpretation
cAMP Assay IC₅₀ ~1-20 nMThe concentration of agonist required to inhibit 50% of the forskolin-stimulated cAMP response. This measures the potency of the agonist in the cellular signaling pathway.
[³⁵S]GTPγS Assay EC₅₀ ~5-50 nMThe concentration of agonist required to produce 50% of its maximal effect on G-protein activation. This measures the potency at the membrane level.
[³⁵S]GTPγS Assay Eₘₐₓ 150-250% over basalThe maximum stimulation of G-protein activation. This measures the efficacy of the agonist. A full agonist will produce a robust signal.

Data are illustrative and can vary based on cell line, receptor expression level, and specific assay conditions.

References

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  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. [Link]

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  • Cowart, M. D., et al. (2002). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of Pharmacological and Toxicological Methods, 48(3), 149-59. [Link]

  • Ahangar, N., et al. (2018). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. Current Pharmaceutical Design. [Link]

  • Moreno-Delgado, D., et al. (2006). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Neuropsychopharmacology, 31(10), 2159-68. [Link]

  • Baker, J. G. (2010). Antagonist Affinity Measurements at Gi-coupled Human Histamine H3 Receptor. Journal of Pharmacology and Toxicology Methods. [Link]

  • Buday, T., et al. (2018). Effect of histamine H3 receptor selective agonist imetit on cough and symptoms of allergic rhinitis in animal model of upper airway cough syndrome. Journal of Thoracic Disease, 10(12), 6550–6559. [Link]

  • Sato, T., et al. (2022). Involvement of Histamine H3 Receptor Agonism in Premature Ejaculation Found by Studies in Rats. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Ahangar, N., et al. (2018). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. Current Pharmaceutical Design, 24(33), 3935-3943. [Link]

  • Kushibiki, T., et al. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58-62. [Link]

  • Yoshimatsu, M., et al. (2009). Acute central administration of immepip, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats. Brain Research Bulletin, 79(1), 37-40. [Link]

  • Sadek, B., et al. (2014). Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist. Molecules, 19(5), 5426-43. [Link]

  • Kumar, S., et al. (2014). Cardioprotective role of H₃R agonist imetit on isoproterenol-induced hemodynamic changes and oxidative stress in rats. Inflammopharmacology, 22(6), 379-88. [Link]

  • Morisset, S., et al. (2000). Pretreatment of rat cerebral cortex membranes with pertussis toxin (PTX) disabled the accumulation of [35S]GTPγS in activated heterotrimeric G proteins upon stimulation with the selective H3R agonists Rα-methylhistamine and Nα-methylhistamine, indicating that endogenous H3R signals via Gαi/o proteins. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Annadurai, S., et al. (2014). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 21(2), 58–64. [Link]

  • Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Cellular Signalling, 27(1), 136-46. [Link]

  • Baker, J. G. (2010). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 10, 8. [Link]

  • Annadurai, S., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. [Link]

  • Nuñez-Jaramillo, L., et al. (2019). Chronic administration of the histamine H3 receptor agonist immepip decreases L-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats. Psychopharmacology, 236(6), 1937-1948. [Link]

  • Cowart, M. D., et al. (2002). A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Semantic Scholar. [Link]

  • Krueger, K. M., et al. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. The Journal of Pharmacology and Experimental Therapeutics, 314(1), 271-81. [Link]

  • Wyska, E., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(11), 5945. [Link]

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  • Nakane, Y., et al. (2021). Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. The FEBS Journal, 288(18), 5463-5481. [Link]

  • Stößel, A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1833–1841. [Link]

  • West, R. E. Jr, et al. (1990). Identification of two H3-histamine receptor subtypes. Molecular Pharmacology, 38(5), 610-3. [Link]

  • Xu, X. L., et al. (2009). [Identification of a HEK-293 cell line containing stably-transfected H3R gene and screening for novel non-imidazole histamine H3 receptor antagonists]. Yao Xue Xue Bao, 44(1), 47-52. [Link]

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Bridging the Gap: A Comparative Guide to Correlating Theoretical DFT Studies with Experimental Results for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the synergy between theoretical predictions and experimental validation is paramount. For nitrogen-containing heterocyclic compounds like imidazoles, which form the backbone of numerous pharmaceuticals and functional materials, this correlation is especially critical. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict the structural, electronic, and spectroscopic properties of these molecules. However, the true value of these theoretical insights is only realized when they are rigorously benchmarked against experimental data.

This guide provides a comprehensive framework for correlating theoretical DFT studies with experimental results for imidazole compounds. Moving beyond a simple checklist of procedures, this document delves into the causality behind experimental choices and computational parameters, offering a self-validating system for robust scientific inquiry.

The Synergy of Theory and Experiment

The core principle of this guide is the iterative process of prediction and verification. DFT calculations provide a theoretical model of a molecule's behavior, while experimental techniques offer a real-world measurement of its properties. Discrepancies between the two are not failures, but rather opportunities to refine both the theoretical model and the understanding of the experimental conditions.

Workflow cluster_theoretical Theoretical DFT Calculations cluster_experimental Experimental Characterization cluster_correlation Correlation & Refinement T1 Geometry Optimization T2 Frequency Calculation T1->T2 T3 Spectra & Property Prediction (IR, NMR, UV-Vis, HOMO-LUMO) T2->T3 C1 Compare Calculated vs. Experimental Data T3->C1 E1 Synthesis & Purification E2 Spectroscopic Analysis (FTIR, NMR, UV-Vis) E1->E2 E2->C1 C2 Analyze Discrepancies C1->C2 Iterative Refinement C3 Refine Computational Model (Functional, Basis Set, Solvent Effects) C2->C3 Iterative Refinement C3->T1 Iterative Refinement

Caption: A general workflow for correlating theoretical and experimental data.

I. Theoretical Foundation: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] For imidazole derivatives, it allows for the prediction of a wide range of properties.

Choosing the Right Computational Tools:

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The B3LYP hybrid functional is a popular and often effective choice for organic molecules.[2][3] Basis sets, which are sets of mathematical functions used to describe the electron orbitals, should be selected based on the desired accuracy and computational cost. The 6-311G(d,p) and 6-311++G(d,p) basis sets are commonly used for imidazole compounds, offering a good balance.[4][5]

Key Theoretical Calculations for Imidazole Compounds:

  • Geometry Optimization: The first step is to find the lowest energy, or most stable, three-dimensional structure of the imidazole derivative.[6]

  • Vibrational Frequency Analysis: This calculation predicts the infrared (IR) spectrum of the molecule and confirms that the optimized geometry is a true energy minimum.[2]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the 1H and 13C NMR chemical shifts.[3][7]

  • Electronic Transitions (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax).[4][8]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.[9][10] The HOMO-LUMO energy gap is a key indicator of chemical stability.[9]

II. Experimental Validation: Spectroscopic Techniques

The theoretical predictions from DFT must be compared against experimental data obtained from well-characterized samples. The following spectroscopic techniques are fundamental for the characterization of imidazole derivatives.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: Solid samples are typically prepared as KBr pellets, while liquid samples can be analyzed neat between salt plates.[11]

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are compared to the vibrational frequencies calculated by DFT.

Vibrational Mode Typical Experimental Range (cm⁻¹) for Imidazoles Example DFT Calculated Value (cm⁻¹)
N-H Stretch34373670[12]
Aromatic C-H Stretch30533126 - 3096[12]
C=N Stretch1681 - 1583~1600
C=C Stretch1599 - 1489~1500
C-N Stretch1440 - 1395~1400

Note: DFT-calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is sometimes applied for better correlation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For imidazole compounds, ¹H and ¹³C NMR are indispensable.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified imidazole derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13] Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ) of the protons and carbons are compared to the values calculated using the GIAO method in DFT.

Atom Typical Experimental ¹H Chemical Shift (ppm) Typical Experimental ¹³C Chemical Shift (ppm)
Imidazole NH13.00-
Imidazole CH6.93 - 8.30119.55 - 137.74[12]
Aromatic CH6.87 - 8.09124.3 - 135.4

Discrepancies can arise from solvent effects, which can be modeled in DFT calculations using implicit solvation models like the Polarizable Continuum Model (PCM).[4]

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the imidazole compound is prepared in a suitable solvent (e.g., methanol, DMSO).[6]

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range, typically 200-400 nm for imidazole derivatives.[6]

  • Data Analysis: The experimental λmax values are compared with the electronic transitions predicted by TD-DFT calculations.

Electronic Transition Typical Experimental λmax (nm) for Imidazoles Example TD-DFT Calculated λmax (nm)
π → π209 - 217~220 - 250[14]
n → π275 - 282~270 - 300[14]

The choice of solvent can significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. It is crucial to use the same solvent in both the experiment and the TD-DFT calculation (using a PCM) for a meaningful comparison.

III. Bridging Theory and Experiment: HOMO-LUMO Analysis and Reactivity Descriptors

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior and reactivity of imidazole compounds.[4][9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that can be correlated with experimental observations.

  • High HOMO Energy: Indicates a greater ability to donate electrons.[4]

  • Low LUMO Energy: Indicates a greater ability to accept electrons.[9]

  • Small HOMO-LUMO Gap: Suggests higher reactivity and lower kinetic stability.[2][9]

These theoretically derived parameters can be used to calculate global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, which provide further insights into the molecule's behavior.[4]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE (Energy Gap) Energy Energy Energy->LUMO

Caption: A simplified diagram of HOMO and LUMO energy levels.

IV. Case Study: A Step-by-Step Correlation

Let's consider a hypothetical imidazole derivative, "Compound X".

Step 1: Theoretical Prediction (DFT)

  • Methodology: Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set in the gas phase.[4]

  • Results: Optimized structure, calculated IR frequencies, ¹H and ¹³C NMR chemical shifts, and TD-DFT predicted UV-Vis absorption wavelengths are obtained. HOMO and LUMO energies are also determined.

Step 2: Experimental Synthesis and Characterization

  • Synthesis: Compound X is synthesized and purified using standard laboratory procedures.[4]

  • Characterization: The purified compound is analyzed by FTIR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.[4][11]

Step 3: Data Comparison and Analysis

The experimental and theoretical data are compiled and compared in tables.

FTIR Comparison:

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹) Difference (%)
N-H Stretch342034952.2
C=N Stretch161016421.9

NMR Comparison (in DMSO-d₆):

Proton/Carbon Experimental (ppm) Calculated (ppm) Difference (ppm)
H-28.158.250.10
C-4125.3126.10.8

UV-Vis Comparison (in Methanol):

Transition Experimental λmax (nm) Calculated λmax (nm) Difference (nm)
π → π*2752705

Step 4: Refinement and Interpretation

The observed differences are analyzed. For instance, the systematic overestimation of IR frequencies is expected. The small differences in NMR and UV-Vis data suggest a good correlation. If significant discrepancies were found, the computational model could be refined by:

  • Trying a different functional or a larger basis set.

  • Including a solvent model (PCM) in the calculations to better mimic the experimental conditions.[4]

A strong correlation between the theoretical and experimental results provides high confidence in the structural assignment of the synthesized compound and validates the computational model for predicting the properties of related imidazole derivatives.

Conclusion

The integration of theoretical DFT studies with experimental results provides a powerful and comprehensive approach to understanding the properties of imidazole compounds. This guide has outlined a systematic methodology for this correlation, emphasizing the importance of informed choices in both computational and experimental procedures. By following this framework, researchers, scientists, and drug development professionals can enhance the accuracy and predictive power of their work, accelerating the discovery and development of new imidazole-based technologies.

References

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole deriv
  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.
  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.
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  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions.
  • Calculation the thermodynamic parameters of some imidazolidin-2,5-diones by using DFT method. Journal of Chemical Reaction and Synthesis.
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry.
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • FTIR spectra of 1-vinyl imidazole, surfactant and surfmer.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole.
  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
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  • UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives (solid lines correspond to absorption spectra; dashed lines correspond to emission spectra).
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  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d) AlIITM-42; (e) AlIITM-43.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1H-imidazol-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (1H-imidazol-2-yl)methanamine dihydrochloride, ensuring compliance with safety regulations and minimizing risk to personnel and the environment. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.

Hazard Profile of this compound

This compound is a corrosive solid that requires careful handling. Understanding its specific hazards is the foundation for safe disposal.

Based on available safety information, this compound presents the following risks:

  • Corrosive to Eyes: Poses a risk of serious eye damage.[1]

  • Skin Irritant: Can cause skin irritation.[2]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[2]

The dihydrochloride salt suggests that in the presence of moisture, it can exhibit acidic and corrosive properties. Therefore, it must be handled as a hazardous corrosive solid.[3][4]

ParameterInformationSource
GHS Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]
Hazard Statements H318: Causes serious eye damage. H315: Causes skin irritation. H335: May cause respiratory irritation.[1][2]
Storage Class 11 - Combustible Solids[1]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following safety measures are in place:

  • Designated Area: All handling of this compound for disposal should be conducted in a designated area, preferably within a certified laboratory chemical fume hood to control dust and vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

    • Body Protection: A fully-buttoned laboratory coat is required.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3]

Step 1: Waste Collection
  • Pure Compound and Grossly Contaminated Materials: Collect any unused or expired this compound, as well as any materials heavily contaminated with it (e.g., weighing boats, spatulas), for disposal as hazardous waste.

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste.

Step 2: Container Selection
  • Compatibility: Use a waste container that is compatible with corrosive solids. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: The container must be in good condition, with no cracks or leaks, and have a secure, sealable lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."

Step 3: Waste Labeling

Properly labeling the hazardous waste container is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards associated with the chemical (e.g., "Corrosive," "Irritant").

  • The date when the first waste was added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage of Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.

  • Segregation: Store the waste container away from incompatible materials. For this compound, this includes strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Secondary Containment: It is best practice to keep the hazardous waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.

For a Small Spill (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate non-essential personnel from the immediate area.

  • Ventilate: If the spill occurs outside of a fume hood, ensure the area is well-ventilated. Close the laboratory door to prevent the spread of dust.

  • Wear PPE: Don the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For larger spills of dust, respiratory protection may be necessary.

  • Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Avoid sweeping the dry powder. If necessary, slightly moisten the material with an inert liquid (e.g., mineral oil) to minimize dust.[5]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials (e.g., paper towels) and place them in the hazardous waste container.

  • Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS department.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team or EHS department immediately. Provide them with the name of the chemical, the approximate amount spilled, and the location.

  • Do Not Attempt to Clean Up a Large Spill Yourself.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Michigan State University Environmental Health & Safety. Corrosive Liquids/Solids.
  • BC Knowledge for Employees. I have a chemical spill in the lab, what should I do?
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Republic Services. Corrosive Waste Recovery & Disposal.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Washington State University. Standard Operating Procedure for Imidazole.
  • Sigma-Aldrich. (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride.
  • Chemical Label for 1H-imidazol-2-ylmethanamine dihydrochloride.

Sources

Mastering the Safe Handling of (1H-imidazol-2-yl)methanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. (1H-imidazol-2-yl)methanamine dihydrochloride, a key building block in synthetic chemistry, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols. Our goal is to empower you, our scientific partners, with the knowledge to maintain a secure laboratory environment while advancing your critical research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS 22600-77-7) is a solid compound that, while stable under recommended storage conditions, presents specific hazards that necessitate careful handling. The primary risks are associated with its irritant properties upon direct contact.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]

The presence of the dihydrochloride salt means that in the presence of moisture, the compound can exhibit acidic properties, which contributes to its irritant nature. Furthermore, as a fine powder, it poses an inhalation risk, capable of irritating the respiratory tract.[1] The causality is clear: the chemical nature of the molecule dictates a high potential for irritation to all primary routes of exposure—skin, eyes, and respiratory system. Therefore, all handling procedures must be designed to prevent the generation and dispersal of dust and to avoid any direct contact.

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard StatementPrimary Route of Exposure
Skin Irritation2H315: Causes skin irritationDermal Contact
Serious Eye Irritation2H319: Causes serious eye irritationOcular Contact
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritationInhalation

Source: Fisher Scientific SDS, Chemical Label Data[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, the PPE ensemble is designed to create a complete barrier against the irritant dust and potential splashes.

Core PPE Requirements
PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) approvedProtects against airborne particles and splashes, mitigating the risk of serious eye irritation.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Inspected prior to useProvides a barrier against direct skin contact, preventing irritation.[3]
Body Protection Fully-buttoned Laboratory CoatStandard lab attireProtects skin and personal clothing from contamination by dust or spills.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Use when handling powder outside of a fume hood or if dust is generatedPrevents inhalation of the irritant powder, protecting the respiratory tract.[3]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 PPE Ensemble cluster_3 Final Action start Handling the solid compound? fume_hood Is a certified chemical fume hood available? start->fume_hood base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes respirator Add Respirator (N95) fume_hood->respirator No proceed Proceed with Handling base_ppe->proceed respirator->base_ppe

Caption: PPE selection decision tree.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment.

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. The Safety Data Sheet (SDS) should be reviewed and available.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control dust and potential vapors.[3]

  • Weighing: When weighing the solid, use a draft shield or conduct the operation in a powder containment hood to prevent dust from becoming airborne. Use anti-static weigh boats or paper.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Contaminated PPE should be removed carefully, and reusable items like lab coats should be laundered separately from personal clothing.

Spill Management

Even with meticulous planning, spills can occur. A prompt and correct response is critical.

Spill_Response Emergency Spill Response Protocol spill Spill Occurs size Small or Large Spill? spill->size small Small Spill (<10g, contained) size->small Small large Large Spill (>10g or uncontained) size->large Large cleanup Trained Personnel with Full PPE: 1. Cover with absorbent material. 2. Collect into sealed container. 3. Decontaminate area. small->cleanup evacuate 1. Evacuate immediate area. 2. Alert others and supervisor. 3. Contact EHS/Emergency Services. large->evacuate report Report Incident cleanup->report evacuate->report

Sources

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(1H-imidazol-2-yl)methanamine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.